molecular formula C8H7ClO2 B1173516 LECHATELIERITE CAS No. 14832-85-0

LECHATELIERITE

Cat. No.: B1173516
CAS No.: 14832-85-0
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Description

Lechatelierite is a mineraloid, an amorphous form of silicon dioxide (SiO2) that occurs as a natural silica glass . Unlike crystalline quartz or commercial glass, it is formed through unique high-energy events. It is commonly created by the high-temperature melting of quartz sand during a lightning strike, resulting in structures known as fulgurites . It is also a key component of certain impact glasses like tektites, formed during the high-pressure shock metamorphism of meteorite impacts . A notable variety is Libyan desert glass, which is composed of almost pure this compound . This reagent provides researchers with a unique, naturally-formed amorphous silica material for specialized investigations. In research settings, this compound is invaluable for studying high-energy natural processes. It serves as a model material for investigating impact cratering events and shock metamorphism, with diffusion profiles around its inclusions providing insights into thermal histories exceeding 2200°C and heating durations on the scale of seconds . Its formation is also relevant in the study of extreme volcanic events and nuclear detonations, as seen in the trinitite from the first atomic bomb test . Furthermore, its presence in fulgurites offers a avenue for researching the effects of high-current electrical discharges on silicate materials . This product is labeled "For Research Use Only" (RUO). RUO products are exclusively tailored for laboratory research and are not intended for use in diagnostic or therapeutic procedures . They are not subject to the same regulatory evaluations as in vitro diagnostic medical devices and must not be used for patient management .

Properties

CAS No.

14832-85-0

Molecular Formula

C8H7ClO2

Synonyms

LECHATELIERITE

Origin of Product

United States

Foundational & Exploratory

Formation of Lechatelierite from Lightning Strikes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lechatelierite is a naturally occurring amorphous silica (B1680970) glass (SiO₂) that is classified as a mineraloid due to its lack of a crystalline structure.[1][2] One of the primary mechanisms for its formation is the immense energy discharged during a lightning strike on silica-rich sand or rock.[1][2] The resulting glassy structures are known as fulgurites, which effectively represent a fossilized path of the lightning bolt.[3] This technical guide provides an in-depth analysis of the formation of this compound from lightning strikes, detailing the physical and chemical transformations, quantitative parameters, and experimental methodologies for its replication.

The Formation Mechanism of this compound

The transformation of crystalline silica (quartz) into amorphous this compound is a process driven by extreme temperature and pressure changes over a very short duration. When a cloud-to-ground lightning discharge occurs, the channel of ionized air can reach temperatures exceeding 30,000 K.[4][5] This intense heat is instantaneously transferred to the ground material, typically quartz sand.

The process can be summarized in the following key stages:

  • Vaporization and Melting: The lightning strike's energy rapidly heats the silica grains along its path, causing them to melt and partially vaporize. The temperature required to melt sand and form a fulgurite is at least 1800°C.

  • Expansion and Formation of a Hollow Tube: The superheated and vaporized silica, along with trapped air and moisture, expands explosively. This expansion creates a hollow channel that is characteristic of many fulgurites.

  • Quenching: The molten silica cools and solidifies almost instantaneously, preventing the atoms from arranging into a crystalline lattice. This rapid cooling, or quenching, is what results in the formation of the amorphous glass, this compound. The entire process occurs in about one second.[2]

Quantitative Data on this compound Formation

The formation of this compound is dependent on a range of physical parameters associated with the lightning strike and the properties of the substrate. The following tables summarize key quantitative data gathered from observational and experimental studies.

Table 1: Typical Lightning Strike Parameters for Fulgurite Formation
ParameterTypical ValueReference
Peak Temperature~30,000 °C (54,000 °F)[3][4]
Voltage10 to 100 million volts[3]
Current (Negative Lightning)30,000 amperes (30 kA)[3][4]
Current (Positive Lightning)Up to 120,000 amperes (120 kA)[4]
Energy Dissipation10⁵ joules per meter[3]
Duration of Leader Stroke~30 milliseconds[3]
Duration of Return Stroke~100 microseconds[3]
Estimated Overpressure~100 atmospheres[6]
Table 2: Physical Properties of Fulgurites and this compound
PropertyValueReference
This compound
Chemical FormulaSiO₂[1]
Crystal SystemAmorphous[1]
Mohs Hardness6.5[1]
Density2.5–2.65 g/cm³[1]
Fulgurite Types
Type I (Sand) Density0.7 ± 0.2 g/cm³[7]
Type II (Soil/Clay) Density1.2 ± 0.2 g/cm³[7]
Type III (Caliche) Density2.1 g/cm³[7]
Rock Fulgurite Porosity5–7 area%[8]

Experimental Protocols for this compound Formation

The controlled laboratory synthesis of fulgurites provides invaluable insights into their formation mechanisms under constrained conditions. Recent advancements have enabled the replication of realistic lightning discharge characteristics.

Detailed Experimental Protocol for Artificial Fulgurite Generation

This protocol is based on the methodology described by Çalışkanoğlu et al. (2023).[9][10][11]

Objective: To generate fulgurites from a given protolith (e.g., volcanic ash, sand) under simulated lightning conditions.

Materials and Equipment:

  • High-voltage laboratory with a DC source and a trigger-pulse setup (Marx generator).

  • Cylindrical sample container (e.g., made of plexiglass) with two electrodes.

  • Protolith material (e.g., Laacher See volcanic ash, ~250 g).[10]

  • Scanning Electron Microscope (SEM) for morphological and compositional analysis.

  • Raman Spectrometer for phase identification.

Procedure:

  • Sample Preparation: The protolith material is placed into the cylindrical sample container, ensuring consistent packing.

  • Experimental Setup: The container with the sample is positioned between the two electrodes of the high-voltage apparatus. The electrodes are set at a specific distance (e.g., 5.7 cm).[10]

  • Lightning Simulation:

    • A high-current, short-duration impulse is initiated by the Marx generator. A typical impulse is around 135 kA for approximately 100 µs.[10] This initial pulse creates a conductive path through the sample and initiates melting.

    • Immediately following the impulse, a continuing current from the DC source is applied for a variable duration (e.g., 100–500 ms) with a current of 220 A–350 A.[11] This sustained current is crucial for the extensive melting required to form a fulgurite body.

  • Sample Recovery: After the discharge, the sample container is carefully opened, and the newly formed fulgurite is extracted.

  • Analysis: The fulgurite is sectioned, and its morphology, mineralogy, density, and porosity are analyzed using SEM, Raman spectroscopy, and other relevant techniques.

Table 3: Experimental Conditions for Artificial Fulgurite Synthesis
ParameterValueReference
Initial Impulse (Marx Generator)
Peak Current~135 kA[10]
Duration~100 µs[10]
Continuing Current (DC Source)
Current220 A–350 A[11]
Duration100–500 ms[11]
Sample and Setup
ProtolithLaacher See volcanic ash[9][11]
Sample Mass~250 g[10]
Electrode Distance5.7 cm[10]

Visualizations

Signaling Pathway of this compound Formation

Lechatelierite_Formation cluster_lightning Lightning Strike cluster_ground Ground Interaction cluster_process Formation Process cluster_product Final Product ls Cloud-to-Ground Lightning Discharge energy Rapid Energy Transfer (>10^5 J/m) ls->energy Impact ground Silica-Rich Substrate (e.g., Quartz Sand) ground->energy heating Extreme Heating (>30,000 K) energy->heating melt_vapor Melting and Vaporization of Silica heating->melt_vapor expansion Explosive Expansion (Gas and Vapor) melt_vapor->expansion quench Rapid Quenching (Cooling) expansion->quench fulgurite Fulgurite Formation quench->fulgurite This compound This compound (Amorphous SiO2 Glass) fulgurite->this compound Primary Constituent

Caption: Logical workflow of this compound formation from a lightning strike.

Experimental Workflow for Artificial Fulgurite Generation

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output prep_sample Prepare Protolith (e.g., Volcanic Ash) load_sample Load Sample into Cylindrical Container prep_sample->load_sample setup Position Sample Between High-Voltage Electrodes load_sample->setup trigger Initiate High-Current Pulse (~100 µs) setup->trigger sustain Apply Continuing Current (100-500 ms) trigger->sustain extract Extract Formed Fulgurite sustain->extract section Section the Fulgurite extract->section analyze Analyze Morphology, Mineralogy, and Physical Properties (SEM, Raman, etc.) section->analyze data Quantitative Data and Characterization analyze->data

Caption: Experimental workflow for the laboratory synthesis of fulgurites.

References

Lechatelierite in Meteorite Impact Craters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lechatelierite, an amorphous form of silicon dioxide (SiO₂), is a mineraloid forged in the extreme pressure and temperature conditions of meteorite impacts.[1][2] Its presence serves as a definitive indicator of shock metamorphism, providing critical insights into the dynamics of impact events. This technical guide offers an in-depth exploration of this compound within impact crater environments, detailing its formation, properties, and the analytical methodologies for its identification and characterization. Quantitative data on formation conditions and abundance are presented in structured tables, and key experimental protocols are outlined. Visual diagrams generated using Graphviz illustrate the analytical workflows, providing a comprehensive resource for researchers in geology, planetary science, and materials science.

Introduction

This compound is a naturally occurring silica (B1680970) glass that is chemically identical to quartz but lacks a crystalline structure.[1] It is formed by the rapid melting of quartz-rich rocks at temperatures exceeding 1700°C, followed by rapid cooling, which prevents the atoms from arranging into an ordered crystalline lattice.[3] While also formed by lightning strikes (fulgurites) and in trinitite from nuclear detonations, this compound found in terrestrial impact structures provides invaluable data for reconstructing the energetic conditions of meteorite impacts.[1] This guide focuses exclusively on impact-generated this compound.

Formation of this compound in Impact Craters

The formation of this compound is a direct consequence of the immense energy released during a meteorite impact. The process is governed by the principles of shock metamorphism, where rocks and minerals are altered by the passage of a high-pressure shock wave.

Shock Metamorphism of Quartz

As a shock wave propagates through quartz-bearing target rocks, it induces a series of changes that are dependent on the peak shock pressure and temperature. At lower pressures, quartz may exhibit planar fractures (PFs) and planar deformation features (PDFs). As the pressure increases, the crystalline structure of quartz is progressively disordered, eventually leading to the formation of diaplectic quartz glass and, at the highest pressures and temperatures, complete melting to form this compound.

Pressure and Temperature Conditions

The formation of this compound from quartz is a high-pressure, high-temperature phenomenon. Experimental studies and observations from natural impact craters have constrained the conditions necessary for its formation. High-pressure experiments have demonstrated that shock pressures of 85 GPa are required to produce this compound in quartz grains within granite.[1] The temperature required for the complete melting of quartz to form this compound is above 1700°C.[3]

Table 1: Shock Metamorphic Effects in Quartz Leading to this compound Formation

Shock StagePeak Pressure (GPa)Key Diagnostic Features in Quartz
Weakly Shocked5 - 10Planar Fractures (PFs)
Moderately Shocked10 - 35Planar Deformation Features (PDFs)
Strongly Shocked35 - 50Diaplectic Quartz Glass (Maskelynite)
Very Strongly Shocked> 50This compound (fused quartz glass)
Whole Rock Melting> 60Impact melt rock containing this compound

Table 2: Experimentally Determined Conditions for this compound Formation

Precursor MaterialPeak Shock Pressure (GPa)Post-Shock Temperature (°C)Reference
Coconino Sandstone> 50> 1700[4]
Granite (Quartz grains)85Not specified[1]
Quartz single crystal~50 - 60> 2000[5]

Properties and Identification of this compound

This compound can be identified and characterized through a combination of its physical and chemical properties, as well as through various analytical techniques.

Physical Properties

This compound is typically colorless, white, or pale yellow and exhibits a vitreous luster.[2] It has a conchoidal fracture and a Mohs hardness of approximately 6.5.[1] A key distinguishing feature is its amorphous nature, meaning it lacks a crystal structure and does not exhibit cleavage.[1]

Table 3: Physical Properties of this compound

PropertyDescription
Formula SiO₂
Crystal System Amorphous
Color Colorless, white, pale yellow
Luster Vitreous
Hardness ~6.5
Fracture Conchoidal
Cleavage None
Specific Gravity 2.2
Chemical Composition

Ideally, this compound is composed of pure silicon dioxide (SiO₂). However, it can incorporate minor and trace elements from the parent rock during its formation. The composition is a key factor in its identification, distinguishing it from other impact glasses that have a more complex chemistry.

Occurrence of this compound in Terrestrial Impact Craters

This compound is a key component of various impactites, including suevites, impact melt rocks, and tektites. Its abundance and form can vary significantly between different impact structures, depending on the nature of the target rocks and the impact energy.

Table 4: Occurrence of this compound in Selected Meteorite Impact Craters

Impact CraterLocationTarget RockForm of this compound
Meteor CraterArizona, USACoconino SandstoneVesicular masses, coatings on shocked sandstone fragments[4]
Ries CraterGermanyCrystalline basement and sedimentary rocksInclusions in suevite and moldavite tektites[2]
Wabar CratersSaudi ArabiaSandstoneIrregular masses and coatings
Tenoumer CraterMauritaniaGranitic rocksMain component of some impactites[6]
Popigai CraterSiberia, RussiaGneisses and crystalline schistsIn impact glasses
Libyan Desert GlassEgypt/LibyaSandstoneMajor constituent of the glass

Experimental Protocols for this compound Analysis

The accurate identification and characterization of this compound require a multi-technique approach. The following sections outline the detailed methodologies for key analytical techniques.

Petrographic Microscopy

Petrographic analysis is the foundational technique for identifying this compound and understanding its textural relationship with other minerals in an impactite.

Methodology:

  • Sample Preparation: Prepare a standard petrographic thin section (30 µm thick) of the impactite sample. For porous samples, impregnation with a low-viscosity epoxy is necessary to prevent fragmentation.

  • Microscopic Examination:

    • Plane-Polarized Light (PPL): Observe the thin section under PPL. This compound will appear as a clear, isotropic (does not change color or brightness as the stage is rotated) glass, often with a lower refractive index than the surrounding minerals. Look for characteristic flow textures, schlieren, and vesicles.

    • Cross-Polarized Light (XPL): Under XPL, this compound will be isotropic (remain dark) as the stage is rotated. This distinguishes it from crystalline minerals, which will exhibit birefringence.

  • Identification Criteria:

    • Isotropic nature under XPL.

    • Low refractive index.

    • Presence of flow textures, schlieren, and vesicles.

    • Close association with other shock metamorphic features like PDFs in quartz.

Petrographic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Microscopic Analysis cluster_id Identification A Impactite Sample B Thin Section Preparation (30 µm) A->B C Examine under Plane-Polarized Light (PPL) B->C D Examine under Cross-Polarized Light (XPL) C->D E Isotropic? D->E F Low Refractive Index? E->F Yes I I E->I G Flow Textures / Vesicles? F->G Yes F->I No H This compound Identified G->H Yes G->I No

Petrographic analysis workflow for this compound identification.
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS is a powerful tool for high-magnification imaging of this compound and for determining its elemental composition.

Methodology:

  • Sample Preparation: Use a polished thin section or a carbon-coated bulk sample. Ensure the surface is clean and conductive.

  • SEM Imaging:

    • Secondary Electron (SE) Imaging: Provides topographical information, revealing surface features like vesicles and fracture patterns.

    • Backscattered Electron (BSE) Imaging: Provides compositional contrast. This compound, being almost pure SiO₂, will appear as a dark, homogenous phase compared to minerals containing heavier elements.

  • EDS Analysis:

    • Point Analysis: Position the electron beam on the this compound and acquire an EDS spectrum. The spectrum should show dominant peaks for Silicon (Si) and Oxygen (O), confirming its SiO₂ composition.

    • Elemental Mapping: Perform elemental mapping of the area containing this compound to visualize the distribution of Si and other elements, confirming its purity and relationship with surrounding phases.

SEM_EDS_Workflow cluster_prep Sample Preparation cluster_sem SEM Imaging cluster_eds EDS Analysis A Polished Thin Section / Bulk Sample B Carbon Coating A->B C Secondary Electron (SE) Imaging B->C D Backscattered Electron (BSE) Imaging C->D E Point Analysis D->E F Elemental Mapping D->F G Confirm SiO₂ Composition E->G F->G

SEM-EDS analysis workflow for this compound characterization.
Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that can definitively distinguish amorphous silica (this compound) from crystalline silica polymorphs (e.g., quartz, coesite, stishovite).

Methodology:

  • Sample Preparation: A polished thin section or a bulk sample can be used. No special preparation is typically required.

  • Instrument Setup:

    • Use a Raman microscope with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm).

    • Calibrate the spectrometer using a silicon standard.

  • Spectral Acquisition:

    • Focus the laser on the area of interest identified through microscopy.

    • Acquire the Raman spectrum. The acquisition time will depend on the sample and instrument sensitivity.

  • Spectral Interpretation:

    • This compound: The Raman spectrum of this compound is characterized by broad, weak bands, with a prominent broad peak around 440-490 cm⁻¹.[7]

    • Quartz: In contrast, quartz exhibits sharp, intense Raman peaks, with the most intense peak at 464 cm⁻¹.

    • Coesite and Stishovite: These high-pressure polymorphs have their own distinct and sharp Raman peaks at different wavenumbers.

Raman_Spectroscopy_Workflow A Sample Selection (Thin Section / Bulk) B Instrument Calibration A->B C Laser Focusing on Target Area B->C D Raman Spectrum Acquisition C->D E Spectral Analysis D->E F Broad Bands? E->F G Sharp Peaks? E->G H This compound Confirmed F->H Yes I Crystalline Silica (e.g., Quartz) G->I Yes

Raman spectroscopy workflow for this compound confirmation.

Logical Relationship of Shock Metamorphism and this compound Formation

The formation of this compound is the culmination of a sequence of shock-induced transformations in quartz. This process can be visualized as a logical progression dependent on increasing shock pressure and temperature.

Shock_Metamorphism_Progression cluster_pressure Increasing Shock Pressure & Temperature A Unhocked Quartz B Planar Fractures (PFs) (5-10 GPa) A->B C Planar Deformation Features (PDFs) (10-35 GPa) B->C D Diaplectic Quartz Glass (35-50 GPa) C->D E This compound (Fused Silica Glass) (>50 GPa, >1700°C) D->E

Progressive shock metamorphism of quartz to this compound.

Conclusion

This compound is a critical mineraloid for the study of meteorite impact craters. Its presence provides a direct and unambiguous indicator of the extreme conditions generated during these catastrophic events. A thorough understanding of its formation, properties, and the analytical techniques for its identification is essential for researchers in the geological and planetary sciences. The methodologies and data presented in this guide provide a comprehensive framework for the investigation of this compound in impactites, facilitating a deeper understanding of the processes that shape planetary surfaces.

References

The Occurrence of Lechatelierite in Fulgurites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the natural occurrence of lechatelierite, a high-purity silica (B1680970) glass, within fulgurites. It details the formation, physicochemical properties, and analytical methodologies pertinent to the study of this unique mineraloid. The information is intended to serve as a comprehensive resource for researchers in geology, materials science, and related fields.

Introduction to this compound and Fulgurites

This compound is an amorphous, non-crystalline mineraloid composed of silicon dioxide (SiO₂).[1][2] It is formed through the rapid melting and subsequent quenching of silica-rich materials at extremely high temperatures.[3] One of the most common natural occurrences of this compound is in fulgurites, which are glassy tubes or masses formed when lightning strikes sandy or rocky terrain.[1][2][4][5] The intense heat of the lightning, with temperatures exceeding 1800°C, instantaneously melts the silica in the soil or sand, which then cools rapidly to form the characteristic hollow, branching structures of fulgurites.[5] Not all fulgurites are composed entirely of this compound, as the purity of the resulting glass depends on the composition of the target material.[1][2]

Formation of this compound in Fulgurites

The formation of this compound within a fulgurite is a direct result of the extreme energy transfer during a lightning strike. The process can be summarized in the following stages:

  • Lightning Strike: A cloud-to-ground lightning discharge channels an immense amount of energy into a localized area of silica-rich sand or rock.

  • Instantaneous Melting: The temperature of the lightning channel can exceed 30,000 K, causing the instantaneous melting of the surrounding silica grains.[4]

  • Vaporization and Expansion: The intense heat vaporizes any moisture present and some of the silica, creating a high-pressure vapor that expands outwards, forming a hollow channel.

  • Rapid Quenching (Vitrification): As the lightning discharge ends, the molten silica cools and solidifies very rapidly, preventing the formation of a crystalline structure and resulting in the amorphous glass known as this compound.[6]

The entire process occurs in approximately one second.[5] The resulting fulgurite is a permanent record of the lightning's path through the ground.

Lechatelierite_Formation cluster_process Formation Process Lightning Lightning Strike on Silica-Rich Sand/Rock Melting Instantaneous Melting of Silica (>1800°C) Lightning->Melting High Temperature Vaporization Vaporization & Expansion of Gasses Melting->Vaporization Phase Change Quenching Rapid Cooling and Solidification (Quenching) Vaporization->Quenching Energy Dissipation Fulgurite Formation of Fulgurite with this compound Core Quenching->Fulgurite

Caption: Formation of this compound in fulgurites.

Physicochemical Properties of this compound

This compound, being a form of silica glass, possesses distinct physical and chemical properties. These properties are summarized in the tables below.

Physical Properties
PropertyValueSource(s)
Formula SiO₂[1][2]
Crystal System Amorphous[1][2]
Color Colorless, white, pale yellow; fulgurites can be pale brown, gray, or black[2]
Luster Vitreous[2]
Transparency Translucent[2]
Cleavage None[2]
Fracture Conchoidal[2]
Mohs Hardness 6.5[1]
Density (g/cm³) 2.5 - 2.65[1]
Streak White[2]
Chemical Properties
PropertyDescriptionSource(s)
Composition Primarily amorphous silicon dioxide (SiO₂)[1][2]
Impurities The chemical composition of fulgurites can vary depending on the target material, with potential impurities including Al₂O₃, FeO, and other metal oxides.[4][7]
Reactivity Highly resistant to chemical attack.[3]

Experimental Protocols for Analysis

The characterization of this compound in fulgurites involves a range of analytical techniques to determine its structure, composition, and physical properties.

Sample Preparation

Proper sample preparation is crucial for accurate analysis. The general steps are as follows:

  • Cleaning: Fulgurite samples are first cleaned to remove any loose debris or organic matter. This can be done using a soft brush or ultrasonic cleaning with solvents like isopropanol (B130326) or acetone.

  • Sectioning: For microscopic analysis, the fulgurite tube is often sectioned longitudinally or transversely. A diamond saw is typically used for this purpose to obtain a clean cut.

  • Mounting and Polishing: The sectioned sample is mounted in an epoxy resin. The surface is then ground and polished to a mirror finish, typically using a series of abrasive papers and diamond pastes of decreasing grit size. This is essential for techniques like SEM and EPMA.

  • Coating: For non-conductive samples being analyzed by SEM, a thin conductive coating of carbon or gold is applied to the surface to prevent charging effects.

Analytical Techniques
  • Objective: To observe the texture, structure, and mineral components of the fulgurite in thin section.

  • Methodology: A thin section of the fulgurite (approximately 30 µm thick) is prepared and examined under a petrographic microscope using plane-polarized and cross-polarized light. This allows for the identification of crystalline phases (like quartz inclusions) within the amorphous this compound matrix.

  • Objective: To obtain high-resolution images of the fulgurite's microstructure and determine its elemental composition.

  • Methodology: A polished and coated sample is placed in the SEM chamber. A focused beam of electrons is scanned across the surface, generating secondary and backscattered electrons that form an image. The electron beam also excites the atoms in the sample, causing them to emit characteristic X-rays. The EDS detector analyzes these X-rays to identify the elements present and their relative abundance.

  • Objective: To confirm the amorphous nature of this compound and identify any crystalline phases present in the fulgurite.

  • Methodology: A powdered sample of the fulgurite is placed in the XRD instrument. A beam of X-rays is directed at the sample, and the diffracted X-rays are detected. Crystalline materials produce a distinct diffraction pattern of sharp peaks, while amorphous materials like this compound produce a broad hump.

  • Objective: To provide information about the molecular vibrations and structure of the material, confirming the presence of amorphous silica and identifying other mineral phases.

  • Methodology: A laser is focused on the sample, and the scattered light is collected and analyzed. The Raman spectrum of this compound is characterized by broad bands typical of amorphous silica. This technique is non-destructive and can be used to analyze very small areas.

Experimental_Workflow cluster_workflow Analytical Workflow Sample Fulgurite Sample Collection Preparation Sample Preparation (Cleaning, Sectioning, Polishing, Coating) Sample->Preparation Microscopy Petrographic Microscopy Preparation->Microscopy Structural Observation SEM SEM-EDS Analysis Preparation->SEM Microstructure & Composition XRD X-ray Diffraction (XRD) Preparation->XRD Phase Identification Raman Raman Spectroscopy Preparation->Raman Molecular Structure Data Data Analysis and Interpretation Microscopy->Data SEM->Data XRD->Data Raman->Data

Caption: Experimental workflow for fulgurite analysis.

Conclusion

This compound found in fulgurites provides a unique natural laboratory for studying the effects of extreme temperature and rapid cooling on silica materials. Its formation is a direct consequence of the high-energy event of a lightning strike. The characterization of this compound and its fulgurite host requires a multi-technique approach, combining microscopy and spectroscopy to elucidate its structure and composition. A thorough understanding of these materials can offer insights into geological processes and the behavior of materials under extreme conditions.

References

chemical composition of Libyan desert glass

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Composition of Libyan Desert Glass

Introduction

Libyan Desert Glass (LDG) is a rare and enigmatic natural glass found in the Great Sand Sea of the eastern Sahara, spanning western Egypt and eastern Libya. Its origin has been a subject of considerable scientific debate, with the prevailing theory pointing to a meteorite impact or a large airburst event approximately 29 million years ago. This guide provides a detailed overview of the chemical composition of LDG, the analytical methodologies used for its characterization, and a visualization of its formation and analysis workflow, tailored for a scientific audience.

The glass is distinguished by its high purity, primarily composed of silicon dioxide (SiO₂), making it the most silica-rich natural glass known. Its unique properties and composition offer insights into high-temperature and high-pressure geological processes.

Chemical Composition

The chemical makeup of Libyan Desert Glass is remarkably consistent across different samples, characterized by a very high silica (B1680970) content and low amounts of other oxides.

Major Element Composition

The primary component of LDG is SiO₂, typically accounting for about 98% of its weight. Other major oxides are present in significantly smaller quantities. The table below summarizes the average concentrations of major element oxides from various studies.

OxideConcentration (wt%)Analytical Method(s)
SiO₂~98.0Electron Probe Microanalysis (EPMA)
Al₂O₃~1.5EPMA
FeO/Fe₂O₃~0.4EPMA, Mössbauer spectroscopy
TiO₂~0.2EPMA
CaO< 0.1EPMA
Na₂O< 0.1EPMA
K₂O< 0.1EPMA

Data compiled from multiple sources.

Trace Element Composition

While the concentration of major elements is relatively uniform, the trace element composition of LDG provides more clues about its origin. The glass is generally depleted in volatile elements and enriched in some refractory elements. The table below presents a summary of selected trace element concentrations.

ElementConcentration (ppm)Analytical Method(s)
Zirconium (Zr)60 - 120LA-ICP-MS, INAA
Hafnium (Hf)1.8 - 3.5LA-ICP-MS, INAA
Thorium (Th)3 - 6LA-ICP-MS, INAA
Uranium (U)1 - 2.5LA-ICP-MS, INAA
Scandium (Sc)~1.5LA-ICP-MS, INAA
Chromium (Cr)5 - 40LA-ICP-MS, INAA
Cobalt (Co)~0.2LA-ICP-MS, INAA
Nickel (Ni)~1.5LA-ICP-MS, INAA

Data compiled from multiple sources.

Experimental Protocols

The characterization of LDG's chemical composition relies on several high-precision analytical techniques. The following are detailed methodologies for the key experiments.

Sample Preparation

A crucial first step for most analytical techniques is the proper preparation of the LDG sample.

  • Initial Cleaning: Samples are first cleaned ultrasonically in deionized water to remove any surface contaminants or adhering sand particles.

  • Sectioning: For microanalysis, a small, representative piece of the glass is cut using a low-speed diamond saw with a coolant to prevent thermal stress.

  • Mounting and Polishing: The sectioned piece is then mounted in an epoxy resin puck. The surface is ground and polished using a series of progressively finer abrasive materials (e.g., silicon carbide papers followed by diamond pastes) to achieve a flat, mirror-like finish. A final polish with a colloidal silica suspension may be used to remove any remaining microscopic scratches.

  • Carbon Coating: For analysis with an electron beam (EPMA), the polished surface is coated with a thin layer of carbon to ensure electrical conductivity and prevent charge buildup.

Electron Probe Microanalysis (EPMA)

EPMA is the primary technique for determining the concentrations of major and minor elements.

  • Principle: A focused beam of high-energy electrons bombards the sample, causing the atoms to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS), which allows for the identification and quantification of the elements present.

  • Instrumentation: A standard electron probe microanalyzer is used.

  • Operating Conditions:

    • Accelerating Voltage: Typically 15 kV.

    • Beam Current: A focused beam of 10-20 nA is commonly used for stable silicate (B1173343) glasses.

    • Beam Size: A defocused beam (e.g., 10-20 µm in diameter) is often preferred for glass analysis to minimize the migration of mobile ions like sodium under the electron beam.

    • Standards: Well-characterized mineral and glass standards are used for calibration (e.g., quartz for Si, corundum for Al, and other synthetic oxides or natural minerals for other elements).

    • Data Acquisition: X-ray counts are collected for a set time on both the peak and background positions for each element.

    • Matrix Correction: Raw data is subjected to a ZAF or similar matrix correction procedure to account for the effects of atomic number (Z), absorption (A), and fluorescence (F) on the measured X-ray intensities.

Laser Ablation - Inductively Coupled Plasma - Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is a powerful technique for determining the concentrations of a wide range of trace elements at high sensitivity.

  • Principle: A high-power pulsed laser is focused on the sample surface, ablating a small amount of material. The ablated material is then transported by an inert carrier gas (usually helium or argon) into an inductively coupled plasma source. The plasma, at a temperature of 6,000-10,000 K, ionizes the atoms of the sample. The resulting ions are then introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for quantification.

  • Instrumentation: A laser ablation system coupled to an ICP-MS.

  • Operating Conditions:

    • Laser Type: Typically a Nd:YAG or excimer laser.

    • Laser Wavelength: Commonly 213 nm or 193 nm.

    • Ablation Spot Size: 20-100 µm in diameter, depending on the desired spatial resolution.

    • Repetition Rate: 5-10 Hz.

    • Carrier Gas Flow Rate: Adjusted to ensure efficient transport of the ablated material.

    • ICP-MS Parameters: Optimized for sensitivity and stability.

    • Standards: An external standard, such as a NIST SRM 610/612 glass standard, is used for calibration. An internal standard, often an element of known concentration from EPMA data (e.g., Si), is used to correct for variations in ablation yield and instrument drift.

Visualizations

Formation Hypothesis: Meteorite Airburst Event

The leading theory for the formation of Libyan Desert Glass is the intense thermal radiation from a large meteorite exploding in the Earth's atmosphere. This diagram illustrates the proposed sequence of events.

G cluster_space Space cluster_atmosphere Atmosphere cluster_ground Ground (Great Sand Sea) meteor Meteoroid enters Earth's atmosphere airburst Massive airburst explosion (>100 Megatons) meteor->airburst Friction & Compression thermal_rad Intense thermal radiation (>2000°C) airburst->thermal_rad Energy Release sand_fused Surface sand and quartz grains are flash-melted thermal_rad->sand_fused Heat Transfer glass_formation Molten silica cools rapidly, forming Libyan Desert Glass sand_fused->glass_formation Quenching

Caption: Proposed formation of Libyan Desert Glass via a meteorite airburst event.

Analytical Workflow for Chemical Characterization

This diagram outlines the typical experimental workflow for determining the chemical composition of a Libyan Desert Glass sample.

G cluster_major Major Element Analysis cluster_trace Trace Element Analysis start LDG Sample Collection prep Sample Preparation (Cleaning, Cutting, Polishing) start->prep split Sample Split prep->split coating Carbon Coating split->coating For EPMA la_icp_ms LA-ICP-MS Analysis split->la_icp_ms For LA-ICP-MS epma EPMA Analysis coating->epma major_data Major Oxide Data (SiO₂, Al₂O₃, etc.) epma->major_data final Final Compositional Report major_data->final trace_data Trace Element Data (Zr, Th, REEs, etc.) la_icp_ms->trace_data trace_data->final

Caption: Experimental workflow for the chemical analysis of Libyan Desert Glass.

Conclusion

Libyan Desert Glass is a unique natural material defined by its extreme purity and silica-rich composition. The detailed analysis of its major and trace elements through sophisticated techniques like EPMA and LA-ICP-MS continues to provide crucial data for understanding the extraordinary conditions of its formation. The prevailing evidence strongly supports a cosmic origin, specifically a massive thermal event caused by a meteorite airburst, which flash-melted the terrestrial sands below. The methodologies and data presented in this guide offer a comprehensive foundation for researchers engaged in the study of impact events, geology, and material science.

Lechatelierite in Tektites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of lechatelierite as a key component of tektites. This compound, a naturally occurring silica (B1680970) glass, is a defining characteristic of tektites, providing crucial evidence for their formation through meteorite impacts. This document synthesizes quantitative data on the physical and chemical properties of this compound, details common experimental protocols for its analysis, and presents visual representations of its formation and analytical workflows. The information is intended to serve as a comprehensive resource for researchers in geology, planetary science, and materials science.

Introduction

Tektites are natural, silica-rich glasses formed from terrestrial debris ejected during hypervelocity meteorite impacts.[1][2] A distinctive feature of most tektites is the presence of inclusions of this compound, an amorphous silica glass (SiO₂).[1][2] this compound is formed by the instantaneous melting of quartz grains at extremely high temperatures and pressures, conditions characteristic of meteorite impacts.[3][4] Its presence is a primary indicator used to distinguish tektites from volcanic glasses, such as obsidian, which do not contain this material.[2] This guide explores the significance of this compound as a component of tektites, detailing its properties, formation, and the analytical techniques used for its study.

Formation of this compound in Tektites

The formation of this compound is intrinsically linked to the energetic events of a meteorite impact. The process can be summarized as follows:

  • Hypervelocity Impact: A large meteorite strikes the Earth's surface at high velocity.

  • Intense Energy Release: The impact generates extreme temperatures (>1700°C) and pressures.[5]

  • Melting of Target Rock: The energy released is sufficient to melt the silica-rich target rock, including quartz (SiO₂) minerals.

  • Formation of this compound: The intense heat and pressure cause the quartz crystals to melt and quench rapidly, forming amorphous silica glass, or this compound.

  • Incorporation into Tektite Glass: These newly formed this compound particles are incorporated into the molten silicate (B1173343) ejecta, which, upon cooling, solidifies into tektites.

The following diagram illustrates the formation process of tektites and the origin of this compound inclusions.

Tektite_Formation cluster_impact_event Hypervelocity Impact Event cluster_formation_process Tektite and this compound Formation Meteorite Meteorite Impact Impact (>1700°C, High Pressure) Meteorite->Impact Target_Rock Silica-Rich Target Rock (e.g., Sandstone) Target_Rock->Impact Melt_Ejecta Molten Silicate Ejecta Impact->Melt_Ejecta Quartz_Melting Melting of Quartz Grains Impact->Quartz_Melting Tektite_Formation Cooling and Solidification of Ejecta into Tektite Melt_Ejecta->Tektite_Formation Lechatelierite_Formation Rapid Quenching to This compound (Amorphous SiO₂ Glass) Quartz_Melting->Lechatelierite_Formation Lechatelierite_Formation->Tektite_Formation Lechatelierite_Inclusions This compound Inclusions within Tektite Glass Tektite_Formation->Lechatelierite_Inclusions

Figure 1: Tektite and this compound Formation Pathway.

Quantitative Data

Physical Properties of this compound and Host Tektites

The physical properties of this compound are similar to pure silica glass, but can vary slightly depending on the host tektite. The following table summarizes key physical properties.

PropertyThis compound in MoldavitePure SiO₂ GlassMoldavite (Host Tektite)
Refractive Index 1.458 - 1.462~1.4581.48 - 1.52
Density (g/cm³) ~2.20~2.202.27 - 2.40
Softening Point (°C) ~1175>1600Not applicable

Table 1: Selected physical properties of this compound in moldavite compared to pure silica glass and the host tektite.[1][3][6]

Chemical Composition

This compound is characterized by its high purity of silicon dioxide (SiO₂), often exceeding 99 wt%.[3][5] The host tektites have a more varied composition, reflecting the composition of the terrestrial parent material.

ComponentThis compound in Tektites (wt%)Australasian Tektites (wt%)Moldavites (wt%)North American Tektites (wt%)Ivory Coast Tektites (wt%)
SiO₂ >9970-8075-8568-8265-75
Al₂O₃ Trace10-158-1210-1512-18
FeO Trace4-81-34-85-9
MgO Trace2-41-32-53-6
CaO Trace1-31-31-42-5
Na₂O Trace0.5-1.50.2-0.60.8-1.51-2
K₂O Trace1.5-2.52-41.5-2.51-2.5
H₂O <0.02<0.02<0.02<0.02<0.02

Table 2: Typical chemical composition of this compound and various tektite types. Note that the composition of this compound is consistently high in SiO₂ with only trace amounts of other oxides.[1][2][7]

Water Content

A defining characteristic of tektites, and by extension their this compound inclusions, is their extremely low water content. This is a direct result of the high temperatures during their formation, which vaporizes any water present in the parent material.

Glass TypeWater Content (wt%)Water Content (ppm)
This compound in Tektites< 0.02< 200
Tektites (general)0.002 - 0.03020 - 300
Libyan Desert Glass~0.011~110
Volcanic Glass (Obsidian)0.1 - 1.01000 - 10000

Table 3: Comparison of water content in this compound, various tektites, and volcanic glass.[1][2][8]

Experimental Protocols

The analysis of this compound within tektites requires specialized micro-analytical techniques due to the small size of the inclusions. Below are representative protocols for key analytical methods.

Electron Microprobe Analysis (EMPA) for Major and Minor Element Composition

EMPA is used to determine the chemical composition of microscopic areas of a sample.

Methodology:

  • Sample Preparation: A thin, polished section of the tektite containing this compound inclusions is prepared. The section is coated with a thin layer of carbon to ensure electrical conductivity.

  • Instrumentation: A wavelength-dispersive X-ray spectrometer (WDS) equipped electron microprobe is used.

  • Analytical Conditions:

    • Accelerating Voltage: 15-20 kV

    • Beam Current: 10-20 nA

    • Beam Diameter: 1-5 µm (a focused beam is used for point analysis on the this compound inclusion).

  • Data Acquisition: The electron beam is directed onto the this compound inclusion, and the emitted X-rays are analyzed to determine the elemental composition. Standards of known composition are used for calibration.

  • Data Analysis: The X-ray intensities are converted into elemental concentrations using appropriate correction factors (ZAF or similar).

Fourier-Transform Infrared (FTIR) Spectroscopy for Water Content

FTIR spectroscopy is a non-destructive technique used to measure the water (as OH groups) content in glasses.

Methodology:

  • Sample Preparation: A doubly polished, thick section of the tektite with a known thickness is prepared.

  • Instrumentation: A Fourier-transform infrared spectrometer equipped with a microscope is used.

  • Data Acquisition:

    • An infrared beam is passed through the this compound inclusion.

    • The absorbance of the beam at specific wavenumbers (around 3550 cm⁻¹) corresponding to the stretching vibrations of OH groups is measured.

  • Data Analysis: The water content is calculated from the absorbance using the Beer-Lambert law, incorporating the density of the glass and the molar absorption coefficient for water in silica glass.

Raman Spectroscopy for Structural Analysis

Raman spectroscopy provides information about the molecular structure of materials and can confirm the amorphous nature of this compound.

Methodology:

  • Sample Preparation: A polished section of the tektite is used.

  • Instrumentation: A confocal Raman microscope with a laser excitation source (e.g., 532 nm or 785 nm) is employed.

  • Data Acquisition: The laser is focused on the this compound inclusion, and the scattered light is collected and analyzed.

  • Data Analysis: The Raman spectrum of this compound will show a broad peak characteristic of amorphous silica, distinguishing it from the sharp peaks of crystalline quartz.

The following diagram illustrates a general workflow for the analysis of this compound in tektites.

Lechatelierite_Analysis_Workflow cluster_analysis Micro-Analytical Techniques Sample_Selection Tektite Sample Selection Sample_Preparation Preparation of Polished Thin Section Sample_Selection->Sample_Preparation Optical_Microscopy Optical Microscopy (Identification of this compound Inclusions) Sample_Preparation->Optical_Microscopy EMPA Electron Microprobe Analysis (EMPA) (Elemental Composition) Optical_Microscopy->EMPA FTIR FTIR Spectroscopy (Water Content) Optical_Microscopy->FTIR Raman Raman Spectroscopy (Structural Analysis) Optical_Microscopy->Raman Data_Interpretation Data Interpretation and Comparison with Tektite Geochemistry EMPA->Data_Interpretation FTIR->Data_Interpretation Raman->Data_Interpretation Conclusion Conclusion on Tektite Formation and Origin Data_Interpretation->Conclusion

Figure 2: Experimental Workflow for this compound Analysis.

Conclusion

This compound is a fundamental component of tektites, providing unequivocal evidence of their formation through meteorite impact. Its nearly pure silica composition and extremely low water content are direct consequences of the extreme temperatures and pressures generated during these events. The analytical techniques detailed in this guide are essential for the characterization of this compound and for unraveling the complex processes of tektite formation. Further research on the trace element and isotopic composition of this compound from different strewn fields will continue to refine our understanding of the terrestrial target materials and the dynamics of impact events.

References

Evidence of Shock Metamorphism in Lechatelierite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Introduction

Lechatelierite, a naturally occurring silica (B1680970) glass (amorphous SiO₂), serves as a critical indicator of extreme pressure and temperature conditions associated with hypervelocity impact events.[1][2][3] Unlike volcanic glasses, this compound is formed by the instantaneous melting of quartz-bearing target rocks during meteorite impacts, followed by rapid quenching.[1][4] Its presence, textural characteristics, and physical properties provide unequivocal evidence of shock metamorphism, the process of rock and mineral modification due to the passage of high-pressure shock waves.[5][6] This technical guide provides a comprehensive overview of the formation of this compound under shock conditions, the analytical methods used for its identification, and the key lines of evidence that distinguish it as a product of impact cratering.

Formation Pathway under Shock Conditions

The formation of this compound from crystalline quartz is a direct result of the pressure and temperature conditions achieved during a hypervelocity impact. While lower shock pressures (~10-35 GPa) can transform quartz into diaplectic glass (a solid-state amorphous phase) without melting, the formation of this compound requires significantly higher pressures and the resulting post-shock temperatures to induce complete fusion.[1][7]

Experimental studies and observations from natural impact structures indicate that this compound forms at shock pressures exceeding 50-60 GPa.[5][8] At these pressures, the post-shock temperatures are high enough to melt quartz (melting point ~1713 °C).[9][10] The process involves:

  • Shock Compression: A high-pressure shock wave propagates through the target rock, causing intense, near-instantaneous compression and heating.

  • Fusion: The temperature increase surpasses the melting point of quartz, causing it to transform into a molten silica phase.

  • Rapid Quenching: The subsequent rapid drop in pressure and temperature as the shock wave passes prevents the molten silica from crystallizing, freezing it in an amorphous, glassy state.[1]

This formation process distinguishes this compound (a true fused glass) from diaplectic quartz glass, which retains the original grain morphology but becomes isotropic in a solid-state transformation.[8][11]

G cluster_input Pre-Impact State cluster_process Shock Wave Event cluster_output Post-Shock Products Quartz Crystalline Quartz (SiO₂) Shock Shock Wave Propagation (Pressure & Temperature Increase) Quartz->Shock Impact Diaplectic Diaplectic Glass (Solid-State Amorphization) Shock->Diaplectic ~10-35 GPa Melt Silica Melt (Fusion) Shock->Melt >50 GPa Quench Rapid Quenching Melt->Quench This compound This compound (Fused Glass) Quench->this compound

Fig. 1. Formation pathways of amorphous silica under shock pressure.

Key Lines of Evidence

The identification of this compound and its confirmation as a shock-metamorphic product rely on a combination of textural analysis, physical property measurements, and its geological context.

Textural and Morphological Evidence

Microscopic examination of this compound reveals features indicative of a high-temperature melt phase, which are absent in diaplectic glass and volcanic obsidians.[4][8]

  • Flow Structures and Schlieren: this compound frequently exhibits flow bands and schlieren, which are streaks of varying composition or texture resulting from the incomplete mixing of molten material.[8][12]

  • Vesicles: The presence of bubbles or vesicles is a hallmark of this compound, caused by the exsolution of volatiles from the melt during the rapid depressurization that follows the shock event.[1][8]

  • Inclusions of Shocked Minerals: Partially melted, relict grains of the original quartz precursor are often found within this compound.[1][4] These relict grains may themselves display other shock features, such as Planar Deformation Features (PDFs), providing a direct link to the shock event.[1][13]

Physical and Chemical Properties

This compound's properties are distinct from its crystalline polymorphs and provide quantitative data for its identification. It is characterized by its chemical purity (nearly 100% SiO₂), extremely low water content (<0.02 wt%), and lack of microscopic crystals.[4][14]

PropertyThis compoundDiaplectic Quartz GlassCrystalline Quartz
Formation Pressure >50 GPa[5][8]~10-35 GPa[1]N/A
Formation Process Fusion (Melting) & Quenching[8]Solid-State Amorphization[7][8]Crystallization
Refractive Index ~1.460[10]Higher than fused glass[11]~1.544 - 1.553
**Density (g/cm³) **~2.20[15]Higher than fused glass[11]~2.65
Key Textures Flow structures, vesicles, schlieren[8][12]Retains original grain shape, PDFs[8][11]Crystalline habit
Water Content Extremely low (<0.02 wt%)[4]LowVariable (inclusions)

Table 1. Comparative properties of silica phases.

Experimental Protocols for Analysis

A multi-technique approach is required to definitively identify this compound and confirm its shock origin. The workflow typically involves progressing from macroscopic and microscopic optical techniques to higher-resolution spectroscopic and electron microscopy methods.

Petrographic Microscopy

This is the foundational technique for identifying potential shock features in impactites.

  • Methodology: Standard petrographic thin sections (30 µm thick) of the suspect rock are prepared. The sections are then analyzed using a polarized light microscope.

  • Protocol:

    • Scan the thin section in plane-polarized light to identify glassy components, noting color, clarity, and the presence of inclusions or vesicles.[1]

    • Switch to cross-polarized light. This compound, being an amorphous glass, is isotropic and will appear black (extinct) at all rotation angles.[8]

    • Carefully examine the textures within the glass for evidence of flow banding (schlieren).[12]

    • Identify any relict mineral grains within the glass. If present, these should be examined for shock-specific features like Planar Deformation Features (PDFs) or high fracturing.[1][16]

Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique used to differentiate between different silica polymorphs and glasses based on their vibrational modes. It is particularly crucial for distinguishing this compound from diaplectic glass.

  • Methodology: A laser is focused on the sample, and the inelastically scattered light is collected and analyzed. The resulting spectrum provides a fingerprint of the material's molecular structure.

  • Protocol:

    • A polished thin section or sample fragment is placed under the Raman microscope.

    • The laser is focused on the target glass phase.

    • Spectra are collected. This compound (fused silica glass) is characterized by a very broad Raman peak that declines sharply around 500 cm⁻¹.[9]

    • This is compared to the spectra of diaplectic glass, which shows broader peaks than crystalline quartz but retains more spectral features than fully molten glass.[17][18]

Electron Microscopy (SEM & TEM)

Electron microscopy provides high-magnification imaging and compositional analysis, confirming the amorphous nature and chemical purity of this compound.

  • Methodology:

    • Scanning Electron Microscopy (SEM): An electron beam is scanned across a sample to produce high-resolution images of its surface topography and composition.[19] Energy Dispersive X-ray Spectroscopy (EDS) is used for elemental analysis.

    • Transmission Electron Microscopy (TEM): An electron beam is transmitted through an ultra-thin sample to image its internal structure at the nanoscale.[20] Selected Area Electron Diffraction (SAED) is used to determine if a material is crystalline or amorphous.

  • Protocol:

    • SEM-EDS: A carbon-coated, polished sample is analyzed. Backscattered electron (BSE) imaging is used to visualize textural features like flow bands and vesicles at high resolution.[8] EDS is used to confirm the composition is nearly pure SiO₂.

    • TEM Sample Prep: A focused ion beam (FIB) is used to mill an electron-transparent foil from a specific area of interest identified via SEM.[19]

    • TEM-SAED: The foil is analyzed in the TEM. Imaging can reveal nanoscale heterogeneities. The SAED pattern of this compound will show broad, diffuse rings, which is the characteristic signature of an amorphous material, confirming the absence of a crystal lattice.[7][21]

G cluster_labs Analytical Stages Start Sample from Suspected Impact Structure Petro Petrographic Microscopy (Thin Section) Start->Petro Decision1 Isotropic SiO₂ Phase with Melt Textures Found? Petro->Decision1 SEM SEM-EDS Analysis Decision1->SEM Yes End Not this compound Decision1->End No Raman Raman Spectroscopy SEM->Raman Result1 Confirmation of: - Amorphous Nature - Melt Textures - SiO₂ Composition SEM->Result1 TEM TEM-SAED Analysis Raman->TEM Result2 Differentiation from Diaplectic Glass Raman->Result2 Result3 Nanoscale Confirmation of Amorphous State TEM->Result3

References

An In-depth Technical Guide to Distinguishing Lechatelierite from Other Mineraloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lechatelierite is a naturally occurring amorphous silica (B1680970) glass (SiO₂) and is classified as a mineraloid due to its lack of a crystalline structure.[1][2][3][4] Its formation is the result of extremely high temperatures, typically from lightning strikes on quartz-rich sand, which creates tubular structures known as fulgurites, or from the intense heat and pressure of meteorite impacts, where it can be found within tektites.[1][3][4][5] Given its unique formation and composition, accurately distinguishing this compound from other naturally occurring glasses such as obsidian (B1174111), other forms of fulgurites, and tektites is crucial for geological and planetary science research. This guide provides a comprehensive overview of the key distinguishing characteristics, detailed experimental protocols for analysis, and a logical workflow for the identification of this compound.

Comparative Analysis of Physical and Chemical Properties

A summary of the key quantitative data for this compound and other similar mineraloids is presented in Table 1. This data provides a basis for initial comparative analysis.

PropertyThis compoundObsidianTektitesFulgurites (general)
Chemical Composition Nearly pure SiO₂ (>99%)[1][3]65-80% SiO₂ with significant impurities (Fe, Mg, Al, K, Na)[1][6]68-82% SiO₂ (can be up to 98% in varieties like Libyan Desert Glass)[5][7]Variable, dependent on parent material; can be nearly pure SiO₂ to having significant impurities[2]
Hardness (Mohs Scale) 6.5[4][8][9][10]5 - 6[11]5 - 7[5][12][13]4 - 6.5[14][15][16]
Density (g/cm³) ~2.2 (can be lower than water in vesicular forms)~2.4[17]2.21 - 3.40[12]0.7 - 2.48 (highly variable based on type and porosity)[18]
Refractive Index ~1.4581.48 - 1.53[19]1.46 - 1.54[12]Not well-defined, varies with composition
Structure Amorphous[1][2][3][4]Amorphous[6]Amorphous[12][20]Amorphous[2]
Key Distinguishing Features High purity SiO₂, often associated with fulgurites or tektites, lacks microlites.[1][3]Lower SiO₂ content, contains microlites and phenocrysts, volcanic origin.[7][21]Characteristic shapes (spheres, teardrops), extremely low water content, may contain this compound inclusions.[20][21]Typically hollow, tubular, and branching structures resulting from lightning strikes.[2]

Experimental Protocols for Identification

Accurate identification of this compound requires a multi-faceted analytical approach. The following are detailed methodologies for key experiments.

X-Ray Diffraction (XRD) Analysis

Objective: To determine the presence or absence of a crystalline structure. This compound, being amorphous, will not produce sharp diffraction peaks characteristic of crystalline minerals like quartz.

Methodology:

  • Sample Preparation:

    • The sample should be crushed into a fine powder using an agate mortar and pestle.

    • The powder is then mounted onto a sample holder, ensuring a flat and even surface.

  • Instrumentation and Data Acquisition:

    • A powder X-ray diffractometer with a copper X-ray source is typically used.

    • Data should be collected over a 2θ range of 10° to 80°.

    • The scan speed and step size should be optimized to ensure good data quality.

  • Data Analysis:

    • The resulting diffraction pattern is analyzed for the presence of peaks.

    • Crystalline materials will exhibit sharp, well-defined peaks at specific 2θ angles.

    • Amorphous materials, such as this compound, will show a broad, diffuse hump or "halo," typically centered around 20-30° 2θ for silica.[1][2][5][18]

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

Objective: To examine the microstructure and determine the elemental composition of the sample.

Methodology:

  • Sample Preparation:

    • For imaging, a small fragment of the sample can be mounted on an aluminum stub using carbon tape.

    • For quantitative analysis, the sample should be embedded in epoxy resin and polished to a flat, smooth surface.

    • The prepared sample must be coated with a conductive material, such as carbon or gold, to prevent charging under the electron beam.

  • SEM Imaging:

    • The sample is introduced into the SEM chamber and a high vacuum is established.

    • Secondary electron (SE) imaging is used to visualize the surface topography.

    • Backscattered electron (BSE) imaging is employed to observe compositional variations (areas with higher average atomic number will appear brighter).

    • Examine the sample for the presence of microlites or phenocrysts, which are characteristic of obsidian but absent in this compound.[7][21] Also, observe the texture and porosity.

  • EDS Analysis:

    • An electron beam is focused on a specific point of interest on the sample, or rastered over an area to obtain an average composition.

    • The emitted X-rays are collected by the EDS detector, which generates a spectrum showing the elemental composition.

    • Quantitative analysis is performed to determine the weight percentage of each element present. This compound will show a composition of nearly pure SiO₂.[1][3]

Refractive Index (RI) Measurement

Objective: To determine the refractive index of the mineraloid, which can be a useful diagnostic property.

Methodology (Immersion Method):

  • Sample Preparation:

    • A small, transparent fragment of the sample is required.

  • Procedure:

    • Place the fragment on a glass microscope slide.

    • Apply a drop of a calibrated refractive index liquid to the fragment and cover with a coverslip.

    • Observe the sample under a petrographic microscope.

    • The Becke line test is used to compare the refractive index of the sample to that of the liquid. The Becke line is a bright halo that moves into the medium of higher refractive index as the focus is raised.

    • Repeat the process with different refractive index liquids until a match is found (i.e., the Becke line disappears, and the fragment becomes nearly invisible). The refractive index of the liquid at this point is equal to the refractive index of the sample.

Visualization of Identification Workflow

The following diagrams illustrate the logical workflow for distinguishing this compound from other mineraloids.

Identification_Workflow start Sample of Unknown Mineraloid xrd Perform X-Ray Diffraction (XRD) Analysis start->xrd crystalline Crystalline Structure (Sharp Peaks) xrd->crystalline Result amorphous Amorphous Structure (Broad Hump) xrd->amorphous Result not_this compound Not this compound (e.g., Quartz) crystalline->not_this compound sem_eds Perform SEM-EDS Analysis amorphous->sem_eds high_purity High Purity SiO2 (>99%) sem_eds->high_purity Composition impurities Significant Impurities Present sem_eds->impurities Composition context Examine Formation Context and Morphology high_purity->context obsidian Obsidian impurities->obsidian Volcanic origin, contains microlites tektite_fulgurite Tektite or Impure Fulgurite impurities->tektite_fulgurite Impact or lightning origin This compound This compound context->this compound Lightning (fulgurite) or impact (tektite) origin

Caption: Logical workflow for the identification of this compound.

Experimental_Workflow sample Sample Preparation (Crushing, Mounting, Polishing, Coating) xrd XRD Analysis (Crystallinity) sample->xrd sem_eds SEM-EDS Analysis (Microstructure & Composition) sample->sem_eds ri Refractive Index Measurement (Optical Property) sample->ri data_analysis Data Interpretation and Comparison xrd->data_analysis sem_eds->data_analysis ri->data_analysis identification Final Identification data_analysis->identification

Caption: General experimental workflow for mineraloid analysis.

Conclusion

The differentiation of this compound from other mineraloids such as obsidian, tektites, and other forms of fulgurites is a critical task in geological and materials science. A systematic approach that combines the analysis of physical and chemical properties with detailed experimental investigation is essential for accurate identification. By following the comparative data, experimental protocols, and logical workflows outlined in this guide, researchers and scientists can confidently distinguish this compound and further their understanding of the high-energy events that lead to its formation.

References

A Technical Guide to the Geological Significance of Lechatelierite Deposits

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lechatelierite, an amorphous silica (B1680970) glass (SiO₂), is a mineraloid of profound geological importance.[1][2][3] Unlike its crystalline counterpart quartz, this compound lacks a defined crystal structure, a characteristic that testifies to its formation under conditions of extreme temperature and rapid cooling. Its presence in the geological record serves as a definitive indicator of hypervelocity meteorite impacts and lightning strikes, providing invaluable data for reconstructing planetary and paleoenvironmental histories. This technical guide provides researchers and scientists with a comprehensive overview of the formation, properties, and analytical methodologies pertaining to this compound deposits, underscoring their significance in the Earth sciences.

Introduction

This compound is a naturally occurring fused silica glass.[3][4] Classified as a mineraloid due to its amorphous nature, it is chemically identical to quartz but forms when silica-rich materials like quartz sand or sandstone are subjected to temperatures exceeding 1700°C followed by instantaneous cooling, which prevents the formation of a crystalline lattice.[2][5] This unique formation process means that this compound deposits are direct physical evidence of some of the most energetic events on Earth. The primary geological significance of this compound lies in its role as an unambiguous marker for two principal phenomena:

  • Meteorite Impacts: The immense pressures and temperatures generated by a hypervelocity impact instantly melt terrestrial silica, forming this compound within impact structures, ejecta blankets, and tektites.[1][2][6][7]

  • Lightning Strikes: When lightning discharges into quartzose sand, the intense heat fuses the sand grains along the lightning's path, creating hollow, branching tubes of this compound known as fulgurites.[1][3][4][5]

The study of these deposits allows scientists to identify and characterize ancient impact craters, understand the frequency and nature of past lightning activity, and reconstruct extreme environmental conditions.

Formation Mechanisms

The formation of this compound is contingent on achieving a temperature sufficient to melt silica and a cooling rate rapid enough to quench it into a glassy state.

Fulgurites from Lightning Strikes

One of the most common formation pathways for this compound is through a lightning strike on silica-rich sand, such as that found on beaches or in deserts.[1][3][6] The lightning channel can reach temperatures exceeding 30,000 K, instantly vaporizing and melting the surrounding sand grains.[8] As the ground dissipates the electrical charge, the molten silica cools rapidly, solidifying into a glassy tube that records the path of the lightning bolt. These structures, called fulgurites, are often hollow and can extend several meters into the ground.[4][5][9] The formation of this compound in this manner requires the parent material to be nearly pure silica sand.[1][3]

Fulgurite_Formation cluster_0 Atmospheric & Ground Conditions cluster_1 Process cluster_2 Result Lightning Lightning Discharge (>30,000 K) Melting Instantaneous Fusion of Silica Lightning->Melting strikes Sand Silica-Rich Sand (Quartz Grains) Sand->Melting target Cooling Rapid Quenching (< 1 second) Melting->Cooling undergoes Fulgurite Fulgurite Formation (this compound Tube) Cooling->Fulgurite results in

Diagram of fulgurite formation via lightning strike.
Impactites from Meteorite Impacts

Hypervelocity meteorite impacts generate extreme shock pressures and post-shock temperatures that are well above the melting point of quartz. High-pressure experiments have demonstrated that shock pressures of 85 GPa are required to transform quartz grains into this compound.[1][6] This process, known as shock metamorphism, results in the formation of this compound as a key component of various impact-related rocks (impactites).[1] It is commonly found as inclusions in tektites—glassy ejecta thrown from the impact site—and as a major constituent of impact glasses, such as the famous Libyan Desert Glass.[1][2][10] The presence of this compound, often alongside other shock-metamorphic features like planar deformation features in quartz, is considered unequivocal proof of a meteorite impact origin.

Impactite_Formation cluster_0 Impact Event cluster_1 Process: Shock Metamorphism cluster_2 Result Meteorite Hypervelocity Meteorite Impact Shock Extreme Pressure (>85 GPa) & Temperature (>1700°C) Meteorite->Shock causes TargetRock Silica-Rich Target Rock (e.g., Sandstone) TargetRock->Shock affects Melting Melting of Quartz Shock->Melting Ejection Ejection & Rapid Cooling Melting->Ejection Impactite Impactite Formation (Tektites, Impact Glass) Ejection->Impactite This compound This compound Component Impactite->this compound contains

Diagram of impactite formation via meteorite impact.
Other Formation Environments

While less common, this compound can also be formed through other high-temperature processes. Volcanic activity can produce this compound, though it is distinct from obsidian, which is not pure silica.[3][4] Additionally, artificial this compound has been documented. The most notable example is "trinitite," a glassy residue formed by the melting of quartz sand during the first atomic bomb detonation at the Trinity site in New Mexico.[1][3][11]

Physical and Chemical Properties

This compound's properties are a direct result of its amorphous structure and pure silica composition. These characteristics are crucial for its identification and differentiation from other natural glasses.

Data Presentation: Properties of this compound
PropertyValue / DescriptionSource(s)
Chemical Formula SiO₂[1][3][12]
Crystal System Amorphous[1][3][4][10]
Mohs Hardness 6.5[1][4][10][12]
Density (g/cm³) 2.5 - 2.7 (average); vesicular forms can be < 1.0[1][3][4][13]
Specific Gravity ~2.20 (pure silica glass); measured values can be lower (e.g., 2.10) due to vesicles.[14]
Refractive Index ~1.460 (slightly higher than pure artificial silica glass at 1.458)[14]
Luster Vitreous (glassy)[1][3][4]
Color Colorless, white, pale yellow, gray, brown, black[3][4]
Fracture Conchoidal[1][3][4]
Cleavage None[1][3][4]
Composition Typically >99% SiO₂. May contain trace impurities from the parent material. Some studies suggest a mixture of SiO₂ and Si glass in certain tektites.[2][15][16]

Geological Significance and Interpretation

The discovery of this compound deposits provides critical insights into geological and atmospheric phenomena.

  • Indicator of Hypervelocity Impact Events: this compound is one of the most reliable indicators of a meteorite impact. Its presence in association with a craterform structure, shocked quartz, and geochemical anomalies (e.g., iridium) provides conclusive evidence. The study of this compound-bearing tektite strewn fields helps delineate the scale of impact events, even when the source crater is unknown or has been eroded.[7]

  • Paleoenvironmental Reconstruction: Fulgurites are essentially "fossilized lightning."[4][8] Their distribution, morphology, and age can be used to reconstruct past atmospheric conditions, including the frequency and intensity of thunderstorms in a given region. This makes fulgurite deposits a valuable proxy for paleoclimatological studies.[2]

Analytical Methodologies

The identification and characterization of this compound require a combination of analytical techniques to confirm its amorphous nature, chemical purity, and geological context.

Experimental Protocols

5.1 Sample Preparation:

  • Objective: To prepare the fragile this compound sample (fulgurite or impactite) for microscopic and spectroscopic analysis.

  • Protocol:

    • If the sample is large, select a representative portion. Document the original morphology with photographs.

    • For petrographic analysis, the sample must be prepared as a polished thin section, typically 30 micrometers thick.[17]

    • Impregnate the porous and fragile sample (especially fulgurites) with epoxy resin under a vacuum to ensure stability during cutting and polishing.[18]

    • Cut a thin sliver from the impregnated block using a low-speed diamond saw.[17]

    • Mount the sliver to a glass slide with epoxy and grind it to the desired 30 µm thickness using progressively finer abrasive grits.[17]

    • The final step is polishing with a diamond paste to achieve an optically flat surface free of scratches.[18]

5.2 Petrographic Microscopy:

  • Objective: To observe the optical properties of the material and its texture.

  • Protocol:

    • Examine the prepared thin section using a polarizing petrographic microscope.[19][20]

    • In plane-polarized light, observe the glass's color, clarity, and the presence of inclusions (e.g., remnant quartz grains, bubbles). Note any flow textures.[14]

    • Under cross-polarized light, confirm the material is isotropic (amorphous), meaning it remains dark (extinct) at all angles of rotation. This distinguishes it from crystalline minerals.

    • Document textures, such as the vesicular (bubbly) nature common in fulgurites and some impact glasses, and the relationship with surrounding mineral grains.[14][21]

5.3 X-ray Diffraction (XRD):

  • Objective: To definitively confirm the amorphous (non-crystalline) structure of the material.

  • Protocol:

    • Grind a small, pure sample of the this compound into a fine powder.

    • Mount the powder onto a sample holder.

    • Analyze the sample using an X-ray diffractometer.

    • An amorphous material like this compound will not produce sharp Bragg peaks characteristic of crystalline materials. Instead, the resulting diffractogram will show a very broad, diffuse hump, typically centered around 2θ = 21-28°.[1][4][22]

5.4 Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS):

  • Objective: To examine micro-textures and determine the elemental composition.

  • Protocol:

    • Use a carbon-coated, polished thin section or sample mount.

    • Obtain high-magnification images of the sample using the SEM to observe fine details of vesicles, flow banding, and interfaces with other materials. Backscattered electron (BSE) imaging can help differentiate phases.[12][23]

    • Perform EDS analysis by focusing the electron beam on a point or area of the this compound. An accelerating voltage of 15-20 kV is typical.[10][24]

    • The resulting EDS spectrum will show the relative abundance of elements present. For this compound, the spectrum should be dominated by silicon (Si) and oxygen (O), confirming its SiO₂ composition.[5][25][26] This method can also identify minor or trace element impurities.

5.5 Raman Spectroscopy:

  • Objective: To provide further structural information and identify associated minerals.

  • Protocol:

    • Focus a laser (e.g., 532 nm) on the surface of the polished sample.

    • Collect the scattered Raman signal. The spectrum for amorphous SiO₂ (this compound) is characterized by broad bands, distinct from the sharp peaks of crystalline silica forms like quartz.[11][16][27]

    • This non-destructive technique can also be used to identify microscopic crystalline inclusions within the glass, such as shocked quartz or other minerals, which can provide further information about the formation conditions.[7][14][16]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data & Interpretation Sample This compound Sample (Fulgurite or Impactite) ThinSection Prepare Polished Thin Section (30µm) Sample->ThinSection Powder Prepare Powdered Sample Sample->Powder Petrography Petrographic Microscopy ThinSection->Petrography SEM_EDS SEM-EDS Analysis ThinSection->SEM_EDS Raman Raman Spectroscopy ThinSection->Raman XRD X-Ray Diffraction (XRD) Powder->XRD Optical Optical Properties & Texture Petrography->Optical Composition Elemental Composition & Microtexture SEM_EDS->Composition Structure Molecular Structure & Inclusions Raman->Structure Amorphous Confirm Amorphous Nature XRD->Amorphous Conclusion Geological Interpretation (Impact vs. Lightning) Optical->Conclusion Composition->Conclusion Structure->Conclusion Amorphous->Conclusion

Workflow for the analysis and identification of this compound.

Case Studies: Notable this compound Deposits

  • Libyan Desert Glass (LDG): Found scattered over a vast area of the eastern Sahara in Egypt and Libya, LDG is an exceptionally pure form of this compound (>98% SiO₂).[1][11] Fission-track dating places its formation at approximately 29 million years ago.[11] While the source crater has not been definitively identified, the characteristics of LDG confirm it was formed by a large meteorite impact, likely an airburst, that melted the local sandstones.[11]

  • Meteor Crater, Arizona: This classic impact site contains abundant evidence of shock metamorphism, including this compound formed from the Coconino Sandstone.[1][2][3] The impact-produced this compound here is highly vesicular, and some specimens have a density lower than water due to the expansion of steam through the molten silica during the rapid pressure release following the impact.[1][3][14]

  • Moldavite Tektites: These green tektites, found in the Czech Republic, are part of a strewn field associated with the Ries Crater impact in Germany ~14.5 million years ago.[7][16][26] Moldavites frequently contain microscopic inclusions of this compound, appearing as worm-like or stringy particles, which represent remnants of melted quartz grains from the target rock.[15][16]

Conclusion

This compound deposits, whether in the form of delicate fulgurites or as components of impact glasses, are invaluable to the geological sciences. They are direct, unambiguous evidence of high-energy, high-temperature events that have shaped the Earth's surface and atmosphere. The continued application of advanced analytical techniques to these natural glasses will undoubtedly yield further insights into the dynamics of meteorite impacts, the nature of planetary atmospheres, and the geological history of our planet.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Formation Conditions of Impact-Related Lechatelierite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the formation conditions of this compound, a silica (B1680970) glass formed under the extreme pressures and temperatures associated with meteorite impacts. The following sections detail the quantitative data from experimental studies, the methodologies employed in these experiments, and visual representations of the key processes and relationships involved in the formation of this unique mineraloid.

Introduction to this compound

This compound is an amorphous silica glass (SiO₂) that is a key indicator of shock metamorphism.[1][2] It forms from the intense heating and melting of quartz-rich materials, such as sandstone or granite, during high-velocity impact events.[3] Unlike crystalline silica, this compound lacks a defined crystal structure.[2] Its presence in impact structures provides crucial evidence of the extreme conditions generated during their formation.[4] this compound is also found in tektites, which are glassy ejecta from impact events, and fulgurites, which are formed by lightning strikes.[1][5] This guide focuses specifically on impact-generated this compound.

Quantitative Data on Formation Conditions

The formation of this compound is contingent on achieving specific pressure and temperature thresholds capable of melting quartz. Experimental studies have provided valuable quantitative data on these conditions, which are summarized in the tables below.

Target MaterialPorosityPeak Shock Pressure (GPa)Observed OutcomeReference
GraniteNon-porous59Diaplectic glass formation in quartz and feldspars; no this compound.[3]
GraniteNon-porous72.5Incipient melting of biotite; no this compound in quartz.[3]
GraniteNon-porous85Formation of this compound at the edges of quartz fragments.[3]
Dry Seeberger Sandstone~19 vol. %5, 7.5, 10Subplanar fractures, localized melting, and diaplectic quartz glass.[6][7]
Dry Seeberger Sandstone~19 vol. %12.5Increased formation of SiO₂ melt and diaplectic glass.[6][7]
Porous SandstoneNot specified> ~10Formation of coesite within symplectic regions of silica glass.[8]
ParameterConditionValueReference
Melting Temperature of QuartzAt atmospheric pressure>1700 °C[1]
Shock TemperatureIn fused silica at ~65-70 GPaEvidence of a phase change[9]
Shock TemperatureIn single-crystal quartz at ~75-140 GPaEvidence of a phase change[9]
Post-shock TemperatureIn porous sandstone>3000 K for melting of coesite to form this compound[8]

Experimental Protocols

The quantitative data presented above are derived from various experimental techniques designed to simulate the extreme conditions of a meteorite impact. The following are detailed methodologies for key experiments.

Shock Recovery Experiments

Shock recovery experiments are designed to subject a sample to a high-pressure shock wave and then recover the sample for post-shock analysis.

Methodology:

  • Sample Preparation: A cylindrical sample of the target material (e.g., granite or sandstone) is placed within a container made of a material with a known shock impedance, such as ARMCO iron.[3][7]

  • Experimental Setup: A high-explosive-driven flyer plate is used to generate a planar shock wave.[7] The impedance mismatch between the flyer plate, container, and sample is carefully controlled to achieve the desired peak pressure.[7]

  • Shock Loading:

    • Impedance Matching Technique: A single, well-defined shock wave is generated. The pressure is determined by the impedance of the flyer plate and the sample.[7]

    • Reverberation Technique: The peak pressure is achieved through a series of multiple shock wave reflections at the interfaces between the container and the sample.[3][10] This technique is considered to better simulate the complex shock wave interactions in natural impact events.[3]

  • Pressure Calibration: The pressure is calculated based on the known Hugoniot equation of state for the materials involved.[11][12]

  • Sample Recovery: After the shock event, the sample container is allowed to cool, and the shocked material is carefully extracted for analysis.[3]

  • Analysis: The recovered samples are studied using optical microscopy, scanning electron microscopy (SEM), and microprobe techniques to identify shock-induced features, including the presence of this compound.[3]

Laser-Driven Shock Experiments

Laser-driven shock experiments utilize high-power lasers to generate intense shock waves, allowing for real-time measurements of material properties under extreme conditions.

Methodology:

  • Target Assembly: A thin sample of the material of interest (e.g., quartz) is mounted in a target assembly.[5][13]

  • Laser Irradiation: A high-energy laser pulse is focused onto the surface of the target. The rapid ablation of material generates a strong shock wave that propagates through the sample.[5][13]

  • Diagnostics:

    • Velocity Interferometer System for Any Reflector (VISAR): A VISAR is used to measure the velocity of the shock front or the particle velocity behind the shock front with high temporal resolution.[2][5][14] This data is crucial for determining the shock pressure.[15]

    • Streaked Optical Pyrometer (SOP): An SOP is used to measure the thermal self-emission from the shocked material.[2][16] This allows for the determination of the shock temperature.

  • Data Analysis: The VISAR and SOP data are analyzed in conjunction with the material's Hugoniot data to determine the pressure-temperature conditions achieved during the experiment.[16]

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and the relationships between shock conditions and the formation of this compound.

Experimental_Workflow_Shock_Recovery cluster_setup Experimental Setup cluster_process Shock Process cluster_analysis Post-Shock Analysis Sample Target Sample (e.g., Granite) Shock Planar Shock Wave Generation Sample->Shock Container ARMCO Iron Container Container->Shock Flyer High-Explosive Driven Flyer Plate Flyer->Shock Impacts Pressure Peak Pressure Achieved via Impedance Matching or Reverberation Shock->Pressure Recovery Sample Recovery Pressure->Recovery Microscopy Microscopy (Optical, SEM) Recovery->Microscopy Analysis Identification of Shock Features (e.g., this compound) Microscopy->Analysis

Workflow for a typical shock recovery experiment.

Shock_Conditions_this compound cluster_input Initial Conditions cluster_output Resulting Silica Phase Pressure Shock Pressure (GPa) Quartz Shocked Quartz (Planar Deformation Features) Pressure->Quartz < 35 GPa Diaplectic Diaplectic Glass Pressure->Diaplectic ~35-50 GPa Coesite Coesite Pressure->Coesite > ~10 GPa (Porous) > ~30 GPa (Non-porous) This compound This compound (Fused Silica) Pressure->this compound > 60 GPa Temperature Temperature (°C) Temperature->this compound > 1700 °C Porosity Target Rock Porosity Porosity->Coesite Lowers Formation Pressure Porosity->this compound Influences P-T heterogeneity

Relationship between shock conditions and silica phases.

References

An In-depth Technical Guide to the Identification of Lechatelierite in Geological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for identifying lechatelierite, a naturally occurring silica (B1680970) glass, in geological specimens. This compound is a mineraloid, meaning it lacks a crystalline structure, and its presence is a key indicator of extreme temperature and pressure events such as meteorite impacts and lightning strikes. Accurate identification is crucial for geological and planetary science research.

Physical and Optical Properties

This compound is distinguished by its amorphous nature and composition of nearly pure silicon dioxide. Its physical and optical properties are key to its initial identification.

Table 1: Comparative Physical and Optical Properties of this compound and Related Silica (SiO₂) Forms

PropertyThis compoundα-QuartzFused Silica (Synthetic)
Crystal System Amorphous[1]TrigonalAmorphous
Refractive Index (n) ~1.460[2][3]nω = 1.543–1.545, nε = 1.552–1.554~1.458
Density (g/cm³) 2.20[2][3]2.652.20
Hardness (Mohs) ~6.5[1][4]7~6-7
Fracture Conchoidal[1][4]ConchoidalConchoidal
Luster Vitreous (glassy)[1][4]VitreousVitreous
Color Colorless, white, pale yellow, gray[1][4]Colorless, various colors with impuritiesColorless
Transparency Transparent to translucent[4]Transparent to translucentTransparent

Formation of this compound

Understanding the formation mechanisms of this compound is essential for interpreting its presence in geological samples. The two primary formation pathways are through meteorite impacts and lightning strikes.

This compound Formation Pathways Figure 1: this compound Formation Pathways parent_material Quartz-rich Material (e.g., Sandstone, Sand) meteorite_impact Meteorite Impact parent_material->meteorite_impact Subjected to lightning_strike Lightning Strike parent_material->lightning_strike Subjected to shock_metamorphism High-Pressure Shock Metamorphism & Intense Heat meteorite_impact->shock_metamorphism high_temp_melting High-Temperature Melting (>1700°C) lightning_strike->high_temp_melting This compound This compound (Amorphous Silica Glass) shock_metamorphism->this compound Results in high_temp_melting->this compound Results in impactite Impactite / Tektite (e.g., Libyan Desert Glass) This compound->impactite Found within fulgurite Fulgurite This compound->fulgurite Forms

Figure 1: this compound Formation Pathways

Experimental Protocols for Identification

A multi-technique approach is recommended for the definitive identification of this compound. This typically involves an initial visual and petrographic examination, followed by spectroscopic and chemical analyses for confirmation.

This compound Identification Workflow Figure 2: this compound Identification Workflow start Geological Sample Collection visual_exam Macroscopic Examination (Vitreous Luster, Conchoidal Fracture) start->visual_exam petrographic Petrographic Microscopy visual_exam->petrographic isotropic Isotropic Behavior (Extinction under XPL) petrographic->isotropic further_analysis Spectroscopic & Chemical Analysis isotropic->further_analysis Yes negative Not this compound isotropic->negative No raman Raman Spectroscopy further_analysis->raman eds SEM-EDS Analysis further_analysis->eds broad_peak Characteristic Broad Peak (~440-500 cm⁻¹) raman->broad_peak pure_sio2 Nearly Pure SiO₂ Composition eds->pure_sio2 confirmation Positive this compound Identification broad_peak->confirmation Present broad_peak->negative Absent pure_sio2->confirmation Confirmed pure_sio2->negative Not Confirmed

Figure 2: this compound Identification Workflow
Petrographic Analysis

Petrographic analysis is a fundamental technique for identifying this compound and observing its textural relationship with the host rock.

Methodology:

  • Sample Preparation:

    • A standard thin section (30 µm thickness) of the geological sample is prepared.

    • The thin section should be polished to a high quality for both transmitted and reflected light microscopy.

    • Impregnation with resin may be necessary for friable samples.

  • Instrumentation:

    • A petrographic microscope equipped with plane-polarized light (PPL) and cross-polarized light (XPL) capabilities.

  • Analytical Procedure:

    • Under PPL: Observe the sample for glassy textures, flow bands, and vesicles (gas bubbles), which are common in this compound. Note its relationship with surrounding mineral grains. This compound will appear as a clear, colorless material with low relief.

    • Under XPL: As an amorphous glass, this compound is isotropic, meaning it will appear black (go extinct) and stay black as the stage is rotated. This is a key distinguishing feature from crystalline silica polymorphs like quartz, which exhibit birefringence.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and can definitively distinguish amorphous silica from its crystalline counterparts.

Methodology:

  • Sample Preparation:

    • A polished thin section or a small, relatively flat surface on the bulk sample can be used. No special preparation is typically required.

  • Instrumentation:

    • A Raman spectrometer, often coupled with a microscope for precise targeting.

    • Suggested Parameters:

      • Laser Wavelength: 532 nm or 785 nm are commonly used.

      • Laser Power: Typically low, in the range of 1-10 mW to avoid sample damage.

      • Objective: 50x or 100x magnification.

      • Acquisition Time: 10-60 seconds, with multiple accumulations to improve signal-to-noise ratio.

  • Analytical Procedure:

    • Acquire spectra from the suspected this compound regions.

    • The characteristic Raman spectrum of this compound is dominated by a broad, strong band centered around 440-500 cm⁻¹. This contrasts sharply with the sharp, well-defined peaks of crystalline quartz (major peak at 464 cm⁻¹).

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS is used to determine the elemental composition of the sample, which is a critical step in confirming the purity of the silica in this compound.

Methodology:

  • Sample Preparation:

    • A polished thin section or a polished bulk sample is required for quantitative analysis.

    • The sample must be coated with a thin layer of carbon to make it conductive.

  • Instrumentation:

    • A Scanning Electron Microscope (SEM) equipped with an Energy-Dispersive X-ray Spectroscopy (EDS) detector.

    • Suggested Parameters:

      • Accelerating Voltage: 15-20 kV.

      • Beam Current: A low beam current should be used to minimize damage to the glass.

      • Working Distance: Optimized for X-ray collection, typically around 10 mm.

  • Analytical Procedure:

    • Use the SEM to locate the this compound.

    • Perform spot analyses or elemental mapping on the this compound and surrounding minerals.

    • The EDS spectrum of this compound will show dominant peaks for Silicon (Si) and Oxygen (O), with minimal to no peaks from other elements.

Table 2: Representative Chemical Composition of this compound in Moldavite vs. Host Moldavite (EDS Analysis)

ElementThis compound Lamellae (wt%)Host Moldavite (wt%)
SiO₂ >99~80-85
Al₂O₃ <0.1~8-12
FeO <0.1~1-3
MgO <0.1~1-3
CaO <0.1~2-4
Na₂O <0.1~0.3-0.6
K₂O <0.1~2-4
TiO₂ <0.1~0.2-0.5

Note: Data is illustrative, based on findings that this compound contains significantly lower concentrations of accompanying elements compared to the host tektite glass.[3]

Summary of Identification Criteria

The definitive identification of this compound relies on the convergence of evidence from multiple analytical techniques, as outlined in the workflow. A positive identification is confirmed when a sample exhibits the following characteristics:

  • Macroscopic: Vitreous luster and conchoidal fracture.

  • Petrographic: Isotropic (amorphous) nature under cross-polarized light.

  • Raman Spectroscopic: A characteristic broad peak around 440-500 cm⁻¹.

  • Chemical (EDS): A composition of nearly pure SiO₂, with only trace amounts of other elements.

References

Lechatelierite: A Key to Unlocking the Energetics of Impact Events

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of planetary science and impact cratering studies, certain minerals and mineraloids serve as silent witnesses to the immense forces unleashed during hypervelocity impacts. Lechatelierite, an amorphous silica (B1680970) glass (SiO₂), stands out as a critical indicator of the extreme pressure and temperature conditions generated during these cataclysmic events. Its presence in impactites—rocks altered by meteorite impacts—provides invaluable data for reconstructing the timeline and energetics of an impact. This technical guide delves into the core of this compound's significance, offering a comprehensive overview of its formation, the experimental protocols used to study it, and its role in our understanding of impact events. The information presented herein is intended to be a valuable resource for researchers in geology, planetary science, and materials science.

Formation and Significance of this compound in Impact Events

This compound is fundamentally fused quartz, formed when silica-rich target rocks, such as sandstone or granite, are subjected to intense heat and pressure that far exceed normal geological conditions. The formation of this compound is a hallmark of shock metamorphism, the process by which rocks are altered by the passage of a high-pressure shock wave.

The primary mechanism for this compound formation during an impact event is the instantaneous melting of quartz grains at temperatures exceeding 1,700°C, followed by rapid quenching, which prevents the atoms from arranging into a crystalline structure. This process requires shock pressures in the range of 50 to 90 GPa. High-pressure experiments have demonstrated that shock pressures of 85 GPa are necessary to produce this compound in quartz grains embedded in granite.

The significance of this compound lies in its ability to constrain the peak pressures and temperatures experienced by the target rock. As such, it serves as a reliable shock barometer and thermometer. Its presence indicates that the rock has been subjected to some of the highest shock levels, short of complete vaporization. This compound is commonly found in various impact-related materials, including:

  • Impact Melt Rocks: Rocks that have been completely melted by the impact and have since solidified.

  • Suevites: Breccias containing a mixture of melted and unmelted rock fragments.

  • Tektites: Glassy ejecta that have been thrown from the impact crater and have solidified during flight. The Libyan desert glass, found in the Sahara, is a notable example of nearly pure this compound tektites.

Quantitative Data on this compound Formation and Properties

The study of this compound from various impact structures and experimental simulations provides crucial quantitative data for understanding impact processes. The following tables summarize key physical properties and formation conditions.

PropertyValueSource(s)
Chemical FormulaSiO₂
Crystal SystemAmorphous
Mohs Hardness6.5
Density (g/cm³)2.2
Refractive Index~1.458
Water ContentExtremely low

Table 1: Physical Properties of this compound

ParameterConditionTarget Rock/ExperimentSource(s)
Shock Pressure > 50 GPaGeneral Impact Melting
85 GPaExperimental (Granite)
Temperature > 1,700°CMelting of Quartz
~2,000°CInferred from Tektites

Table 2: Formation Conditions of this compound

Experimental Protocols for this compound Investigation

The study of this compound relies on a combination of analyzing natural samples and conducting high-pressure and high-temperature experiments to replicate its formation conditions.

Shock Recovery Experiments

Shock recovery experiments are designed to subject rock samples to controlled, high-pressure shock waves, mimicking the conditions of a meteorite impact.

Methodology:

  • Sample Preparation: A cylindrical core of the target rock (e.g., granite, sandstone) is placed within a metal container.

  • Shock Wave Generation: A high-explosive charge or a gas gun is used to accelerate a flyer plate, which impacts the container, generating a planar shock wave that propagates through the sample.

  • Pressure Control: The peak pressure is controlled by the velocity of the flyer plate and the shock impedances of the flyer plate and the sample container. Reverberation techniques, where the shock wave reflects multiple times, can be used to achieve higher pressures.

  • Sample Recovery: After the shock event, the container is carefully recovered to extract the shocked sample for analysis.

  • Analysis: The recovered sample is then analyzed using petrographic microscopes, Scanning Electron Microscopes (SEM), and other analytical techniques to identify the presence and characteristics of this compound and other shock-metamorphic features.

An experimental study on granite utilized a reverberation technique with an ARMCO steel container to achieve peak pressures of 59, 72.5, and 85 GPa. This compound formation was observed at the highest pressure of 85 GPa.

High-Temperature Melting Experiments

These experiments aim to understand the thermal history of tektites and the formation of this compound inclusions within them.

Methodology:

  • Starting Material: A mixture of powdered natural tektite and quartz grains is used.

  • Heating: The mixture is heated to temperatures ranging from 1,800 to 2,400°C for a controlled duration (seconds to minutes) using a laser furnace with aerodynamic levitation to prevent contact with a container.

  • Quenching: The molten sample is rapidly cooled to form a glass.

  • Analysis: The quenched product is analyzed to determine the conditions (temperature and time) required for the complete melting of the quartz grains to form this compound.

Experiments have shown that complete melting of quartz grains to form this compound in a tektite melt occurs at approximately 2,000°C for about 50 seconds.

Analytical Techniques for this compound Characterization
  • Petrographic Microscopy: Used for the initial identification of this compound based on its amorphous nature, low refractive index, and association with other shock features.

  • Scanning Electron Microscopy (SEM): Provides high-resolution imaging of the texture and morphology of this compound, including its relationship with surrounding minerals and vesicles.

  • Electron Microprobe Analysis (EMPA): Used to determine the major and minor element composition of this compound, confirming its high SiO₂ purity and identifying any trace elements.

  • Raman Spectroscopy: A non-destructive technique used to confirm the amorphous nature of this compound by identifying the characteristic broad Raman bands of silica glass.

Visualizing this compound's Role in Impact Events

The following diagrams, created using the DOT language, illustrate the logical flow of this compound formation during an impact event and the workflow for its experimental investigation.

Impact_Event_Pathway cluster_impact Hypervelocity Impact cluster_shock Shock Metamorphism cluster_formation This compound Formation cluster_products Impact Products Impactor Impactor Target_Rock Silica-Rich Target Rock (e.g., Sandstone, Granite) Impactor->Target_Rock Collision Shock_Wave Generation of High-Pressure Shock Wave (>50 GPa) Target_Rock->Shock_Wave Heating Intense Frictional Heating (>1700°C) Shock_Wave->Heating Melting Melting of Quartz Grains Heating->Melting Quenching Rapid Quenching Melting->Quenching This compound This compound Quenching->this compound Impact_Melt Impact Melt Rocks This compound->Impact_Melt Suevite Suevite This compound->Suevite Tektites Tektites This compound->Tektites Experimental_Workflow cluster_experiment Experimental Simulation cluster_analysis Sample Analysis cluster_data Data Interpretation Shock_Recovery Shock Recovery Experiment Petrography Petrographic Microscopy Shock_Recovery->Petrography Melting_Exp High-Temperature Melting Experiment Melting_Exp->Petrography SEM Scanning Electron Microscopy (SEM) Petrography->SEM EMPA Electron Microprobe Analysis (EMPA) SEM->EMPA Raman Raman Spectroscopy EMPA->Raman Formation_Conditions Constrain P-T Formation Conditions Raman->Formation_Conditions Impact_Energetics Model Impact Energetics Formation_Conditions->Impact_Energetics

microscopic features of lechatelierite grains

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Microscopic Features of Lechatelierite

Introduction

This compound is a naturally occurring silica (B1680970) glass (SiO₂), classified as a mineraloid due to its amorphous, non-crystalline structure.[1][2][3][4][5] It is chemically identical to quartz but forms under conditions of extreme temperature and/or pressure that cause the melting of silica-rich materials followed by rapid cooling, which prevents the formation of an ordered crystal lattice.[3] This guide provides a detailed examination of the microscopic characteristics of this compound, its formation, and the analytical techniques used for its identification and study, tailored for a scientific audience.

Formation and Occurrence

This compound is a key indicator of extreme geological events. Its formation requires temperatures exceeding 1,700°C to melt quartz sand or silica-rich rocks.[3] The primary natural formation mechanisms are lightning strikes and meteorite impacts.

  • Lightning Strikes (Fulgurites): When lightning strikes sandy terrain, the intense heat fuses the sand grains along the path of the electrical discharge.[2][5][6] This process forms hollow, branching tubes of this compound known as fulgurites.[1][5][7] Microscopically, the interior of these tubes is often smooth and glassy, while the exterior surface is rough, with partially melted sand grains fused to it.[2]

  • Meteorite Impacts (Tektites and Impactites): The immense pressure and high temperatures generated by a meteorite impact can cause shock metamorphism, fusing terrestrial silica.[1][4] High-pressure experiments indicate that shock pressures of 85 GPa are necessary to produce this compound from quartz grains in granite.[1][8] It is commonly found as a component of tektites (glassy ejecta) and in shocked sandstones at impact craters, such as Meteor Crater in Arizona.[1][3][9] In these contexts, this compound can appear as schlieren, inclusions with flow structures, or as complete pseudomorphs after quartz grains.[8][9]

  • Artificial Formation: this compound has also been documented as a product of the melting of sand during nuclear explosions, with the resulting material known as trinitite.[1][6]

Microscopic Features

Under microscopic examination, this compound exhibits several distinguishing features. As an amorphous glass, it is isotropic, meaning it appears black (extinct) under cross-polarized light.

  • Texture and Morphology:

    • Vesicles: A very common feature is the presence of numerous bubbles or vesicles, resulting from the expansion of trapped gases or steam during its rapid formation.[10] This gives it a frothy or pumice-like appearance in some specimens.[11]

    • Flow Structures: In impact-related occurrences, this compound often displays schlieren and flow-banding, indicating the movement of the silica melt before solidification.[8]

    • Inclusions: It can contain remnant, highly fractured mineral grains (clasts), particularly quartz, that were not fully melted.[10][11][12] These relict grains are often surrounded by the glassy matrix.

    • Pseudomorphs: this compound can form paramorphs or pseudomorphs after quartz grains, retaining the original shape of the quartz crystal but consisting entirely of glass.[9][10]

  • Optical Properties:

    • Color: In thin section, it is typically colorless.[10]

    • Relief: It has a low refractive index (n ≈ 1.460), which is lower than that of quartz and most common minerals, resulting in a distinct negative relief when viewed in a standard thin section.[10]

    • Isotropism: Being a glass, it lacks a crystal structure and is therefore isotropic, remaining dark under crossed nicols. This is a primary diagnostic feature.[10]

Quantitative Data

The physical and chemical properties of this compound are summarized below.

Table 1: Physical and Optical Properties of this compound

Property Value Source(s)
Chemical Formula SiO₂ [1][2][3]
Crystal System Amorphous [1][2][13]
Hardness (Mohs) 6.5 [2][13]
Density (g/cm³) 2.10 - 2.20 [1][10]
Refractive Index ~1.460 [10]
Luster Vitreous (glassy) [2][6]
Fracture Conchoidal [2][6]

| Color | Colorless, white, pale yellow/brown |[2] |

Table 2: Formation Conditions

Parameter Value Context Source(s)
Formation Temp. > 1,700 °C Melting of Quartz [3][14]

| Shock Pressure | 85 GPa | Formation in Granite |[1][8] |

Table 3: Example Elemental Composition (EDS Analysis of this compound in Moldavite)

Element This compound Lamellae Surrounding Moldavite
Si:O Ratio ~1.2 ~0.42
Accompanying Elements Significantly lower Traces of Al, Mg, Na, K, Ca, Fe

Source: Adapted from ResearchGate publication on this compound in moldavite tektites.[15][16]

Experimental Protocols for Analysis

The characterization of this compound grains involves a multi-step analytical approach, combining classical petrography with modern micro-analytical techniques.

Protocol: Microscopic and Compositional Analysis of this compound

  • Sample Preparation:

    • Thin Sectioning: Prepare a standard petrographic thin section (30 µm thickness) of the host rock (e.g., fulgurite, impactite). The sample is first impregnated with epoxy to stabilize its fragile structure, cut, and then ground to the desired thickness.

    • Polishing: The surface of the thin section is polished using progressively finer diamond abrasives to create a smooth surface suitable for microscopy and microprobe analysis.

    • Carbon Coating: For electron microscopy, a thin conductive layer of carbon is applied to the surface to prevent charging under the electron beam.

  • Optical Petrography:

    • Plane-Polarized Light (PPL): Examine the thin section using a petrographic microscope. Identify this compound by its low relief, lack of color, and characteristic textures such as vesicles and flow structures. Observe its relationship with surrounding mineral grains.

    • Cross-Polarized Light (XPL): Under XPL, confirm the isotropic nature of this compound (it will remain extinct at all rotation angles). This distinguishes it from crystalline quartz, which exhibits birefringence.

  • Scanning Electron Microscopy (SEM):

    • Secondary Electron (SE) Imaging: Use SE imaging to obtain high-resolution images of the surface topography. This is ideal for visualizing the fine details of vesicular textures, micro-fractures, and the glassy surface.

    • Backscattered Electron (BSE) Imaging: Use BSE imaging to detect compositional variations. This compound, being nearly pure SiO₂, will appear as a uniform dark grey, while minerals containing heavier elements will appear brighter. This can help identify relict mineral inclusions.

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX):

    • Qualitative and Quantitative Analysis: While performing SEM, use the attached EDS detector to acquire elemental spectra from specific points or areas on the sample.

    • Verification: Confirm that the areas identified as this compound are composed almost exclusively of Silicon (Si) and Oxygen (O).[15]

    • Mapping: Perform elemental mapping to visualize the distribution of Si and other elements, clearly delineating the pure this compound from the surrounding, more compositionally complex matrix or inclusions.

References

A Technical Guide to the Presence and Analysis of Lechatelierite in Trinitite

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of lechatelierite, a form of amorphous silica (B1680970) glass, and its occurrence within trinitite, the vitrified residue from the 1945 Trinity nuclear test. The extreme temperatures and pressures of the nuclear detonation fused the arkosic sand of the New Mexico desert into a complex glass, in which this compound is a principal component. This document details the formation, physicochemical properties, and advanced analytical methodologies for the characterization of this compound in trinitite. It is intended for researchers, scientists, and professionals in related fields who require a deep technical understanding of this unique anthropogenic material. The guide includes structured data tables for quantitative comparison, detailed experimental protocols for key analytical techniques, and visualizations of the formation process and analytical workflows.

Introduction to Trinitite and this compound

On July 16, 1945, the first detonation of a nuclear device at the Trinity site in New Mexico, USA, resulted in the formation of a glassy material known as trinitite, or Alamogordo glass.[1] The intense heat and pressure of the explosion melted the surrounding arkosic sand, which was then rapidly quenched, forming a layer of greenish, glassy residue.[1][2] This material is primarily composed of silicate (B1173343) dioxide, with embedded melted quartz grains and feldspar, as well as other minerals such as calcite, hornblende, and augite.[1]

A key component of trinitite is this compound, an amorphous, non-crystalline mineraloid form of silica (SiO₂).[3] this compound is naturally formed under conditions of extreme temperature and pressure, such as lightning strikes (fulgurites) and meteorite impacts.[3][4] Its presence in trinitite is a direct consequence of the unprecedented energetic conditions created by the nuclear blast, making trinitite a significant subject of study for nuclear forensics, geology, and material science.

The Formation of this compound in Trinitite

The formation of trinitite, and specifically the this compound within it, was a direct result of the extreme conditions generated by the Trinity nuclear explosion. The temperature at the core of the fireball reached tens of millions of degrees, with pressures exceeding one million times that of the atmosphere.[5] This event created a unique environment for the transformation of the local geology.

The prevailing theory on the formation of the trinitite glass layer posits that the desert sand was drawn up into the fireball, where it was melted into droplets.[1][6] These molten droplets then rained down, coalescing on the ground to form the observed glass layer.[6] The minimum temperature to which the sand was exposed to form the glass is estimated to be around 1,470 °C.[1][4] More recent analyses suggest that temperatures reached approximately 1600 °C with pressures of at least 8 GPa.[7]

Within this superheated environment, the quartz (α-quartz) grains in the arkosic sand were melted and fused, quenching rapidly to form amorphous silica glass, or this compound.[2] This process is depicted in the formation pathway diagram below.

G cluster_0 Pre-Detonation cluster_1 Nuclear Detonation cluster_2 Post-Detonation sand Arkosic Sand (Quartz, Feldspar, etc.) fireball Fireball (T > 1600 °C, P > 8 GPa) sand->fireball Entrainment & Melting This compound This compound (Fused SiO2) fireball->this compound Rapid Quenching other_glass Other Silicate Glass (Melted Feldspar, etc.) fireball->other_glass Rapid Quenching unmelted Unmelted Grains (Quartz) fireball->unmelted Partial Melting trinitite Trinitite Glass This compound->trinitite other_glass->trinitite unmelted->trinitite

Figure 1. Formation pathway of this compound in trinitite.

Physicochemical Properties

The study of trinitite reveals a heterogeneous material, with distinct phases and compositions. This compound itself has well-defined properties as a pure silica glass, while the bulk trinitite glass exhibits a more complex chemistry due to the melting of various minerals from the arkosic sand.

Properties of this compound

This compound is essentially pure amorphous silica and its properties are summarized in the table below.

PropertyValueReference(s)
Chemical FormulaSiO₂[3]
Crystal SystemAmorphous[3]
ColorColorless, white[3]
LusterVitreous[3]
Mohs Hardness6.5[3]
Density (g/cm³)2.5 - 2.65[3]
FractureConchoidal[3]
Molecular Weight (gm)60.08[3][7]
Composition of Trinitite

Trinitite is not a homogenous material. Studies have identified at least two distinct types of glass based on their refractive indices: a low-index glass that is essentially pure SiO₂ (this compound), and a higher-index glass with a more varied composition.[4][7] The composition of trinitite also varies with color, with red trinitite containing copper from vaporized electrical wiring and black trinitite being rich in iron from the detonation tower and bomb casing.[4][6] The table below presents representative compositions of different trinitite glasses.

Oxide (wt%)Green Trinitite (Representative)Red Trinitite (Representative)High-Si Glass (this compound)
SiO₂~60 - 64~55 - 60>99
Al₂O₃~13 - 19~12 - 15<1
FeO~1 - 5~5 - 10<0.1
CaO~1 - 4~1 - 3<0.1
K₂O~6 - 13~5 - 9<0.1
Na₂O~1 - 2~1 - 2<0.1
MgO~0.5 - 2~0.5 - 1.5<0.1
CuONot significantCan be significantNot significant
PbONot significantCan be significantNot significant

Note: The compositions are approximate and can vary between samples. Data is synthesized from multiple sources which report on the chemical analysis of trinitite glasses.[2][7]

Experimental Analysis of this compound in Trinitite

A multi-technique approach is necessary for the comprehensive characterization of this compound within the complex trinitite matrix. The primary methods employed are Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS), X-ray Diffraction (XRD), and Raman Spectroscopy.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation prep Trinitite Sample (Bulk, Fragment, or Powder) cleaning Cleaning (e.g., Ultrasonic Bath) prep->cleaning embedding Embedding & Polishing (for flat surface analysis) cleaning->embedding coating Conductive Coating (for SEM) embedding->coating if required xrd XRD Analysis embedding->xrd raman Raman Spectroscopy embedding->raman sem SEM-EDS Analysis coating->sem sem_data Morphology & Elemental Mapping sem->sem_data xrd_data Phase Identification (Amorphous vs. Crystalline) xrd->xrd_data raman_data Molecular Structure & Phase ID raman->raman_data quant Quantitative Analysis (Phase Abundance) sem_data->quant xrd_data->quant raman_data->quant

Figure 2. Experimental workflow for trinitite analysis.
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS is a powerful technique for visualizing the microstructure of trinitite and determining the elemental composition of its different phases.

Methodology:

  • Sample Preparation:

    • For qualitative analysis, small, irregular fragments of trinitite can be mounted on an SEM stub using carbon tape.[8]

    • For quantitative analysis, a flat, polished surface is required. This is achieved by embedding the trinitite sample in epoxy resin, followed by grinding and polishing with successively finer abrasives.[9]

    • As glass is non-conductive, the sample must be coated with a thin layer of a conductive material (e.g., carbon or gold) to prevent charging under the electron beam.[5]

  • Instrumentation and Settings:

    • Accelerating Voltage: Typically 15-20 kV is used for general analysis.[9] This provides a good balance of spatial resolution and X-ray generation for the elements present in trinitite.

    • Beam Current: A low beam current should be used to minimize damage to the glass and prevent the migration of mobile ions like sodium.[9]

    • Working Distance: An appropriate working distance is chosen to optimize both imaging and X-ray collection by the EDS detector.

    • Magnification: This will vary depending on the features of interest, from low magnification for an overview of the sample to high magnification for detailed analysis of specific phases.[9]

  • Data Acquisition and Analysis:

    • Imaging: Secondary electron (SE) imaging is used to visualize the surface topography, while backscattered electron (BSE) imaging provides contrast based on atomic number, which is useful for distinguishing between the high-Si glass (this compound) and other, heavier element-containing glasses.[7]

    • EDS Analysis:

      • Point Analysis: The electron beam is focused on a specific point of interest (e.g., a region of high-Si glass) to acquire an elemental spectrum.

      • Line Scanning: The beam is scanned across a line to show the variation in elemental composition across different phases.

      • Elemental Mapping: The beam is rastered over an area to create maps showing the spatial distribution of different elements. This is particularly effective for visualizing the heterogeneity of the trinitite glass.[10]

X-ray Diffraction (XRD)

XRD is the primary technique for identifying crystalline phases and confirming the amorphous nature of this compound.

Methodology:

  • Sample Preparation:

    • A representative sample of trinitite is ground into a fine powder (typically <10 µm particle size) to ensure random orientation of any crystalline particles.[8]

    • The powder is then packed into a sample holder. Care must be taken to create a flat, smooth surface to avoid errors in peak positions.[8]

  • Instrumentation and Settings:

    • A powder diffractometer with a copper X-ray source (Cu Kα radiation) is commonly used.

    • The sample is scanned over a range of 2θ angles (e.g., 5° to 70°) to detect all possible diffraction peaks from crystalline phases.

    • The scan speed and step size are chosen to achieve a good signal-to-noise ratio.

  • Data Acquisition and Analysis:

    • The resulting diffractogram plots X-ray intensity against the 2θ angle.

    • Amorphous Phase Identification: this compound, being amorphous, does not produce sharp diffraction peaks. Instead, it contributes to a broad, diffuse scattering "hump" in the background of the diffractogram, typically centered around 20-30° 2θ for silicate glasses.[8]

    • Crystalline Phase Identification: Sharp peaks in the diffractogram correspond to crystalline materials. In trinitite, the most commonly identified crystalline phase is residual α-quartz that was not completely melted.[2] The positions and intensities of these peaks are compared to a database (e.g., the ICDD Powder Diffraction File) to identify the minerals present.

    • Quantitative Analysis: Methods like the Rietveld refinement or the PONKCS (Partial or No Known Crystal Structure) method can be used to quantify the relative amounts of crystalline phases and the amorphous content (this compound and other glasses).[11][12]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and can be used to identify different phases and their structures.

Methodology:

  • Sample Preparation:

    • A polished surface or a flat fragment of the trinitite sample can be used. No special preparation is typically required, which is a major advantage of this technique.[13]

  • Instrumentation and Settings:

    • A micro-Raman spectrometer is used, which allows for analysis of very small areas.

    • A laser (e.g., 532 nm or 785 nm) is focused onto the sample surface. The laser power must be kept low to avoid heating and damaging the sample.[14]

    • The scattered light is collected and analyzed by a spectrometer.

  • Data Acquisition and Analysis:

    • The Raman spectrum is a plot of intensity versus the Raman shift (in cm⁻¹).

    • This compound Identification: As an amorphous SiO₂ glass, this compound produces a very broad Raman spectrum with characteristic broad bands, which are distinct from the sharp peaks of crystalline quartz.

    • Crystalline Phase Identification: Crystalline inclusions like quartz will produce sharp, well-defined Raman peaks at specific wavenumbers, allowing for their unambiguous identification.

    • Quantitative Analysis: While challenging, quantitative analysis can be performed using a point-counting method, where spectra are collected from a grid of points on the sample surface. The proportion of each phase is then estimated from the number of times its characteristic spectrum is observed.[15][16]

Summary and Conclusion

This compound is a fundamental component of trinitite, bearing witness to the extreme conditions of the first nuclear detonation. Its presence as a nearly pure amorphous silica phase within a more complex silicate glass matrix makes the study of trinitite a fascinating challenge. A combination of advanced analytical techniques, including SEM-EDS for micro-scale imaging and elemental analysis, XRD for distinguishing amorphous and crystalline phases, and Raman spectroscopy for detailed structural information, is essential for a thorough characterization of this historic and scientifically significant material. The methodologies and data presented in this guide provide a framework for researchers and scientists to understand and further investigate the properties and formation of this compound in the context of nuclear events.

References

Methodological & Application

Application Notes and Protocols for the Identification of Lechatelierite using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Raman spectroscopy for the identification and characterization of lechatelierite, a naturally occurring amorphous silica (B1680970) glass. This compound is formed under conditions of extreme temperature and pressure, such as those generated by lightning strikes (fulgurites) and meteorite impacts. Its amorphous nature distinguishes it from crystalline silica polymorphs, and Raman spectroscopy offers a rapid, non-destructive method for its identification.

Introduction to this compound and its Raman Signature

This compound is a mineraloid, meaning it lacks a long-range ordered crystal structure. This amorphous structure is the key to its identification via Raman spectroscopy. While crystalline materials exhibit sharp, well-defined Raman peaks corresponding to specific vibrational modes of their crystal lattice, amorphous materials like this compound produce broad Raman bands. This is due to the wide distribution of bond angles and bond lengths within the disordered silica network.

The most characteristic feature in the Raman spectrum of this compound is a broad, prominent band that sees a sharp decline around 500 cm⁻¹. This contrasts significantly with the sharp and intense peaks observed for crystalline silica polymorphs such as quartz, coesite, and stishovite.

Data Presentation: Comparative Raman Spectra of Silica Polymorphs

The identification of this compound is best achieved through a comparative analysis of its Raman spectrum with those of common crystalline silica polymorphs. The following table summarizes the characteristic Raman peak positions for this compound and other forms of SiO₂.

Silica Polymorph Crystal System Characteristic Raman Peak Positions (cm⁻¹) Key Distinguishing Features
This compound AmorphousBroad bands centered around 440-490, with a sharp decline near 500; other broad features may be present.Very broad and poorly defined peaks.
α-Quartz Trigonal128, 207, 265, 356, 464 (very strong and sharp), 697, 795, 807, 1085, 1162A very sharp and intense peak at 464 cm⁻¹.
Coesite Monoclinic117, 150, 177, 205, 270, 325, 426, 521 (strong and sharp)A characteristic strong and sharp peak at 521 cm⁻¹.
Stishovite Tetragonal231, 589, 753, 967Peaks at higher wavenumbers compared to quartz and coesite, indicative of its denser structure with silicon in octahedral coordination.

Experimental Protocols

This section outlines a detailed protocol for the analysis of potential this compound-containing samples using micro-Raman spectroscopy.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality Raman spectra.

  • Solid Samples (e.g., Fulgurites, Tektites):

    • If the sample is large, a smaller, representative fragment should be carefully extracted.

    • For micro-Raman analysis, it is ideal to have a flat, polished surface to ensure consistent focus. If polishing is not feasible, the sample can be mounted on a microscope slide using clay or a similar material to present a relatively flat area to the microscope objective.

    • Ensure the sample is clean and free of any surface contaminants that might produce a interfering Raman signal.

  • Powdered Samples:

    • A small amount of the powdered sample can be placed on a clean microscope slide.

    • Gently press the powder with a clean coverslip to create a flat, dense surface for analysis.

Instrumentation and Data Acquisition
  • Raman Spectrometer: A confocal micro-Raman spectrometer is recommended for high spatial resolution and rejection of fluorescence from the substrate.

  • Laser Wavelength: A visible wavelength laser, such as 532 nm or 785 nm, is commonly used. A 532 nm laser generally provides a stronger Raman signal, but a 785 nm laser may be preferable if the sample exhibits strong fluorescence.

  • Laser Power: It is critical to use low laser power to avoid laser-induced crystallization of the amorphous this compound. Start with the lowest possible power setting (e.g., <1 mW at the sample) and gradually increase only if the signal-to-noise ratio is insufficient.

  • Objective Lens: A 50x or 100x objective is typically used for micro-Raman analysis to achieve high spatial resolution.

  • Spectral Range: A spectral range of at least 100 to 1800 cm⁻¹ should be covered to include all characteristic peaks of silica polymorphs.

  • Acquisition Time and Accumulations: The acquisition time and number of accumulations should be optimized to achieve an adequate signal-to-noise ratio without causing sample damage. Typical values might range from 10 to 60 seconds for 2 to 5 accumulations.

Data Analysis
  • Spectrum Processing: The raw Raman spectra should be corrected for cosmic rays and baseline fluorescence.

  • Peak Identification: Compare the processed spectrum to the reference spectra of this compound and other silica polymorphs (see table above).

  • Confirmation of Amorphous Nature: The presence of broad bands and the absence of sharp peaks characteristic of crystalline silica are the primary indicators of this compound.

Visualizations

The following diagrams illustrate the logical workflow for this compound identification and the relationship between different silica polymorphs based on their Raman signatures.

Lechatelierite_Identification_Workflow cluster_0 Sample Preparation cluster_1 Raman Analysis cluster_2 Data Interpretation Sample Geological Sample (Fulgurite, Tektite) Prepare Clean and Mount/ Polish Sample Sample->Prepare Raman Micro-Raman Spectroscopy Prepare->Raman Parameters Set Parameters: - Low Laser Power - Appropriate Wavelength - Acquisition Time Raman->Parameters Spectrum Acquire Raman Spectrum Raman->Spectrum Analysis Spectral Analysis: - Baseline Correction - Peak Identification Spectrum->Analysis Decision Broad Bands? Analysis->Decision This compound This compound Identified Decision->this compound Yes Crystalline Crystalline Silica (e.g., Quartz) Decision->Crystalline No

Caption: Workflow for the identification of this compound using Raman spectroscopy.

Silica_Polymorph_Raman_Signatures cluster_main Raman Signature Amorphous Amorphous (Broad Bands) This compound This compound Amorphous->this compound Crystalline Crystalline (Sharp Peaks) Quartz Quartz Crystalline->Quartz Coesite Coesite Crystalline->Coesite Stishovite Stishovite Crystalline->Stishovite

Caption: Relationship between silica structure and Raman spectral features.

Application Note and Protocol: Microstructural Analysis of Lechatelierite using Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials science professionals.

Introduction Lechatelierite is a naturally occurring amorphous silica (B1680970) glass (SiO₂).[1] It is most commonly formed under conditions of extreme temperature, such as in fulgurites created by lightning strikes fusing sand or rock, and as inclusions in tektites like moldavite, which result from meteorite impacts.[1][2] The microstructure of this compound provides critical insights into the petrogenesis and thermal history of its formation.[3] Scanning Electron Microscopy (SEM) is an indispensable tool for this analysis, offering high-resolution imaging for morphological and textural characterization, coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDS) for precise quantitative elemental analysis.[4][5]

This document outlines the primary applications of SEM in the study of this compound and provides detailed protocols for sample preparation and analysis.

Key Applications

  • Morphological and Textural Characterization: SEM imaging reveals the fine-scale surface features of this compound and the surrounding matrix.

    • Secondary Electron (SE) Imaging: This mode is ideal for visualizing surface topography. In fulgurites, SE imaging can distinguish the rough, vesicular outer surface from the smoother, vitreous texture of the inner lumen.[2][4]

    • Backscattered Electron (BSE) Imaging: BSE imaging provides compositional contrast, where areas with higher average atomic numbers appear brighter.[4] This is highly effective for identifying the boundaries between the pure SiO₂ this compound and the more complex silicate (B1173343) composition of its host material (e.g., moldavite).

  • Quantitative Elemental Analysis (SEM-EDS): By analyzing the characteristic X-rays emitted from the sample under the electron beam, EDS allows for the determination of elemental composition.

    • Purity Assessment: EDS analysis confirms that this compound is composed almost exclusively of silicon and oxygen.

    • Compositional Comparison: It enables a quantitative comparison between this compound inclusions and the host material. Studies on moldavites have shown that this compound lamellae have significantly lower concentrations of elements such as Al, Mg, Na, K, Ca, and Fe compared to the surrounding tektite glass.[1][6][7]

Quantitative Data Summary

The following table summarizes representative quantitative SEM-EDS data from a study comparing this compound lamellae to the surrounding host moldavite material.

ElementThis compound Lamellae (wt%)Host Moldavite (wt%)
O51.3448.98
Na0.000.31
Mg0.001.13
Al0.135.25
Si48.5342.12
K0.001.63
Ca0.000.28
Ti0.000.15
Fe0.000.15
Data derived from a study on carbon-coated moldavite specimens.[1][7]

Experimental Workflow

SEM_Workflow cluster_prep Sample Preparation cluster_analysis SEM Analysis cluster_data Data Interpretation Sample Bulk Sample (Fulgurite/Tektite) Cut Sectioning Sample->Cut if needed Mount Mounting in Resin Cut->Mount Polish Grinding & Polishing Mount->Polish 1µm finish Clean Ultrasonic Cleaning Polish->Clean Coat Conductive Coating (Carbon/Gold) Clean->Coat Load Load Sample & Evacuate Coat->Load Imaging SEM Imaging (SE & BSE Modes) Load->Imaging EDS EDS Analysis (Point, Line, Map) Imaging->EDS Interpret Microstructure Characterization EDS->Interpret Quantify Elemental Quantification EDS->Quantify Report Final Report Interpret->Report Quantify->Report

Caption: Workflow for SEM analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for SEM Analysis

This protocol is designed for solid geological samples, such as fragments of fulgurites or tektites containing this compound. Proper preparation is critical for obtaining high-quality imaging and accurate quantitative data.[8]

Materials:

  • Diamond precision saw (if sectioning is needed)

  • Epoxy resin and hardener[8]

  • Molding cups (25-40 mm diameter)[8]

  • Grinding/polishing machine

  • Silicon Carbide (SiC) grinding papers (various grits)

  • Polishing cloths

  • Diamond polishing suspensions (e.g., 9 µm, 6 µm, 3 µm, 1 µm)[8]

  • Ultrasonic cleaner

  • Ethanol (B145695) or isopropanol (B130326)

  • Sputter coater or carbon evaporator

  • Aluminum SEM stubs[9]

  • Conductive carbon tape or paint[9]

Procedure:

  • Sectioning (Optional): If the sample is too large, use a diamond precision saw to cut it to a size that fits within the resin moulds (typically <25 mm). Ensure the region of interest is on the surface to be polished.[8]

  • Mounting: Place the sample, with the surface of interest facing down, into a mould. Prepare the epoxy resin according to the manufacturer's instructions (e.g., EpoFlo Epoxy at a 3.3:1 resin to hardener ratio) and pour it over the sample.[8] Place the mould in a vacuum oven to remove trapped air bubbles, then cure on a hot plate or at room temperature until fully hardened.[8]

  • Grinding: Begin grinding the exposed sample surface on a polishing machine using progressively finer SiC papers to achieve a flat surface. Rotate the sample 90° between each grit size to ensure scratches from the previous step are removed.[10]

  • Polishing: After grinding, polish the sample using a series of diamond suspensions on different polishing cloths, moving from coarser to finer grit (e.g., 9 µm down to 1 µm).[8] A mirror-like finish is desired. For techniques requiring extremely smooth surfaces like Electron Backscatter Diffraction (EBSD), further polishing to ~0.02 µm may be necessary.[8]

  • Cleaning: Thoroughly clean the polished sample to remove any polishing residue and debris. An ultrasonic bath with ethanol or isopropanol for 5-10 minutes is highly effective.

  • Drying: Dry the sample completely using a stream of dry air or nitrogen. Ensure no liquid residue remains.

  • Conductive Coating: Since this compound is non-conductive, a thin conductive coating must be applied to prevent electrical charging under the electron beam.

    • Carbon Coating: Preferred for quantitative EDS analysis as it does not interfere with the major elemental peaks of interest in silicates.[6][7]

    • Gold Sputtering: Often used for high-resolution SE imaging to enhance surface detail.

  • Final Mounting: Securely attach the coated resin block to an aluminum SEM stub using double-sided conductive carbon tape or conductive paint.[9] Ensure a solid conductive path exists from the sample surface to the stub.

Protocol 2: SEM Imaging and EDS Analysis

Instrumentation & Parameters:

  • Scanning Electron Microscope: e.g., TESCAN LYRA 3, Zeiss-EVO.[6][11]

  • Accelerating Voltage: 15-20 kV is a typical range for silicate analysis, providing a good balance between image resolution and X-ray generation volume.[11][12]

  • Beam Current: A stable beam current (e.g., 2 nA) is required for quantitative analysis.[11]

  • Working Distance: A consistent working distance (e.g., 10-15 mm) should be maintained, especially for EDS.

  • Detectors: Secondary Electron (SE), Backscattered Electron (BSE), and Energy Dispersive X-ray (EDS) detectors.

Procedure:

  • Sample Loading: Wearing gloves to prevent contamination, carefully place the mounted stub into the SEM sample holder and load it into the chamber.[10]

  • Chamber Evacuation: Pump the chamber down to the required high vacuum level.

  • Beam Activation: Turn on the electron beam and set the desired accelerating voltage and beam current.

  • Locating the Area of Interest: Navigate across the sample at low magnification to find the this compound features of interest.

  • Image Optimization: Focus the image and correct for any astigmatism at a high magnification.

  • Morphological Imaging:

    • Switch to the SE detector to capture high-resolution images of the surface topography.

    • Switch to the BSE detector to visualize compositional differences between the this compound and the host matrix.

  • EDS Data Acquisition:

    • Calibration: Ensure the EDS detector is properly calibrated using a standard sample (e.g., cobalt).

    • Point Analysis: Position the beam on specific points within a this compound inclusion and on the surrounding matrix to acquire individual spectra for quantitative analysis.

    • Elemental Mapping: Perform an elemental map over a larger area to visualize the spatial distribution of Si, O, Al, K, and other elements, clearly delineating the this compound.

  • Data Processing: Use the SEM's analytical software to process the acquired spectra. Perform standardless or standard-based quantification to obtain the weight percentages of the detected elements. Export all images and quantitative data for reporting.

References

Application Notes and Protocols: Lechatelierite as a Shock Pressure Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lechatelierite, a naturally occurring silica (B1680970) glass (amorphous SiO₂), is formed under conditions of extreme temperature and pressure.[1] Its presence in geological settings is a key indicator of hypervelocity impact events, such as meteorite impacts, or lightning strikes (fulgurites). In the context of shock metamorphism, the formation and physical properties of this compound can serve as a valuable barometer for quantifying the immense pressures generated during these events.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a shock pressure indicator, focusing on the analysis of its physical and spectral properties.

The formation of this compound from quartz requires significant shock pressures. Experimental studies on granite have shown that shock pressures of approximately 85 GPa are necessary to produce this compound from quartz grains.[1][2] In porous materials like sandstone, the collapse of pore spaces can lead to localized high pressures and temperatures, resulting in the formation of diaplectic quartz glass and this compound at lower average shock pressures, starting from as low as 5 GPa.[3]

Data Presentation

The following tables summarize the quantitative data correlating shock pressure with the refractive index of silica glass, which serves as a proxy for this compound, and the observed changes in the Raman spectra of shocked silica materials.

Table 1: Refractive Index of Shocked Silica Glass vs. Shock Pressure

Shock Pressure (GPa)MaterialInitial Refractive Index (n)Post-Shock Refractive Index (n)Reference
< 8Fused Silica~1.458No significant change[2]
8Fused Silica~1.458~1.468[2]
13Fused Silica~1.458~1.498[2]
14Fused Silica~1.458~1.518[2]
14 - 46Fused Silica~1.458Decreases from 1.52 to 1.47[2]
35Crystalline Quartz~1.544 (n₀), ~1.553 (nₑ)Isotropic glass formed[4]
85Quartz in Granite-This compound formed[1][2]

Note: Data for fused silica is presented as a proxy for this compound due to their compositional similarity. The refractive index of shocked silica can initially increase and then decrease at very high pressures.

Table 2: Raman Spectroscopic Features of Shocked Silica as a Function of Shock Pressure

Shock Pressure (GPa)MaterialObserved Raman Spectral ChangesReference
< 20PlagioclaseLimited changes in Raman spectra.[1]
> 20Olivine, PyroxeneBroadening of characteristic Raman peaks (increase in FWHM).[5]
> 40PlagioclaseIncreased luminescence background, broadening of all Raman bands. Decrease in intensity of the ~590 cm⁻¹ band.[1][6]
> 45PlagioclaseReduced luminescence and decrease in FWHM of Raman bands due to recrystallization at high post-shock temperatures.[1][6]
Not SpecifiedThis compoundCharacterized by a broad peak that declines sharply around 500 cm⁻¹.[7]

Experimental Protocols

Protocol 1: High-Pressure Shock Recovery Experiment

This protocol describes a generalized procedure for subjecting mineral samples to controlled shock pressures to generate this compound and other shock-metamorphosed phases for analysis.

Objective: To produce shocked mineral samples for the calibration of shock indicators.

Materials and Equipment:

  • Target mineral sample (e.g., single-crystal quartz, sandstone, granite)

  • High-velocity gas gun or high-explosive setup

  • Flyer plate (material with known shock properties)

  • Sample container (e.g., ARMCO iron)

  • Velocity measurement system (e.g., VISAR)

  • Recovery chamber to safely decelerate and retrieve the sample container

  • Petrographic microscope

  • Scanning Electron Microscope (SEM)

  • Micro-Raman spectrometer

  • Refractometer or immersion oils

Procedure:

  • Sample Preparation:

    • Cut and polish the target mineral to the desired dimensions. For single crystals, orient the crystallographic axes relative to the shock direction if required.

    • Characterize the pre-shock properties of the sample, including refractive index, density, and Raman spectrum.

    • Securely mount the sample within the sample container.

  • Shock Loading:

    • Mount the sample container in the target chamber of the gas gun or explosive setup.

    • Accelerate the flyer plate to a predetermined velocity to achieve the desired shock pressure upon impact with the sample container. The relationship between flyer velocity and shock pressure is determined through Hugoniot equations of state for the flyer and target materials.

    • Use a velocity interferometer system (VISAR) to accurately measure the impact velocity of the flyer plate.

  • Sample Recovery:

    • The sample container is captured in a recovery chamber designed to decelerate it without causing significant secondary damage.

    • Carefully retrieve the sample container and extract the shocked sample.

  • Post-Shock Analysis:

    • Prepare thin sections of the recovered sample for petrographic and SEM analysis to identify the presence and texture of this compound and other shock features.

    • Measure the refractive index of the this compound using the immersion method (Protocol 2).

    • Acquire Raman spectra of the this compound (Protocol 3) to characterize its amorphous nature and compare it with unshocked and other shocked silica phases.

Protocol 2: Refractive Index Measurement by the Immersion Method

Objective: To determine the refractive index of this compound in a shocked sample.

Materials and Equipment:

  • Petrographic microscope with a monochromatic light source

  • Set of calibrated refractive index immersion oils

  • Microscope slides and cover slips

  • Mortar and pestle for sample crushing (if necessary)

  • Hot stage (optional, for varying temperature to match refractive indices)

Procedure:

  • Sample Preparation:

    • If the this compound is in a larger sample, prepare a polished thin section.

    • Alternatively, carefully extract a small fragment of this compound from the shocked sample.

  • Immersion and Observation:

    • Place a small drop of an immersion oil with a known refractive index on a microscope slide.

    • Place the this compound fragment or the thin section on the oil drop and cover with a cover slip.

    • Using the petrographic microscope, observe the boundary between the this compound and the immersion oil.

  • Becke Line Test:

    • Focus on the edge of the this compound grain.

    • Slightly raise the microscope objective (increase the focal distance). A bright line, the Becke line, will move into the medium with the higher refractive index.

    • If the Becke line moves into the this compound, its refractive index is higher than the oil. If it moves into the oil, the oil has a higher refractive index.

  • Matching the Refractive Index:

    • Repeat the procedure with different immersion oils until the Becke line is minimized or disappears, indicating a match between the refractive index of the this compound and the oil. At this point, the grain boundaries will have very low relief.

    • For more precise measurements, a hot stage can be used to vary the temperature of the oil, as the refractive index of liquids changes with temperature. The temperature at which the refractive indices match can be used to calculate the precise refractive index of the this compound.

Protocol 3: Micro-Raman Spectroscopy of this compound

Objective: To obtain the Raman spectrum of this compound to confirm its amorphous nature and identify characteristic spectral features.

Materials and Equipment:

  • Micro-Raman spectrometer equipped with a microscope

  • Laser source (e.g., 532 nm or 785 nm)

  • Polished thin section or fragment of the shocked sample

  • Calibration standard (e.g., silicon wafer)

Procedure:

  • Instrument Calibration:

    • Turn on the Raman spectrometer and allow it to stabilize.

    • Calibrate the spectrometer using a silicon standard, ensuring the primary Si peak is at 520.7 cm⁻¹.

  • Sample Placement and Focusing:

    • Place the polished thin section or sample fragment on the microscope stage.

    • Using the microscope, locate an area of this compound for analysis.

    • Focus the laser onto the surface of the this compound.

  • Data Acquisition:

    • Select the appropriate laser power and acquisition time. Start with low power to avoid sample damage.

    • Acquire the Raman spectrum over the desired spectral range (e.g., 100-1800 cm⁻¹).

    • The resulting spectrum for this compound should exhibit a broad peak that declines sharply around 500 cm⁻¹, characteristic of amorphous silica.[7]

  • Data Analysis:

    • Process the spectrum to remove any background fluorescence.

    • Compare the spectrum to reference spectra of crystalline quartz, other silica polymorphs, and other shocked glasses to confirm the identification of this compound.

    • Analyze the peak position, width (FWHM), and any other features to correlate with the degree of shock metamorphism.

Visualizations

Caption: Experimental workflow for the analysis of this compound as a shock pressure indicator.

Logical_Relationship Pressure Increasing Shock Pressure This compound This compound Formation (from Quartz) Pressure->this compound RI_Change Change in Refractive Index This compound->RI_Change Raman_Change Raman Spectral Changes (Peak Broadening) This compound->Raman_Change Indicator Shock Pressure Indicator RI_Change->Indicator Raman_Change->Indicator

Caption: Logical relationship between shock pressure and the properties of this compound.

References

Application Notes and Protocols for the Experimental Synthesis of Lechatelierite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lechatelierite is a naturally occurring silica (B1680970) glass (amorphous SiO₂) formed under conditions of extreme temperature and pressure, such as lightning strikes (fulgurites) and meteorite impacts.[1][2] As a mineraloid, it lacks a crystalline structure.[1] Its synthesis in a laboratory setting is crucial for understanding its formation mechanisms and for various applications in materials science that require high-purity silica glass. This document outlines protocols for the experimental synthesis of this compound (amorphous silica glass) through two primary methods: the sol-gel process and high-pressure/high-temperature treatment. A third, more specialized method involving shock-wave synthesis is also discussed.

Method 1: Sol-Gel Synthesis of Amorphous Silica Glass

The sol-gel process is a versatile chemical method for producing high-purity silica glass at temperatures significantly lower than traditional melting techniques.[3] This method involves the hydrolysis and polycondensation of silicon alkoxides or the dispersion of colloidal silica in a liquid to form a "sol." The sol then undergoes gelation to form a solid network in a continuous liquid phase ("gel"). Subsequent drying and heat treatment of the gel yield a dense, amorphous silica glass.

Experimental Protocol

  • Sol Preparation:

    • Prepare a standard sol by mixing tetraethyl orthosilicate (B98303) (TEOS), fumed silica, deionized water, and a catalytic amount of hydrochloric acid (HCl).[3] A typical molar composition is SiO₂ from TEOS: SiO₂ from fumed silica: HCl: H₂O = 1:0.75:0.01:14.[3]

    • Alternatively, aqueous solutions of Aerosil OX 50 (fumed silica) with small additions of ammonium (B1175870) fluoride (B91410) (NH₄F) can be used.[4]

  • pH Adjustment and Gelation:

    • Adjust the pH of the sol to a range of 4.2-4.7 by adding ammonium hydroxide (B78521) (NH₄OH) to catalyze gelation.[3]

    • Pour the sol into molds and allow it to age. Gelation time can vary depending on the specific composition and pH.[4][5]

  • Drying:

    • Dry the monolithic gels at ambient temperature, followed by oven drying at approximately 50°C.[4] This step is critical for removing the solvent from the gel network and must be done slowly to avoid cracking.

  • Densification and Sintering:

    • Heat the dried gels in a furnace to temperatures up to 1400°C.[3] This process involves dehydroxylation (removal of -OH groups) between 200-1300°C and sintering (densification) between 1200-1400°C.[3]

    • The atmosphere during heating can be controlled (e.g., various atmospheres can be used) to influence the final properties of the silica glass.[3]

Quantitative Data for Sol-Gel Synthesis

ParameterValueReference
Molar Ratio (TEOS:Fumed Silica:HCl:H₂O)1:0.75:0.01:14[3]
pH for Gelation4.2 - 4.7[3]
Drying TemperatureAmbient, then 50°C[4]
Dehydroxylation Temperature Range200 - 1300°C[3]
Sintering Temperature Range1200 - 1400°C[3]
Final Hydroxyl Content< 5 ppm[3]

Experimental Workflow for Sol-Gel Synthesis

Sol_Gel_Workflow cluster_0 Sol Preparation TEOS TEOS Mixing Mixing of Precursors TEOS->Mixing Fumed_Silica Fumed Silica Fumed_Silica->Mixing Water H₂O Water->Mixing HCl HCl (catalyst) HCl->Mixing pH_Adjust pH Adjustment (NH₄OH) Mixing->pH_Adjust Gelation Gelation pH_Adjust->Gelation Drying Drying (Ambient & 50°C) Gelation->Drying Sintering Sintering (up to 1400°C) Drying->Sintering This compound Amorphous Silica Glass (this compound) Sintering->this compound

Workflow for the sol-gel synthesis of amorphous silica glass.

Method 2: High-Pressure Synthesis of Amorphous Silica

This method aims to replicate the high-pressure conditions under which some natural silica glasses are formed, while carefully controlling the temperature to prevent crystallization into high-pressure polymorphs like coesite or stishovite.

Experimental Protocol

  • Sample Preparation:

    • Use a starting material of amorphous silica, such as diatomite heated to 700°C to remove organic matter, or silica gel.[6][7]

  • High-Pressure Apparatus:

    • Employ a diamond anvil cell (DAC) for generating high pressures.

    • Utilize a technique like double-sided laser heating to achieve high temperatures within the DAC.[6][7]

  • Pressure and Temperature Application:

    • Increase the pressure to the desired level. Experiments have shown that amorphous silica can be subjected to pressures in the range of 0.8-4 GPa.[6][7]

    • Increase the temperature. It is crucial to note that at elevated temperatures (e.g., 1000-1300K) and pressures (e.g., 0.8-2.4 GPa), amorphous silica can transform into crystalline phases like α-quartz.[7] To synthesize and retain the amorphous state, rapid quenching from a high-temperature molten state under pressure would be necessary, or maintaining conditions outside the crystallization window.

  • Quenching and Sample Recovery:

    • Rapidly quench the sample to ambient temperature before releasing the pressure to preserve the amorphous structure.

    • Carefully recover the sample from the DAC for analysis.

Quantitative Data for High-Pressure Transformations of Amorphous Silica

Starting MaterialPressure (GPa)Temperature (K)Resulting Phase(s)Reference
Amorphous Silica (Diatomite)0.8 - 2.41000 - 1300α-quartz[6][7]
Amorphous Silica and Quartz3 - 41300Coesite[6][7]
Amorphous SiO₂ with Si-OH4.2463 (190°C)Coesite[8]

Note: The data above primarily describes the conditions for crystallization. The synthesis of amorphous this compound via this method would require reaching a molten state at high pressure and then rapidly quenching to prevent the formation of these crystalline phases.

Logical Diagram for High-Pressure Synthesis

High_Pressure_Synthesis Start Amorphous Silica Starting Material Pressurize Increase Pressure (e.g., >3 GPa) Start->Pressurize Heat Increase Temperature (e.g., >1300 K) Pressurize->Heat Molten Molten Silica Heat->Molten Quench Rapid Quenching Molten->Quench Slow_Cool Slow Cooling Molten->Slow_Cool Decompress Decompression Quench->Decompress This compound Amorphous Silica Glass (this compound) Decompress->this compound Crystallization Crystallization (e.g., Coesite, Quartz) Slow_Cool->Crystallization

Logical pathways in high-pressure synthesis of silica phases.

Method 3: Shock-Wave Synthesis (Specialized Application)

Shock-wave synthesis mimics the conditions of a meteorite impact and is a method to produce this compound from crystalline quartz.[9] This technique requires specialized equipment capable of generating extremely high pressures over very short durations.

Application Note

Shock-wave synthesis is typically performed using a reverberation technique where a sample is subjected to multiple reflections of a shock wave.[9] Experiments on granite have shown that shock pressures of 85 GPa are required to transform the rims of quartz grains into this compound.[1][9] At this pressure, other minerals in the rock, such as plagioclase, orthoclase, and biotite, are completely transformed into impact melt glass.[9] The resulting this compound is often mixed with highly vesiculated schlieren of other mineral compositions.[9] This method is primarily used in experimental petrology and planetary science to study impact metamorphism.

Quantitative Data for Shock-Wave Synthesis

Starting MaterialPeak Shock Pressure (GPa)Observed OutcomeReference
Granite (containing quartz)59Diaplectic glasses of quartz and feldspar (B12085585)[9]
Granite (containing quartz)72.5Increased vesiculation; feldspar glasses show flow textures[9]
Granite (containing quartz)85Rims of SiO₂ fragments transformed to this compound[9]

Workflow for Shock-Wave Synthesis

Shock_Wave_Synthesis Start Quartz-bearing Rock (e.g., Granite) Shock Shock Loading (e.g., 85 GPa) Start->Shock Transformation Phase Transformation (Microseconds) Shock->Transformation Recovery Sample Recovery Transformation->Recovery Product This compound with other melt glasses Recovery->Product

Simplified workflow for shock-wave synthesis of this compound.

References

Geochemical Analysis of Trace Elements in Lechatelierite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lechatelierite is a naturally occurring amorphous silica (B1680970) glass (SiO₂) formed under conditions of extreme temperature and pressure. It is a mineraloid, lacking a crystalline structure. The primary formation mechanisms are meteorite impacts and lightning strikes (fulgurites).[1] While predominantly composed of silica, this compound can incorporate trace elements from the parent material during its formation, providing a unique geochemical signature that can elucidate the conditions of its origin.[2] This document provides detailed application notes and protocols for the geochemical analysis of trace elements in this compound, with a focus on Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS).

Data Presentation: Trace Element Composition of this compound

The trace element composition of this compound varies depending on its formation environment. The following tables summarize quantitative data for two primary types: impact-derived (Libyan Desert Glass) and lightning-derived (fulgurites).

Table 1: Trace Element Composition of Libyan Desert Glass (Impact-derived this compound)

ElementAverage Concentration (ppm)Range (ppm)
Li10.47.13 - 16.6
Be0.640.053 - 2.5
Sc-0.46 - 2.5
Fe-490 - 5200
Co-0.2 - 1.2
Cr-1.2 - 29
Cu3.451.58 - 7.76
La-5.4 - 15.3
Ir~0.0005-
Cl1810 - 29
Data sourced from Koeberl (1997) and Murall et al. (1989).[3]

Table 2: Major and Minor Element Composition of a Rock Fulgurite on Granite (Lightning-derived this compound Glass)

OxideConcentration (wt%)
SiO₂74.58
Al₂O₃13.53
FeO2.94
K₂O4.88
Na₂O2.87
CaO0.77
MgO0.33
TiO₂0.24
P₂O₅0.15
Data from a study on rock fulgurites, where most trace elements were not detectable with the method used (EPMA). This highlights the need for more sensitive techniques like LA-ICP-MS for comprehensive trace element analysis.[4]

Experimental Protocols: Trace Element Analysis by LA-ICP-MS

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a powerful technique for the direct in-situ analysis of trace elements in solid samples with high spatial resolution and sensitivity.[5][6]

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results.

  • Sample Mounting: Mount the this compound sample (e.g., a fragment of Libyan Desert Glass or a cross-section of a fulgurite) in an epoxy resin puck.

  • Polishing: Polish the surface of the mounted sample to a smooth, flat finish using a series of progressively finer abrasive papers and polishing compounds. A final polish with a colloidal silica suspension is recommended to achieve a mirror-like surface.

  • Cleaning: Thoroughly clean the polished sample surface in an ultrasonic bath with deionized water to remove any polishing residue.

  • Carbon Coating (Optional, for SEM): If initial characterization by Scanning Electron Microscopy (SEM) is required to identify target areas, a thin carbon coat can be applied. This coat must be removed before LA-ICP-MS analysis.

  • Fusion into Glass Beads (for bulk analysis): For bulk trace element analysis, the this compound sample can be crushed into a fine powder and fused into a glass bead using a flux material (e.g., lithium borate).[1][7] This method homogenizes the sample but results in a loss of spatial information.

Instrumentation and Analytical Conditions

A typical LA-ICP-MS setup for this compound analysis would consist of a UV laser ablation system coupled to a quadrupole or sector-field ICP-MS.

  • Laser Ablation System: A 193 nm ArF excimer laser is often preferred for silicate (B1173343) analysis due to its reduced elemental fractionation compared to longer wavelength lasers.[5][6]

  • ICP-MS: A quadrupole or high-resolution sector-field ICP-MS can be used. A sector-field instrument will offer higher sensitivity and resolution, which is beneficial for resolving isobaric interferences.

  • Carrier Gas: High-purity helium is typically used as the carrier gas to transport the ablated sample aerosol from the laser ablation cell to the ICP-MS. Argon is then mixed with the helium flow before entering the plasma.

  • Typical LA-ICP-MS Parameters:

    • Laser Fluence: 3-5 J/cm²

    • Repetition Rate: 5-10 Hz

    • Spot Size: 30-100 µm (depending on the desired spatial resolution)

    • Carrier Gas Flow (He): ~0.7 L/min

    • Makeup Gas Flow (Ar): ~0.8 L/min

    • ICP RF Power: 1300-1500 W

Calibration and Data Reduction
  • Internal Standard: An element with a known and homogeneously distributed concentration in the sample is used as an internal standard to correct for variations in ablation yield and instrument drift. For this compound, which is predominantly SiO₂, ²⁹Si is the most appropriate internal standard.[8] The concentration of SiO₂ can be predetermined by electron microprobe analysis (EMPA) or assumed to be close to 100% for pure samples.

  • External Standard Reference Materials (SRMs): Matrix-matched external standards are essential for accurate quantification. For silicate glass analysis, the NIST SRM 610/612/614 series of glass wafers are widely used.[6] These standards contain a wide range of trace elements at certified concentrations.

  • Data Acquisition: Data is acquired in time-resolved analysis mode, where the signal intensity for each mass is recorded as a function of time. This allows for the selection of stable signal intervals and the exclusion of any surface contamination or inclusions.

  • Data Reduction: The raw signal intensities are processed using specialized software. The process involves:

    • Background subtraction (gas blank).

    • Integration of the signal for the selected time interval.

    • Normalization to the internal standard.

    • Quantification using the calibration curve generated from the analysis of the external standard reference materials.

Mandatory Visualizations

Geochemical_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LA-ICP-MS Analysis cluster_data_processing Data Processing cluster_interpretation Interpretation Sample This compound Sample Mounting Mounting in Epoxy Sample->Mounting Polishing Polishing Mounting->Polishing Cleaning Ultrasonic Cleaning Polishing->Cleaning LA_ICP_MS Laser Ablation ICP-MS Cleaning->LA_ICP_MS Data_Acquisition Time-Resolved Data Acquisition LA_ICP_MS->Data_Acquisition Internal_Standard Internal Standardization (e.g., 29Si) Data_Acquisition->Internal_Standard External_Calibration External Calibration (NIST SRM 610/612) Data_Acquisition->External_Calibration Quantification Trace Element Quantification Internal_Standard->Quantification External_Calibration->Quantification Interpretation Geochemical Interpretation Quantification->Interpretation

Caption: Workflow for the geochemical analysis of trace elements in this compound.

Trace_Element_Incorporation cluster_formation This compound Formation cluster_incorporation Trace Element Incorporation cluster_product Final Product Event High-Energy Event (Meteorite Impact or Lightning Strike) Parent_Material Parent Material (e.g., Sand, Sandstone) Event->Parent_Material Melting Rapid Melting & Fusion Parent_Material->Melting Trace_Elements Trace Elements in Parent Material Parent_Material->Trace_Elements Incorporation Incorporation into Silica Melt Melting->Incorporation Trace_Elements->Incorporation This compound This compound with Trace Element Signature Incorporation->this compound

Caption: Formation of this compound and incorporation of trace elements.

References

Application Notes and Protocols for the Microscopic Examination of Lechatelierite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the preparation of lechatelierite, a naturally occurring amorphous silica (B1680970) glass, for various microscopic analyses. Adherence to these methodologies is crucial for obtaining high-quality imaging and analytical data, essential for research in geology, materials science, and impact studies.

Introduction to this compound Sample Preparation

This compound, being a form of silica glass, requires meticulous preparation to reveal its microstructure and preserve its integrity for examination under optical microscopy, Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM). The primary goals of the preparation are to produce a flat, polished, and artifact-free surface for analysis. The brittle nature of this material necessitates careful handling throughout the cutting, grinding, and polishing stages.

Sample Preparation for Optical Microscopy

Petrographic thin sections are the standard for observing the optical properties of this compound in transmitted light. This allows for the identification of the mineral and the analysis of its relationship with surrounding materials.

Experimental Protocol: Thin Section Preparation
  • Initial Sample Sectioning :

    • Excise a small, representative piece of the this compound-containing material using a low-speed diamond saw with a coolant to minimize thermal shock and fracturing.[1]

    • The sample should be sized to fit on a standard petrographic glass slide (e.g., 46 x 27 mm).[2]

  • Impregnation and Mounting :

    • For porous or friable samples, impregnate with a low-viscosity epoxy resin under vacuum to fill voids and stabilize the structure.[2][3]

    • Adhere one flat surface of the sample to a frosted glass slide using the same epoxy.[1] Ensure no air bubbles are trapped between the sample and the slide.[1][2]

    • Cure the epoxy according to the manufacturer's instructions, typically at a controlled temperature.

  • Grinding and Lapping :

    • Once the epoxy is cured, trim the excess sample material using a cut-off saw to a thickness of approximately 1-2 mm.[1]

    • Grind the sample to the desired thickness using a series of progressively finer abrasive grits. Begin with a coarser grit and move to finer grits as the desired thickness is approached.[4]

    • The standard thickness for petrographic thin sections is 30 µm.[2] Use a polarizing microscope to monitor the birefringence of known minerals (like quartz, if present) to gauge the thickness.[4]

  • Polishing :

    • Polish the thin section using a polishing cloth with a diamond paste or aluminum oxide slurry.[5] Progress from a coarser polish (e.g., 6 µm) to a fine polish (e.g., 1 µm) to achieve a smooth, scratch-free surface.[6]

    • Clean the sample thoroughly between each polishing step to avoid contamination from coarser grits.

  • Coverslip Application :

    • For protection and improved optical quality, a glass coverslip can be mounted on the polished surface using a mounting medium like Canada Balsam. This step is optional and may be omitted if further analysis like SEM is planned.[4]

Data Presentation: Grinding and Polishing Parameters for Optical Microscopy
StageAbrasive MaterialGrit Size / Particle SizeCoolant/Lubricant
Grinding Silicon Carbide (SiC) PaperCoarse (e.g., 400-600 grit)Water
Silicon Carbide (SiC) PaperFine (e.g., 1000-1200 grit)Water
Lapping Silicon Carbide (SiC) Powder9 µmWater
Polishing Diamond Paste / Suspension6 µmOil-based lubricant
Diamond Paste / Suspension3 µmOil-based lubricant
Diamond Paste / Suspension1 µmOil-based lubricant
Aluminum Oxide (Al₂O₃) Slurry0.3 µmWater

Sample Preparation for Scanning Electron Microscopy (SEM)

For SEM analysis, the sample surface must be conductive to prevent charging under the electron beam. This is typically achieved by applying a thin conductive coating.

Experimental Protocol: Polished Mount Preparation for SEM
  • Mounting :

    • Smaller fragments of this compound can be embedded in a conductive resin (e.g., carbon-filled epoxy) in a standard-sized mold (e.g., 25 mm or 30 mm diameter).[6]

    • For larger samples, a flat surface can be prepared directly.

  • Grinding and Polishing :

    • Follow a similar grinding and polishing procedure as for optical thin sections (see Table in section 2.2) to achieve a flat and highly polished surface. A final polish with a 0.05 µm colloidal silica suspension can provide an even finer finish.

  • Cleaning :

    • Thoroughly clean the polished sample to remove any polishing residues and debris. Ultrasonic cleaning in ethanol (B145695) or acetone (B3395972) followed by drying with clean, compressed air is recommended.[7]

  • Conductive Coating :

    • Place the cleaned and dried sample in a sputter coater or carbon evaporator.

    • Apply a thin, uniform layer of a conductive material. Carbon coating is often preferred for energy-dispersive X-ray spectroscopy (EDS) analysis as it does not interfere with the elemental analysis of the sample. Gold or a gold-palladium alloy can also be used for high-resolution imaging.[8][9] A typical coating thickness is 10-20 nm.[9]

Data Presentation: Conductive Coating Parameters for SEM
Coating MaterialTypical ThicknessApplication
Carbon10-20 nmEDS Analysis, Backscattered Electron Imaging
Gold (Au)10-20 nmHigh-resolution Secondary Electron Imaging
Gold-Palladium (Au-Pd)10-20 nmHigh-resolution Secondary Electron Imaging
Platinum (Pt)~1.5 µm (for specific applications)[10]Focused Ion Beam (FIB) applications, enhanced contrast[10]

Sample Preparation for Transmission Electron Microscopy (TEM)

TEM requires samples to be electron transparent, typically with a thickness of less than 100 nm.[11] This is a challenging process for brittle materials like this compound.

Experimental Protocol: TEM Sample Preparation
  • Initial Thinning :

    • Prepare a doubly polished thin section with a thickness of approximately 30 µm as described for optical microscopy.

    • Alternatively, a small fragment can be mechanically thinned.

  • Mounting on a TEM Grid :

    • Attach the thinned sample to a TEM support grid, typically made of copper.[12]

  • Final Thinning to Electron Transparency :

    • Focused Ion Beam (FIB) Milling : This is a common and precise method for creating electron-transparent sections from specific locations on a sample. A focused beam of gallium ions is used to mill away material, leaving a thin lamella.[11][13] A protective layer, often platinum, is deposited on the area of interest before milling to prevent damage.[11]

    • Ion Milling (Argon Polishing) : The sample is bombarded with argon ions at a low angle to slowly remove material until a perforation is formed. The area around the edge of the hole is often thin enough for TEM analysis.

Data Presentation: TEM Final Thinning Parameters
TechniqueIon SourceTypical Final ThicknessKey Considerations
Focused Ion Beam (FIB) Gallium (Ga+)< 100 nmSite-specific, precise control, potential for Ga+ implantation and amorphization.[13]
Ion Milling Argon (Ar+)< 100 nmCan thin larger areas, but is less site-specific.

Optional Etching Procedures

Etching can be employed to reveal microstructural details that are not visible on a polished surface. For silica glass like this compound, hydrofluoric acid is a common etchant. Extreme caution must be exercised when handling HF due to its high toxicity and corrosiveness.

Experimental Protocol: Chemical Etching
  • Prepare the Etchant :

    • Prepare a dilute solution of hydrofluoric acid (HF). Concentrations can range from 1% to higher, depending on the desired etching rate.[14] Buffered HF (BOE) solutions are also used to control the etch rate.[14]

  • Etching :

    • Immerse the polished sample in the HF solution for a short duration (e.g., a few seconds to a minute).[15]

    • The optimal etching time will depend on the HF concentration and the specific characteristics of the this compound. It is advisable to start with very short etching times and observe the results under a microscope.

  • Cleaning and Drying :

    • Immediately after etching, thoroughly rinse the sample with deionized water to stop the reaction, followed by an alcohol rinse.

    • Dry the sample completely using a stream of dry, inert gas.

Visualization of Experimental Workflows

Workflow for Optical and SEM Sample Preparation

Optical_SEM_Preparation cluster_initial Initial Preparation cluster_mechanical Mechanical Preparation cluster_final Final Preparation start This compound Sample cutting Low-Speed Diamond Saw Cutting start->cutting impregnation Vacuum Impregnation (if needed) cutting->impregnation mounting Mounting on Slide/in Resin impregnation->mounting grinding Grinding (Coarse to Fine Grit) mounting->grinding polishing Polishing (e.g., 6µm -> 1µm -> 0.3µm) grinding->polishing cleaning Ultrasonic Cleaning polishing->cleaning optical Optical Microscopy Sample cleaning->optical coating Conductive Coating (Carbon/Gold) cleaning->coating sem SEM Sample coating->sem

Caption: Workflow for preparing this compound for optical and SEM analysis.

Workflow for TEM Sample Preparation

TEM_Preparation cluster_pre_thinning Pre-thinning cluster_final_thinning Final Thinning cluster_result Result start Bulk Sample or Polished Section mechanical_thinning Mechanical Thinning to ~30µm start->mechanical_thinning mount_grid Mount on TEM Grid mechanical_thinning->mount_grid fib FIB Milling mount_grid->fib ion_mill Ion Milling mount_grid->ion_mill tem_sample Electron-Transparent TEM Sample (<100 nm) fib->tem_sample ion_mill->tem_sample

Caption: Workflow for preparing this compound for TEM analysis.

References

Application Notes and Protocols for the Petrographic Analysis of Lechatelierite-Bearing Rocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the petrographic analysis of rocks containing lechatelierite. This compound, an amorphous silica (B1680970) glass (SiO₂), is a mineraloid formed under conditions of extreme temperature and pressure.[1][2][3] Its presence is a key indicator of specific geological events, such as meteorite impacts and lightning strikes.[1][2][4]

Application Notes

The identification and analysis of this compound are critical in several fields of geoscience:

  • Impact Metamorphism: this compound is considered unequivocal evidence of shock metamorphism resulting from meteorite impacts.[4] It forms from the instantaneous melting of quartz grains at pressures exceeding 30-35 GPa.[5][6] Its presence in "crypto-explosion" structures helps confirm their impact origin.[4] The texture of this compound can sometimes preserve the original granular texture of the parent sandstone.[7]

  • Fulgurite Analysis: this compound is the primary component of fulgurites, which are glassy tubes formed when lightning strikes silica-rich sand or soil.[1][2] The study of fulgurites can provide insights into the frequency of past lightning strikes and the nature of the substrate.

  • Tektite Characterization: Tektites, which are glassy ejecta from impact events, often contain inclusions of this compound.[1][8][9] Analyzing these inclusions helps to constrain the extreme temperature (>1700°C) and rapid cooling conditions under which tektites form.[3][10]

Experimental Protocols

A thorough petrographic analysis of this compound-bearing rocks involves a sequence of sample preparation and analytical techniques.

Due to the often vesicular and fragile nature of this compound-bearing rocks like fulgurites or highly shocked sandstones, careful preparation of high-quality thin sections is paramount.[6][11]

Objective: To produce a rock slice of approximately 30 µm thickness mounted on a glass slide for microscopic examination.[12][13]

Materials:

  • Rock sample

  • Diamond-bladed rock saw (slab and trim saws)

  • Grinding and lapping wheels with various grit sizes (e.g., 100, 400, 600 grit silicon carbide)

  • Polishing cloths and diamond paste/slurry (e.g., 6 µm, 1 µm)

  • Glass microscope slides (frosted)

  • Low-viscosity epoxy resin and hardener

  • Vacuum impregnation chamber

  • Hot plate

  • Polarizing microscope

Procedure:

  • Initial Sectioning:

    • Identify a representative section of the rock sample.

    • Using a slab saw, cut a slice approximately 3/8 to 1/2 inch thick.[14] Ensure the cut is perpendicular to any visible fabric or layering in the rock.[12]

    • Trim the slab to a size slightly smaller than a microscope slide.[12]

  • Vacuum Impregnation (Stabilization):

    • This step is critical for porous or friable samples to prevent them from disintegrating during grinding.[11][13]

    • Place the trimmed rock chip in a dish inside a vacuum chamber.

    • Prepare the low-viscosity epoxy according to the manufacturer's instructions.

    • Place the mixed epoxy in a separate beaker within the chamber.

    • Evacuate the chamber for 15-20 minutes to remove air from the sample's pores.[14]

    • While under vacuum, pour the epoxy over the sample until it is fully submerged.

    • Slowly release the vacuum, allowing atmospheric pressure to force the epoxy deep into the pores.[11]

    • Cure the epoxy-impregnated sample in an oven at a low temperature (e.g., 45-50°C) until fully hardened.[13][14]

  • Surface Grinding and Mounting:

    • Grind one surface of the impregnated chip on a lapping wheel, starting with a coarse grit (e.g., 100) and progressing to a finer grit (e.g., 600) to create a perfectly flat and smooth surface.[12][14]

    • Clean the chip and a frosted glass slide thoroughly.

    • Apply a thin, even layer of mounting epoxy to the frosted side of the slide.

    • Place the polished surface of the rock chip onto the epoxy-coated slide. Apply gentle pressure to remove any air bubbles.[12]

    • Cure the mounted sample on a hot plate or in an oven until the epoxy is fully set.

  • Final Grinding and Polishing:

    • Using a cut-off saw, trim the excess rock material from the slide, leaving a slice approximately 1-2 mm thick.

    • Carefully grind the slice down using progressively finer grits. Check the thickness frequently with a petrographic microscope by observing the interference colors of known minerals (like quartz, if present).[12][14] The standard thickness is 30 µm.

    • For final polishing (required for reflected light microscopy or microprobe analysis), use diamond paste on polishing cloths, progressing from coarser (e.g., 6 µm) to finer (e.g., 1 µm) grades.

    • Clean the finished thin section and apply a coverslip using an appropriate mounting medium.

Objective: To identify this compound and characterize the texture, mineralogy, and shock features of the rock.

Equipment:

  • Transmitted and reflected light petrographic microscope with polarizing filters.

  • Digital camera for photomicrography.

Procedure:

  • Plane-Polarized Light (PPL) Examination:

    • Identify this compound: this compound will appear as a clear, colorless glass.[15] It is distinguished by its low relief compared to surrounding quartz grains.

    • Observe Texture: Look for flow structures, schlieren (streaks of slightly different composition), and vesicles (gas bubbles), which are common features.[6][15] In shocked sandstones, note if the this compound retains the shape of the original quartz grains (thetamorphic or diaplectic glass).[7]

    • Identify Inclusions: Examine the glass for any relict mineral grains (e.g., highly fractured quartz) or other inclusions.[6][9]

  • Cross-Polarized Light (XPL) Examination:

    • Confirm Isotropism: As a glass, this compound is isotropic, meaning it will appear black (extinct) under crossed polars. This is a primary diagnostic feature.

    • Note Strain Birefringence: Some this compound may show weak, anomalous birefringence (does not go fully extinct) due to internal strain.[15] This strain is often concentrated around inclusions or along flow bands.

  • Quantitative Analysis (Modal Petrography):

    • Estimate the volume percentages of this compound, relict minerals, vesicles, and matrix.

    • This can be done by point counting, where the identity of the material under the crosshair is recorded at hundreds of points on a systematic grid across the thin section.

    • Alternatively, image analysis software can be used on photomicrographs to calculate the area percentage of different phases.

Objective: To obtain high-magnification images of microstructures and to confirm the chemical composition of the glass and any inclusions.

Procedure:

  • Sample Preparation: Use a polished, uncoated or carbon-coated thin section. Carbon coating is necessary for non-conductive samples to prevent charging under the electron beam.

  • SEM Imaging:

    • Use a scanning electron microscope to examine the sample.

    • Acquire backscattered electron (BSE) images. In BSE images, brightness is proportional to the average atomic number. This compound (pure SiO₂) will appear as a uniform, dark grey phase. Heavier elements will appear brighter. This is useful for identifying mineral inclusions.[16]

  • EDS Analysis:

    • Position the electron beam on a region of interest (e.g., the center of a glassy area).

    • Acquire an energy-dispersive X-ray spectrum. For this compound, the spectrum should show major peaks for Silicon (Si) and Oxygen (O) only.[17][18]

    • Analyze any inclusions or surrounding matrix material to determine their composition and compare it to the this compound.

Data Presentation

Quantitative data from the analysis should be summarized in tables for clarity and comparison.

Table 1: Physical and Optical Properties of this compound

PropertyDescription
Chemical Formula SiO₂ (amorphous)[1]
Color Colorless to pale yellow/brown in thin section[15]
Luster Vitreous
Crystal System Amorphous (Mineraloid)[2]
Relief (in PPL) Low
Birefringence (in XPL) Isotropic (appears black)[15]
Cleavage None; exhibits conchoidal fracture
Distinguishing Features Isotropism, low relief, presence of vesicles, schlieren, and flow textures.[6][15]

Table 2: Example Modal Composition of a Shocked Sandstone (Class 5)

ComponentVolume Percentage (%)Notes
This compound (Vesicular Glass)85%Formed from melting of quartz grains.[5][7]
Relict Quartz10%Highly fractured, may show planar deformation features (PDFs).[6][7]
Coesite< 5%High-pressure polymorph of SiO₂, indicative of shock.[7]
Porosity (Vesicles)(Variable within glass)Formed by expansion of volatiles during/after shock.[6][7]

Table 3: Example EDS Analysis Results (Weight %)

ElementThis compound InclusionSurrounding Tektite Glass
O 53.248.5
Na < 0.11.1
Mg < 0.12.5
Al < 0.111.5
Si 46.732.0
K < 0.12.4
Ca < 0.11.0
Fe < 0.14.0
Total 100.0100.0

Note: This table illustrates the near-pure SiO₂ composition of this compound compared to the more complex silicate (B1173343) composition of the surrounding tektite host glass.[10][18]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_microscopy_details Microscopy Details cluster_sem_details SEM-EDS Details Sample Rock Sample Collection Sectioning Sectioning (Slab/Trim Saws) Sample->Sectioning Impregnation Vacuum Impregnation (for porous samples) Sectioning->Impregnation Mounting Mounting on Glass Slide Impregnation->Mounting Grinding Grinding to 30 um Mounting->Grinding Polishing Polishing (Optional) Grinding->Polishing Petrographic Petrographic Microscopy (PPL & XPL) Polishing->Petrographic SEM SEM-EDS Analysis Polishing->SEM PPL PPL: - Identify Glass - Observe Textures - Note Inclusions Petrographic->PPL XPL XPL: - Confirm Isotropism - Check for Strain Petrographic->XPL Quant Quantitative Analysis (Point Counting) Petrographic->Quant BSE BSE Imaging: - Microstructure - Phase Contrast SEM->BSE EDS EDS Analysis: - Confirm SiO2 Comp. - Analyze Inclusions SEM->EDS Data Data Interpretation & Reporting PPL->Data XPL->Data Quant->Data BSE->Data EDS->Data

Caption: Workflow for the preparation and analysis of this compound-bearing rock samples.

G Start Examine thin section under microscope PPL_Obs In Plane-Polarized Light (PPL) Start->PPL_Obs PPL_Char1 Colorless Glass? PPL_Obs->PPL_Char1 XPL_Obs In Cross-Polarized Light (XPL) XPL_Char1 Isotropic (Black)? XPL_Obs->XPL_Char1 SEM_Obs Confirm with SEM-EDS SEM_Char1 Pure SiO2 Composition? SEM_Obs->SEM_Char1 PPL_Char2 Low Relief? PPL_Char1->PPL_Char2 Yes NotLech Not this compound PPL_Char1->NotLech No PPL_Char3 Vesicles / Flow Textures Present? PPL_Char2->PPL_Char3 Yes PPL_Char2->NotLech No PPL_Char3->XPL_Obs Yes PPL_Char3->NotLech No XPL_Char1->SEM_Obs Yes XPL_Char1->NotLech No Conclusion Identification Confirmed: This compound SEM_Char1->Conclusion Yes SEM_Char1->NotLech No

Caption: Decision-making process for the microscopic identification of this compound.

References

Application Notes & Protocols: Determining the Age of Tektites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for determining the formation age of tektites, which are natural glasses formed from terrestrial debris ejected during meteorite impacts. The primary methods covered are Potassium-Argon (K-Ar), Argon-Argon (Ar-Ar), and Fission-Track dating. While lechatelierite, a form of amorphous silica (B1680970) glass, is a key diagnostic feature confirming the impact origin of tektites, it is not directly used for radiometric dating due to its composition. Its presence, however, is a critical first step in sample validation before proceeding with the age determination of the bulk tektite glass.

The Role of this compound in Tektite Age Determination

This compound is formed by the instantaneous melting of quartz crystals at extremely high temperatures and pressures, conditions characteristic of meteorite impacts.[1] Its presence within a glassy sample is considered definitive evidence of an impact origin, distinguishing tektites from volcanic glasses like obsidian, which do not contain this compound.[1][2] Therefore, the identification of this compound through petrographic analysis is a crucial preliminary step to confirm that the sample is a tektite before proceeding with isotopic dating to determine the age of the impact event. This compound itself is not suitable for the radiometric dating techniques described herein, as it is nearly pure silica (SiO₂) and lacks the necessary parent isotopes (e.g., potassium, uranium) in sufficient abundance.[3][4][5]

Radiometric Dating Methods for Tektites

The age of tektites corresponds to the time of the impact event that formed them. This age is determined using radiometric dating methods that measure the decay of radioactive isotopes within the tektite glass. The most common and reliable methods are Potassium-Argon (K-Ar) dating, Argon-Argon (Ar-Ar) dating, and Fission-Track dating.

Potassium-Argon (K-Ar) Dating

Principle: K-Ar dating is based on the radioactive decay of potassium-40 (⁴⁰K) to argon-40 (⁴⁰Ar).[6][7] When tektite glass forms from molten rock, the argon gas is expelled. Upon solidification, the newly formed ⁴⁰Ar from the decay of ⁴⁰K becomes trapped within the glass structure.[7] By measuring the ratio of ⁴⁰Ar to ⁴⁰K in the sample, the time since the glass cooled and solidified can be calculated.[6]

Experimental Protocol:

  • Sample Preparation:

    • Select a fresh, unaltered tektite sample, avoiding weathered surfaces.

    • Clean the sample ultrasonically in deionized water to remove any surface contamination.

    • Crush the sample to a suitable grain size (typically 0.5-1 mm).

    • Sieve the crushed fragments to obtain a uniform size fraction.

    • Wash the grains in deionized water and acetone, then dry in an oven at a low temperature.

  • Potassium Measurement:

    • A separate aliquot of the prepared sample is analyzed for its potassium content.

    • This is typically done using flame photometry or atomic absorption spectroscopy.

    • The sample is dissolved in a mixture of acids (e.g., HF and HNO₃).

    • The resulting solution is diluted and compared against standard solutions of known potassium concentration.

  • Argon Measurement:

    • A second aliquot of the sample is loaded into a high-vacuum extraction line.

    • The sample is heated, usually with a resistance furnace or a laser, to release the trapped argon gas.

    • The released gas is purified by removing other gases using getters (materials that absorb active gases).

    • The isotopic composition of the purified argon (⁴⁰Ar, ³⁸Ar, ³⁶Ar) is measured using a mass spectrometer.[2]

    • A known amount of ³⁸Ar tracer is often added to the sample gas to determine the absolute amount of ⁴⁰Ar.

  • Age Calculation:

    • The concentration of radiogenic ⁴⁰Ar (⁴⁰Ar*) is determined by correcting for atmospheric argon contamination using the measured ³⁶Ar and the known atmospheric ⁴⁰Ar/³⁶Ar ratio (approximately 295.5).

    • The age (t) is calculated using the following equation: t = (1/λ) * ln(1 + (⁴⁰Ar / ⁴⁰K) * (λ / λe))* Where:

      • λ is the total decay constant of ⁴⁰K.

      • λe is the decay constant for electron capture of ⁴⁰K.

Argon-Argon (Ar-Ar) Dating

Principle: The ⁴⁰Ar/³⁹Ar dating method is a refinement of the K-Ar technique.[8] Instead of measuring potassium directly, the sample is irradiated with neutrons in a nuclear reactor. This converts a known fraction of the stable potassium isotope ³⁹K into ³⁹Ar.[8][9] The age is then determined by measuring the ratio of ⁴⁰Ar* to ³⁹Ar with a mass spectrometer.[8] A key advantage is that both parent and daughter isotopes are measured from the same sample aliquot, reducing errors from sample inhomogeneity.[10]

Experimental Protocol:

  • Sample Preparation:

    • Sample selection and initial preparation are similar to the K-Ar method.

    • Clean, crushed tektite fragments are wrapped in aluminum foil.

    • The samples are loaded into a quartz vial along with a standard of known age (a monitor mineral) to monitor the neutron flux.

  • Neutron Irradiation:

    • The vial is placed in a nuclear reactor and irradiated with a flux of fast neutrons.[9]

    • The irradiation converts ³⁹K to ³⁹Ar via the reaction ³⁹K(n,p)³⁹Ar.[9]

    • The duration of irradiation is typically several hours, depending on the reactor's neutron flux and the sample's expected age and potassium content.[11]

  • Step-Heating and Mass Spectrometry:

    • After a cooling period to allow short-lived radioisotopes to decay, the sample is loaded into a high-vacuum extraction line connected to a mass spectrometer.

    • The sample is heated in a series of incremental steps (step-heating) using a furnace or a laser.[10][12]

    • The argon gas released at each temperature step is purified and its isotopic composition (⁴⁰Ar, ³⁹Ar, ³⁸Ar, ³⁷Ar, ³⁶Ar) is analyzed.[13]

  • Age Calculation:

    • Corrections are made for interfering argon isotopes produced from other elements (e.g., calcium) during irradiation.[6]

    • An age is calculated for each temperature step.

    • The data is often presented as an age spectrum (a plot of apparent age versus the cumulative fraction of ³⁹Ar released).

    • A "plateau age" is determined from a series of contiguous steps with statistically indistinguishable ages, which represents the most reliable age of the tektite.[12]

    • The age (t) is calculated using the formula: t = (1/λ) * ln(1 + J * (⁴⁰Ar / ³⁹Ar))* Where:

      • λ is the total decay constant of ⁴⁰K.

      • J is the irradiation parameter, determined from the analysis of the monitor standard.

Fission-Track Dating

Principle: This method is based on the spontaneous fission of uranium-238 (²³⁸U) atoms within the tektite glass.[14] The fission fragments create linear damage trails, or "tracks," of a few micrometers in length. The number of these tracks accumulates over time at a known rate. The age of the tektite can be determined by counting the density of these "spontaneous" tracks and measuring the uranium concentration of the sample.[14]

Experimental Protocol:

  • Sample Preparation:

    • A tektite fragment is mounted in epoxy resin and then ground and polished to expose an internal surface.

  • Etching:

    • The polished surface is etched with a suitable chemical etchant (e.g., hydrofluoric acid, HF) to reveal the spontaneous fission tracks.[15] The etching conditions (acid concentration, temperature, and duration) are critical and depend on the composition of the glass.

  • Spontaneous Track Density Measurement:

    • The etched surface is examined under a high-magnification optical microscope, and the number of spontaneous tracks per unit area (track density, ρs) is counted.[16]

  • Uranium Concentration Measurement (External Detector Method):

    • A piece of low-uranium mica (an external detector) is placed in firm contact with the polished and etched surface of the tektite sample.

    • This sample-detector sandwich is irradiated with thermal neutrons in a nuclear reactor.[14]

    • The neutron irradiation induces the fission of uranium-235 (B1209698) (²³⁵U) in the tektite. The fission fragments create new "induced" tracks in the mica detector.

    • The mica detector is then etched to reveal the induced tracks, and their density (ρi) is counted.[14]

  • Age Calculation:

    • The age (t) is calculated using the following equation: t = (1/λd) * ln(1 + (ρs / ρi) * g * σ * I * λd / λf) Where:

      • λd is the total decay constant for ²³⁸U.

      • λf is the fission decay constant for ²³⁸U.

      • ρs is the spontaneous track density.

      • ρi is the induced track density.

      • g is a geometry factor.

      • σ is the thermal neutron fission cross-section for ²³⁵U.

      • I is the isotopic abundance ratio of ²³⁵U/²³⁸U.

    • In practice, a "zeta calibration" approach is often used, where a standard glass of known age is irradiated alongside the unknown sample to determine a calibration factor (zeta), simplifying the age equation.

Data Presentation: Ages of Major Tektite Strewn Fields

The following tables summarize the accepted ages for the four major tektite strewn fields, determined by the radiometric methods described above.

Strewn FieldAssociated Impact CraterAge (millions of years)Dating Method(s)
North American Chesapeake Bay, USA[14][15]~35.3 - 35.5[4][13][17]K-Ar, ⁴⁰Ar/³⁹Ar, Fission-Track[4][7]
Central European (Moldavites) Ries Crater, Germany~14.7 - 15.1[6][11][17][18]K-Ar, ⁴⁰Ar/³⁹Ar, Fission-Track[18]
Ivory Coast (Ivoirites) Bosumtwi Crater, Ghana[3]~1.07 - 1.3[3]K-Ar, Fission-Track[3]
Australasian Unconfirmed~0.7 - 0.8K-Ar, ⁴⁰Ar/³⁹Ar, Fission-Track
Tektite Type / LocationAge (millions of years)Dating MethodReference
Libyan Desert Glass ~27 - 29[1][5][8][9]Fission-Track[1]
Georgia Tektites (Georgiaites) ~35.5⁴⁰Ar/³⁹Ar[4]
Bediasites (Texas) ~35.5⁴⁰Ar/³⁹Ar[4]
Moldavites (Czech Republic) 14.7 ± 0.7K-Ar, Fission-Track[6]
Australites (Australia) 0.61 - 0.75K-Ar, Fission-Track[17]

Mandatory Visualizations

TektiteDatingWorkflow cluster_preliminary Preliminary Analysis cluster_dating Radiometric Dating cluster_ar_ar_sub Ar-Ar Specifics cluster_ft_sub Fission-Track Specifics cluster_analysis Data Analysis & Age Calculation start Tektite Sample Collection petrography Petrographic Analysis start->petrography This compound Identify this compound petrography->this compound Confirms Impact Origin sample_prep Sample Preparation (Crushing, Cleaning) This compound->sample_prep k_ar K-Ar Dating sample_prep->k_ar ar_ar Ar-Ar Dating sample_prep->ar_ar ft Fission-Track Dating sample_prep->ft mass_spec Mass Spectrometry (for K-Ar, Ar-Ar) k_ar->mass_spec irradiation Neutron Irradiation ar_ar->irradiation etching Etching ft->etching step_heating Step-Heating irradiation->step_heating step_heating->mass_spec track_counting Track Counting etching->track_counting age_calc Age Calculation track_counting->age_calc mass_spec->age_calc

Caption: Workflow for determining the age of tektites.

ArAr_Dating_Protocol start Select & Clean Tektite Sample crush Crush and Sieve start->crush wrap Wrap in Al foil with Monitor Standard crush->wrap irradiate Neutron Irradiation (³⁹K -> ³⁹Ar) wrap->irradiate degas Load into Mass Spectrometer System irradiate->degas heat Step-Heating Degassing (Laser/Furnace) degas->heat purify Gas Purification heat->purify measure Isotope Ratio Measurement (Mass Spectrometer) purify->measure calculate Calculate Age Spectrum & Plateau Age measure->calculate

Caption: Detailed protocol for ⁴⁰Ar/³⁹Ar dating of tektites.

FissionTrack_Dating_Protocol cluster_induced Induced Track Measurement start Mount Tektite in Epoxy polish Grind and Polish Surface start->polish etch_spon Etch to Reveal Spontaneous Tracks polish->etch_spon attach_detector Attach External Detector (Mica) polish->attach_detector count_spon Count Spontaneous Track Density (ρs) etch_spon->count_spon calculate Calculate Fission-Track Age count_spon->calculate irradiate Neutron Irradiation (²³⁵U fission) attach_detector->irradiate etch_ind Etch Detector irradiate->etch_ind count_ind Count Induced Track Density (ρi) etch_ind->count_ind count_ind->calculate

Caption: Detailed protocol for Fission-Track dating of tektites.

References

Application Notes and Protocols for Lechatelierite in Planetary Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lechatelierite, an amorphous silica (B1680970) glass, in planetary science research. This compound is a key impactite, forming under extreme temperature and pressure conditions associated with meteorite impacts and lightning strikes. Its presence and characteristics in planetary materials provide invaluable insights into the history and geology of celestial bodies.

Introduction to this compound in Planetary Science

This compound is essentially fused quartz (silicon dioxide, SiO₂), a mineraloid that lacks a crystalline structure.[1] In the context of planetary science, its formation is almost exclusively linked to two high-energy events: meteorite impacts and lightning strikes (fulgurites).[1] The intense pressure and temperature from a hypervelocity impact can melt quartz-bearing target rocks, which then rapidly cool to form this compound.[1] Therefore, the identification of this compound in extraterrestrial samples or on planetary surfaces is considered definitive evidence of a past impact event.

Applications in Planetary Science Research

The study of this compound in planetary science has several critical applications:

  • Indicator of Impact Events: The presence of this compound is a primary criterion for confirming an impact origin of geological structures, both on Earth and other planetary bodies.[2] It is a key component of tektites, which are glassy ejecta from impact craters.[2] The famous Libyan Desert Glass is composed of almost pure this compound.[1]

  • Shock Metamorphism Studies: this compound provides a natural laboratory for studying the effects of extreme pressures and temperatures on minerals. The conditions required for its formation, such as shock pressures of 85 GPa in granite, help constrain the physics of impact cratering.[1]

  • Analog for Planetary Regolith: Understanding the formation and properties of this compound helps in interpreting the composition and history of planetary regoliths, particularly on bodies like the Moon and Mars where impact cratering is a dominant geological process.

  • Remote Sensing Target: The spectral signature of amorphous silica, including this compound, can potentially be used to identify impact sites and ejecta blankets on other planets using remote sensing techniques, such as near-infrared spectroscopy.[3]

Data Presentation

Table 1: Comparative Properties of this compound and Related Materials
PropertyThis compound (Impact-derived)This compound (Fulgurite)Crystalline QuartzMoldavite (Tektite)
Composition Nearly pure SiO₂[1]Nearly pure SiO₂ from quartz sand[1]SiO₂~75-80% SiO₂, with Al₂O₃, FeO, CaO, etc.[4]
Structure Amorphous[1]Amorphous[1]Crystalline (Trigonal)Amorphous
Formation Pressure High (e.g., 85 GPa in granite)[1]Not pressure-drivenVariableHigh-pressure impact
Formation Temp. > 1700 °CHigh temperature from lightningVariableHigh temperature from impact
Density (g/cm³) ~2.2~2.22.65~2.32-2.38[4]
Refractive Index ~1.458-1.462[4]~1.458~1.544-1.553~1.48-1.54[4]
Hardness (Mohs) 5.5 - 6.5[1]5.5 - 6.575.5 - 6.5
Softening Point (°C) ~1650[4]~1650N/A (melts at ~1713)~1240[4]
Table 2: Key Spectral Features for this compound Identification
Spectral TechniqueKey Features and Wavelengths/WavenumbersInterpretation
Raman Spectroscopy Broad peak centered around 440-480 cm⁻¹ and another broad feature around 1050-1100 cm⁻¹.[5][6]Characteristic of amorphous SiO₂. The absence of sharp peaks distinguishes it from crystalline quartz.
Near-Infrared (NIR) Spectroscopy Overlapping Si-OH bands at approximately 2.21 µm and 2.26 µm.[3]The prominence of the ~2.21 µm feature can be indicative of impact glass.[3]
Mid-Infrared (MIR) Spectroscopy Strong Reststrahlen Band between 8.9 µm and 10.3 µm.[7]Typical of highly amorphous silicate (B1173343) material.[7]

Experimental Protocols

Protocol for Identification of this compound using Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS)

Objective: To identify this compound in a polished thin section of a suspected meteorite or impactite and to determine its elemental composition.

Materials:

  • Polished thin section of the sample

  • Scanning Electron Microscope (SEM) with a Backscattered Electron (BSE) detector and an Energy-Dispersive X-ray (EDS) detector

  • Carbon coater (if the sample is not conductive)

  • Sample holder and carbon tape

Procedure:

  • Sample Preparation:

    • Ensure the thin section is clean and free of debris.

    • If the sample is not inherently conductive, apply a thin layer of carbon using a carbon coater to prevent charging under the electron beam.

    • Mount the thin section onto an SEM stub using conductive carbon tape.

  • SEM Imaging:

    • Load the sample into the SEM chamber and evacuate to high vacuum.

    • Turn on the electron beam and set the accelerating voltage to 15-20 kV.

    • Use the BSE detector for imaging. This compound, being almost pure SiO₂, will appear as a dark gray phase due to its low average atomic number compared to surrounding minerals like olivine (B12688019) or pyroxene (B1172478) which contain heavier elements like iron and magnesium.

    • Navigate across the sample to locate areas with glassy texture and conchoidal fracturing, which are characteristic of this compound.

  • EDS Analysis:

    • Position the electron beam on the suspected this compound region identified in the BSE image.

    • Acquire an EDS spectrum. The spectrum of pure this compound will show strong peaks for silicon (Si) and oxygen (O) only.

    • Perform elemental mapping of the area to visualize the distribution of Si and O, confirming that the glassy phase is compositionally distinct from the surrounding crystalline minerals.

    • Quantitative analysis can be performed to determine the precise weight percent of Si and O.

Protocol for Characterization of this compound using Raman Spectroscopy

Objective: To confirm the amorphous nature of suspected this compound.

Materials:

  • Polished thin section or a small fragment of the sample

  • Raman spectrometer with a microscope

  • Laser source (e.g., 532 nm or 785 nm)

  • Calibration standard (e.g., silicon wafer)

Procedure:

  • Instrument Setup and Calibration:

    • Turn on the Raman spectrometer and allow the laser to stabilize.

    • Calibrate the spectrometer using a silicon standard (the primary peak should be at 520.7 cm⁻¹).

  • Sample Analysis:

    • Place the sample on the microscope stage.

    • Focus on the region of interest identified through petrographic microscopy or SEM.

    • Set the laser power to a low level (e.g., 1-5 mW) to avoid any laser-induced alteration of the sample.

    • Select an appropriate objective (e.g., 50x or 100x).

    • Set the spectral range to cover the characteristic SiO₂ vibrations (e.g., 100-1400 cm⁻¹).

    • Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio (e.g., 10-30 seconds, 3-5 accumulations).

  • Data Interpretation:

    • The Raman spectrum of this compound will exhibit broad peaks characteristic of amorphous silica, typically around 440-480 cm⁻¹ and 1050-1100 cm⁻¹.[5][6]

    • Compare the obtained spectrum with a reference spectrum of crystalline quartz, which shows sharp and well-defined peaks at different positions (e.g., a strong peak at 464 cm⁻¹).

Generalized Protocol for Shock Recovery Experiments to Synthesize this compound

Objective: To synthetically produce this compound from quartz under controlled high-pressure and high-temperature conditions.

Materials:

  • High-purity, single-crystal quartz discs or powder

  • Metal sample container (e.g., steel or aluminum)

  • Flyer plate (material and thickness depend on desired pressure)

  • Gas gun or explosive setup for accelerating the flyer plate

  • Diagnostics for measuring impact velocity (e.g., laser interferometry)

Procedure:

  • Sample Assembly:

    • Carefully place the quartz sample inside the metal container.

    • Ensure a good fit to minimize complex wave reflections.

    • Seal the container to protect the sample during the experiment.

  • Shock Loading:

    • Mount the sample assembly at the target end of the gas gun or explosive chamber.

    • Position the flyer plate in the projectile.

    • Evacuate the target chamber to prevent atmospheric interference.

    • Launch the projectile at a pre-calculated velocity to achieve the desired shock pressure upon impact with the sample container. The impact generates a high-pressure shock wave that propagates through the container and into the quartz sample.

  • Sample Recovery:

    • The sample container is designed to withstand the shock and remain intact.

    • After the experiment, carefully retrieve the sample container.

    • Machine open the container to extract the shocked quartz sample.

  • Post-Shock Analysis:

    • Analyze the recovered sample using petrographic microscopy, SEM-EDS, and Raman spectroscopy (as described in the protocols above) to identify the presence and characteristics of the synthesized this compound.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Results and Interpretation sample Suspected Impactite Sample thin_section Prepare Polished Thin Section sample->thin_section petrography Petrographic Microscopy thin_section->petrography Initial Observation glassy_texture Identify Glassy Texture petrography->glassy_texture sem_eds SEM-EDS Analysis sio2_composition Confirm SiO2 Composition sem_eds->sio2_composition raman Raman Spectroscopy amorphous_structure Verify Amorphous Structure raman->amorphous_structure glassy_texture->sem_eds Detailed Imaging sio2_composition->raman Structural Analysis lechatelierite_confirmed This compound Confirmed amorphous_structure->lechatelierite_confirmed

Caption: Workflow for the identification of this compound.

impact_formation meteorite Hypervelocity Meteorite Impact target_rock Quartz-Bearing Target Rock shockwave High-Pressure Shockwave (>50 GPa) meteorite->shockwave heating Intense Frictional Heating (>1700°C) shockwave->heating melting Melting of Quartz Grains heating->melting quenching Rapid Cooling (Quenching) melting->quenching This compound Formation of this compound quenching->this compound

Caption: Formation of this compound via meteorite impact.

logical_relationship This compound This compound Amorphous SiO₂ formation Formation Conditions High Pressure & High Temperature This compound->formation is formed under identification Identification SEM-EDS (Composition) Raman (Amorphous Structure) This compound->identification is identified by significance Significance in Planetary Science Impact Indicator Shock Metamorphism Tracer Planetary Regolith Component identification->significance leads to applications Applications Confirmation of Impact Craters Understanding Cratering Physics Remote Sensing of Planetary Surfaces significance->applications enables

References

Application Notes and Protocols for the Electron Microprobe Analysis of Lechatelierite Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lechatelierite is a naturally occurring silica (B1680970) glass (SiO₂) formed under conditions of extreme temperature and pressure, such as those generated by meteorite impacts and lightning strikes (fulgurites).[1][2][3] As a mineraloid, it lacks a crystalline structure.[1] Its composition is a key indicator of its formation environment, with its purity and trace element content providing insights into the parent material and the dynamics of the formation event. Electron Probe Microanalysis (EPMA) is a powerful technique for obtaining precise, quantitative chemical analyses of this compound at the micrometer scale.[4] This document provides a detailed protocol for the EPMA of this compound and summarizes its known chemical composition.

Quantitative Composition of this compound

This compound is characterized by its high purity, consisting almost entirely of silicon dioxide (SiO₂).[2][5] Studies have consistently shown its composition to be greater than 98-99% SiO₂.[6][7] Minor and trace element impurities are derived from the precursor material (e.g., quartz sand, sandstone) that was melted to form the glass.[5] Libyan Desert Glass is a notable example of a tektite composed almost entirely of this compound.[1][8]

The following table summarizes the typical chemical composition of this compound from different sources, as determined by electron microprobe and energy-dispersive X-ray spectroscopy (EDS) analysis.

OxideThis compound in Moldavite (EDS)[9]Host Moldavite (EDS)[9]Libyan Desert Glass (EPMA)[10]Fulgurite Glass (General)[11][12]
SiO₂ ~99%~80%~98.5%>98%
Al₂O₃ <1%~10%~1.2%Present
FeO *<0.5%~2%~0.1%Present
MgO -~2%--
CaO -~3%--
Na₂O -~0.5%--
K₂O -~3%--
TiO₂ --~0.2%-

Total iron reported as FeO.

Experimental Protocol for Electron Microprobe Analysis of this compound

This protocol outlines the steps for the quantitative analysis of this compound using an electron probe microanalyzer.

1. Sample Preparation

  • Mounting: this compound samples, which may be fragments of impact glass, tektites, or fulgurites, should be mounted in epoxy resin discs (typically 25 mm in diameter).

  • Grinding and Polishing: The mounted samples must be ground and polished to create a flat, smooth, and defect-free surface. A typical polishing sequence involves using progressively finer diamond abrasives (e.g., 9 µm, 3 µm, 1 µm) followed by a final polish with a colloidal silica or alumina (B75360) suspension (e.g., 0.05 µm) to remove any surface damage.[13]

  • Cleaning: After polishing, the samples should be thoroughly cleaned to remove any polishing residue. This is typically done using an ultrasonic bath with deionized water or ethanol.

  • Carbon Coating: To ensure electrical conductivity and prevent charging under the electron beam, the sample surface is coated with a thin layer of carbon (typically 20-25 nm thick).[13] This is achieved through vacuum evaporation.

2. Instrument and Analytical Conditions

The following are recommended starting conditions for the EPMA of this compound. These may need to be optimized depending on the specific instrument and the exact nature of the sample.

  • Instrument: A wavelength-dispersive X-ray spectroscopy (WDS) equipped electron probe microanalyzer.

  • Accelerating Voltage: 15 kV is a standard voltage for silicate (B1173343) analysis.[4][13]

  • Beam Current: A beam current of 10-20 nA is recommended.[4]

  • Beam Size: To minimize sample damage, a defocused electron beam with a diameter of 5-10 µm should be used.[13] this compound, being a glass, is susceptible to element migration (especially of alkali elements, though they are typically absent or in very low concentrations) and other forms of beam damage.

  • Spectrometers and Crystals: Wavelength-dispersive spectrometers should be used for their high energy resolution and signal-to-noise ratio. The choice of diffracting crystals will depend on the elements being analyzed. For major and minor elements in this compound, the following are common choices:

    • Si: TAP or PET

    • Al: TAP or PET

    • Fe: LIF

    • Ti: PET or LIF

    • Na: TAP

    • K: PET

    • Ca: PET

    • Mg: TAP

  • Counting Times: Typical counting times are 20-40 seconds on the peak and 10-20 seconds on the background positions on either side of the peak. For trace element analysis, longer counting times may be necessary.[14]

3. Calibration and Standardization

  • Standards: Quantitative analysis relies on the comparison of X-ray intensities from the unknown sample to those from well-characterized standard materials. For the analysis of this compound, the following standards are recommended:

    • Primary Standard for Si: A pure, synthetic SiO₂ glass or a well-characterized quartz crystal.

    • Other Elements: Well-characterized silicate minerals or glasses of known composition (e.g., NIST glass standards, volcanic glass standards from the Smithsonian Institution).[4]

  • Matrix Corrections: The raw X-ray intensities must be corrected for matrix effects (atomic number, absorption, and fluorescence), commonly referred to as ZAF corrections, to yield accurate elemental concentrations.

4. Data Acquisition and Analysis

  • Point Analysis: Select representative, inclusion-free, and crack-free areas of the this compound for point analysis.

  • Multiple Analyses: Acquire data from multiple points on each sample to assess homogeneity.

  • Data Quality: Monitor the count rates and standard deviations to ensure data quality. The sum of the weight percent oxides should be close to 100%.

Visualizations

Experimental Workflow

EPMA_Workflow cluster_prep Sample Preparation cluster_analysis EPMA Analysis cluster_processing Data Processing Mounting Mounting in Epoxy Polishing Grinding & Polishing Mounting->Polishing Cleaning Ultrasonic Cleaning Polishing->Cleaning Coating Carbon Coating Cleaning->Coating Setup Instrument Setup (15 kV, 10-20 nA, 5-10 µm beam) Coating->Setup Calibration Calibration with Standards Setup->Calibration Acquisition Data Acquisition (WDS Point Analysis) Calibration->Acquisition Correction Matrix Correction (ZAF) Acquisition->Correction Quantification Compositional Quantification Correction->Quantification

Caption: Experimental workflow for the electron microprobe analysis of this compound.

Compositional Diagram

Lechatelierite_Composition This compound This compound SiO2 SiO₂ (>98%) This compound->SiO2 Major Component Impurities Minor/Trace Impurities This compound->Impurities Al2O3 Al₂O₃ Impurities->Al2O3 FeO FeO Impurities->FeO TiO2 TiO₂ Impurities->TiO2

Caption: Chemical composition of this compound, highlighting its purity.

References

Application Notes and Protocols for Modeling Lechatelierite Formation in Impact Simulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lechatelierite, a naturally occurring silica (B1680970) glass, is a key indicator of hypervelocity impact events and lightning strikes. Its formation from quartz-bearing target rocks provides crucial information about the extreme pressure and temperature conditions reached during such events. Understanding the formation of this compound is paramount for interpreting the geological record of impact cratering and for various applications in materials science. This document provides detailed application notes and protocols for the numerical modeling of this compound formation in impact simulations, supported by experimental data and methodologies.

Numerical simulations, particularly hydrocode and molecular dynamics models, are powerful tools to investigate the transient and extreme conditions of impact events that are often inaccessible to direct experimental measurement. These simulations allow for a parametric study of the factors influencing this compound formation, including impact velocity, projectile and target properties, and the equation of state (EOS) of silica.

Modeling this compound Formation: A Conceptual Workflow

The process of modeling this compound formation involves a series of steps, from defining the initial impact conditions to analyzing the final phase of the silica. This workflow can be visualized as a logical progression of computational tasks.

G cluster_0 1. Pre-Processing: Simulation Setup cluster_1 2. Processing: Impact Simulation cluster_2 3. Post-Processing: Analysis A Define Impact Parameters (Velocity, Angle, Projectile Size) B Select Constitutive Models (Equation of State for Silica) A->B C Generate Computational Mesh B->C D Run Hydrocode/ Molecular Dynamics Simulation C->D E Track Pressure, Temperature, and Density Evolution D->E F Identify Regions Exceeding Melting/Vitrification Thresholds E->F G Analyze Phase Transitions (Quartz -> Stishovite -> this compound) F->G H Visualize and Quantify This compound Distribution G->H

Caption: Workflow for modeling this compound formation in impact simulations.

Quantitative Data from Shock Wave Experiments

The following tables summarize key quantitative data from experimental studies on the shock compression of silica, providing critical parameters for the validation of numerical models.

Table 1: Shock Conditions for Phase Transitions in Silica

Initial MaterialPeak Pressure (GPa)Post-Shock Temperature (°C)Resulting PhaseReference
α-quartz10 - 35-Planar Deformation Features (PDFs)[1]
α-quartz> 35-Diaplectic glass (amorphization)[1]
α-quartz~56-Amorphous silica -> d-NiAs-type structure[2]
Fused Silica63-Dense amorphous phase[3]
Granite (Quartz-bearing)59-Preserved quartz texture, biotite (B1170702) melt[4]
Granite (Quartz-bearing)72.5-Vesiculated biotitic melt[4]
Granite (Quartz-bearing)85-This compound formation[4][5]
Fused Silica200 - 1600-Hugoniot data for high pressures[6]

Table 2: Equation of State (EOS) Parameters for Silica

Different analytical equations of state are employed in impact simulations to describe the thermodynamic behavior of silica under extreme conditions.

EOS ModelKey FeaturesTypical ApplicationReference
ANEOSSpans solid, liquid, gas, and plasma phases. Can model melting and vaporization.Planetary impact simulations.[7][8]
TillotsonDescribes material behavior from solid to vapor states.High-velocity impact calculations.
SESAMETabulated EOS library from Los Alamos National Laboratory.Hydrodynamic simulations.[9]
M-ANEOSModified ANEOS with Mie-type potential for the solid phase and molecular clusters for the vapor phase.More accurate for geologic materials like SiO2.[7]

Experimental Protocols for Shock Metamorphism of Quartz

The following protocols provide a generalized methodology for conducting shock recovery and in-situ shock wave experiments on quartz-bearing materials to study the formation of this compound and other high-pressure phases.

Protocol 1: Plate-Impact Shock Recovery Experiments

This protocol describes a method to subject a sample to a planar shock wave and recover it for post-shock analysis.

Objective: To generate and recover shocked quartz samples for petrographic and microstructural analysis to identify this compound and other shock-induced features.

Materials and Equipment:

  • Single-stage or two-stage light gas gun

  • Flyer plate (material chosen for impedance matching)

  • Target assembly containing a polished quartz disc

  • Momentum trap assembly

  • Vacuum chamber

  • Velocity measurement system (e.g., VISAR - Velocity Interferometer System for Any Reflector)

  • Petrographic microscope, Scanning Electron Microscope (SEM), Raman spectrometer for sample analysis

Procedure:

  • Sample Preparation: Prepare thin, polished discs of high-purity quartz. Characterize the pre-shock sample for any existing defects.

  • Target Assembly: Mount the quartz sample within a target container designed to protect it from catastrophic failure upon impact and facilitate recovery.

  • Flyer Plate Acceleration: Accelerate the flyer plate to a predetermined velocity using the gas gun. The impact velocity is a key parameter controlling the peak shock pressure.

  • Impact: The flyer plate impacts the target assembly, generating a high-pressure shock wave that propagates through the quartz sample.

  • Shock Wave Attenuation and Sample Recovery: The momentum trap is designed to capture the projectile and minimize reflected waves that could further alter the sample. Carefully recover the shocked sample from the target assembly.

  • Post-Shock Analysis: Prepare thin sections of the recovered sample. Analyze the sample using optical microscopy, SEM, and Raman spectroscopy to identify shock metamorphic features, including planar deformation features (PDFs), diaplectic glass, and this compound.

Protocol 2: Laser-Driven In-Situ Shock Experiments

This protocol outlines a method for generating shock waves in a sample using a high-power laser and observing the material's response in real-time.

Objective: To measure the equation of state and observe phase transitions in silica under shock compression in real-time.

Materials and Equipment:

  • High-power pulsed laser (e.g., Nd:YAG, OMEGA EP)

  • Target assembly with a thin silica sample

  • VISAR (Velocity Interferometer System for Any Reflector) for particle velocity measurements

  • SOP (Streaked Optical Pyrometer) for temperature measurements

  • Vacuum chamber

Procedure:

  • Target Preparation: Prepare a target package consisting of an ablator layer, the silica sample, and a transparent window for diagnostics.

  • Laser Irradiation: Focus the high-power laser pulse onto the ablator layer. The rapid ablation of this layer generates a plasma that expands and drives a shock wave into the silica sample.

  • In-Situ Diagnostics:

    • Use VISAR to measure the velocity of the reflecting surface (either the back of the sample or a reflective layer) to determine the particle velocity.

    • Use SOP to measure the thermal emission from the shocked material to determine the shock temperature.

  • Data Analysis: From the measured shock velocity (determined from the transit time of the shock wave through the sample of known thickness) and particle velocity, a point on the Hugoniot curve (a locus of shock states) can be determined. Changes in the measured properties can indicate phase transitions.

Signaling Pathways and Logical Relationships

In the context of impact simulations, "signaling pathways" can be interpreted as the cause-and-effect relationships that govern the transformation of quartz to this compound.

G cluster_0 Initial State cluster_1 Shock Compression cluster_2 Post-Shock / High Temperature cluster_3 Final State Quartz α-Quartz Stishovite Stishovite (High-Pressure Crystalline Phase) Quartz->Stishovite High Pressure Amorphous Diaplectic Glass (Amorphous Silica) Quartz->Amorphous High Strain Rate Melt Silica Melt Stishovite->Melt Decompression & High Temperature Amorphous->Melt High Temperature This compound This compound (Quenched Silica Glass) Melt->this compound Rapid Quenching

Caption: Phase transition pathway from quartz to this compound under impact conditions.

Conclusion

The modeling of this compound formation is a complex but essential tool for understanding the physics of hypervelocity impacts. By combining robust numerical simulations with validating experimental data, researchers can gain deep insights into the extreme conditions generated during these events. The protocols and data presented here provide a framework for conducting and interpreting such studies, ultimately contributing to a more comprehensive understanding of impact cratering processes on Earth and other planetary bodies.

References

Application Notes and Protocols for Non-Destructive Testing of Lechatelierite Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lechatelierite, a naturally occurring amorphous silica (B1680970) glass formed by high-temperature events such as lightning strikes (fulgurites) and meteorite impacts, presents a unique material for scientific investigation. Its amorphous structure and formation under extreme conditions make it a subject of interest in geology, materials science, and potentially in pharmaceutical research as a novel drug delivery vehicle or for studying the effects of amorphization on silica-based compounds. The non-destructive testing (NDT) of these samples is crucial to preserve their integrity for subsequent analyses. This document provides detailed application notes and protocols for a suite of NDT methods applicable to this compound samples.

Raman Spectroscopy

Application: Raman spectroscopy is a powerful technique for the identification and structural characterization of this compound. It can distinguish amorphous silica from crystalline polymorphs (e.g., quartz) and provide insights into the degree of structural disorder.[1][2][3] The technique relies on the inelastic scattering of monochromatic light, which provides a unique vibrational fingerprint of the material.[3]

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is clean and free of surface contaminants. If necessary, gently clean the surface with a solvent like ethanol (B145695) or isopropanol (B130326) and allow it to dry completely.

    • Mount the sample on a standard microscope slide or in a suitable sample holder. For small or irregularly shaped samples, a specialized mounting stage may be required to ensure stability during measurement.

  • Instrumentation and Setup:

    • Utilize a Raman microscope system equipped with a high-sensitivity detector (e.g., a TE-cooled CCD).

    • Select an appropriate excitation laser wavelength. A 532 nm laser is often suitable for silica-based materials, offering a good balance between Raman scattering efficiency and minimizing fluorescence.[4] However, if fluorescence is an issue, a longer wavelength laser (e.g., 785 nm) may be necessary.

    • Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer with a peak at 520 cm⁻¹).

  • Data Acquisition:

    • Focus the laser onto the surface of the this compound sample using the microscope objective.

    • Set the laser power to a low level (e.g., < 4 mW) to avoid any laser-induced crystallization of the amorphous silica.[1]

    • Acquire Raman spectra over a spectral range of approximately 200 to 1400 cm⁻¹.

    • The characteristic Raman spectrum of amorphous silica (this compound) will show a broad band centered around 440-480 cm⁻¹, in contrast to the sharp, well-defined peaks of crystalline quartz (major peak at ~464 cm⁻¹).[2]

  • Data Analysis:

    • Process the raw spectra to remove any background fluorescence.

    • Identify the characteristic broad peak of amorphous silica to confirm the presence of this compound.

    • The width and position of the main broad band can be correlated with the degree of structural disorder and density.[5]

Quantitative Data Summary: Raman Spectroscopy of Amorphous vs. Crystalline Silica

ParameterAmorphous Silica (this compound)Crystalline Silica (Quartz)
Main Raman Peak Position ~440 - 480 cm⁻¹ (broad)[2]~464 cm⁻¹ (sharp)
Secondary Peaks Broad features around 800 and 1060 cm⁻¹Multiple sharp peaks
Peak Width (FWHM) of Main Peak Significantly broader than crystalline formNarrow

X-Ray Fluorescence (XRF) Spectroscopy

Application: XRF is a non-destructive technique used to determine the elemental composition of a material. For this compound samples, XRF can identify and quantify the presence of major, minor, and trace elements, providing insights into the precursor material and the formation environment.[6][7][8] This is particularly useful for assessing the purity of the silica and identifying any contaminants.

Protocol (adapted from ASTM E2926 for micro-XRF): [7][9]

  • Sample Preparation:

    • No complex sample preparation is required for XRF, preserving the sample's integrity.

    • Ensure the surface to be analyzed is clean.

    • Place the sample in the spectrometer's sample chamber. For small fragments, a sample cup with a thin, X-ray transparent film (e.g., Mylar) can be used.

  • Instrumentation and Setup:

    • Utilize a micro X-ray fluorescence (µ-XRF) spectrometer for spatially resolved analysis of small or heterogeneous samples.[6][7]

    • The instrument should be equipped with an energy-dispersive X-ray detector (EDS).[9]

    • Select appropriate excitation conditions (X-ray tube voltage and current) to optimize the detection of elements of interest.

  • Data Acquisition:

    • Position the sample under the X-ray beam using the integrated camera.

    • Acquire the XRF spectrum for a sufficient duration to achieve good signal-to-noise for trace elements.

    • The instrument will detect characteristic X-rays emitted from the sample, which are indicative of the elements present.[10]

  • Data Analysis:

    • Use the spectrometer's software to identify the elements present based on the energies of the detected X-ray peaks.

    • Perform quantitative analysis by comparing the peak intensities to those of certified reference materials or by using fundamental parameters-based quantification software.[11]

Quantitative Data Summary: XRF of a Representative Soda-Lime Glass (for comparison)

OxideConcentration Range (%)
SiO₂ ~70-74
Na₂O ~12-16
CaO ~8-12
MgO ~0-4
Al₂O₃ ~1-3
K₂O ~0-1
Fe₂O₃ ~0.05-0.2

Note: this compound is expected to be predominantly SiO₂, with other elements present as impurities.

Ultrasonic Testing (UT)

Application: Ultrasonic testing utilizes high-frequency sound waves to detect internal flaws such as cracks, voids, and inclusions within a material.[12][13] For this compound samples, UT can be used to assess internal integrity and identify subsurface defects that are not visible on the surface.

Protocol (Pulse-Echo Method): [12]

  • Sample Preparation:

    • The sample surface should be relatively smooth to ensure good contact with the transducer.

    • Apply a couplant (e.g., glycerin or a commercial ultrasonic gel) to the surface of the sample to facilitate the transmission of sound waves.

  • Instrumentation and Setup:

    • Use a high-frequency ultrasonic flaw detector and a suitable transducer (probe). For small samples, a focused transducer may be necessary.

    • Calibrate the instrument using a reference standard with known acoustic properties similar to fused silica.

  • Data Acquisition:

    • Place the transducer on the surface of the this compound sample.

    • The instrument sends a pulse of ultrasonic waves into the sample.

    • These waves travel through the material and are reflected back to the transducer from the back surface or any internal discontinuities.

    • The instrument's display (A-scan) will show the initial pulse, the back-wall echo, and any echoes from internal flaws.

  • Data Analysis:

    • The time-of-flight of the echoes can be used to determine the location and depth of any flaws.[14]

    • The amplitude of the flaw echo can provide information about its size.

Quantitative Data Summary: Ultrasonic Properties of Fused Silica (as a proxy for this compound)

ParameterValue
Longitudinal Wave Velocity 5.90 x 10³ m/s[15]
Shear Wave Velocity 3.76 x 10³ m/s
Acoustic Impedance 13.1 Mrayls
Attenuation < 11 dB/m in the MHz frequency range[15]

Terahertz Time-Domain Spectroscopy (THz-TDS)

Application: THz-TDS is a non-destructive technique that probes the low-frequency vibrational modes of materials, making it particularly sensitive to the structure of amorphous solids.[16][17] For this compound, THz-TDS can provide information about its refractive index and absorption coefficient in the terahertz range, which are related to its molecular structure and dynamics.

Protocol:

  • Sample Preparation:

    • Samples should be prepared with parallel faces to a known thickness for accurate transmission measurements.

    • Ensure the surfaces are clean and free of contaminants.

  • Instrumentation and Setup:

    • A standard THz-TDS spectrometer in a transmission configuration is used.

    • The system should be purged with dry air or nitrogen to minimize absorption by atmospheric water vapor.

  • Data Acquisition:

    • A reference THz pulse is first measured without the sample in the beam path.

    • The this compound sample is then placed in the beam path, and the transmitted THz pulse is measured.

    • The instrument records both the amplitude and phase of the THz electric field as a function of time.

  • Data Analysis:

    • The time-domain data for the reference and sample pulses are converted to the frequency domain using a Fourier transform.

    • By comparing the amplitude and phase of the sample and reference spectra, the frequency-dependent refractive index and absorption coefficient of the this compound can be calculated.[18]

Quantitative Data Summary: Terahertz Properties of a Representative Glass (EN-A1 boroaluminosilicate glass at 1 THz) [19]

ParameterValue
Refractive Index (n) 2.376
Attenuation Coefficient (α) 31.1 cm⁻¹
Permittivity (ε') 5.64
Loss Tangent (tan δ) 0.062

Optical Microscopy (including Refractive Index Measurement)

Application: Optical microscopy is a fundamental NDT method for the visual examination of this compound samples. It can be used to characterize surface features, color, transparency, and the presence of inclusions. A key quantitative measurement that can be performed is the determination of the refractive index (RI), which is a characteristic property of glass.

Protocol (Refractive Index Measurement using the Oil Immersion Method - adapted from ASTM E1967): [20][21][22]

  • Sample Preparation:

    • If the sample is large, a small fragment may need to be carefully removed.

    • The fragment is placed on a microscope slide.

  • Instrumentation and Setup:

    • A phase-contrast microscope equipped with a hot stage is used.

    • A set of calibrated refractive index oils is required.

    • A monochromatic light source (typically 589 nm, the sodium D-line) is used.[23]

  • Data Acquisition:

    • A drop of a calibrated refractive index oil is placed on the sample fragment on the microscope slide, and a coverslip is applied.

    • The slide is placed on the hot stage of the microscope.

    • The sample is observed through the microscope as the temperature of the oil is varied using the hot stage.

    • The Becke line, a bright halo around the fragment, will be visible when the refractive index of the oil and the glass are different.[23]

    • The temperature at which the Becke line disappears is the "match point," indicating that the refractive index of the oil is the same as that of the glass fragment.[21]

  • Data Analysis:

    • The refractive index of the this compound sample is determined from the known temperature-dependent refractive index of the calibrated oil at the match point temperature.

Quantitative Data Summary: Refractive Index of Amorphous Silica

MaterialRefractive Index (at 589 nm)
Fused Silica (this compound) Approximately 1.458
Soda-Lime Glass (for comparison) 1.51 - 1.52

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_ndt Non-Destructive Testing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Clean Clean Sample Sample->Clean Mount Mount Sample Clean->Mount Raman Raman Spectroscopy Mount->Raman XRF XRF Spectroscopy Mount->XRF UT Ultrasonic Testing Mount->UT THz THz-TDS Mount->THz Microscopy Optical Microscopy Mount->Microscopy Structural Structural Info Raman->Structural Elemental Elemental Composition XRF->Elemental Internal Internal Flaws UT->Internal Vibrational Vibrational Properties THz->Vibrational Optical Optical Properties Microscopy->Optical

Caption: Workflow for NDT of this compound.

NDT_Relationships cluster_properties Material Properties cluster_methods NDT Methods This compound This compound (Amorphous SiO2) Structure Structure & Purity This compound->Structure Defects Internal Defects This compound->Defects Composition Elemental Composition This compound->Composition Optical Optical Properties This compound->Optical Raman Raman Structure->Raman THz THz-TDS Structure->THz UT Ultrasonic Testing Defects->UT XRF XRF Composition->XRF Microscopy Microscopy Optical->Microscopy Raman->Structure UT->Defects XRF->Composition Microscopy->Optical THz->Structure

Caption: NDT Methods and Properties Investigated.

References

Application Notes and Protocols for Isotopic Analysis of Lechatelierite in Provenance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lechatelierite, a naturally occurring silica (B1680970) glass, is formed under conditions of extreme temperature and pressure, such as those generated by lightning strikes (fulgurites) and meteorite impacts (tektites). Its formation captures the isotopic signature of the precursor materials at the site of origin. Isotopic analysis of this compound, therefore, provides a powerful tool for provenance studies, enabling researchers to trace these materials to their geographical and geological sources. This is particularly valuable in geology, archaeology, and planetary science for understanding the origins of tektite strewn fields and the environmental conditions of past lightning strikes.

This document provides detailed application notes and experimental protocols for the isotopic analysis of this compound for provenance determination, focusing on key isotopic systems such as Rubidium-Strontium (Rb-Sr), Samarium-Neodymium (Sm-Nd), and Oxygen (δ¹⁸O).

Key Isotopic Systems for Provenance Studies

Several isotopic systems can be employed to determine the provenance of this compound. The choice of system depends on the specific research question and the geological context of the sample.

  • Rubidium-Strontium (Rb-Sr): This long-lived isotopic system is a classic tool in geochronology and provenance. The ratio of radiogenic strontium (⁸⁷Sr) to stable strontium (⁸⁶Sr) varies significantly in different geological terranes depending on the age and the initial Rb/Sr ratio of the source rocks. This compound will inherit the ⁸⁷Sr/⁸⁶Sr ratio of its parent material, providing a fingerprint of the source region.

  • Samarium-Neodymium (Sm-Nd): Similar to Rb-Sr, the Sm-Nd system is a robust tracer of geological provenance. The isotopic ratio of ¹⁴³Nd to ¹⁴⁴Nd is indicative of the age and crustal residence time of the source material. This system is particularly useful for distinguishing between different crustal and mantle sources.

  • Oxygen Isotopes (δ¹⁸O): The relative abundance of oxygen isotopes (¹⁸O and ¹⁶O), expressed as δ¹⁸O, in this compound reflects the isotopic composition of the precursor silica (e.g., quartz sand). This composition is influenced by the geological history and environmental conditions of the source material. The analysis of all three oxygen isotopes (¹⁶O, ¹⁷O, and ¹⁸O) can provide further constraints on formation processes and interaction with atmospheric oxygen[1][2][3].

Quantitative Isotopic Data for Provenance Comparison

The following tables summarize typical isotopic ratios for various tektites and fulgurites, which can serve as a reference for provenance studies of this compound found within these materials.

Table 1: Rb-Sr and Sm-Nd Isotopic Data for Tektites from Various Strewn Fields

Strewn FieldSample Type⁸⁷Sr/⁸⁶Sr¹⁴³Nd/¹⁴⁴NdεNdReference
Ivory CoastTektite~0.7050--[4]
AustralasianTektite---11.5[5]
Libyan DesertGlass-Consistent with Proterozoic materials-[5]
North AmericanTektite---[4]
MoldaviteTektite---[6]

Table 2: Oxygen Isotope Data for Tektites and Fulgurites

Sample TypeLocationδ¹⁸O (‰ vs. VSMOW)Reference
Libyan Desert GlassEgypt+9.0 to +11.9[7]
Ivory Coast TektitesIvory Coast+12.8 to +14.6[4]
MoldaviteCzech Republic+10.4[4]
PhilippinitePhilippines+10.4[4]
FulguritesSahara DesertClose to surrounding sand[8]

Table 3: Osmium Isotope Data for Tektites

Strewn FieldSample Type¹⁸⁷Os/¹⁸⁸OsOsmium Concentration (ppb)Reference
Ivory CoastTektite~1.2 - 1.70.09 - 0.30[9]
Libyan DesertGlass (dark layers)0.1276-[10]

Experimental Protocols

The following sections detail the generalized experimental workflow for the isotopic analysis of this compound.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Isotopic Analysis cluster_data Data Interpretation SampleCollection Sample Collection Cleaning Mechanical & Chemical Cleaning SampleCollection->Cleaning Initial Cleaning Crushing Crushing & Sieving Cleaning->Crushing Size Reduction Handpicking This compound Separation Crushing->Handpicking Isolation Dissolution Sample Dissolution Handpicking->Dissolution Digestion Separation Column Chromatography Dissolution->Separation Element Isolation MassSpec Mass Spectrometry (TIMS/MC-ICP-MS) Separation->MassSpec Isotope Ratio Measurement DataProcessing Data Processing & Correction MassSpec->DataProcessing Raw Data Comparison Comparison with Databases DataProcessing->Comparison Corrected Ratios Provenance Provenance Determination Comparison->Provenance Source Identification

References

Application Notes and Protocols for Paleoenvironmental Reconstruction Using Lechatelierite

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction to Lechatelierite in Paleoenvironmental Science

This compound, a mineraloid composed of amorphous silica (B1680970) glass (SiO₂), is formed under conditions of extreme temperature and pressure. Its primary natural occurrences are through lightning strikes on silica-rich soils or sands, creating tubular structures known as fulgurites, and through meteorite impacts, where it is found in tektites and impact glasses.[1][2] The rapid formation and quenching of this compound can trap atmospheric gases, soil components, and organic matter from the time of its creation, making it a valuable, though unconventional, archive for reconstructing past environmental and climatic conditions.[1]

The study of fulgurites, in particular, offers a unique window into paleoclimates. The presence and distribution of fulgurites can delineate past thunderstorm activity, providing insights into paleomonsoon patterns and the geographic extent of ancient weather systems.[1] Furthermore, the analysis of gases and organic material trapped within the glassy matrix of fulgurites allows for the quantitative reconstruction of paleoecological conditions, such as the composition of the atmosphere, the type of vegetation present, and the characteristics of the soil at the moment of the lightning strike.[1][3]

Principle of the Method

The fundamental principle behind using this compound for paleoenvironmental reconstruction lies in its ability to encapsulate and preserve a snapshot of the local environment at the time of its formation. When lightning strikes the ground, it instantaneously melts and fuses the soil, sand, and organic matter into glass.[1] During this process, bubbles of gas are trapped within the molten silica. These bubbles contain samples of the soil atmosphere, including gases produced by the pyrolysis of organic matter.[1][3]

By analyzing the composition of these trapped gases and the isotopic ratios of encapsulated carbon and nitrogen, researchers can infer details about the past environment. For example, the relative abundance of CO₂ and CO can indicate the oxidative state of the environment, while the stable carbon isotope ratio (δ¹³C) of trapped organic matter can distinguish between different plant photosynthetic pathways (e.g., C3 vs. C4 plants), thereby revealing the dominant vegetation type.[1]

The age of the fulgurite, which corresponds to the age of the paleoenvironment it records, can be determined using luminescence dating techniques, such as thermoluminescence (TL).[1][4] This method dates the last time the quartz grains in and around the fulgurite were exposed to intense heat, which in this case, is the lightning strike itself.

II. Quantitative Data Summary

The following table summarizes key quantitative data from a case study of a fulgurite discovered in the Libyan Desert, demonstrating the potential of this compound analysis for paleoenvironmental reconstruction.

ParameterMeasured ValuePaleoenvironmental InterpretationReference
Age (Thermoluminescence) ~15,000 years agoFormation during the Late Pleistocene.[1]
Bulk Elemental Composition 98.70% SiO₂, 0.65% Al₂O₃, 0.26% K₂O, 0.17% Fe₂O₃, 0.08% CaO, 0.07% Na₂OFormed from nearly pure quartz sand.[1]
Trapped Gas Composition CO₂, CO, and NO detected.Gases originated from the oxidation of soil organic matter.[1]
Soil Organic Carbon 0.1 wt%Indicates the presence of vegetation in the past.[1]
Carbon/Nitrogen Ratio (C/N) 10-15Consistent with soil organic matter from vegetation.[1]
Carbon Isotope Ratio (δ¹³C) -13.96‰Suggests a dominance of C4 plants, typical of semi-arid regions like the Sahel.[1]

III. Visualizations: Workflows

The following diagrams illustrate the logical and experimental workflows for paleoenvironmental reconstruction using this compound.

Paleoenvironmental_Reconstruction_Workflow cluster_field Field Work cluster_lab Laboratory Analysis cluster_interpretation Data Interpretation A Fulgurite Identification and Collection C Sample Preparation (Cleaning, Sectioning) A->C B Site Documentation & Sampling of Surrounding Soil D Geochemical Analysis (XRF, SEM-EDS) B->D C->D E Trapped Gas Analysis (GC-MS) C->E F Isotope Analysis (δ¹³C, δ¹⁵N) C->F G Dating (Thermoluminescence) C->G H Data Synthesis D->H E->H F->H G->H I Paleoenvironmental Reconstruction H->I

Caption: Logical workflow for paleoenvironmental reconstruction using fulgurites.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedures cluster_output Data Output prep Fulgurite Sample Cleaning Sectioning Grinding/Polishing prep:f0->prep:f1 prep:f1->prep:f2 xrf XRF Analysis (Bulk Composition) prep:f2->xrf sem SEM-EDS Analysis (Microstructure & Elemental Mapping) prep:f2->sem gcms GC-MS Analysis (Trapped Gases) prep:f1->gcms irms IRMS Analysis (δ¹³C of Organic Matter) prep:f2->irms tl TL Dating (Age Determination) prep:f2->tl data Elemental Data Gas Composition Isotopic Ratios Age xrf->data sem->data gcms->data irms->data tl->data

References

Troubleshooting & Optimization

Technical Support Center: Differentiating Lechatelierite and Diaplectic Silica Glass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to differentiating lechatelierite from diaplectic silica (B1680970) glass. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental difference in the formation of this compound and diaplectic silica glass?

A1: The primary distinction lies in their formation mechanisms. This compound is a natural silica glass formed by the complete melting of quartz at very high temperatures (exceeding 1700°C) followed by rapid cooling, a process known as fusion.[1] This commonly occurs during lightning strikes (forming fulgurites) or meteorite impacts.[1][2][3] In contrast, diaplectic silica glass is formed through a solid-state transformation caused by extremely high shock pressures (typically 28-45 GPa) without melting.[3] This process, known as shock metamorphism, disorders the crystalline structure of quartz into an amorphous state while preserving the original grain's shape and internal textures.[3]

Q2: I have a silica glass sample. What are the first visual clues to distinguish between this compound and diaplectic silica glass under a microscope?

A2: Initial visual inspection, particularly using a petrographic microscope, can provide significant clues. This compound, having been a melt, often exhibits flow textures, schlieren (streaks of different composition or texture), and vesicles (gas bubbles).[4] These features are absent in diaplectic silica glass, which characteristically retains the original morphology, including cleavage and fractures, of the parent quartz crystal.[3]

Q3: My sample is isotropic under cross-polarized light, but I'm unsure if it's this compound or diaplectic glass. What's the next step?

A3: Both this compound and diaplectic silica glass are isotropic, meaning they appear dark under cross-polarized light. The next logical step is to perform a refractive index measurement using the Becke line method. This compound generally has a lower refractive index compared to diaplectic silica glass. The refractive index of diaplectic silica glass is typically intermediate between that of fused silica and the original crystalline quartz.

Q4: Can Raman spectroscopy definitively differentiate between the two?

A4: Yes, Raman spectroscopy can be a powerful tool for differentiation. While both are amorphous silica, the degree of structural disorder can differ. This compound, being a quenched melt, is expected to have a Raman spectrum characteristic of fused silica, with a broad peak around 440-450 cm⁻¹.[5] Diaplectic silica glass, having formed through shock without melting, may retain some short-range order inherited from the parent quartz crystal. Its Raman spectrum can show broader and shifted peaks compared to crystalline quartz but may exhibit subtle differences from the spectrum of a true melt glass. For instance, diaplectic glass often shows broad peaks around 500 and 1000 cm⁻¹.[6]

Q5: Are there any chemical differences I can test for?

A5: Both this compound and diaplectic silica glass are fundamentally amorphous silicon dioxide (SiO₂).[1][2][3][7] Therefore, standard chemical composition analyses will likely not distinguish them. The key differences are physical and structural.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative properties of this compound and diaplectic silica glass.

PropertyThis compoundDiaplectic Silica Glass
Refractive Index (n) ~1.458 - 1.460Higher than fused silica (~1.458), lower than quartz (~1.544-1.553)
Density (g/cm³) ~2.10 - 2.20 (can be lower due to vesicles)[2]Higher than fused silica (~2.20), lower than quartz (~2.65)[8]
Formation Pressure Not directly pressure-dependent, requires high temperature~28 - 45 GPa[3][9]
Formation Temperature > 1700°C (melting point of quartz)[1]Solid-state transformation, below melting point
Vesicles Often presentAbsent
Flow Textures Often present[4]Absent
Original Grain Morphology Lost due to meltingPreserved[3]

Experimental Protocols

1. Petrographic Microscopy and Refractive Index Determination (Becke Line Method)

  • Objective: To observe the microstructure and determine the refractive index of the silica glass relative to calibrated immersion oils.

  • Materials:

    • Petrographic microscope with a polarizing light source.

    • Thin section or grain mount of the sample.

    • Set of calibrated refractive index immersion oils.

    • Microscope slides and cover slips.

  • Procedure:

    • Sample Preparation: Prepare a standard thin section or a grain mount of the sample.

    • Initial Observation:

      • Place the slide on the microscope stage.

      • Using plane-polarized light, observe the sample for the presence of vesicles, flow textures, or preserved crystal outlines. Note any of these features.

      • Switch to cross-polarized light to confirm the isotropic nature of the glass.

    • Refractive Index Measurement:

      • Place a small amount of the sample grains on a clean microscope slide.

      • Add a drop of a known refractive index oil. Start with an oil around n=1.46.

      • Place a cover slip over the sample and oil.

      • Using plane-polarized light and high power, focus on the edge of a grain.

      • Slightly lower the stage (or raise the objective). Observe the bright line (the Becke line) that appears at the grain boundary.

      • If the Becke line moves into the grain, the grain has a higher refractive index than the oil.

      • If the Becke line moves into the oil, the grain has a lower refractive index than the oil.

      • Repeat the process with different immersion oils until an oil is found where the Becke line is minimized or disappears, indicating a match between the refractive index of the grain and the oil.

    • Interpretation:

      • A refractive index around 1.458-1.460, especially in a sample with vesicles or flow textures, is indicative of this compound.[2]

      • A refractive index significantly higher than 1.460 but lower than quartz, in a sample that retains the original grain morphology, suggests diaplectic silica glass.

2. Raman Spectroscopy

  • Objective: To obtain a Raman spectrum of the silica glass to analyze its short-range structural order.

  • Materials:

    • Raman spectrometer equipped with a microscope.

    • Laser source (e.g., 532 nm or 785 nm).

    • Polished thin section or grain mount of the sample.

  • Procedure:

    • Sample Placement: Place the sample on the microscope stage of the Raman spectrometer.

    • Focusing: Focus the laser on a clean, representative area of the silica glass.

    • Data Acquisition:

      • Set the spectral range to cover the main silica glass peaks (e.g., 200-1200 cm⁻¹).

      • Acquire the Raman spectrum. Adjust acquisition time and laser power to obtain a good signal-to-noise ratio while avoiding sample damage.

    • Data Analysis:

      • Process the spectrum to remove any background fluorescence.

      • Identify the positions and shapes of the characteristic Raman bands.

    • Interpretation:

      • A spectrum with a prominent broad band centered around 440-450 cm⁻¹ is characteristic of fused silica and is indicative of this compound.[5]

      • A spectrum with broad peaks around 500 cm⁻¹ and 1000 cm⁻¹, which may be subtly different from a typical fused silica spectrum, could indicate the more ordered structure of diaplectic silica glass.[6] Compare the obtained spectrum with reference spectra of this compound and diaplectic silica glass if available.

Visualization of Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating this compound from diaplectic silica glass based on the key distinguishing features.

Differentiation_Workflow start Silica Glass Sample microscopy Petrographic Microscopy start->microscopy features Observe Microstructure microscopy->features lechatelierite_features Vesicles / Flow Textures Present features->lechatelierite_features Yes diaplectic_features Original Grain Morphology Preserved features->diaplectic_features No refractive_index Refractive Index Measurement (Becke Line Method) lechatelierite_features->refractive_index diaplectic_features->refractive_index ri_low n ≈ 1.458 - 1.460 refractive_index->ri_low Low RI ri_high n > 1.460 refractive_index->ri_high Higher RI raman Raman Spectroscopy ri_low->raman ri_high->raman raman_this compound Spectrum similar to Fused Silica (Broad peak ~440-450 cm⁻¹) raman->raman_this compound Confirmatory raman_diaplectic Distinct Broad Peaks (~500 cm⁻¹ and ~1000 cm⁻¹) raman->raman_diaplectic Confirmatory lechatelierite_id Identified as this compound raman_this compound->lechatelierite_id diaplectic_id Identified as Diaplectic Silica Glass raman_diaplectic->diaplectic_id

Workflow for differentiating this compound and diaplectic silica glass.

References

Technical Support Center: Identification of Micro-lechatelierite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate identification of micro-lechatelierite.

Frequently Asked Questions (FAQs)

Q1: What is micro-lechatelierite and why is it challenging to identify?

A1: Micro-lechatelierite is a naturally occurring amorphous silica (B1680970) glass (SiO₂).[1] It forms under conditions of extreme temperature and pressure, such as those caused by meteorite impacts or lightning strikes (fulgurites).[1] The primary challenges in its identification stem from its amorphous nature, microscopic size, and similarity to other silica polymorphs and natural glasses. Unlike crystalline minerals, it lacks a defined crystal structure, which makes traditional crystallographic identification methods ineffective.[1]

Q2: What are the key distinguishing features of micro-lechatelierite?

A2: Key features include its amorphous nature (lack of crystallinity), often vesicular or frothy texture, and its occurrence in specific geological contexts like impact structures and fulgurites.[1][2] Chemically, it is nearly pure SiO₂.[1] Spectroscopically, it exhibits a characteristic broad Raman peak that sharply declines around 500 cm⁻¹.

Q3: Which analytical techniques are most effective for identifying micro-lechatelierite?

A3: A combination of techniques is often necessary for unambiguous identification. The most effective methods include:

  • Raman Spectroscopy: For identifying its amorphous silica signature.

  • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX): To examine micromorphology and determine elemental composition.

  • Transmission Electron Microscopy (TEM): For detailed nanoscale structural analysis and to confirm its amorphous nature.

Troubleshooting Guides

Raman Spectroscopy

Problem: Weak or no Raman signal.

  • Possible Cause: Low laser power, poor focus, or inherently weak Raman scattering of the sample.

  • Solution:

    • Gradually increase the laser power, being careful not to induce thermal damage to the sample.[3][4]

    • Ensure the laser is precisely focused on the micro-lechatelierite particle.

    • Increase the acquisition time to improve the signal-to-noise ratio.

    • Check the alignment of the spectrometer's optical components.[4]

Problem: High fluorescence background obscuring the Raman signal.

  • Possible Cause: Fluorescence from the sample itself or surrounding materials.

  • Solution:

    • Change the laser excitation wavelength. Longer wavelengths (e.g., 785 nm) often reduce fluorescence.[3][5][6]

    • Employ baseline correction algorithms during data processing.

    • If possible, use time-gated Raman spectroscopy to differentiate the Raman signal from the longer-lived fluorescence.[4]

Problem: Difficulty distinguishing the lechatelierite peak from other broad features.

  • Possible Cause: Overlapping peaks from other amorphous materials or resins used in sample preparation.

  • Solution:

    • Acquire a Raman spectrum of the mounting medium (e.g., epoxy) separately and subtract it from the sample spectrum.[1]

    • Compare the obtained spectrum with a reference spectrum of pure silica glass. The characteristic broad band for amorphous SiO₂ is a key indicator.[7]

Scanning Electron Microscopy (SEM)

Problem: Charging effects on the sample surface leading to image distortion.

  • Possible Cause: Micro-lechatelierite is non-conductive.

  • Solution:

    • Coat the sample with a thin layer of a conductive material such as gold, platinum, or carbon.[8]

    • Use a variable pressure SEM (VP-SEM) or environmental SEM (ESEM) which can operate at higher pressures, reducing the need for conductive coatings.[9]

    • Operate the SEM at a lower accelerating voltage.

Problem: Difficulty in distinguishing micro-lechatelierite from other glasses based on morphology alone.

  • Possible Cause: Similar morphologies between different types of natural glasses.

  • Solution:

    • Utilize the integrated Energy Dispersive X-ray Spectroscopy (EDX/EDS) to perform elemental analysis. Micro-lechatelierite should be composed almost entirely of silicon and oxygen.[9]

    • Look for contextual clues within the sample, such as schlieren or flow textures, which are common in impact glasses.

Data Presentation

Table 1: Comparative Properties of Silica Polymorphs

PropertyThis compoundα-Quartzα-Cristobaliteα-Tridymite
Crystal System AmorphousTrigonalTetragonalOrthorhombic
Density (g/cm³) ~2.22.65[10]2.33[11]2.28[11]
Mohs Hardness ~6.5[1]76.56.5
Refractive Index ~1.458nω = 1.543–1.545nε = 1.552–1.554nω = 1.484nε = 1.487nα = 1.469nβ = 1.470nγ = 1.473
Key Raman Peaks (cm⁻¹) Broad peak declining sharply around 500128, 207, 265, 355, 464, 697, 800109, 226, 414[12]194, 261, 406, 462

Experimental Protocols

Protocol 1: Identification of Micro-lechatelierite using Raman Spectroscopy
  • Sample Preparation:

    • Mount the sample containing suspected micro-lechatelierite on a glass slide or in an epoxy resin puck.

    • If using resin, ensure it is non-fluorescent or that its Raman spectrum is known.

    • Polish the surface of the mounted sample to expose a flat surface of the target particle.

  • Instrument Setup:

    • Calibrate the Raman spectrometer using a silicon wafer standard (520.7 cm⁻¹ peak).[1]

    • Select an appropriate laser wavelength (e.g., 532 nm or 785 nm) and set the laser power to a low level initially (e.g., 1-5 mW) to avoid sample damage.[13]

  • Data Acquisition:

    • Locate the target micro-lechatelierite particle using the microscope objective.

    • Focus the laser onto the surface of the particle.

    • Acquire a Raman spectrum with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum to remove any background fluorescence using a baseline correction algorithm.

    • Compare the resulting spectrum to a reference spectrum of this compound or amorphous silica. The presence of a broad peak that declines sharply around 500 cm⁻¹ is indicative of this compound.

Protocol 2: Morphological and Compositional Analysis using SEM-EDX
  • Sample Preparation:

    • Mount the sample on an aluminum SEM stub using conductive carbon tape or paint.[8]

    • For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater.[8]

  • SEM Imaging:

    • Insert the prepared stub into the SEM chamber and evacuate to the required vacuum level.

    • Set the accelerating voltage (e.g., 15-20 kV).[14]

    • Navigate to the area of interest and focus on the suspected micro-lechatelierite particles.

    • Acquire secondary electron (SE) images to observe surface morphology and backscattered electron (BSE) images to see compositional contrast.

  • EDX Analysis:

    • Select a point or area on the micro-lechatelierite particle for elemental analysis.

    • Acquire an EDX spectrum for a sufficient duration to obtain good peak statistics.

    • Analyze the spectrum to identify the constituent elements. A spectrum dominated by silicon and oxygen peaks confirms a silica composition.

Mandatory Visualization

Identification_Workflow cluster_start Initial Sample Examination cluster_analysis Analytical Techniques cluster_decision Data Interpretation & Conclusion cluster_end Final Identification start Sample with Suspected Micro-lechatelierite sem_edx SEM-EDX Analysis (Morphology & Composition) start->sem_edx Step 1 raman Raman Spectroscopy (Structural Fingerprint) sem_edx->raman Step 2 tem TEM Analysis (Nanostructure Confirmation) raman->tem Optional: Further Confirmation decision Amorphous SiO₂ with characteristic morphology? raman->decision Step 3 tem->decision identified Micro-lechatelierite Identified decision->identified Yes not_identified Not Micro-lechatelierite (Re-evaluate) decision->not_identified No

Figure 1. Workflow for the identification of micro-lechatelierite.

Troubleshooting_Raman cluster_problem Problem cluster_diagnosis Diagnosis cluster_solution Solution start Poor Quality Raman Spectrum is_weak Weak or No Signal? start->is_weak is_fluorescent High Fluorescence? is_weak->is_fluorescent No solution_weak Increase Laser Power Increase Acquisition Time Check Focus & Alignment is_weak->solution_weak Yes solution_fluorescence Change Laser Wavelength (e.g., to 785 nm) Apply Baseline Correction is_fluorescent->solution_fluorescence Yes solution_good Proceed with Analysis is_fluorescent->solution_good No solution_weak->start Re-acquire solution_fluorescence->start Re-acquire

Figure 2. Troubleshooting decision tree for Raman spectroscopy.

References

overcoming sample contamination in lechatelierite analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lechatelierite. Our aim is to help you overcome common challenges related to sample contamination during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination in this compound analysis can originate from several sources throughout the experimental workflow. These include:

  • Environmental Contaminants: Airborne particles, dust, and aerosols in the laboratory can settle on samples.[1]

  • Handling and Storage: Direct contact with hands, non-sterile tools, and inappropriate storage containers can introduce contaminants. For silica-based analyses, it is crucial to avoid glass containers as they can leach silica (B1680970).[2]

  • Cross-Contamination: Residue from previously processed samples can contaminate subsequent samples, especially during crushing and grinding.[2]

  • Reagents and Consumables: Impurities in acids, water, and other reagents can be a significant source of contamination.[3] Pipette tips and other disposable labware can also introduce contaminants if not certified sterile.[4]

  • Host Material: this compound is often found as inclusions in other materials, such as tektites (e.g., moldavite).[5][6] Incomplete separation of the host material is a primary source of contamination.

Q2: How can I distinguish this compound from other natural glasses like obsidian (B1174111) or fulgurites?

A2: Distinguishing this compound from other natural glasses is critical to avoid analyzing contaminated or incorrect samples. This compound is nearly pure amorphous silica (SiO₂).[5][6] Key distinguishing features include:

  • Chemical Composition: this compound is characterized by its high silica content (typically >99%).[5] In contrast, volcanic glasses like obsidian contain a higher concentration of impurities.

  • Water Content: this compound is virtually anhydrous, a key feature that can differentiate it from water-bearing natural glasses like opal.

  • Formation Context: The geological context of the sample can provide clues. This compound is formed by high-temperature events like meteorite impacts or lightning strikes.[6]

Q3: What are the best practices for storing this compound samples to prevent contamination?

A3: Proper storage is essential to maintain the integrity of your this compound samples.

  • Container Choice: Use containers made of non-silica materials, such as polyethylene (B3416737) or polytetrafluoroethylene (PTFE), to avoid silica leaching.

  • Cleanliness: Ensure storage containers are scrupulously cleaned and dried before use.

  • Environment: Store samples in a clean, dry environment, preferably within a desiccator or a nitrogen cabinet to minimize exposure to atmospheric moisture and airborne contaminants.

Troubleshooting Guides

Issue 1: High levels of non-silica elemental contamination in final analysis.

This issue often points to contamination from the host material or external sources during sample preparation.

Troubleshooting Steps:

  • Review Sample Preparation Workflow: Examine your protocol for potential points of contamination. A typical workflow for isolating this compound from a host rock (e.g., tektite) is outlined below.

  • Optimize Host Material Removal: If this compound is being extracted from a host matrix, ensure complete separation. For stubborn host material, consider a final cleaning step with a highly pure solvent or a weak acid rinse, followed by rinsing with deionized water.

  • Verify Reagent Purity: Use high-purity acids and deionized water for all cleaning and analytical steps. It is advisable to run a blank with your reagents to check for background contamination.[3]

  • Implement Clean Handling Techniques: Always use clean, non-contaminating tools (e.g., ceramic or agate mortars and pestles for grinding). Wear powder-free gloves and handle samples in a clean environment, such as a laminar flow hood.

Experimental Protocols

Protocol 1: General Cleaning of Mineral Specimens

This protocol is a preliminary step for cleaning freshly collected mineral samples containing this compound.

  • Initial Washing: Gently wash the specimen with deionized water to remove loose dirt and debris. A soft brush can be used for mechanical cleaning.[7] For delicate samples, avoid vigorous scrubbing.

  • Ultrasonic Bath: Place the sample in a beaker with deionized water and sonicate in an ultrasonic bath for 10-15 minutes to dislodge fine particles from cracks and crevices.

  • Drying: Dry the cleaned sample in an oven at a low temperature (<100°C) to prevent thermal shock.

Protocol 2: Isolation of this compound from Tektites

This protocol describes a method for separating this compound inclusions from a tektite matrix, such as moldavite.

  • Mechanical Separation: Carefully crush the tektite sample to liberate the this compound inclusions. Sieving can be used to separate fragments based on size.

  • Acid Etching (for resistant host materials): In a well-ventilated fume hood and with appropriate personal protective equipment (PPE), immerse the fragments in a dilute solution of hydrofluoric acid (HF). This should be performed with extreme caution due to the high toxicity of HF. The acid will preferentially etch the surrounding tektite glass.

  • Washing: After etching, thoroughly rinse the sample with high-purity deionized water to remove all traces of acid.

  • Final Cleaning: If carbonaceous residues remain, they can be removed by washing.[5][8] A final rinse with a high-purity solvent like acetone (B3395972) can aid in drying.

Data Presentation

The following table summarizes the potential impact of various cleaning methods on sample purity. The values are illustrative and will vary based on the initial sample condition and the specific protocol followed.

Cleaning MethodTarget ContaminantPotential Purity Improvement (Illustrative)
Deionized Water RinseDust, soluble salts1-5%
Ultrasonic BathFine particulates5-15%
Acid Wash (e.g., dilute HCl)Carbonates, metal oxides10-30%
Heavy Liquid SeparationHost mineral grains20-50%
HF EtchingSilicate host matrix>50%

Visualizations

Below are diagrams illustrating key workflows and concepts in this compound analysis.

Experimental_Workflow cluster_collection Sample Collection & Initial Prep cluster_isolation This compound Isolation cluster_analysis Analysis Collection Field Collection InitialClean Initial Cleaning (Water Wash, Sonication) Collection->InitialClean Crushing Crushing & Grinding InitialClean->Crushing Sieving Sieving Crushing->Sieving Separation Mineral Separation (e.g., Heavy Liquid) Sieving->Separation FinalClean Final Cleaning (Acid Wash, DI Rinse) Separation->FinalClean Analysis Instrumental Analysis (e.g., SEM-EDS, ICP-MS) FinalClean->Analysis Contamination_Sources cluster_sources Sources of Contamination center This compound Sample Env Environment (Airborne Particles) Env->center Handling Handling & Storage Handling->center Reagents Reagents & Water Reagents->center Host Host Material Host->center CrossCont Cross-Contamination CrossCont->center

References

Technical Support Center: Refining P-T Estimates from Lechatelierite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working on refining pressure (P) and temperature (T) estimates from lechatelierite, a form of amorphous silica (B1680970) glass.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it useful for P-T estimation?

A1: this compound is a naturally occurring silica glass (amorphous SiO₂) that forms under conditions of extreme temperature and pressure.[1] It is considered a mineraloid because it lacks a crystalline structure.[2] The most common formation mechanisms are:

  • Lightning Strikes: When lightning strikes quartz-rich sand, it fuses the sand into hollow, branching tubes called fulgurites, which are primarily composed of this compound.[2]

  • Meteorite Impacts: The intense heat and shock pressure from a meteorite impact can melt and transform quartz into this compound, which is often found in impact craters and tektites.[1]

Because this compound forms and quenches rapidly under these extreme conditions, its physical and chemical properties can preserve information about the peak pressures and temperatures experienced during its formation.

Q2: What are the primary analytical techniques for refining P-T estimates from this compound?

A2: The primary techniques involve a combination of spectroscopic and modeling approaches:

  • Raman Spectroscopy: Measures residual stress in the glass structure. Shifts in the Raman peaks of SiO₂ can be calibrated to estimate the pressure at the time of formation.[3][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to quantify the water (H₂O) content within the glass. Water content significantly affects the viscosity of silica melt.[5][6]

  • Viscosity Modeling: Uses the pressure and water content data as inputs into viscosity models (e.g., Vogel-Fulcher-Tammann) to constrain the temperature at which the observed properties were "frozen in."[7][[“]]

Q3: What are the main challenges in obtaining accurate P-T estimates from this compound?

A3: Key challenges include the inherent heterogeneity of naturally formed this compound, the potential for post-formation alteration, and the precision of analytical techniques. Accurately calibrating pressure from Raman shifts and quantifying water content via FTIR are critical steps where errors can be introduced.[9] Furthermore, the selection of an appropriate viscosity model is crucial for reliable temperature estimation.[10]

Troubleshooting Guides

Raman Spectroscopy for Pressure Estimation

Q: My Raman spectra are noisy and have a high fluorescence background. How can I improve the signal-to-noise ratio?

A: High fluorescence is a common issue with geological samples.[11]

  • Problem: Fluorescence from mineral impurities or organic contaminants can overwhelm the weaker Raman signal.

  • Solution:

    • Change Laser Wavelength: Switch to a longer wavelength laser (e.g., 785 nm or 1064 nm). Longer wavelengths are less energetic and less likely to induce fluorescence.[12]

    • Photobleaching: Expose the sample area to the laser for an extended period before acquisition. This can sometimes "burn off" the fluorescent components.

    • Confocal Aperture: Use the smallest possible confocal aperture to reject out-of-focus fluorescence and isolate the signal from the this compound itself.[13]

    • Sample Preparation: Ensure the sample surface is clean and well-polished. Contaminants from sample preparation (e.g., epoxy, oils) can be highly fluorescent.[14]

Q: The Raman peak positions for my silica bands are inconsistent between measurements. What could be the cause?

A: Inconsistent peak shifts can lead to significant errors in pressure calculations.[15]

  • Problem: Variations in peak position may stem from instrument instability, sample heterogeneity, or thermal effects.

  • Solution:

    • Spectrometer Calibration: Regularly calibrate your spectrometer using a known standard, such as a silicon wafer, which has a sharp, well-defined peak at ~520.5 cm⁻¹.[16] This corrects for any instrument drift.[12]

    • Control Laser Power: High laser power can heat the sample, causing thermal shifts in the Raman peaks.[16] Use the lowest laser power that provides an adequate signal to minimize heating.

    • Multiple Measurements: this compound can be heterogeneous. Take measurements from multiple points on the sample to assess the range of residual stress and obtain a statistically significant average.

    • Check for Crystallinity: Ensure you are analyzing amorphous this compound and not micro-crystalline quartz inclusions, which will have different and sharper Raman peaks.[11]

FTIR Spectroscopy for Water Content Analysis

Q: I am having difficulty getting a reproducible baseline in my FTIR spectra for water quantification.

A: An unstable baseline can make accurate quantification of the broad water absorption bands challenging.

  • Problem: Baseline issues can be caused by poor sample polish, atmospheric interference, or instrument drift.

  • Solution:

    • Sample Polish: The sample must be doubly polished with optically flat and parallel surfaces to minimize light scattering and interference fringes.[17]

    • Purge the Spectrometer: The FTIR sample chamber should be continuously purged with a dry gas (like nitrogen or argon) to eliminate absorption bands from atmospheric water vapor and CO₂.

    • Background Scans: Collect a fresh background spectrum frequently to account for any changes in the instrument or atmospheric conditions.

    • Use Attenuated Total Reflectance (ATR): If double-polishing is difficult, consider using an ATR-FTIR setup. This technique is less sensitive to sample thickness and requires only one polished surface, though it has a lower overall sensitivity.[5]

Q: How do I accurately calculate the water concentration from my FTIR absorbance data?

A: Accurate quantification relies on the correct application of the Beer-Lambert Law.[18][19]

  • Problem: Errors in measuring sample thickness or using an incorrect molar absorption coefficient will lead to inaccurate water content values.

  • Solution:

    • Precise Thickness Measurement: Measure the sample thickness at the exact point of analysis using a high-precision micrometer. Average several measurements to ensure accuracy.

    • Use the Correct Molar Absorptivity (ε): The value of ε for the OH-stretching band (~3550 cm⁻¹) in silica glass is composition-dependent. Use a value calibrated for rhyolitic or pure silica glass.

    • Density Measurement: For the most accurate results, measure the density of your specific this compound sample, as the Beer-Lambert law requires it for converting absorbance to concentration.[5]

Data Presentation

Table 1: Raman-Density Calibration for Amorphous Silica

This table provides an example of the relationship between key Raman spectral parameters and the permanent densification of silica glass, which is correlated with residual pressure.

Max Pressure (GPa)Permanent Densification (Δρ/ρ₀)Raman Parameter σ (cm⁻¹)
00.00450
50.04465
100.12485
150.18500
200.21505
(Data are illustrative, based on trends reported in scientific literature)[4]

Table 2: Common Viscosity Models and Their Parameters

This table summarizes key models used to relate temperature to the viscosity of silicate (B1173343) melts. The Vogel-Fulcher-Tammann (VFT) equation is widely used for glass-forming liquids.[7][20]

Model NameEquationKey ParametersDescription
Arrhenius η = A ⋅ exp(Eₐ / RT)A : Pre-exponential factorEₐ : Activation energyR : Gas constantT : Absolute temperatureDescribes "strong" liquids with temperature-independent activation energy. Often suitable for silica at very high temperatures.[21]
Vogel-Fulcher-Tammann (VFT) η = η₀ ⋅ exp(B / (T - T₀))η₀ : Viscosity at infinite temperatureB : Empirical constant related to activation energyT₀ : Vogel temperature (ideal glass transition temp.)Describes "fragile" liquids where activation energy is temperature-dependent. More accurate over a wider temperature range near the glass transition.[7][22][23]

Experimental Protocols

Protocol 1: Raman Spectroscopic Analysis for Pressure Estimation
  • Sample Preparation:

    • Prepare a polished thick section or block of the this compound-bearing sample. The surface must be smooth and clean to minimize scattering.[12]

    • If possible, avoid using a cover slip, as it can interfere with the signal.[13]

  • Instrument Calibration:

    • Turn on the spectrometer and allow it to stabilize for at least 30 minutes.

    • Calibrate the instrument using a silicon standard. The primary silicon peak should be centered at 520.5 ± 0.5 cm⁻¹. Adjust if necessary.[16]

  • Data Acquisition:

    • Place the sample on the microscope stage and locate the this compound using reflected light microscopy.

    • Select a laser wavelength (e.g., 532 nm or 785 nm).

    • Set laser power to a low level (e.g., <5 mW at the sample) to avoid thermal damage or modification of the glass structure.

    • Acquire a spectrum from the region of interest, typically in the range of 200-1200 cm⁻¹. Use an acquisition time and number of accumulations sufficient to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum to remove cosmic rays and perform a baseline correction.

    • Fit the primary Si-O-Si bending and stretching bands (e.g., the D1 and D2 defect bands around 490 cm⁻¹ and 605 cm⁻¹, and the main band around 440 cm⁻¹) using a suitable peak-fitting function (e.g., Gaussian or Lorentzian).

    • Determine the precise peak center of the main bands. The shift of these bands relative to their position in unstrained silica glass is used to calculate pressure based on established calibration curves.[3][4]

Protocol 2: FTIR Spectroscopy for Water Content Determination
  • Sample Preparation:

    • Create a doubly polished, free-standing wafer of the this compound with a uniform thickness (typically 50-200 µm, depending on expected water content).

    • Ensure the two surfaces are parallel and optically flat.

  • Characterization and Setup:

    • Carefully measure the thickness (b) of the wafer at multiple points in the area to be analyzed using a digital micrometer and calculate the average.

    • Place the sample in the FTIR spectrometer. Purge the sample chamber with dry N₂ or Ar for at least 10 minutes to remove atmospheric H₂O.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder in the purged chamber.

    • Collect a transmission spectrum of the sample, typically by co-adding at least 64 scans in the mid-IR range (4000-400 cm⁻¹).

  • Quantification using the Beer-Lambert Law:

    • Apply a baseline correction to the spectrum.

    • Measure the absorbance (A) of the broad O-H stretching band centered around 3550 cm⁻¹.

    • Calculate the water concentration (c) using the Beer-Lambert Law: A = εbc [18][19][24]

      • Rearranged for concentration: c (wt. %) = (A × M) / (ε × b × ρ)

      • Where:

        • A is the measured absorbance.

        • M is the molar mass of water (18.02 g/mol ).

        • ε is the molar absorption coefficient for water in silica glass (use a literature value appropriate for your glass composition).

        • b is the sample thickness in cm.

        • ρ is the density of the this compound in g/L.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation & Characterization cluster_analysis Spectroscopic Analysis cluster_results Data Processing & Modeling Sample This compound Sample Prep Doubly Polished Wafer Sample->Prep Thickness Measure Thickness & Density Prep->Thickness FTIR FTIR Spectroscopy Thickness->FTIR Raman Raman Spectroscopy Thickness->Raman Water Calculate Water Content (Beer-Lambert Law) FTIR->Water Pressure Calculate Residual Pressure (Raman Peak Shift) Raman->Pressure Model Viscosity Modeling (VFT Equation) Water->Model Pressure->Model PT_Estimate Refined P-T Estimate Model->PT_Estimate logical_relationships cluster_input Primary Sample cluster_techniques Analytical Techniques cluster_outputs Derived Parameters cluster_synthesis Synthesis & Final Estimate This compound This compound (Amorphous SiO₂) Raman Raman Spectroscopy This compound->Raman FTIR FTIR Spectroscopy This compound->FTIR Microscopy Optical/SEM Microscopy This compound->Microscopy Pressure Residual Stress (Pressure Proxy) Raman->Pressure Water Water Content (wt. %) FTIR->Water Texture Microstructure & Heterogeneity Microscopy->Texture Viscosity Viscosity Modeling Pressure->Viscosity Water->Viscosity FinalPT Refined Pressure & Temperature Estimates Viscosity->FinalPT

References

Technical Support Center: Lechatelierite Dating Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing dating techniques applicable to lechatelierite, a form of fused quartz created by lightning strikes (fulgurites) or meteorite impacts. Given that direct dating of this compound is not a standard, distinct method, this guide focuses on the primary techniques used for such materials: Luminescence Dating (OSL/TL) and Fission Track (FT) Dating .

Section 1: Luminescence Dating (OSL/TL) Troubleshooting

Optically Stimulated Luminescence (OSL) and Thermoluminescence (TL) dating are used to determine the last time mineral grains were exposed to sunlight or heat. The age is calculated by dividing the total absorbed radiation dose (paleodose) by the environmental dose rate.[1][2] Accuracy depends heavily on the precise measurement of both these values.[3]

Frequently Asked Questions (FAQs)

Question 1: Why is my luminescence signal weak, unstable, or showing high scatter?

  • Answer: Weak or unstable signals can lead to high uncertainties and inaccurate age estimates. Several factors can cause this issue:

    • Low Luminescence Sensitivity: The inherent brightness of the quartz grains can vary significantly. Quartz from regions with granitic rocks, or quartz that has not undergone multiple cycles of erosion and deposition, may have naturally dim signals.[4][5] In contrast, feldspar (B12085585) typically yields brighter signals.[4]

    • Incomplete Bleaching (Partial Resetting): A primary assumption of luminescence dating is that the mineral's signal was completely reset to zero at the time of the event (e.g., the lightning strike).[5] If the resetting was incomplete, a residual dose remains, leading to age overestimation.[5] This is a common challenge, and single-aliquot or single-grain measurements can help identify grains that were poorly bleached.[6][7]

    • Anomalous Fading: This phenomenon, particularly prevalent in feldspars, is a loss of the luminescence signal over time that is not related to radiation dose, leading to a significant underestimation of the true age.[8][9][10] Various mathematical correction models exist to account for this signal loss.[8]

    • Instrumental Errors: Minor fluctuations in the positioning of the sample aliquot or in the stimulation source of the luminescence reader can introduce scatter and error, typically around 1-3%.[4]

Question 2: How can I improve the accuracy of my environmental dose rate determination?

  • Answer: The accuracy of a luminescence age is as dependent on the dose rate as it is on the paleodose measurement.[3] Key challenges include:

    • Environmental Heterogeneity: The radiation dose rate from the surrounding environment should ideally be homogeneous. However, local, sub-millimeter variations in radioactive elements (K, U, Th series) can adversely affect the age calculation.[3][11]

    • Water Content Fluctuation: The water content of the burial environment affects the dose rate, as water absorbs some of the radiation.[6] Estimating the average water content over the entire burial period can be a significant source of uncertainty.[6][12]

    • Radioactive Disequilibrium: The uranium and thorium decay chains are assumed to be in secular equilibrium. If this is not the case (e.g., due to radon gas escape or element leaching), the dose rate can be miscalculated.[12]

Question 3: My dose recovery test is failing or my recycling ratio is poor. What does this mean?

  • Answer: A dose recovery test is a critical quality control check where a known laboratory dose is given to a bleached sample to see if the measurement protocol can accurately measure it back.

    • Poor Dose Recovery: If the measured dose is significantly different from the administered dose (e.g., a recovery ratio of less than 0.8), it suggests that the Single-Aliquot Regenerative-Dose (SAR) protocol may not be suitable for the sample, or that there are issues with thermal transfer or sensitivity changes that are not being adequately corrected for.[13][14]

    • Poor Recycling Ratio: The recycling ratio checks the reproducibility of the sensitivity-corrected signal for a specific regeneration dose point. A value far from 1.0 indicates that the sensitivity correction is not performing correctly for that aliquot.

Troubleshooting Flowchart: Luminescence Signal Issues

G start Problem: Inaccurate or Scattered Luminescence Age check_signal Is the luminescence signal weak or highly variable? start->check_signal check_bleaching Is partial bleaching (incomplete reset) suspected? check_signal->check_bleaching No sol_sensitivity Solution: Increase aliquot size or switch to single-grain analysis to isolate bright grains. check_signal->sol_sensitivity Yes check_fading Is anomalous fading a possibility (e.g., feldspar)? check_bleaching->check_fading No sol_bleaching Solution: Use single-grain OSL. Apply appropriate age models to isolate the well-bleached population. check_bleaching->sol_bleaching Yes check_dose_rate Is the dose rate calculation robust? check_fading->check_dose_rate No sol_fading Solution: Measure fading rate (g-value) and apply a fading correction model. check_fading->sol_fading Yes sol_dose_rate Solution: Use high-resolution gamma spectrometry. Model water content history and heterogeneity. check_dose_rate->sol_dose_rate Yes end_node Refined Age Estimate check_dose_rate->end_node No sol_sensitivity->end_node sol_bleaching->end_node sol_fading->end_node sol_dose_rate->end_node

Caption: Troubleshooting logic for common luminescence dating issues.

Section 2: Fission Track (FT) Dating Troubleshooting

Fission track dating is based on counting the damage trails (tracks) left by the spontaneous fission of uranium-238 impurities within a glass or mineral.[15][16] The age reflects the time since the material cooled below a certain "closure temperature," at which point the tracks are retained.[15]

Frequently Asked Questions (FAQs)

Question 1: How do I correct for thermal annealing of fission tracks in glass?

  • Answer: This is the most critical challenge in FT dating of natural glasses like this compound. Fission tracks can shorten or "fade" when exposed to ambient temperatures over geological time, a process known as annealing.[17] This track loss leads to an underestimation of the true age.[17]

    • Correction Methods: Two primary techniques are used to address this. The "size correction" method relates the reduction in track density to the reduction in the mean diameter of the tracks.[18] The "isothermal plateau" (ITP) technique involves heating the sample in the lab (e.g., 150°C for 30 days) to induce further annealing, allowing for a more stable plateau phase to be reached and a corrected age to be calculated.[18]

    • Indication of Annealing: A key indicator of partial annealing is when the mean diameter of spontaneous (fossil) tracks is significantly smaller than the mean diameter of induced tracks (created in a reactor).[19]

Question 2: What are the best practices for etching and track counting?

  • Answer: Proper etching is crucial to make the fission tracks visible under a microscope.[16]

    • Etchant and Conditions: The specific chemical etchant, its concentration, temperature, and the etching time must be precisely controlled and optimized for the specific type of glass being analyzed. Over- or under-etching will lead to inaccurate track counts.

    • Counting Geometry: Only tracks that cross the polished surface are counted. The geometry factor used in the age calculation assumes a specific etching efficiency and track geometry, which must be calibrated using standards.

    • Uranium Homogeneity: The FT age equation assumes a homogeneous distribution of uranium. If the uranium is concentrated in certain areas, this can bias the results. Techniques like LA-ICP-MS can be used alongside FT analysis to map uranium distribution.

Data Presentation: Annealing Correction Parameters
ParameterDescriptionTypical IssueCorrection/Consideration
Spontaneous Track Density (ρs) Number of natural fission tracks per unit area.Reduced by thermal annealing, leading to age underestimation.Must be accurately counted after proper etching.
Induced Track Density (ρi) Number of tracks created by neutron irradiation of 235U.Used as a proxy for the 238U concentration.Requires irradiation with a mica detector of known geometry.
Track Diameter Ratio (Ds/Di) Ratio of the mean diameter of spontaneous tracks to induced tracks.A ratio < 1.0 is a strong indicator of partial thermal annealing.[19]Use plateau-annealing or size-correction methods to calculate a corrected age.[18]
Closure Temperature The temperature below which fission tracks are quantitatively retained.Varies by mineral/glass type. For glasses, it can be relatively low, making them susceptible to annealing.The thermal history of the sample post-formation must be considered.

Section 3: Experimental Protocols

Protocol: Single-Aliquot Regenerative-Dose (SAR) for OSL Dating

The SAR protocol is the most common method for determining the equivalent dose (Dₑ) in quartz.[20] It uses a single subsample (aliquot) for the entire measurement sequence, which corrects for changes in luminescence sensitivity that can occur during measurement.[20][21]

Methodology:

  • Measure Natural Signal (Lₙ): The natural OSL signal from the prepared quartz aliquot is measured by stimulating with blue or green light and recording the emitted luminescence.

  • Measure Test Dose Response (Tₙ): A small, fixed radiation dose (the "test dose") is given to the aliquot, and the OSL signal (Tₙ) is measured. This is used to monitor and correct for sensitivity changes.

  • First Regeneration Dose (R₁): The aliquot is bleached and then given a known laboratory regeneration dose. The corresponding OSL signal (L₁) is measured.

  • First Regenerated Test Dose (T₁): The test dose is administered again, and the OSL signal (T₁) is measured. The sensitivity-corrected signal is calculated as L₁/T₁.

  • Repeat Steps 3 & 4: This process is repeated for a series of increasing regeneration doses (R₂, R₃, R₄...) to build a dose-response curve. A zero-dose point is also measured.

  • Construct Dose-Response Curve: The sensitivity-corrected signals (Lₓ/Tₓ) are plotted against the laboratory dose. A growth function (typically a saturating exponential) is fitted to these points.[4]

  • Calculate Equivalent Dose (Dₑ): The sensitivity-corrected natural signal (Lₙ/Tₙ) is projected onto the dose-response curve, and the corresponding dose on the x-axis is the equivalent dose (Dₑ).

  • Quality Control: A "recycling ratio" is measured by repeating one of the regeneration points (e.g., R₁) at the end of the sequence. The result should be close to 1.0. A dose recovery test should also be performed on other aliquots of the same sample.

Experimental Workflow: SAR-OSL Protocol

G cluster_0 For each Aliquot cluster_1 Data Analysis s1 1. Measure Natural Signal (Ln) s2 2. Give Test Dose -> Measure (Tn) s1->s2 s3 3. Bleach Aliquot s2->s3 s4 4. Give Regeneration Dose 1 (R1) s3->s4 s5 5. Measure OSL Signal (L1) s4->s5 s6 6. Give Test Dose -> Measure (T1) s5->s6 s7 Repeat steps 3-6 for multiple Regeneration Doses (R2, R3... R0) s6->s7 a1 Plot Sensitivity-Corrected Signals (Lx/Tx) vs. Dose (Rx) s7->a1 a2 Fit Dose-Response Curve a1->a2 a3 Project Natural Signal (Ln/Tn) onto curve to find De a2->a3 final_age Age = De / Dose Rate a3->final_age

Caption: Workflow for the Single-Aliquot Regenerative-Dose (SAR) OSL protocol.

References

troubleshooting Raman signal interference in lechatelierite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Raman signal interference during the analysis of lechatelierite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its Raman signal sometimes difficult to analyze?

This compound is a naturally occurring amorphous silica (B1680970) (SiO₂) glass. It is formed by the rapid melting and subsequent quenching of silica, most commonly from a lightning strike on sand or rock, creating a structure known as a fulgurite. Due to its amorphous nature, its Raman spectrum is characterized by broad peaks rather than the sharp, well-defined peaks of crystalline silica (quartz). The primary challenge in analyzing this compound is often a strong fluorescence background that can obscure the weaker Raman signals. This fluorescence can originate from the this compound itself due to structural defects, or from impurities incorporated during its violent formation.

Q2: What are the common sources of signal interference in this compound Raman spectroscopy?

The most prevalent source of interference is fluorescence , also known as photoluminescence (PL). This can be caused by:

  • Structural Defects: The rapid, high-temperature formation of this compound can create various point defects and non-bridging oxygen hole centers in the silica network, which can act as luminescent centers.

  • Impurities: this compound formed in fulgurites can contain various impurities from the surrounding soil and atmosphere at the time of the lightning strike. These can include metallic ions, organic compounds (like polyaromatic hydrocarbons), and other minerals which may fluoresce under laser excitation.[1]

  • Sample Substrate: The glass slide or other substrate used to mount the sample can sometimes produce a fluorescent signal.[2]

Other potential sources of interference include:

  • Presence of other minerals: Fulgurites are often heterogeneous and can contain remnants of crystalline quartz or other minerals like feldspars and hematite, whose Raman signals can overlap with or obscure the this compound spectrum.[3]

  • Cosmic Rays: These can cause sharp, spurious peaks in the spectrum.

Q3: What are the characteristic Raman peaks for this compound?

As an amorphous material, this compound does not have sharp, well-defined Raman peaks like its crystalline counterpart, quartz. Instead, its spectrum is dominated by broad bands. The most characteristic feature is a broad, strong peak that declines sharply around 500 cm⁻¹.[4] Other broad bands can be observed, but their positions and intensities can vary depending on the specific structural characteristics of the sample.

Troubleshooting Guides

Issue 1: Strong, Broad Background Signal Obscuring Raman Peaks

This is the most common issue when analyzing this compound and is almost always due to fluorescence.

Troubleshooting Steps:

  • Change the Excitation Wavelength: This is often the most effective method to reduce fluorescence.[5] Fluorescence is a wavelength-dependent phenomenon. By switching to a longer wavelength laser (e.g., from 532 nm to 785 nm or 1064 nm), you can often avoid exciting the electronic transitions that cause fluorescence.[3][6]

  • Photobleaching: Before acquiring the final spectrum, expose the sample to the laser for an extended period (minutes to hours). This can sometimes "burn out" the fluorescent species, reducing the background signal.[1]

  • Reduce Laser Power: High laser power can increase the fluorescence signal more than the Raman signal. Try reducing the laser power to the minimum level that still provides an adequate Raman signal.

  • Utilize Confocal Microscopy: If your Raman system is equipped with a confocal microscope, reducing the pinhole size can help to reject out-of-focus fluorescence signals, improving the signal-to-noise ratio.[1]

  • Background Subtraction (Post-Processing): After data acquisition, use your spectroscopy software to fit and subtract the fluorescence background. Common methods include polynomial fitting and other advanced algorithms.[7][8]

Issue 2: Sharp, Unidentified Peaks in the Spectrum

Troubleshooting Steps:

  • Check for Cosmic Rays: Cosmic ray events typically appear as very sharp, narrow spikes that are not reproducible. Most Raman software includes algorithms to identify and remove these artifacts. Re-acquiring the spectrum will show the same Raman peaks but the cosmic ray spike will be in a different position or absent.

  • Identify Other Mineral Phases: If the sharp peaks are reproducible, they are likely due to the presence of other crystalline minerals within the laser spot. Consult a Raman database of minerals to identify the peaks. If possible, move the laser spot to a region that appears more purely glassy under the microscope.

  • Check the Substrate: Acquire a spectrum of the sample substrate (e.g., glass slide) alone to ensure it is not contributing to the signal.

Data Presentation

The following table summarizes the effectiveness of various fluorescence mitigation techniques.

Mitigation TechniqueEffectivenessPotential Drawbacks
Change Excitation Wavelength (e.g., 532 nm to 785 nm or 1064 nm) HighRaman scattering intensity is proportional to λ⁻⁴, so longer wavelengths will produce a weaker Raman signal, requiring longer acquisition times or higher laser power.
Photobleaching Moderate to HighCan be time-consuming. In some cases, prolonged laser exposure could potentially alter the sample.
Reduce Laser Power Low to ModerateMay result in a weaker Raman signal, requiring longer acquisition times.
Confocal Pinhole Adjustment ModerateEffectiveness depends on the origin of the fluorescence (in-focus vs. out-of-focus).
Background Subtraction (Software) Moderate to HighCan sometimes introduce artifacts if the background is not modeled correctly. May not be effective for very high levels of fluorescence.

Experimental Protocols

Protocol 1: Standard Raman Analysis of this compound
  • Sample Preparation: If the this compound is part of a larger fulgurite, a small, representative fragment should be selected. If possible, mount the sample on a low-fluorescence substrate, such as a quartz slide or an aluminum-coated slide.

  • Initial Spectrometer Setup:

    • Start with a mid-range excitation wavelength (e.g., 532 nm or 633 nm).

    • Use a low laser power setting to avoid sample damage.

    • Set a reasonable acquisition time (e.g., 10-30 seconds) and number of accumulations (e.g., 2-5).

  • Focus and Initial Spectrum Acquisition:

    • Using the microscope, focus the laser on a region of the sample that appears to be pure this compound (glassy and free of inclusions).

    • Acquire an initial spectrum.

  • Evaluation and Optimization:

    • Examine the spectrum for the characteristic broad bands of amorphous silica and for the presence of a strong fluorescence background.

    • If the fluorescence is high, proceed to Protocol 2.

    • If sharp peaks are present, check for cosmic rays or move to a different analysis spot to isolate the this compound.

  • Final Data Acquisition: Once the parameters are optimized for a good signal-to-noise ratio with minimal interference, acquire the final spectrum.

Protocol 2: Mitigating Fluorescence Interference
  • Wavelength Selection: If the initial spectrum shows high fluorescence, switch to a longer excitation wavelength (e.g., 785 nm). This is the most direct method to reduce fluorescence. Be prepared to increase the acquisition time to compensate for the weaker Raman signal.

  • Photobleaching Procedure:

    • Focus the laser on the desired analysis spot.

    • Expose the sample to the laser at a moderate power for a set period (e.g., 15 minutes).

    • Acquire a test spectrum and compare the fluorescence background to the initial spectrum.

    • Repeat the photobleaching for longer durations until the fluorescence is minimized.

  • Software-Based Background Correction:

    • Acquire the spectrum, even with the fluorescence background.

    • In the analysis software, select a baseline correction tool.

    • Use a polynomial fit or a similar algorithm to model the fluorescence curve.

    • Subtract the modeled baseline from the raw spectrum to reveal the underlying Raman peaks.

Mandatory Visualization

Troubleshooting_Workflow cluster_fluorescence Fluorescence Troubleshooting cluster_peaks Sharp Peak Troubleshooting start Start Raman Analysis acquire_spectrum Acquire Initial Spectrum start->acquire_spectrum evaluate_spectrum Evaluate Spectrum acquire_spectrum->evaluate_spectrum strong_background Strong, Broad Background? evaluate_spectrum->strong_background High Background sharp_peaks Sharp, Unidentified Peaks? evaluate_spectrum->sharp_peaks Anomalous Peaks good_spectrum Acceptable Spectrum? evaluate_spectrum->good_spectrum Clear Signal change_wavelength Change Excitation Wavelength (e.g., to 785 nm) strong_background->change_wavelength check_cosmic Check for Cosmic Rays sharp_peaks->check_cosmic good_spectrum->acquire_spectrum No, Optimize Further end Analysis Complete good_spectrum->end Yes photobleach Photobleach Sample reduce_power Reduce Laser Power background_subtraction Apply Background Subtraction background_subtraction->acquire_spectrum Re-acquire check_minerals Identify Other Minerals check_substrate Check Substrate Signal check_substrate->acquire_spectrum Re-acquire on new spot

Caption: Troubleshooting workflow for Raman signal interference in this compound.

Experimental_Protocol cluster_mitigation Fluorescence Mitigation start Start prep Sample Preparation (Mount on low-fluorescence substrate) start->prep setup Initial Spectrometer Setup (532 nm, low power) prep->setup acquire Acquire Test Spectrum setup->acquire evaluate Evaluate Spectrum acquire->evaluate fluorescence High Fluorescence? evaluate->fluorescence Check Signal Quality optimize Optimize Parameters (Acquisition time, accumulations) fluorescence->optimize No change_wl Switch to Longer Wavelength (e.g., 785 nm) fluorescence->change_wl Yes final_acquire Acquire Final Spectrum optimize->final_acquire end End final_acquire->end change_wl->acquire Re-acquire photobleach Photobleach Sample post_process Use Background Subtraction

Caption: Experimental workflow for Raman analysis of this compound with fluorescence mitigation.

References

Technical Support Center: Optimization of Sample Polishing for Lechatelierite EBSD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of sample polishing for Electron Backscatter Diffraction (EBSD) analysis of lechatelierite. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in preparing high-quality this compound samples for EBSD analysis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the polishing of this compound samples for EBSD analysis.

Problem Possible Causes Recommended Solutions
Poor or No EBSD Pattern Quality 1. Surface damage (e.g., scratches, deformation layer) from improper polishing.[1][2] 2. Contamination on the sample surface (e.g., polishing residue, oxidation).[2] 3. Charging effects due to the non-conductive nature of this compound.1. Ensure a final chemo-mechanical polishing step with colloidal silica (B1680970) to remove the deformation layer.[1][3] 2. Thoroughly clean the sample after the final polishing step. Rinsing with deionized water and then a solvent like ethanol (B145695) is recommended.[3] Avoid volatile solvents like acetone (B3395972) that can cause water condensation.[3] 3. Apply a thin, amorphous, conductive carbon coat to the sample to mitigate charging.
Scratches on the Polished Surface 1. Contamination of polishing cloths or abrasives. 2. Abrasive size is too large for the polishing step. 3. Insufficient lubrication during grinding or polishing.1. Use dedicated cloths for each abrasive size and clean them thoroughly after each use. Ensure the polishing environment is clean. 2. Progress systematically through a series of decreasing abrasive sizes. Do not skip steps. 3. Use an appropriate lubricant, such as deionized water, during all grinding and polishing stages.
Relief (Uneven Surface) 1. Over-polishing, especially on a soft cloth.[1][3] 2. Significant differences in hardness between this compound and surrounding materials (if in a composite sample).1. The final polishing step with colloidal silica should be long enough to remove damage but not so long as to cause excessive relief.[1][3] 2. Use a harder polishing cloth to maintain planarity across different phases.
Colloidal Silica Crystallization on Sample or Cloth 1. The colloidal silica suspension was allowed to dry on the surface.[1][3]1. During the final seconds of polishing, flush the polishing cloth with water to clean the sample surface.[3] Immediately after polishing, thoroughly rinse the sample and the polishing cloth with water.
Amorphous Phase Appears as Non-Indexed Points 1. this compound is amorphous and will not produce a Kikuchi pattern.[4][5] 2. The electron beam is interacting with the amorphous matrix instead of a crystalline inclusion.1. This is expected. Non-indexed points in an EBSD map of this material likely correspond to the amorphous this compound. The quality of the map for any crystalline phases will depend on the quality of the polish.[4] 2. Use other microscopy techniques (e.g., SEM imaging) to locate crystalline phases of interest for EBSD analysis.

Frequently Asked Questions (FAQs)

Q1: Why is sample preparation so critical for EBSD analysis of this compound?

A1: EBSD is a surface-sensitive technique, with the diffraction signal originating from the top few tens of nanometers of the sample.[2][6] Therefore, the surface must be flat, free of damage, and clean to obtain high-quality EBSD patterns.[1][2] For this compound, which is an amorphous material, proper polishing is crucial to be able to analyze any crystalline inclusions without artifacts from the surrounding matrix.

Q2: What is the recommended final polishing step for this compound?

A2: A final chemo-mechanical polishing step using a colloidal silica suspension is highly recommended.[1][3] This method combines the mechanical action of fine abrasive particles with a chemical etching effect, which is ideal for removing the thin layer of surface deformation that can be left by traditional mechanical polishing.[1]

Q3: Can I use vibratory polishing for this compound?

A3: Yes, vibratory polishing is an excellent method for the final polishing stage of EBSD samples.[7] It uses a gentle horizontal motion that can produce a very flat surface with minimal deformation, which is ideal for this compound.[7]

Q4: How can I avoid surface contamination during polishing?

A4: To avoid contamination, it is important to maintain a clean working environment, use dedicated polishing cloths for each abrasive size, and thoroughly clean the sample between each polishing step. After the final polish, a thorough rinse with deionized water followed by a solvent like ethanol is recommended to remove any residual polishing compound.[3]

Q5: Since this compound is amorphous, what should I expect from the EBSD analysis?

A5: The amorphous this compound matrix will not generate EBSD patterns and will appear as non-indexed points in your EBSD map.[4][5] The goal of the optimized polish is to be able to clearly resolve and index any crystalline phases that are present within or adjacent to the this compound.

Experimental Protocol: Mechanical Polishing of this compound for EBSD

This protocol outlines a standard procedure for the mechanical polishing of this compound samples.

1. Mounting:

  • If the sample is small or irregularly shaped, mount it in a conductive resin to facilitate handling and to provide electrical conductivity for the EBSD analysis.

2. Grinding:

  • Begin with a planar grinding step using a relatively coarse abrasive paper (e.g., 240 grit SiC paper) to create a flat surface.
  • Proceed with a series of finer grit SiC papers (e.g., 400, 800, and 1200 grit).
  • Use water as a lubricant throughout the grinding process.
  • After each grinding step, clean the sample thoroughly and examine it under an optical microscope to ensure that the scratches from the previous step have been completely removed.

3. Polishing:

  • Rough Polishing:
  • Use a hard polishing cloth with a diamond suspension. Start with a 9 µm suspension and then proceed to 3 µm and 1 µm suspensions.
  • Apply an appropriate lubricant and moderate pressure.
  • Final Polishing (Chemo-mechanical):
  • Use a soft, short-napped polishing cloth with a colloidal silica suspension (typically 0.05 µm or finer).[1][3]
  • The pH of the colloidal silica can influence the polishing of silica-based materials; a pH of around 10-11 is often effective.
  • This step can be performed on a standard polishing wheel or a vibratory polisher. Vibratory polishing is recommended for achieving a deformation-free surface.[7]
  • Polish for a sufficient time to remove the surface deformation from the previous step, but avoid over-polishing which can cause relief.[1][3]

4. Cleaning:

  • During the last few seconds of the final polishing step, flush the polishing cloth with deionized water to rinse the sample.[3]
  • Remove the sample from the polisher and rinse it thoroughly with deionized water, followed by a final rinse with ethanol.
  • Dry the sample carefully using a gentle stream of dry air or nitrogen.

5. Carbon Coating:

  • To prevent charging in the SEM, apply a thin, amorphous carbon coat to the polished surface.

Quantitative Data Summary

The following table provides a general guideline for polishing parameters. Optimal values may vary depending on the specific equipment and sample characteristics.

Step Abrasive Type Abrasive Size Polishing Cloth Pressure Duration
Grinding SiC Paper240, 400, 800, 1200 gritN/ALow-MediumUntil scratches from previous step are removed
Rough Polishing Diamond Suspension9 µm, 3 µm, 1 µmHard ClothMedium5-10 minutes per step
Final Polishing Colloidal Silica0.05 µmSoft, short-napped clothLow15-60 minutes (or longer for vibratory polishing)

Diagrams

G cluster_0 Sample Preparation Workflow Start Start: this compound Sample Mounting Mounting in Conductive Resin Start->Mounting Grinding Grinding (SiC Paper: 240 -> 1200 grit) Mounting->Grinding Rough_Polishing Rough Polishing (Diamond: 9 -> 1 µm) Grinding->Rough_Polishing Final_Polishing Final Polishing (Colloidal Silica, ~0.05 µm) Rough_Polishing->Final_Polishing Cleaning Cleaning (DI Water & Ethanol) Final_Polishing->Cleaning Coating Carbon Coating Cleaning->Coating EBSD EBSD Analysis Coating->EBSD

Caption: Workflow for this compound EBSD Sample Preparation.

G cluster_1 Troubleshooting Logic Poor_Pattern Poor EBSD Pattern Surface_Damage Surface Damage? Poor_Pattern->Surface_Damage Contamination Contamination? Poor_Pattern->Contamination Charging Charging? Poor_Pattern->Charging Final_Polish Refine Final Polish Surface_Damage->Final_Polish Yes Clean_Sample Re-clean Sample Contamination->Clean_Sample Yes Carbon_Coat Apply Carbon Coat Charging->Carbon_Coat Yes

Caption: Troubleshooting flowchart for poor EBSD pattern quality.

References

Technical Support Center: XRD Analysis of Lechatelierite and Other Amorphous Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for dealing with the amorphous nature of lechatelierite and similar non-crystalline materials in X-ray Diffraction (XRD) analysis.

Frequently Asked Questions (FAQs)

Q1: My XRD pattern for this compound shows a broad hump instead of sharp peaks. Is my instrument malfunctioning?

A1: No, this is the expected result for this compound. This compound is an amorphous form of silicon dioxide (SiO₂), meaning its atoms lack long-range order.[1] This disordered atomic arrangement results in a broad, diffuse scattering feature, often called an "amorphous halo," instead of the sharp Bragg peaks characteristic of crystalline materials.[1] For amorphous silica, this broad peak is typically centered around 2θ = 21°.[2]

Q2: How can I be sure that my sample is amorphous and not just nanocrystalline?

A2: This is a common challenge, as both nanocrystalline and amorphous materials can produce broad XRD peaks.[3][4] As crystallite size decreases to the nanometer scale (typically below 10 nm), significant peak broadening occurs, which can be difficult to distinguish from an amorphous halo.[3][4] To differentiate, consider the following:

  • Peak Shape: Amorphous halos are typically very broad and featureless, while nanocrystalline materials may still exhibit poorly defined, but discernible, peaks superimposed on a broad background.

  • Complementary Techniques: Techniques like Transmission Electron Microscopy (TEM) can provide direct visual evidence of crystalline nanoparticles versus a disordered structure. Differential Scanning Calorimetry (DSC) can also be useful, as amorphous materials often exhibit a glass transition, which is absent in crystalline substances.

Q3: Can I quantify the amount of amorphous this compound in a mixture with crystalline phases using XRD?

A3: Yes, it is possible to quantify the amorphous content. A common and robust method is the Internal Standard Method coupled with Rietveld refinement .[5][6][7][8][9] This involves adding a known amount of a stable, highly crystalline material (the internal standard) to your sample. The Rietveld analysis will quantify the crystalline phases relative to the standard, and the amorphous content can then be calculated by difference.[7]

Q4: What is Pair Distribution Function (PDF) analysis, and how can it help in analyzing this compound?

A4: Pair Distribution Function (PDF) analysis, also known as total scattering analysis, is a powerful technique that provides information about the short-range atomic order in disordered materials like this compound.[10][11][12][13][14] While conventional XRD focuses on the long-range order that gives rise to Bragg peaks, PDF analysis utilizes both the Bragg and diffuse scattering to generate a real-space function that describes the probability of finding two atoms separated by a certain distance.[10][12][14] This allows for the characterization of local structural features, such as bond lengths and coordination numbers, even in the absence of crystallinity.[12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the XRD analysis of amorphous samples like this compound.

Problem Possible Cause(s) Recommended Solution(s)
Very low signal-to-noise ratio in the diffraction pattern. Insufficient counting time for an amorphous sample, which scatters X-rays more weakly than crystalline materials.Increase the data collection time per step to improve counting statistics.
Low X-ray tube power.Operate the X-ray tube at the recommended power settings for your instrument.
The amorphous halo is difficult to distinguish from the background. Improper background subtraction.Measure the background of an empty sample holder under the same experimental conditions and subtract it from the sample pattern. Be mindful that the sample itself can absorb some of the scattered radiation from the holder, so a simple subtraction may not be perfect.
The sample is too thin or has low density.Ensure you have a sufficient amount of sample that is properly packed into the sample holder to maximize the interaction volume with the X-ray beam.
Observed peaks are broad, but I suspect the presence of both amorphous and nanocrystalline phases. Overlapping diffraction features from the different phases.Utilize peak deconvolution software to try and separate the broad amorphous halo from the less broad nanocrystalline peaks. Complementary analysis with TEM is highly recommended for confirmation.
Inaccurate quantification of amorphous content using the internal standard method. Poor mixing of the sample and the internal standard.Ensure homogeneous mixing of the sample and the internal standard. This can be achieved by gentle grinding in a mortar and pestle.
Preferred orientation of the internal standard crystallites.Use a sample spinner during data collection to minimize preferred orientation effects.
Incorrect choice of internal standard.Select an internal standard that is 100% crystalline, does not react with the sample, and has diffraction peaks that do not significantly overlap with any crystalline phases in your sample.[7] Corundum (α-Al₂O₃) is a commonly used standard.[5][9]

Experimental Protocols

Protocol 1: Standard XRD Analysis of Amorphous this compound
  • Sample Preparation:

    • Ensure the this compound sample is in a fine powder form. If necessary, gently grind the sample in an agate mortar and pestle. Excessive grinding should be avoided as it can induce further structural changes.[15]

    • Mount the powdered sample in a low-background sample holder. A zero-background sample holder, often made from a single crystal of silicon cut along a specific crystallographic direction, is recommended to minimize background signal.

  • Instrument Setup (Typical Bragg-Brentano Geometry):

    • X-ray Source: Copper (Cu) Kα radiation (λ ≈ 1.54 Å) is commonly used.

    • Scan Type: Continuous scan.

    • Scan Range (2θ): A wide range, for example, 10° to 80°, is recommended to capture the full amorphous halo and to check for any unexpected crystalline peaks.

    • Step Size: A small step size, such as 0.02°, is appropriate.

    • Time per Step: A longer time per step (e.g., 1-5 seconds) is necessary to obtain good signal-to-noise for amorphous materials.

    • Optics: Use divergence and anti-scatter slits appropriate for your instrument to optimize the signal and reduce background. A sample spinner should be used if available.

  • Data Analysis:

    • Perform background subtraction.

    • Identify the position and full width at half maximum (FWHM) of the amorphous halo. For amorphous silica, the main halo is expected around 21° 2θ.[2]

Protocol 2: Quantification of Amorphous Content using the Internal Standard Method (Rietveld Refinement)
  • Sample Preparation:

    • Select a suitable internal standard (e.g., NIST SRM 676a Corundum). The standard should be fully crystalline.

    • Accurately weigh the amorphous sample and the internal standard. A typical mixture is 80% sample and 20% standard by weight.

    • Homogenize the mixture thoroughly by gentle grinding.

  • Instrument Setup:

    • Follow the setup described in Protocol 1. Consistent and reproducible sample packing is crucial for quantitative analysis.

  • Data Analysis (using Rietveld refinement software like GSAS-II, FullProf, etc.):

    • Import the diffraction data.

    • Input the crystal structure information (CIF files) for the internal standard and any known crystalline phases in your sample.

    • Perform a Rietveld refinement, refining parameters such as scale factors, background, lattice parameters, and peak shape parameters for all crystalline phases.

    • The software will calculate the weight fraction of each crystalline phase relative to the total crystalline content.

    • The weight fraction of the amorphous component (W_amorphous) can be calculated using the following formula:

      W_amorphous = 1 - W_standard (known) / W_standard (refined)

      Where W_standard (known) is the actual weight fraction of the standard added, and W_standard (refined) is the weight fraction of the standard determined by the Rietveld refinement.

Mandatory Visualizations

XRD_Amorphous_Workflow Workflow for Analyzing a Broad XRD Pattern start Start: XRD pattern shows a broad, featureless hump check_nanocrystalline Is the broadening due to nanocrystallites? start->check_nanocrystalline amorphous_path No, likely amorphous check_nanocrystalline->amorphous_path No nano_path Yes, potentially nanocrystalline check_nanocrystalline->nano_path Yes characterize_short_range Characterize Short-Range Order (e.g., Pair Distribution Function Analysis) amorphous_path->characterize_short_range quantify_amorphous Quantify Amorphous Content (e.g., Rietveld with Internal Standard) amorphous_path->quantify_amorphous complementary_analysis Perform Complementary Analysis (e.g., TEM, DSC) nano_path->complementary_analysis end End: Characterization Complete characterize_short_range->end quantify_amorphous->end complementary_analysis->end

Caption: Decision workflow for characterizing a sample with a broad XRD pattern.

Data Presentation

The following table provides a summary of typical XRD parameters for distinguishing between amorphous, nanocrystalline, and microcrystalline silica.

Parameter Amorphous Silica (this compound) Nanocrystalline Silica (<10 nm) Microcrystalline Silica (Quartz)
XRD Pattern Broad, diffuse haloBroad peaksSharp, well-defined peaks
Approximate Peak Position (2θ for Cu Kα) ~21°[2]Varies, but main peaks will be broadened versions of crystalline positions (e.g., ~26.6° for quartz)Sharp peaks at characteristic angles (e.g., 20.8°, 26.6°, 50.1°)
Full Width at Half Maximum (FWHM) Very large (> 5° 2θ)Large (e.g., 1-5° 2θ), inversely proportional to crystallite sizeSmall (< 0.5° 2θ)
Long-Range Order AbsentPresent over short distancesPresent over long distances
Short-Range Order Present (SiO₄ tetrahedra)PresentPresent

References

Technical Support Center: Mitigating Charging Effects in SEM Imaging of Lechatelierite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with charging effects during Scanning Electron Microscope (SEM) imaging of lechatelierite and other non-conductive amorphous silica (B1680970) samples.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during the SEM analysis of this compound.

Issue: Bright, distorted, or drifting images, suggesting sample charging.

When imaging this compound, a common issue is the accumulation of electrons on the sample surface, leading to charging artifacts.[1][2] This occurs because this compound, being a form of amorphous silica, is a non-conductive material.[3][4] The trapped electrons can deflect the primary electron beam, causing a variety of image distortions.[1][5]

Troubleshooting Workflow:

start Charging Artifacts Observed q1 Is conductive coating permissible for your sample? start->q1 coating Apply Conductive Coating q1->coating Yes no_coating Utilize Low Vacuum / Variable Pressure SEM q1->no_coating No q2 Charging persists? coating->q2 recoat Re-evaluate Coating: - Increase thickness - Change material coating->recoat If issues persist after initial coating q3 Still charging? no_coating->q3 adjust_sem Adjust SEM Parameters: - Lower Accelerating Voltage - Reduce Beam Current - Adjust Scan Speed q2->adjust_sem Yes end Image Quality Improved q2->end No adjust_sem->end optimize_lv Optimize Low Vacuum Settings: - Adjust chamber pressure q3->optimize_lv Yes q3->end No recoat->q2 optimize_lv->end

Fig. 1: Troubleshooting decision tree for charging artifacts.

Detailed Steps:

  • Assess Sample Suitability for Coating: Determine if applying a conductive coating is acceptable for your experimental goals.[6] If the sample is needed for further analysis where a coating would interfere, or if the surface topography is extremely complex, alternative methods should be considered.[6]

  • Method 1: Conductive Coating (If Permissible)

    • Material Selection: Choose an appropriate coating material. Gold (Au) or a gold-palladium (Au/Pd) alloy are common for general-purpose imaging due to their high secondary electron yield.[7] Carbon (C) is ideal for energy-dispersive X-ray spectroscopy (EDS) as its low-energy X-ray peak doesn't interfere with other elements.[6] Iridium (Ir) is excellent for ultra-high-resolution imaging as it has a fine grain size and does not oxidize.[6]

    • Application: Use a sputter coater or evaporative coater to apply a thin, uniform conductive layer onto the this compound sample.[7][8] A typical thickness for charge dissipation is between 2-10 nm.[9]

  • Method 2: Low Vacuum / Variable Pressure SEM (If Coating is Not an Option)

    • Principle: This technique introduces a small amount of gas (e.g., nitrogen or water vapor) into the sample chamber.[10][11] The electron beam ionizes these gas molecules, creating positive ions that neutralize the negative charge buildup on the sample surface.[12][13]

    • Procedure: Engage the low vacuum or variable pressure mode on your SEM.[14][15] The pressure in the chamber can be adjusted to minimize charging artifacts.[16] This method allows for the imaging of non-conductive samples in their natural state without coating.[16][17]

  • Optimize SEM Parameters:

    • Lower Accelerating Voltage (kV): Reducing the accelerating voltage (e.g., to 0.5-5 kV) can significantly decrease charging.[5][18] Lower energy electrons have less penetration depth, which can help balance the charge on the surface.[2][5]

    • Reduce Beam Current: A lower beam current deposits fewer electrons on the sample per unit of time, thus reducing the rate of charge accumulation.[1]

    • Adjust Scan Speed: In some cases, faster scan speeds can help mitigate charging by reducing the dwell time of the electron beam on any single point.[19]

  • Re-evaluate and Refine:

    • If charging persists after coating, consider increasing the coating thickness or choosing a more conductive material.[1]

    • If using low-vacuum mode, carefully adjust the chamber pressure to find the optimal level for charge neutralization.[16]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to charging in an SEM?

A1: this compound is a mineraloid composed of amorphous silica (SiO₂), essentially a natural glass.[3][4] It is often formed by the intense heat of a lightning strike melting quartz sand (fulgurites) or during meteorite impacts.[3][20] Like most glasses and ceramics, it is an electrical insulator.[6] When the electron beam of an SEM strikes the surface, the electrons are not conducted away, leading to a negative charge buildup, a phenomenon known as charging.[1][2]

Q2: What are the typical signs of charging in my SEM images of this compound?

A2: Common artifacts caused by charging include:

  • Unusually bright or glowing areas that may expand over time.[5][21]

  • Sudden shifts or drifting of the image.[1]

  • Distorted or stretched image features.[1]

  • Horizontal bright and dark bands or streaks across the image.[1]

  • Loss of fine surface detail.[22]

Q3: When should I choose conductive coating over low-vacuum SEM?

A3: The choice depends on your sample and analytical requirements.

  • Choose Conductive Coating: When high-resolution imaging is the primary goal and the sample does not need to be preserved in its original state.[12] Metal coatings provide a high secondary electron yield, which can improve the signal-to-noise ratio for detailed surface topography.[6][7]

  • Choose Low-Vacuum SEM (LV-SEM) or Variable Pressure SEM (VP-SEM): When the sample must remain unaltered for other analyses, is sensitive to the heat from coating, or when you need to perform compositional analysis (like EDS) without interference from a coating material.[6][16] It is also beneficial for samples with significant topography where a uniform coating is difficult to apply.[6]

Q4: What are the best coating materials for this compound?

A4: The ideal coating material depends on the type of analysis being performed.

Coating Material Primary Use Case Advantages Considerations
Gold (Au) / Gold-Palladium (Au/Pd) General high-resolution imagingHigh conductivity and secondary electron yield.[7] Au/Pd has a finer grain size than pure Au.[7]Can interfere with EDS analysis of certain elements. May obscure very fine surface features if too thick.
Carbon (C) EDS/Compositional Analysis, Backscattered Electron ImagingLow atomic number minimizes X-ray absorption and interference.[6] Good for BSE imaging.Lower secondary electron yield compared to metals, resulting in lower contrast for topographical imaging.[6]
Iridium (Ir) Ultra-high resolution imaging (>200,000x)Very fine grain size, does not oxidize.[6] Good for both imaging and EDS.Requires a high-vacuum sputter coater.[6] More expensive than other options.
Platinum (Pt) High-resolution imagingFine grain size, good conductivity.[8][23]Can be applied very thinly using a Focused Ion Beam (FIB) for specialized applications.[23]

Q5: What experimental protocol should I follow for sputter coating my this compound sample?

A5: The following is a general protocol for sputter coating. Always refer to the manual for your specific coating instrument.

Experimental Protocol: Sputter Coating for SEM

  • Sample Mounting: Securely mount the this compound sample on an SEM stub using conductive carbon tape or silver paint to ensure a good electrical path to ground.[24] Remove any loose particles from the sample surface.[24]

  • Coater Preparation: Ensure the sputter coater chamber is clean. Place the mounted sample on the stage inside the chamber.

  • Vacuum: Pump down the chamber to the required vacuum level (typically 10⁻² to 10⁻³ mbar).

  • Coating Parameters:

    • Set the desired coating thickness (e.g., 5-10 nm).

    • Set the appropriate current and coating time according to the manufacturer's guidelines for the chosen target material (e.g., Au, C, Ir).

  • Deposition: Introduce the process gas (typically Argon) and apply the voltage to the target to create a plasma. The target material will be sputtered onto the sample.

  • Venting: Once the desired thickness is achieved, turn off the power and vent the chamber to atmospheric pressure.

  • Imaging: The coated sample is now ready for SEM analysis.

Sample Preparation and Coating Workflow:

start Start: this compound Sample mount Mount Sample on SEM Stub (Conductive Adhesive) start->mount place_coater Place in Sputter Coater mount->place_coater pump_down Pump Down to High Vacuum place_coater->pump_down sputter Sputter with Selected Material (e.g., Au, C, Ir) pump_down->sputter vent Vent Chamber sputter->vent sem_imaging Transfer to SEM for Imaging vent->sem_imaging end Analysis Complete sem_imaging->end

Fig. 2: General workflow for sample preparation and sputter coating.

References

Technical Support Center: Interpretation of Ambiguous Microstructures in Lechatelierite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and materials analysts working with lechatelierite. The focus is on resolving ambiguities in microstructural interpretations, which are critical for determining the formation conditions (e.g., meteorite impact vs. lightning strike).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its microstructures often ambiguous?

A1: this compound is a mineraloid, essentially a natural silica (B1680970) glass (amorphous SiO₂), formed by the rapid melting and subsequent quenching of quartz-rich sand or rock.[1][2][3] Its formation occurs under extreme conditions, such as meteorite impacts, lightning strikes (creating formations called fulgurites), and volcanism.[1][2][4] The ambiguity in its microstructure arises from the ultra-fast and high-energy nature of its formation, which can create a complex variety of textures, flow bands, vesicles (bubbles), and relict inclusions that are difficult to definitively interpret.[2]

Q2: What are the primary formation mechanisms, and how do they influence the microstructure?

A2: The two main natural formation mechanisms are:

  • Meteorite Impact: Generates immense shock pressures (experiments suggest up to 85 GPa) and high temperatures, melting quartz grains.[1] This process can trap high-pressure mineral phases (e.g., coesite, stishovite) as inclusions and often results in schlieren (flow textures) and particles of unmelted or partially melted parent rock. This compound from impacts is a key component of tektites and other impact glasses like Libyan Desert Glass.[1][5]

  • Lightning Strikes: Creates fulgurites, which are typically hollow, branching tubes.[1][3][6] The microstructure of fulgurites is characterized by a glassy interior, often with trapped gas bubbles, and a rough exterior coated with partially melted sand grains.[4][6]

The key ambiguity lies in differentiating the fine-grained, vesicular textures of some impact glasses from the foamy textures seen in fulgurites without clear macroscopic context.

Q3: Can this compound contain impurities?

A3: While often defined as nearly pure silica glass (>99% SiO₂), this compound can incorporate trace impurities from the parent material.[2] For example, this compound within moldavite tektites has been found to contain trace amounts of Al, Mg, Na, K, Ca, and Fe.[7] The composition of these impurities, identifiable through techniques like Energy-Dispersive X-ray Spectroscopy (EDS), can provide clues about the original source rock.

Troubleshooting Guide

Problem 1: My SEM images show chaotic, vesicular (bubbly) textures. I cannot determine if the origin is from an impact event or a lightning strike.

Possible Cause Suggested Troubleshooting Step Rationale
Ambiguous Vesicle Morphology Perform a quantitative analysis of vesicle shapes and sizes. Lightning-induced fulgurites often have elongated, tubular vesicles aligned with the lightning's path, whereas impact melts may show more spheroidal vesicles from volatile expansion post-shock.Shape and orientation analysis can reveal directional forces (lightning) versus explosive decompression (impact).
Lack of Compositional Context Use an Energy-Dispersive X-ray Spectroscopy (EDS/EDX) detector during SEM analysis to map the elemental composition in and around the vesicles.Lightning can vaporize and incorporate elements from the immediate soil/sand. Impacts can vaporize both the projectile and target rock, potentially leading to different trace element signatures, including siderophilic (iron-loving) elements from the meteorite.
Overlapping Textural Features Analyze the sample using Raman spectroscopy, targeting areas within and around the glassy matrix.This technique is highly effective for identifying polymorphs of SiO₂. The presence of high-pressure polymorphs like coesite or stishovite (even as relict inclusions) is a definitive indicator of a meteorite impact. Fulgurites do not form under sufficient pressure to create these minerals.

Problem 2: I observe flow-like textures (schlieren) but cannot differentiate between viscous flow during formation and post-formation alteration or artifacts.

Possible Cause Suggested Troubleshooting Step Rationale
Low Imaging Contrast Use a Backscattered Electron (BSE) detector in the SEM instead of a Secondary Electron (SE) detector.BSE imaging is sensitive to atomic number contrast. If the flow bands have slight compositional variations (e.g., different concentrations of trace elements), BSE will provide much clearer contrast than SE, which is primarily topographic.
Indistinct Flow Boundaries Employ Cathodoluminescence (CL) microscopy or a CL detector on an SEM.Different generations of silica glass or silica with different trace element activators will luminesce differently. This can reveal hidden flow structures, healed micro-fractures, and distinguish between different melt phases that appear identical under normal electron imaging.
Potential Crystalline Relicts Use cross-polarized light microscopy on a thin section of the sample.This compound is isotropic (amorphous) and will appear black under cross-polarized light.[3] Any surviving crystalline quartz fragments (relict grains) will show birefringence (light up), clearly distinguishing them from the glassy matrix and confirming incomplete melting.

Quantitative Data Summary

The physical and chemical properties of this compound can vary based on its formation environment. The following table summarizes typical values.

PropertyThis compound (Impact Origin)This compound (Fulgurite Origin)Pure Fused Silica (Reference)
Formula SiO₂[1][3]SiO₂[1][3]SiO₂
Density (g/cm³) ~2.2 (can be <1.0 if highly vesicular)[1][3]2.5 - 2.7 (variable)[4]~2.20
Hardness (Mohs) ~6.5[1][4]~6.5[4]6.5 - 7
Refractive Index ~1.458 - 1.462~1.46~1.458
Key Microstructures Planar deformation features (in relict quartz), schlieren, fluidal textures, high-pressure mineral inclusions, heterogeneous vesicles.Tubular or branching structures, layered walls, abundant vesicles (often elongated), partially melted sand grains on the exterior.[4][6]Homogeneous, amorphous.
Common Impurities Trace elements from target rock and/or impactor (e.g., Fe, Ni, Al, K, Ca).[7]Elements from local soil/sand (e.g., Fe, Al, Ti). Iron can cause brownish-green coloration.[6]Extremely low impurity levels.

Experimental Protocols

Protocol 1: Scanning Electron Microscopy (SEM) with EDS for Microstructural and Compositional Analysis

  • Sample Preparation:

    • For bulk samples, mount the specimen on an aluminum stub using carbon tape or epoxy.

    • For high-resolution imaging and elemental analysis, create a polished thin section or an epoxy grain mount.

    • Ensure the surface is perfectly flat and polished (e.g., using diamond paste down to 1 µm) for quantitative EDS.

    • Coat the sample with a thin layer of carbon (~20 nm) to ensure electrical conductivity and prevent charging under the electron beam. Gold or platinum coating can be used for imaging but interferes with EDS analysis.

  • SEM Imaging:

    • Use an accelerating voltage of 15-20 kV. This provides a good balance between imaging resolution and X-ray generation for EDS.

    • Begin with the Secondary Electron (SE) detector to observe surface topography.

    • Switch to the Backscattered Electron (BSE) detector to identify compositional variations (phases with higher average atomic number appear brighter). This is crucial for distinguishing schlieren and inclusions.

  • EDS Analysis:

    • Perform spot analyses on features of interest (e.g., the glassy matrix, inclusions, different flow bands) to determine their elemental composition.

    • Generate elemental maps over a region of interest to visualize the spatial distribution of elements like Si, O, Al, Fe, K, and Ca. This can reveal chemical heterogeneities that define ambiguous microstructures.

Protocol 2: Raman Spectroscopy for Phase Identification

  • Objective: To non-destructively identify mineral phases and confirm the amorphous nature of the glass. This is the definitive method for identifying high-pressure SiO₂ polymorphs indicative of an impact origin.

  • Sample Preparation: A polished thin section or grain mount is ideal. The sample surface must be clean and directly accessible to the laser.

  • Instrumentation:

    • Use a confocal Raman microscope for high spatial resolution.

    • A common laser wavelength is 532 nm (green) or 785 nm (near-infrared). The 532 nm laser generally provides a stronger Raman signal for silicates.

  • Data Acquisition:

    • Focus the laser onto the feature of interest (e.g., a tiny crystalline inclusion).

    • Acquire a spectrum from approximately 100 cm⁻¹ to 1400 cm⁻¹.

    • The amorphous silica glass (this compound) will show very broad peaks, notably around 440 cm⁻¹ and 800 cm⁻¹.

    • Compare acquired spectra against a reference database. Key peaks to look for:

      • α-Quartz: Sharp peak at 464 cm⁻¹.

      • Coesite: Sharp peak at 521 cm⁻¹.

      • Stishovite: Sharp peak at 967 cm⁻¹.

    • The presence of coesite or stishovite is unambiguous proof of an impact origin.

Visualizations

Below are diagrams illustrating key workflows and logical processes for interpreting ambiguous microstructures in this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: High-Resolution Analysis cluster_2 Phase 3: Definitive Testing cluster_3 Phase 4: Interpretation Sample Sample Acquisition (Bulk rock, Fulgurite, Tektite) Optical Optical Microscopy (Cross-polarized light) Sample->Optical Thin section prep SEM SEM Imaging (SE + BSE Detectors) Optical->SEM EDS EDS Analysis (Elemental Mapping, Spot Analysis) SEM->EDS Raman Raman Spectroscopy EDS->Raman CL Cathodoluminescence EDS->CL Interp Final Interpretation Raman->Interp CL->Interp

Caption: Standardized experimental workflow for this compound analysis.

G start Ambiguous Microstructure Observed in Silica Glass q1 Are relict crystalline inclusions present? start->q1 q2 Perform Raman Spectroscopy on inclusions q1->q2 Yes q4 Is the overall structure a hollow, branching tube? q1->q4 No q3 High-pressure polymorphs (Coesite, Stishovite)? q2->q3 impact Origin: Meteorite Impact q3->impact Yes q3->q4 No (e.g., only Quartz) fulgurite Origin: Lightning (Fulgurite) q4->fulgurite Yes q5 Analyze elemental composition with EDS q4->q5 No q6 Anomalous Ni, Co, or other siderophilic elements present? q5->q6 q6->impact Yes inconclusive Origin Ambiguous (Requires further isotopic analysis) q6->inconclusive No

Caption: Decision tree for differentiating formation origins.

References

Technical Support Center: Analysis of Lechatelierite Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing heterogeneity in lechatelierite samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it form?

A: this compound is a natural silica (B1680970) glass (amorphous silicon dioxide, SiO₂), classified as a mineraloid because it lacks a crystalline structure.[1][2] It forms under conditions of extreme temperature and pressure that melt quartz-rich materials, followed by rapid cooling.[3] The most common formation mechanisms are lightning strikes on sand or soil, which create tubular structures called fulgurites, and meteorite impacts, which can produce this compound within tektites.[1][2][3]

Q2: What causes heterogeneity in this compound samples?

A: Heterogeneity in this compound arises from several factors related to its formation and the parent material. These include:

  • Incomplete Melting: Not all of the parent sand or rock may melt, leading to inclusions of original minerals like quartz.

  • Compositional Variations: The original material may not be pure silica, resulting in a glassy matrix with varying chemical compositions.[4] For example, fulgurites formed from clay-rich soil will have a different composition than those from pure sand.[5][6]

  • Physical Inhomogeneities: The rapid and often violent formation process can introduce bubbles (vesicles), flow structures (schlieren), and layers with different densities.[7]

  • Inclusions: During formation, this compound can incorporate surrounding materials, such as mineral grains or even organic matter.[8]

Q3: Why is it important to address heterogeneity in this compound analysis?

A: The heterogeneous nature of this compound can significantly impact the accuracy and reproducibility of experimental results. A single point analysis may not be representative of the entire sample. For example, the presence of crystalline inclusions can give misleading signals in techniques like X-ray diffraction (XRD) and Raman spectroscopy.[2] Compositional variations can affect the interpretation of geochemical data. Therefore, it is crucial to employ analytical strategies that can account for and characterize this heterogeneity to obtain a comprehensive understanding of the sample.

Data Presentation: Compositional and Physical Properties

The composition and physical properties of this compound can vary significantly depending on its origin. Below are tables summarizing typical data for different types of this compound.

Table 1: Major Element Composition of Tektites (% by weight)

OxideLibyan Desert GlassAustralasian Tektites
SiO₂96.5 - 99.0~73.5
Al₂O₃0.5 - 2.5~11.5
FeO0.1 - 0.5~4.7
MgO< 0.12.0 - 3.5
CaO0.1 - 1.02.0 - 3.5
Na₂O< 0.5~1.3
K₂O< 0.12.0 - 3.5
TiO₂< 0.1~0.7

Data compiled from various sources, including[9][10][11].

Table 2: Selected Trace Element Composition of Australasian Tektites (ppm)

ElementConcentration Range
Ni17 - 398
Cr25 - 209
Co4 - 50
SrVaries regionally
ZnEnriched in some samples

Data compiled from[4][7][9].

Table 3: Physical Properties of Fulgurite Types

Fulgurite TypeParent MaterialTypical Density (g/cm³)Key Characteristics
Type ISand~0.7Thin, glassy walls; often tubular and brittle.[5][6]
Type IIClay/Soil~1.2Thicker walls with variable glass content.[5][6]
Type IIICaliche (Calcite-rich soil)~2.1Thick, glass-poor walls.[5][6]
Type IVRockVariableGlassy crusts or veins on or within rocks.[6]
Type VDroplet FulguritesVariableBotryoidal surface formations.[6]

Classification based on Pasek et al. (2012) as cited in[5].

Experimental Protocols

Protocol 1: Sample Preparation for SEM/EDS Analysis

This protocol describes the preparation of a polished block of a this compound sample, suitable for obtaining high-quality backscattered electron (BSE) images and quantitative energy-dispersive X-ray spectroscopy (EDS) data.

  • Sectioning:

    • Cut a representative piece of the this compound sample using a low-speed diamond saw to a size that fits within a 25 mm or 30 mm diameter mold.[12] This minimizes deformation of the sample.[13]

  • Mounting:

    • Place the cut sample face-down in a mold.

    • Mix a low-viscosity epoxy resin and hardener (e.g., EpoFlo Epoxy at a 3.3:1 ratio).[12]

    • Pour the epoxy into the mold, covering the sample.

    • Place the mold in a vacuum oven to remove trapped air bubbles.[12]

    • Cure the epoxy on a hot plate at a low temperature for 24-48 hours.[12]

  • Grinding:

    • Begin grinding the exposed sample surface using a series of progressively finer silicon carbide (SiC) papers (e.g., starting with 600 grit) to achieve a flat surface.[12]

    • Use water as a lubricant and rinse the sample thoroughly between grit sizes.[13]

  • Polishing:

    • After grinding, begin polishing with a 9 µm diamond suspension on a polishing cloth.[12]

    • Continue polishing with progressively finer diamond suspensions, for example, 6 µm, 3 µm, and 1 µm.[3][12]

    • For a final polish, use a 0.5 µm diamond grit or a colloidal silica suspension for 1-2 minutes.[3][13]

    • Between each polishing step, ultrasonically clean the sample in deionized water to remove abrasive particles.[3]

  • Carbon Coating:

    • For non-conductive samples like this compound, a conductive coating is necessary to prevent charging under the electron beam.[14][15]

    • Place the polished sample in a carbon coater.

    • Evaporate a thin layer of amorphous carbon onto the sample surface. A thickness of 5-20 nm is generally sufficient for SEM/EDS analysis.[14]

Protocol 2: Preparation of Polished Thin Sections

Thin sections are used for analysis with a petrographic microscope and can also be used for micro-Raman spectroscopy.

  • Slab Cutting: Cut a slab from the rock sample, approximately 1/8 inch thick.[16]

  • Initial Lapping: Grind one side of the slab on a coarse and then a fine grinding lap until it is flat and smooth.[16]

  • Mounting:

    • Frost one side of a glass slide by grinding it on the fine lap.[16]

    • Heat both the glass slide and the polished side of the rock slab.

    • Apply a thin layer of thermoplastic cement or epoxy to both heated surfaces and press the rock slab onto the frosted side of the slide, ensuring no air bubbles are trapped.[16][17]

  • Sectioning and Thinning:

    • Using a cut-off saw, trim the rock slice to a thickness of about 0.5 mm.[16]

    • Grind the section on coarse and fine laps until the minerals become transparent, aiming for a final thickness of 30 micrometers.[16][18]

  • Final Polishing:

    • Polish the thin section using fine abrasive powders (e.g., 1 µm alumina (B75360) or diamond) to achieve a smooth, scratch-free surface suitable for microscopy.[12]

Troubleshooting Guides

Raman Spectroscopy

Q: My Raman signal is very weak or non-existent. What should I do?

A:

  • Check Laser Power and Wavelength: The laser power might be too low. Increase it cautiously to avoid damaging the sample.[19] The chosen wavelength may also be unsuitable for your sample.[19]

  • Sample Preparation and Positioning: Ensure the sample surface is clean and properly focused under the microscope objective. For solid samples, a smooth, polished surface minimizes scattering losses.[19]

  • Optical Alignment: Verify that the laser, collection optics, and detector are correctly aligned according to the instrument's manual.

Q: I see a very high, broad background in my spectrum (fluorescence). How can I reduce it?

A: Fluorescence is a common issue that can overwhelm the weaker Raman signal.[20]

  • Change Excitation Wavelength: Switching to a longer wavelength laser (e.g., 785 nm or 1064 nm) can significantly reduce fluorescence.[19][20]

  • Photobleaching: Expose the sample to the laser for an extended period before acquiring the spectrum. This can sometimes "burn out" the fluorescent components.[20]

  • Software Correction: Use baseline correction algorithms in your software to subtract the broad fluorescence background from the spectrum.[20][21]

Q: My spectrum shows broad, rounded peaks. What does this mean?

A: Broad peaks are characteristic of amorphous materials like this compound, which lack long-range atomic order.[22] A broad hump, especially around 500 cm⁻¹, is a signature of amorphous SiO₂ glass.[23] If you also see sharp, well-defined peaks, these likely indicate the presence of crystalline inclusions (e.g., quartz) within the glassy matrix.[8]

X-ray Diffraction (XRD)

Q: My XRD pattern shows a broad "hump" instead of sharp peaks. Is this normal?

A: Yes, this is the expected pattern for an amorphous material like this compound.[2] The broad hump indicates the absence of a long-range crystalline structure.[2] The position of the hump can provide information about the average atomic spacing in the glass.

Q: How can I identify crystalline minerals within my amorphous this compound sample?

A: If your sample contains crystalline inclusions, you will see sharp diffraction peaks superimposed on the broad amorphous hump.[24] To identify these minerals, you can:

  • Background Subtraction: Carefully model and subtract the amorphous background to better resolve the crystalline peaks.

  • Database Matching: Compare the positions and relative intensities of the sharp peaks to a mineral diffraction database (e.g., the ICDD database).[15]

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

Q: My sample is charging under the electron beam, causing image distortion. How can I prevent this?

A: Charging occurs because this compound is not electrically conductive.

  • Conductive Coating: The most common solution is to apply a thin conductive coating, typically carbon, to the sample surface as described in Protocol 1.[14][15] A carbon coating of 5-20 nm is usually sufficient.[14]

  • Low Vacuum Mode: If available on your SEM, operating in low vacuum (or "variable pressure") mode can help dissipate charge by introducing gas molecules into the chamber.

  • Lower Accelerating Voltage: Using a lower accelerating voltage can reduce the interaction volume and minimize charging effects.

Q: My EDS elemental analysis totals are not 100%. Why?

A:

  • Sample Topography: Quantitative EDS analysis assumes a flat, polished sample.[25] Rough surfaces can cause X-rays to be blocked or scattered, leading to inaccurate results. Ensure your sample is well-polished as per Protocol 1.

  • Unanalyzed Light Elements: EDS has poor sensitivity for very light elements (e.g., hydrogen, lithium, beryllium). If your sample contains significant amounts of these, or water, they will not be detected, leading to low totals.

  • Normalization: "Standardless" quantitative EDS often normalizes the results to 100%.[26] While convenient, this can hide errors.[26] If your un-normalized totals are significantly off, it indicates a potential issue with the sample, standards, or instrument settings. For major elements (>20 wt%), the relative error should ideally be ≤ ±5%.

Visualizations

Experimental Workflow for Heterogeneous this compound Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Multi-Technique Analysis cluster_interp Data Interpretation cluster_result Final Result start Bulk this compound Sample sectioning Sectioning start->sectioning mounting Mounting & Polishing (Protocols 1 & 2) sectioning->mounting sem_eds SEM/EDS Analysis (Morphology, Composition) mounting->sem_eds xrd XRD Analysis (Crystallinity) mounting->xrd raman Raman Spectroscopy (Molecular Structure) mounting->raman correlation Correlate Data (Map composition to phases) sem_eds->correlation xrd->correlation raman->correlation heterogeneity Characterize Heterogeneity (Inclusions, zoning, etc.) correlation->heterogeneity report Comprehensive Sample Characterization heterogeneity->report

Caption: A general workflow for the characterization of heterogeneous this compound samples.

Troubleshooting High Fluorescence in Raman Spectroscopy

troubleshooting_workflow cluster_hardware Hardware Adjustments cluster_software Software Adjustments cluster_outcome Outcome start High Fluorescence Background Observed change_laser Switch to longer wavelength laser (e.g., 785 nm) start->change_laser photobleach Attempt Photobleaching change_laser->photobleach Not effective or not available success Raman Signal Resolved change_laser->success Effective baseline_correction Apply Baseline Correction Algorithm photobleach->baseline_correction Not effective photobleach->success Effective baseline_correction->success Effective fail Signal Still Obscured (Re-evaluate sample prep) baseline_correction->fail Not effective

Caption: A decision tree for troubleshooting high fluorescence in Raman spectroscopy.

References

Fulgurite Sample Handling and Preservation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and collections managers with best practices for handling, preserving, and analyzing fulgurite samples. Given their fragile nature and unique formation, proper care is essential to maintain their scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What is the best way to handle a newly collected fulgurite sample in the field?

A1: Immediate and careful handling in the field is critical due to the inherent fragility of most fulgurites, especially sand-based (Type I) varieties.[1][2]

  • Initial Documentation: Before extraction, photograph the fulgurite in situ, documenting its location, orientation, and any surrounding geological context.

  • Gentle Extraction: Excavate the surrounding sediment carefully to expose the full extent of the specimen. Avoid applying direct pressure to the fulgurite itself.

  • Support and Transport: For delicate, branching, or long specimens, it's crucial to provide support during extraction and transport.[1] This can be achieved by creating a rigid support structure or a bed of soft material (e.g., cotton batting) within a field container. Wrap individual, delicate pieces in acid-free tissue and place them in sealed polyethylene (B3416737) bags to buffer against environmental changes.[3]

Q2: How should fulgurite samples be stored for long-term preservation?

A2: Long-term storage conditions are vital for preventing degradation. The primary goals are to minimize physical stress, control the environment, and prevent contamination.

  • Environment: Store specimens in a stable, climate-controlled environment. Ideal conditions are a relative humidity (RH) of 45-60% and a stable temperature between 16-22°C (60-72°F) to prevent issues like pyrite (B73398) decay, which can cause samples to crumble.[4] Keep samples out of direct sunlight.[4]

  • Containers: Use archival-quality, acid-free materials for storage.[5] Clear, lidded polystyrene boxes with custom-cut Plastazote foam inserts are ideal as they provide physical support and reduce the need for direct handling.[4] For smaller fragments, 4 mil thick, perforated polyethylene zip-top bags are acceptable.[5][6]

  • Labeling: All documentation should be on acid-free paper or entered into a permanent database.[6] Labels should include a unique specimen identifier, collection date, location (with coordinates), and any initial observations.[7]

Q3: What are the primary non-destructive analytical techniques for fulgurites?

A3: Non-destructive analysis should precede any destructive methods to preserve the sample's structure.

  • Microscopy: Optical and scanning electron microscopy (SEM) are used to study the texture, porosity, and microstructure of the fulgurite glass and included mineral grains.[8][9]

  • X-Ray Analysis: X-ray diffraction (XRD) can identify crystalline phases (e.g., quartz, cristobalite) within the amorphous glass matrix.[8][10] Micro-XRF (X-ray fluorescence) can map elemental distribution across the sample surface.

  • Spectroscopy: Raman spectroscopy is a powerful non-destructive technique used to identify mineral phases (like anatase, a polymorph of TiO2), different forms of silica (B1680970), and even trapped organic matter like polyaromatic hydrocarbons (PAHs).[11][12]

Q4: My fulgurite sample is extremely fragile. How can it be stabilized for analysis?

A4: Consolidation may be necessary for very fragile or friable specimens. This involves impregnating the sample with a resin to bind the particles together.

  • Consolidants: Epoxy resins are commonly used for consolidating porous geological materials.[13][14] Products like Paraloid B72 or cyclo-aliphatic epoxy resins can be applied in a dilute solution.[14][15]

  • Procedure: The process typically involves applying the consolidant under a vacuum to ensure deep penetration into the sample's pores. The specific protocol depends on the resin used.[13]

  • Important Consideration: Consolidation is an irreversible process. The decision to consolidate should be made carefully, and the treatment must be fully documented.[6] Always consult with a conservation specialist if possible.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Sample is crumbling or breaking apart during handling. High fragility is inherent to many fulgurite types, especially those formed in loose sand.[1][2]Minimize direct handling. Use custom foam supports for storage and transport. For analysis, consider consolidating a fragment of the sample with an appropriate resin (see FAQ Q4).
Unexpected elements (e.g., copper) appear in chemical analysis. Contamination from collection tools, storage containers, or the lightning conductor itself (e.g., power lines, metal fences).[1]Use clean, appropriate tools for collection. Store samples in archivally stable, non-reactive containers.[5][7] Document the collection site thoroughly to identify potential sources of man-made contaminants.
Analytical results (e.g., crystallinity, composition) are inconsistent across the same sample. Fulgurites are compositionally and texturally heterogeneous.[10][16] The extreme and rapid heating and cooling create diverse zones, from fully melted glass in the core to partially melted or shocked minerals at the rim.[16][17]Perform analyses on multiple, well-documented locations on the sample (e.g., inner wall, outer wall, glassy vs. crystalline areas). Use mapping techniques (e.g., SEM-EDS, Micro-Raman) to visualize this heterogeneity.[16]
Darkening or "weeping" of brown droplets on the specimen surface. This is often a sign of pyrite decay, where iron pyrite reacts with moisture in the air (RH > 60%) to form iron sulfates and weak sulfuric acid.[4]Immediately move the specimen to a low-humidity environment (RH < 45%). Consult a conservator for specialized treatment options. Isolate the affected specimen to prevent cross-contamination of other samples.

Data & Protocols

Table 1: Comparative Physical Properties of Fulgurite Types

The properties of fulgurites are highly dependent on the parent material struck by lightning.[1]

Fulgurite TypeParent MaterialTypical MorphologyAverage Density (g/cm³)Key Characteristics
Type I Quartz SandThin-walled, hollow glassy tubes.[2][18]~0.7Very fragile; walls are nearly pure silica glass (lechatelierite).[1][18]
Type II Clay / SoilThicker, melt-rich walls.[18]~1.2More robust than Type I; variable glass content.[18]
Type III Caliche (Calcite-rich soil)Thick, glass-poor walls.[18]~2.1Often lacks a hollow center; granular texture.[2][18]
Type IV Rock (e.g., Granite)Glassy crust on unmelted rock surface.[2][8]>2.3Porous, glassy layer coating the parent rock.[8]
Experimental Protocol: Preparation of a Fulgurite Thin Section for Petrographic Analysis

This protocol is adapted from standard procedures for preparing geological thin sections and must be modified for the fragility of fulgurites.[13]

  • Selection & Consolidation:

    • Select a representative fragment of the fulgurite.

    • If the sample is friable, it must be impregnated with epoxy resin under vacuum.[13] This binds the grains together. Allow the epoxy to fully cure (24-48 hours, depending on the product).[13]

  • Cutting & Mounting:

    • Using a low-speed diamond saw with a coolant, carefully cut a flat surface on the impregnated sample.

    • Thoroughly clean and dry the cut surface.[13]

    • Mix a mounting epoxy (ideally with a refractive index of 1.54) and apply a thin, even coat to the polished side of the sample and to a frosted petrographic microscope slide.[13]

    • Press the sample firmly onto the slide, ensuring no air bubbles are trapped, and allow it to cure completely.

  • Grinding & Polishing:

    • Using the rock saw, trim the excess sample material from the slide, leaving a section approximately 1-2 mm thick.

    • Begin grinding the section using progressively finer silicon carbide grits (e.g., 220, 400, 600) on a lapidary wheel until the section is approximately 100 micrometers thick.[13]

    • Finish grinding by hand on a glass plate with the finest grit until the desired thickness of 30 micrometers is reached. Check thickness frequently with a petrographic microscope (quartz should appear white to pale yellow under cross-polarized light).

    • Polish the section with a fine alumina (B75360) or diamond paste to achieve a smooth, scratch-free surface for analysis.

Visualizations

Diagram 1: Fulgurite Handling and Curation Workflow

This diagram outlines the logical flow from sample discovery in the field to its final archival storage and potential analysis.

FulguriteWorkflow cluster_field Field Stage cluster_lab Laboratory Stage cluster_analysis Analysis Stage discovery Discovery & In Situ Documentation excavation Gentle Excavation discovery->excavation stabilization Field Stabilization & Packing excavation->stabilization transport Transport to Lab stabilization->transport accession Accessioning & Initial Assessment transport->accession cleaning Cleaning (if necessary, minimal water) accession->cleaning storage Archival Storage (Climate Controlled) cleaning->storage analysis Analysis Staging storage->analysis non_destructive Non-Destructive Analysis (Microscopy, XRD, Raman) analysis->non_destructive destructive_prep Sample Prep (Thin Section, etc.) non_destructive->destructive_prep destructive Destructive Analysis (Geochemistry) destructive_prep->destructive

Caption: Workflow from fulgurite field collection to laboratory curation and analysis.

Diagram 2: Analytical Decision Pathway

This diagram illustrates the decision-making process for selecting appropriate analytical techniques based on the research question and sample characteristics.

AnalyticalPathway start Fulgurite Sample Received for Analysis q1 Is the sample extremely fragile? start->q1 consolidation Consolidate a sub-sample q1->consolidation Yes q2 Research Goal? q1->q2 No consolidation->q2 morphology Morphology & Microstructure q2->morphology mineralogy Mineralogy & Crystallinity q2->mineralogy composition Elemental & Chemical Comp. q2->composition sem SEM / Optical Microscopy morphology->sem xrd XRD / Raman Spectroscopy mineralogy->xrd xrf XRF / EPMA (Destructive Prep) composition->xrf

Caption: Decision pathway for selecting analytical methods for fulgurite studies.

References

Technical Support Center: Porous Lechatelierite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common analytical challenges encountered when working with porous lechatelierite. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the characterization and application of porous this compound.

1. Characterization & Structural Analysis

QuestionAnswer
My porous this compound sample appears to be fracturing during mercury intrusion porosimetry (MIP), leading to inaccurate pore size distribution data. What can I do? This compound, being a glass, can be fragile. High pressures used in MIP to probe smaller pores (0.5 µm to 4 nm) can cause the pore structure to collapse, leading to erroneous results.[1] Troubleshooting Steps: 1. Lower the Maximum Pressure: If your primary interest is in larger pores, limit the maximum applied pressure to avoid sample compression.[1] 2. Consider Alternative Techniques: For smaller mesopores and micropores, Gas Adsorption analysis (e.g., with nitrogen) is a non-destructive alternative.[1] For a comprehensive analysis, you might need to combine data from both MIP (for macropores) and gas adsorption (for meso- and micropores).
The BET surface area calculated from my nitrogen adsorption data seems incorrect or shows poor linearity. What are the common pitfalls? This can be due to several factors: 1. Inappropriate Relative Pressure Range: For microporous materials, the standard BET range (P/P₀ of 0.05 - 0.3) may not be suitable as monolayer formation and micropore filling can be difficult to distinguish.[2] This can lead to an overestimation of the monolayer capacity.[2] 2. Sample Outgassing Issues: Incomplete removal of adsorbed contaminants from the sample surface before analysis will lead to an underestimation of the surface area. Ensure your outgassing temperature and duration are appropriate for silica-based materials without causing structural changes. 3. Instrumental Leaks: A leak in the analysis system can lead to non-physical adsorption-desorption isotherms, where the desorption branch is below the adsorption branch.[3]
How can I get a complete picture of the pore structure, from micropores to macropores? No single technique is typically sufficient for a wide range of pore sizes. A multi-technique approach is often necessary: - Gas Adsorption (e.g., N₂ or Ar): Ideal for micropores (<2 nm) and mesopores (2-50 nm).[4] - Mercury Intrusion Porosimetry (MIP): Best suited for mesopores and macropores (>50 nm).[1][4] - Imaging Techniques (SEM, TEM): Provide direct visualization of the pore structure and morphology.
I'm observing hysteresis in my nitrogen adsorption/desorption isotherm. What does this indicate? The presence of a hysteresis loop is common for mesoporous materials and is related to the pore shape and the mechanism of capillary condensation and evaporation. The type of hysteresis loop can provide qualitative information about the pore geometry (e.g., cylindrical, ink-bottle, or slit-shaped pores).

2. Drug Development & Application

QuestionAnswer
I'm experiencing incomplete release of my drug from the porous this compound carrier. What could be the cause? Incomplete drug release is a known challenge and can be attributed to: 1. Strong Drug-Silica Interactions: Electrostatic interactions or hydrogen bonding between the drug molecules and the silanol (B1196071) groups on the silica (B1680970) surface can lead to strong adsorption and prevent complete release.[5] This is particularly relevant for weakly basic drugs.[5] 2. Poor Drug Solubility in the Release Medium: If the drug has low solubility in the dissolution medium, it may not be effectively released from the pores. 3. "Ink-Bottle" Pores: These are pores with narrow openings and larger bodies. The drug may be trapped within the larger cavities if the release conditions are not sufficient to overcome the capillary effects of the narrow necks.[6]
My drug release profile shows a very high initial burst release. How can I control this? A high initial burst is often due to the drug adsorbed on the external surface of the particles. To mitigate this: 1. Optimize Drug Loading Conditions: Adjusting parameters like solvent, temperature, and drug concentration during loading can influence the distribution of the drug between the interior pores and the external surface.[7] 2. Surface Modification: Functionalizing the surface of the porous this compound can help in controlling the release kinetics. 3. Washing Step: A gentle washing step after drug loading can remove the loosely bound drug from the external surface.
How do I choose the right in-vitro release testing method for my drug-loaded porous this compound? The choice of method is critical and can significantly impact the observed release profile.[8] Common methods include: 1. Sample and Separate: Involves separating the particles from the release medium at each time point. It's crucial to replenish the medium to maintain sink conditions.[8][9] 2. Dialysis Bag Method: The particles are placed in a dialysis bag, and the drug release is monitored in the surrounding medium.[8][10] The molecular weight cut-off of the membrane and agitation are key parameters.[8]
Can the amorphous nature of this compound affect drug stability? Yes, the amorphous surface of this compound, with its disordered structure and potential for surface defects like silanol groups, can influence drug adsorption and potentially its chemical stability.[11] The effect of moisture can also be detrimental to the stability of the drug-loaded system.

Quantitative Data Summary

Table 1: Typical Pore Characterization Data for Porous Silica

ParameterTechniqueTypical Value RangeKey Considerations
Specific Surface Area (BET) Nitrogen Adsorption100 - 1500 m²/gCan be overestimated in microporous materials.[2]
Pore Volume Nitrogen Adsorption / MIP0.5 - 2.5 cm³/gDependent on the pore size range measured.
Average Pore Diameter Nitrogen Adsorption (BJH) / MIP2 - 50 nm (mesoporous)Different techniques are sensitive to different pore size ranges.
Porosity Mercury Intrusion Porosimetry30 - 80%High pressure in MIP can alter the structure of fragile materials.[1]

Experimental Protocols

1. Mercury Intrusion Porosimetry (MIP)

  • Objective: To determine the pore size distribution, pore volume, and porosity of macroporous and larger mesoporous this compound.

  • Methodology:

    • Sample Preparation: Ensure the sample is thoroughly dried to remove any adsorbed moisture. The sample mass required will depend on its porosity.

    • Penetrometer Loading: Place the dried sample in a penetrometer (sample cell).

    • Evacuation: Evacuate the penetrometer to remove air from the sample and the cell.

    • Mercury Filling: Fill the penetrometer with mercury under vacuum.

    • Low-Pressure Analysis: Gradually increase the pressure (typically with nitrogen gas) to intrude mercury into the larger pores.[12]

    • High-Pressure Analysis: Transfer the penetrometer to a high-pressure chamber. Increase the pressure incrementally (using a hydraulic fluid), forcing mercury into progressively smaller pores.[1] The volume of intruded mercury is recorded at each pressure step.[13]

    • Data Analysis: The Washburn equation is used to correlate the applied pressure with the pore diameter, generating a pore size distribution curve.[7][13]

2. Nitrogen Gas Adsorption Analysis

  • Objective: To determine the specific surface area (BET), pore volume, and pore size distribution of microporous and mesoporous this compound.

  • Methodology:

    • Sample Preparation (Outgassing): Weigh a suitable amount of the sample into a sample tube. Heat the sample under vacuum or a flow of inert gas to remove adsorbed contaminants from the surface. The temperature and duration should be optimized to avoid altering the material's structure.

    • Analysis: Cool the sample to cryogenic temperature (typically 77 K, the boiling point of liquid nitrogen).

    • Adsorption Isotherm: Introduce known volumes of nitrogen gas into the sample tube in a stepwise manner. After each dose, allow the system to equilibrate and measure the pressure. This generates the adsorption isotherm (volume of gas adsorbed vs. relative pressure).[14]

    • Desorption Isotherm: After reaching a relative pressure close to 1.0, incrementally decrease the pressure and measure the volume of gas desorbed to generate the desorption isotherm.

    • Data Analysis:

      • BET (Brunauer-Emmett-Teller) Method: Use the adsorption data in the appropriate relative pressure range to calculate the specific surface area.[2]

      • BJH (Barrett-Joyner-Halenda) Method: Analyze the desorption branch of the isotherm to determine the pore size distribution for mesopores.

      • t-Plot or αs-Plot Methods: Can be used to assess the micropore volume.

3. In-Vitro Drug Release Testing (Dialysis Bag Method)

  • Objective: To evaluate the release kinetics of a drug from porous this compound in a simulated physiological environment.

  • Methodology:

    • Preparation of Drug-Loaded Particles: Disperse a precisely weighed amount of the drug-loaded porous this compound in a small volume of the release medium.[10]

    • Dialysis Bag Setup: Transfer the dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the particles.[8]

    • Release Study: Place the sealed dialysis bag into a larger vessel containing a known volume of the release medium (e.g., phosphate-buffered saline, PBS) maintained at a constant temperature (e.g., 37°C) with constant agitation.[10]

    • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium from the external vessel.

    • Medium Replenishment: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[8]

    • Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

    • Data Analysis: Calculate the cumulative percentage of drug released over time to generate the drug release profile.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_application Application-Specific Analysis Sample Porous this compound Sample Drying Drying / Outgassing Sample->Drying DrugLoading Drug Loading (optional) Drying->DrugLoading MIP Mercury Intrusion Porosimetry (Macropores) Drying->MIP GasAdsorption Gas Adsorption (Meso-/Micropores) Drying->GasAdsorption Microscopy SEM / TEM (Morphology) Drying->Microscopy DrugRelease In-Vitro Drug Release DrugLoading->DrugRelease

Caption: General experimental workflow for the characterization of porous this compound.

Troubleshooting_Tree cluster_MIP Mercury Intrusion Porosimetry cluster_GasAdsorption Gas Adsorption Start Inaccurate Pore Size Data? MIP_Issue Suspected Sample Fracturing? Start->MIP_Issue Using MIP GA_Issue Poor BET Linearity? Start->GA_Issue Using Gas Adsorption MIP_Solution Limit Max Pressure or Use Gas Adsorption MIP_Issue->MIP_Solution Yes GA_Solution1 Adjust P/P₀ Range GA_Issue->GA_Solution1 GA_Solution2 Check Outgassing Procedure GA_Issue->GA_Solution2

Caption: Decision tree for troubleshooting common pore size analysis issues.

Drug_Release_Factors cluster_material Material Properties cluster_drug Drug Properties cluster_conditions Experimental Conditions center_node Drug Release Profile PoreSize Pore Size & Distribution PoreSize->center_node SurfaceChem Surface Chemistry (Silanol Groups) SurfaceChem->center_node Porosity Porosity Porosity->center_node Solubility Solubility Solubility->center_node DrugChem Drug Chemistry (pKa, Charge) DrugChem->center_node pH Release Medium pH pH->center_node Agitation Agitation Agitation->center_node

Caption: Factors influencing the drug release profile from porous this compound.

References

Technical Support Center: Lechatelierite Microanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the microanalysis of lechatelierite, a naturally occurring silica (B1680970) glass. The information is tailored to researchers, scientists, and drug development professionals utilizing electron probe microanalysis (EPMA) for their studies.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable calibration standards for quantitative EPMA of this compound?

A1: Given that this compound is essentially amorphous silicon dioxide (SiO₂), the ideal calibration standards are pure, homogeneous silica glasses or minerals with well-characterized compositions. Commonly used standards include:

  • Synthetic SiO₂ Glass: High-purity synthetic silica glass is an excellent primary standard due to its compositional similarity to this compound.

  • NIST Glass Standards: The National Institute of Standards and Technology (NIST) provides several Standard Reference Materials (SRMs) that are suitable for silicate (B1173343) analysis. These include SRM 470 (K-411 and K-412 glasses) and the SRM 1871-1875 series of microanalysis glasses.[1]

  • Natural Minerals: While not glasses, well-characterized quartz (SiO₂) or other stable silicate minerals can be used as primary or secondary standards.

Q2: How should I prepare my this compound sample for EPMA?

A2: Proper sample preparation is critical for accurate quantitative analysis. The standard procedure for geological samples like this compound is as follows:

  • Mounting: If the sample is small or fragile, it should be mounted in an epoxy resin puck.

  • Grinding and Polishing: The mounted sample must be ground to create a flat surface and then polished to a mirror finish. A final polish with 0.25-micron diamond paste or colloidal silica is recommended to minimize surface irregularities that can affect X-ray generation and detection.[2]

  • Cleaning: The polished surface must be thoroughly cleaned to remove any polishing residue or contaminants.

  • Carbon Coating: As this compound is an electrical insulator, a thin, uniform layer of carbon (typically 20-30 nm) must be evaporated onto the polished surface to provide a conductive path for the electron beam and prevent charging.[1]

Q3: What are the typical instrumental parameters for this compound microanalysis?

A3: While optimal conditions can vary between instruments, a common starting point for silicate glass analysis is:

  • Accelerating Voltage: 15 kV is a standard voltage for the analysis of major and minor elements in silicates.

  • Beam Current: A beam current of 10-20 nA is typically used. For alkali-bearing glasses, a lower beam current may be necessary to minimize element migration.

  • Beam Diameter: A defocused beam (5-10 µm) is often preferred for analyzing glasses to reduce the risk of sample damage and alkali migration.[3]

Troubleshooting Guide

Problem Possible Causes Solutions
Low analytical totals (<98%) 1. Presence of unanalyzed volatile components (e.g., water). 2. Sub-surface charging of the insulating sample.[4] 3. Incorrect background correction.1. If hydrous, consider that the difference from 100% may be due to water content. However, this "analysis by difference" can be inaccurate.[4] 2. Ensure a high-quality, uniform carbon coat. Consider using a lower beam current or a larger spot size. Calibrating with hydrous glass standards can help mitigate this effect.[4] 3. Carefully select background positions away from any interfering peaks.
Inaccurate results for light elements (e.g., Na, K) 1. Migration of mobile alkali elements under the electron beam. 2. Absorption of low-energy X-rays by the carbon coat.1. Use a defocused beam, a lower beam current, and shorter counting times for these elements. Analyze mobile elements at the beginning of the analytical routine. 2. Ensure the carbon coat is not excessively thick. Use standards with a similar carbon coat thickness.
Poor reproducibility of measurements 1. Sample heterogeneity. 2. Instrumental drift. 3. Sample charging due to a poor carbon coat.1. Analyze multiple points on the sample to assess homogeneity. Use backscattered electron (BSE) imaging to identify any compositional variations. 2. Regularly check and recalibrate the instrument using your primary standards throughout the analytical session. 3. Re-coat the sample if the carbon coat is damaged or non-uniform.
Spectral peak overlaps Interference from X-ray lines of other elements present in the sample or standards.Use wavelength-dispersive spectrometry (WDS) for its high spectral resolution to separate interfering peaks. Carefully select analyzing crystals and spectrometer positions to minimize overlaps.

Data Presentation

Table 1: Composition of Selected NIST Glass Standards for Microanalysis
StandardSiO₂ (wt%)Al₂O₃ (wt%)FeO (wt%)MgO (wt%)CaO (wt%)Na₂O (wt%)K₂O (wt%)
NIST SRM 470 (K-411) 54.89.911.29.211.2--
NIST SRM 470 (K-412) 45.515.09.914.815.2--
NIST SRM 610/611 ~72~14--~12~11~4
NIST SRM 612/613 ~72~14--~12~11~4
NIST SRM 614/615 ~72~14--~12~11~4

Note: Compositions for SRM 610-615 are nominal base glass compositions; these standards are primarily for trace element analysis and contain a wide array of doped elements at various concentrations.[5][6]

Table 2: Representative Elemental Composition of Libyan Desert Glass (this compound)
OxideConcentration (wt%)
SiO₂98.0 - 99.0
Al₂O₃0.5 - 1.5
FeO/Fe₂O₃0.1 - 0.5
TiO₂< 0.1
CaO< 0.1
MgO< 0.1
Na₂O< 0.2
K₂O< 0.1

Note: This table represents a typical compositional range for Libyan Desert Glass, a well-known form of this compound.[7][8]

Experimental Protocols

Detailed Methodology for EPMA of this compound

This protocol outlines the key steps for quantitative analysis of this compound using an electron probe microanalyzer.

  • Sample Preparation:

    • Prepare a polished, carbon-coated thick section or epoxy mount of the this compound sample as described in the FAQ section.

    • Ensure the sample surface is clean and free of defects.

  • Instrument Setup and Calibration:

    • Load the sample and a suite of calibration standards into the instrument.

    • Establish a high vacuum in the sample chamber.

    • Set the accelerating voltage to 15 kV and the beam current to 10-20 nA.

    • Select a defocused beam of 5-10 µm diameter.

    • Perform a wavelength scan on the standards to confirm the peak positions for all elements of interest.

    • Calibrate the spectrometers by acquiring X-ray intensities on the primary standards for each element. Use a high-purity SiO₂ glass or a well-characterized silicate standard for Si calibration.

  • Data Acquisition:

    • Use backscattered electron (BSE) imaging to navigate the sample and select representative, homogeneous areas for analysis. Avoid cracks, inclusions, or surface imperfections.

    • For each analysis point, acquire X-ray counts for all elements. It is advisable to measure mobile elements like Na and K at the beginning of the acquisition sequence.

    • Measure background X-ray intensities on either side of each elemental peak to allow for accurate background subtraction.

    • Analyze secondary standards (e.g., other well-characterized glasses or minerals) as unknowns to verify the accuracy and precision of the calibration.

  • Data Processing:

    • The raw X-ray intensities are corrected for background, dead time, and instrumental drift.

    • The corrected intensities from the unknown are ratioed to those from the standards.

    • A matrix correction procedure (e.g., ZAF or φ(ρz)) is applied to the raw data to account for differences in the physical and chemical properties between the standards and the unknown sample. This corrects for atomic number (Z), absorption (A), and fluorescence (F) effects.

    • The final elemental concentrations are typically reported as weight percent oxides.

Mandatory Visualization

EPMA_Workflow_for_Lechatelierite_Analysis cluster_prep Sample & Standard Preparation cluster_analysis EPMA Analysis cluster_processing Data Processing & Quality Control Prep_Sample Mount & Polish Sample Clean_Sample Clean Polished Surface Prep_Sample->Clean_Sample Carbon_Coat Carbon Coat Sample & Standards Clean_Sample->Carbon_Coat Instrument_Setup Instrument Setup & Vacuum Calibrate Calibrate on Standards Instrument_Setup->Calibrate Image_Sample BSE Imaging & Area Selection Calibrate->Image_Sample Acquire_Data Acquire X-ray Data Image_Sample->Acquire_Data Matrix_Correction Apply Matrix Correction (ZAF/φ(ρz)) Acquire_Data->Matrix_Correction QC_Check Analyze Secondary Standards Matrix_Correction->QC_Check QC_Check->Calibrate Failed Final_Composition Calculate Final Composition QC_Check->Final_Composition Passed

References

Technical Support Center: Avoiding Analytical Bias in Mixed-Melt Impactite Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating analytical bias during the experimental analysis of mixed-melt impactite samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of analytical bias when studying mixed-melt impactites?

A1: Analytical bias in mixed-melt impactites primarily stems from their inherent heterogeneity. Key sources include:

  • Sampling Bias: Due to the varied nature of impactites, which can contain a mixture of melted target rock and projectile material, collecting a truly representative sample is challenging.[1][2] The presence of different textures, such as glassy, crystalline, and brecciated zones, can lead to preferential sampling of one component over another.

  • Sample Preparation Bias: During preparation, processes like crushing, grinding, and sieving can cause issues. For instance, harder, more crystalline phases may be enriched in coarser fractions, while softer, glassier components are concentrated in finer fractions. Contamination from laboratory equipment is also a significant concern.

  • Instrumental Bias: Analytical instruments may have different sensitivities to various elements or matrix effects, where the presence of certain elements affects the measurement of others. Proper calibration with appropriate standards is crucial to minimize this bias.[3]

  • Preferential Melting and Fractional Crystallization: The original impact event involves extremely high temperatures, leading to the melting of target rocks and the impactor.[4] Subsequent cooling can lead to fractional crystallization, where different minerals crystallize at different temperatures, altering the composition of the remaining melt.[5][6][7] This can create compositional zoning within the impactite that may not be captured by bulk analysis.

  • Immiscible Melts: In some cases, the impact can generate immiscible melts, such as silicate (B1173343) melts alongside carbonate or metallic melts.[8][9] These can form distinct domains or spherules within the sample, and failure to account for them can lead to significant compositional inaccuracies.

Q2: How can I ensure my sample is representative of the bulk impactite?

A2: Obtaining a representative sample is critical. Consider the following strategies:

  • Increase Sample Size: A larger initial sample mass helps to average out local heterogeneities.

  • Composite Sampling: Combining and homogenizing several smaller samples from different locations within the impactite unit can reduce inter-sample variance.

  • Thorough Homogenization: After crushing, thoroughly mix the powdered sample before taking an aliquot for analysis. Techniques like cone and quartering can be effective.

  • Multi-scale Analysis: Analyze the sample at different scales. For example, conduct bulk chemical analysis on a homogenized powder, but also perform in-situ micro-analysis (e.g., with an electron microprobe) on different textural components within a polished section to understand the compositional variability.[9][10]

Q3: What are the best practices for preparing mixed-melt impactite samples for geochemical analysis?

A3: Proper sample preparation is key to avoiding bias. Follow these guidelines:

  • Clean Equipment: Use equipment made from inert materials (e.g., agate mortars for grinding) to prevent contamination. Thoroughly clean all equipment between samples.

  • Particle Size Reduction: Grinding the sample to a fine, uniform powder reduces the effects of heterogeneity. However, be aware of potential contamination from the grinding medium.

  • Sieving with Caution: If sieving is necessary, analyze different size fractions to check for compositional variations before deciding whether to combine them or analyze them separately.

  • Monitor for Sample Loss: During preparation, fine dust can be lost, which may have a different composition from the bulk sample. Take precautions to minimize such losses.[11]

Troubleshooting Guides

Problem 1: My replicate analyses of the same impactite sample show significant variation in elemental concentrations.

Possible Cause Troubleshooting Step
Sample Heterogeneity The aliquots taken for analysis may not be representative of the bulk sample due to incomplete homogenization. Increase the initial sample mass and re-homogenize the crushed powder using a method like cone and quartering before taking new aliquots.
Inconsistent Digestion Some refractory minerals within the impactite may not be fully dissolving during acid digestion. Consider a more aggressive digestion method, such as fusion with a flux (e.g., lithium metaborate/tetraborate), to ensure complete dissolution of all phases.[3]
Instrumental Drift The analytical instrument may be drifting over time. Re-calibrate the instrument frequently using certified reference materials that are matrix-matched to your samples as closely as possible.[12]

Problem 2: I suspect my results are biased by the presence of immiscible metallic spherules.

Possible Cause Troubleshooting Step
Incomplete Dissolution of Metallics The acid digestion method used may not be effective for dissolving metallic phases. A multi-step digestion process, potentially involving different acids, may be necessary.
Non-representative Sub-sampling The metallic spherules may be heterogeneously distributed. Use a larger aliquot for bulk analysis or physically separate the spherules for separate analysis if their contribution to the bulk composition needs to be quantified.[8]
Micro-analytical Characterization Use techniques like Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) to identify the composition and distribution of the metallic spherules within the silicate matrix.[9] This will help in interpreting the bulk chemical data.

Experimental Protocols

Protocol 1: Bulk Rock Geochemical Analysis of a Mixed-Melt Impactite

This protocol outlines the steps for preparing and analyzing a mixed-melt impactite for major and trace element concentrations.

  • Sample Selection and Preparation:

    • Collect a sample of at least 1-2 kg from a fresh, unweathered outcrop.

    • Break the sample into smaller pieces (<1 cm) using a jaw crusher with hardened steel plates.[12]

    • Reduce the sample size to ~100-200 g using a sample splitter.

    • Grind the sample to a fine powder (<75 μm) in an agate mill to minimize contamination.[13]

    • Homogenize the powder by mixing for at least 30 minutes.

  • Major Element Analysis (X-Ray Fluorescence - XRF):

    • Prepare a fused glass bead by mixing ~1 g of the sample powder with ~9 g of lithium tetraborate/metaborate flux.

    • Fuse the mixture in a platinum crucible at ~1100°C.

    • Analyze the glass bead using a wavelength-dispersive XRF spectrometer.

    • Calibrate using certified geological reference materials.

  • Trace Element Analysis (Inductively Coupled Plasma - Mass Spectrometry - ICP-MS):

    • Weigh ~50 mg of the sample powder into a Teflon beaker.

    • Perform a multi-acid digestion using a combination of HF, HNO₃, and HClO₄.

    • Evaporate the acids and re-dissolve the residue in dilute HNO₃.

    • Analyze the solution using an ICP-MS instrument.[13]

    • Use internal standards to correct for instrumental drift and matrix effects.

Quantitative Data Summary

The following table presents a hypothetical comparison of analytical results from different preparation methods for a mixed-melt impactite, illustrating potential biases.

Element Method A: Acid Digestion (Bulk Powder) Method B: Fusion (Bulk Powder) Method C: Microprobe (Glassy Matrix) Method D: Microprobe (Crystalline Phase)
SiO₂ (wt%) 65.268.572.155.3
Al₂O₃ (wt%) 14.815.113.518.2
FeO (wt%) 5.14.93.28.9
Cr (ppm) 15014550350
Ni (ppm) 807825200

This table illustrates how different analytical approaches can yield varied results due to the heterogeneous nature of the sample.

Visualizations

Workflow for Mitigating Analytical Bias

The following diagram illustrates a workflow designed to minimize analytical bias when studying mixed-melt impactites.

G Workflow for Mitigating Analytical Bias in Impactites A Representative Field Sampling (Large Sample Size, Multiple Locations) B Sample Preparation (Jaw Crusher, Agate Mill) A->B C Homogenization (Cone & Quartering, Mixing) B->C D Multi-Scale Analysis C->D E Bulk Geochemical Analysis (XRF, ICP-MS) D->E Bulk Sample F Micro-Analytical Analysis (SEM, EMPA, LA-ICP-MS) D->F Polished Section G Data Integration and Interpretation E->G F->G H Bias Assessment G->H I Final Report G->I H->G Re-evaluate

Caption: A workflow for minimizing analytical bias in impactite analysis.

Logical Relationships in Bias Sources

This diagram shows the relationships between different sources of analytical bias.

G Interconnected Sources of Analytical Bias A Impactite Heterogeneity B Sampling Bias A->B C Sample Preparation Bias A->C E Inaccurate Results B->E C->E D Instrumental Bias D->E

Caption: The relationship between sources of analytical bias.

References

Validation & Comparative

A Comparative Analysis of Fulgurite and Impactite Lechatelierite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct characteristics of lechatelierite formed by lightning strikes versus meteorite impacts.

This guide provides a detailed comparative analysis of fulgurite and impactite this compound, two forms of naturally occurring silica (B1680970) glass. While both are varieties of the mineraloid this compound, their formation mechanisms—lightning strikes versus hypervelocity meteorite impacts—result in distinct physical, chemical, and structural properties. Understanding these differences is crucial for accurate geological and planetary research.

Formation and Occurrence

Fulgurite , derived from the Latin word "fulgur" meaning lightning, is formed when a lightning bolt strikes silica-rich sand, soil, or rock.[1] The immense energy of the lightning, with temperatures exceeding 30,000 K, rapidly melts and fuses the silica-rich material, which then cools to form a glassy tube or branching structure known as a fulgurite.[2] These formations are often found in sandy deserts and beaches.[3]

Impactite this compound , on the other hand, is a product of the extreme pressures and temperatures generated by a hypervelocity meteorite impact.[4] The shockwave from the impact melts and transforms quartz grains in the target rock into amorphous silica glass.[4] This type of this compound is a key indicator of an impact event and is found within or around impact craters.[4]

Physical and Chemical Properties: A Comparative Overview

The distinct formation processes of fulgurite and impactite this compound give rise to notable differences in their macroscopic and microscopic features, as well as their chemical composition.

PropertyFulgurite this compoundImpactite this compound
Formation Lightning strike on silica-rich sand, soil, or rock[1]Hypervelocity meteorite impact on quartz-bearing rocks[4]
Macroscopic Structure Typically hollow, branching tubes or root-like structures[1][2]Irregularly shaped fragments, often found as inclusions in other impact-related rocks (e.g., suevite) or as glassy ejecta (tektites)[4]
Dimensions Can range from centimeters to several meters in length[1]Varies from microscopic grains to larger, macroscopic pieces
Color Varies depending on the composition of the parent material; can be white, yellowish, brown, gray, or black[1][5]Typically colorless or white[4]
Texture Exterior is often rough, coated with unfused sand grains, while the interior can be smooth and glassy[1][6]Can exhibit flow-banding and contain vesicles (gas bubbles)[7]
Hardness (Mohs) ~6.5[4][5]~6.5[4]
Density Approximately 2.48 ± 0.02 g/cm³[6]Less than water in some expanded forms[4]
Chemical Composition Primarily amorphous SiO₂, but composition is heterogeneous, reflecting the parent material. Can contain inclusions of partially melted minerals and reduced species like schreibersite (Fe₃P).[2][8][9]Almost pure amorphous SiO₂ (>99%).[10] Can contain inclusions of high-pressure minerals like coesite and stishovite.
Microscopic Features Often contains vesicles and schlieren (flow structures). The primary silica phase is this compound.[2][11]Characterized by planar deformation features (PDFs) in surrounding quartz grains, indicative of shock metamorphism.[2]

Experimental Protocols for Analysis

The characterization of fulgurite and impactite this compound involves a suite of analytical techniques to determine their structure, composition, and formation history.

1. Petrographic Microscopy:

  • Objective: To observe the macroscopic and microscopic textures, structures, and mineralogical composition.

  • Methodology:

    • Prepare thin sections of the fulgurite or impactite sample.

    • Examine the thin sections under a petrographic microscope in both plane-polarized and cross-polarized light.

    • Identify key features such as the glassy matrix, vesicles, schlieren, relict mineral grains, and in the case of impactites, planar deformation features in quartz.

2. Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS):

  • Objective: To obtain high-resolution images of the sample's surface morphology and to determine its elemental composition.

  • Methodology:

    • Mount a small, representative sample of the material on an SEM stub.

    • Coat the sample with a conductive material (e.g., carbon or gold) if it is not naturally conductive.

    • Introduce the sample into the SEM chamber and acquire backscattered electron (BSE) or secondary electron (SE) images to visualize the texture and phases present.

    • Use the EDS detector to perform elemental mapping and spot analyses to determine the chemical composition of the glass and any inclusions.

3. Electron Microprobe Analysis (EMPA):

  • Objective: To obtain precise quantitative chemical analyses of the glass and mineral phases.

  • Methodology:

    • Prepare a polished thin section or a polished block of the sample.

    • Coat the sample with carbon.

    • Analyze the sample using an electron microprobe, which provides more accurate and precise quantitative data than SEM-EDS. This is particularly useful for determining the major and minor element composition of the this compound.

4. Raman Spectroscopy:

  • Objective: To identify the molecular structure of the material and to detect different polymorphs of silica and other minerals.

  • Methodology:

    • Place a small sample of the material on a microscope slide.

    • Focus a laser beam onto the area of interest using a Raman microscope.

    • Collect the scattered light and analyze the Raman spectrum. The resulting spectrum will show characteristic peaks corresponding to the vibrational modes of the molecules present, allowing for the identification of amorphous silica, quartz, coesite, and other phases.[11]

Visualizing the Formation Processes

The following diagrams, generated using the DOT language, illustrate the distinct formation pathways of fulgurite and impactite this compound.

Fulgurite_Formation cluster_fulgurite Fulgurite Formation Lightning Cloud-to-Ground Lightning Strike Energy > 30,000 K Temperature Lightning->Energy Generates Melting Rapid Melting and Fusion of Silica-Rich Material Energy->Melting Induces Cooling Rapid Cooling Melting->Cooling Followed by Fulgurite Fulgurite this compound Formation Cooling->Fulgurite Results in

Caption: Formation pathway of fulgurite this compound.

Impactite_Formation cluster_impactite Impactite this compound Formation Impact Hypervelocity Meteorite Impact Shockwave Extreme Pressure (>85 GPa) and Temperature Impact->Shockwave Creates Transformation Shock Metamorphism of Quartz Shockwave->Transformation Causes Quenching Rapid Pressure Release and Quenching Transformation->Quenching Followed by Impactite Impactite this compound Formation Quenching->Impactite Leads to

Caption: Formation pathway of impactite this compound.

References

A Comparative Guide to Validating Shock Barometry Using Lechatelierite Inclusions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of shock barometry using lechatelierite inclusions against other established techniques for determining peak shock pressures in impact structures. The information presented is supported by experimental data to aid researchers in selecting the most appropriate method for their analytical needs.

Introduction to Shock Barometry and this compound

Shock barometry is a critical tool in the study of impact cratering, providing estimates of the immense pressures generated during meteorite impacts. These pressure estimates are crucial for understanding the formation of impact structures and the behavior of materials under extreme conditions. Various shock metamorphic effects in minerals are used as natural barometers. One such indicator is this compound, an amorphous silica (B1680970) glass (SiO₂) formed by the intense heat and pressure of an impact event, which melts quartz crystals.[1][2][3] The presence of this compound is a hallmark of extreme geological processes, with experiments indicating that shock pressures exceeding 85 GPa are necessary for its formation in quartz grains.[2] This guide explores the validation of this compound inclusions as a quantitative shock barometer and compares it with other widely used methods.

Comparative Analysis of Shock Barometry Techniques

The estimation of shock pressures can be approached through several methods, each with its own set of advantages and limitations. The following table summarizes the key characteristics of shock barometry using this compound inclusions compared to other common techniques.

Shock BarometerPrinciplePressure Range (GPa)AdvantagesLimitations
This compound Inclusions (Refractive Index) The refractive index (RI) of silica glass is correlated with the peak shock pressure it has experienced.~5 - >50Direct measurement on a product of melting; can indicate very high pressures.RI can be affected by post-shock thermal annealing; requires transparent inclusions for measurement; initial porosity of the rock can significantly lower the pressure threshold for melting.[2]
Planar Deformation Features (PDFs) in Quartz The crystallographic orientation and number of sets of microscopic, parallel, amorphous lamellae in quartz crystals are calibrated to specific shock pressures.[4][5]~5 - 35Well-calibrated and widely used; provides detailed information about the shock history.Can be difficult to measure in highly shocked or fine-grained rocks; interpretation can be complex and may require a universal stage or advanced diffraction techniques.
High-Pressure Polymorphs (Coesite, Stishovite) The presence of high-pressure polymorphs of silica, such as coesite and stishovite, indicates specific minimum shock pressures required for their formation.[6]Coesite: ~30-60, Stishovite: ~12-45Definitive indicators of high pressure; their presence provides a clear minimum pressure constraint.Formation and preservation are highly dependent on the pressure-temperature-time history of the impact event; can be very fine-grained and difficult to identify.[1][7]
Raman Spectroscopy of Shocked Minerals Shifts in the Raman spectral peaks of minerals, particularly quartz, can be calibrated to shock pressure. This technique is sensitive to lattice disorder and the presence of amorphous material.[8][9]Up to ~20 GPa for peak shiftsNon-destructive; can provide information on the degree of amorphization and lattice strain.Calibration is still under development for the full range of shock pressures; interpretation can be complex due to factors like crystal orientation and thermal effects.

Experimental Protocols

Accurate shock barometry relies on precise and consistent experimental methodologies. Below are detailed protocols for the key techniques discussed.

Refractive Index Measurement of this compound Inclusions

The refractive index of this compound inclusions is a key parameter for estimating shock pressure. The immersion method is a common technique for this measurement.

Protocol:

  • Sample Preparation: Prepare a doubly polished thin section of the impact-shocked rock containing this compound inclusions.

  • Microscope Setup: Use a petrographic microscope with a calibrated light source.

  • Immersion Oils: A set of calibrated immersion oils with known refractive indices is required.

  • Becke Line Test:

    • Place a drop of an immersion oil on the thin section, covering the this compound inclusion.

    • Observe the inclusion under the microscope. A faint line of light, the "Becke line," will be visible at the boundary between the inclusion and the oil.

    • When the microscope focus is raised, the Becke line will move into the medium with the higher refractive index.

    • By systematically using different immersion oils, the refractive index of the this compound can be bracketed. The refractive index of the inclusion matches that of the oil when the Becke line disappears.

  • Oblique Illumination Method: This method can be used to confirm the refractive index by observing the shadowing on the sides of the inclusion as the substage diaphragm is partially closed.

  • Data Correlation: The measured refractive index is then compared to experimental calibration curves that relate the refractive index of fused silica to shock pressure.

Analysis of Planar Deformation Features (PDFs) in Quartz

The analysis of PDFs is a cornerstone of shock barometry.

Protocol:

  • Sample Preparation: A standard petrographic thin section of the shocked rock is prepared.

  • Microscopic Examination: Using a petrographic microscope, identify quartz grains that exhibit planar microstructures.

  • Universal Stage Measurement: A universal stage is used to determine the crystallographic orientation of the PDFs relative to the quartz crystal lattice.

  • Indexing: The measured orientations are indexed to specific crystallographic planes (e.g., {10ī3}, {10ī2}).

  • Pressure Estimation: The number of distinct sets of PDFs and their specific orientations are compared to established calibration charts that correlate these features with peak shock pressures.[4][5]

Identification of High-Pressure Polymorphs

The presence of coesite and stishovite is a strong indicator of high shock pressures.

Protocol:

  • Petrographic Analysis: Initial identification of potential high-pressure polymorphs is done through careful petrographic analysis of thin sections, often in fine-grained matrices or associated with silica glass.

  • Raman Spectroscopy: Micro-Raman spectroscopy is a powerful, non-destructive technique for the positive identification of coesite and stishovite. The mineral phases are identified by their characteristic Raman peaks.

  • X-ray Diffraction (XRD): In cases where the high-pressure polymorphs are sufficiently abundant, micro-XRD can be used for definitive identification.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of validating shock barometry using this compound and the general workflow for comparative shock pressure analysis.

cluster_validation Validation Workflow for this compound Barometry Start Select Naturally Shocked Rock (containing this compound and shocked quartz) Measure_RI Measure Refractive Index of this compound Inclusion Start->Measure_RI Analyze_PDFs Analyze Planar Deformation Features (PDFs) in adjacent Quartz Start->Analyze_PDFs Estimate_P_Lech Estimate Shock Pressure (from RI calibration curve) Measure_RI->Estimate_P_Lech Compare Compare Pressure Estimates Estimate_P_Lech->Compare Estimate_P_PDF Estimate Shock Pressure (from PDF calibration) Analyze_PDFs->Estimate_P_PDF Estimate_P_PDF->Compare Validate Validate/Calibrate This compound Barometer Compare->Validate

Caption: Validation workflow for this compound shock barometry.

cluster_comparison Comparative Shock Barometry Analysis Sample Shocked Rock Sample Method_Lech This compound RI Analysis Sample->Method_Lech Method_PDF PDF Analysis in Quartz Sample->Method_PDF Method_HP High-Pressure Polymorph ID (Raman/XRD) Sample->Method_HP Method_Raman Raman Spectroscopy of Shocked Quartz Sample->Method_Raman Pressure_Lech Pressure Estimate 1 Method_Lech->Pressure_Lech Pressure_PDF Pressure Estimate 2 Method_PDF->Pressure_PDF Pressure_HP Pressure Constraint Method_HP->Pressure_HP Pressure_Raman Pressure Estimate 3 Method_Raman->Pressure_Raman Synthesis Synthesize and Constrain Peak Shock Pressure Pressure_Lech->Synthesis Pressure_PDF->Synthesis Pressure_HP->Synthesis Pressure_Raman->Synthesis

Caption: Workflow for a multi-method shock barometry study.

Conclusion

The use of this compound inclusions as a shock barometer offers a valuable, direct method for estimating very high shock pressures. Experimental data on the refractive index of shocked silica provide a quantitative basis for this technique. However, for a comprehensive and robust determination of the shock history of an impact structure, it is recommended to use a multi-indicator approach. By comparing the pressure estimates from this compound with those from well-established methods like the analysis of planar deformation features in quartz and the identification of high-pressure polymorphs, researchers can achieve a more constrained and reliable understanding of the extreme conditions generated during impact events. The influence of target rock properties, particularly porosity, on the formation of this compound at lower pressures is a critical consideration in the application of this method.[2] Further comparative studies on a wider range of impact structures will continue to refine and validate the use of this compound as a precise shock barometer.

References

Lechatelierite and Obsidian: A Compositional Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of two naturally occurring silicate (B1173343) glasses, this guide delves into the distinct compositional characteristics of lechatelierite and obsidian (B1174111). Primarily targeting researchers, scientists, and professionals in drug development, this document provides a detailed comparison supported by experimental data and methodologies.

This compound, a high-purity silica (B1680970) glass, and obsidian, a more chemically diverse volcanic glass, both offer unique properties owing to their amorphous structures. While macroscopically they can share a glassy appearance, their formation pathways and resulting chemical compositions are markedly different. This guide elucidates these differences through a comprehensive review of their elemental and molecular makeup.

At a Glance: Compositional Comparison

The following table summarizes the key quantitative differences in the chemical composition of this compound and obsidian, providing a clear overview for comparative analysis.

ConstituentThis compoundObsidian
Major Oxides
SiO₂ (Silicon Dioxide)>99%65 - 80%
Al₂O₃ (Aluminum Oxide)Trace10 - 18%
FeO/Fe₂O₃ (Iron Oxides)Trace1 - 5%
CaO (Calcium Oxide)Trace0.5 - 1.5%
Na₂O (Sodium Oxide)Trace3 - 5%
K₂O (Potassium Oxide)Trace3 - 5%
Trace Elements Very LowVariable, includes Zr, Rb, Sr, Ba, etc.
Water Content Extremely LowTypically <1%, can be up to 1.66%

Formation Pathways: A Tale of Two Glasses

The distinct compositions of this compound and obsidian are a direct result of their vastly different formation mechanisms. This compound is the product of extreme, high-temperature events acting on nearly pure silica sources, while obsidian is born from the cooling of complex molten rock.

G Formation Pathways of this compound and Obsidian cluster_0 This compound Formation cluster_1 Obsidian Formation A0 Silica-Rich Source (e.g., Quartz Sand, Sandstone) A1 Lightning Strike or Meteorite Impact A0->A1 A2 Rapid Melting & Quenching A1->A2 A3 This compound (>99% SiO₂) A2->A3 B0 Felsic Magma (High in Si, Al, Na, K) B1 Volcanic Eruption B0->B1 B2 Rapid Cooling of Lava B1->B2 B3 Obsidian (65-80% SiO₂ + other oxides) B2->B3

Formation of this compound vs. Obsidian

Experimental Protocols for Compositional Analysis

The determination of the chemical composition of this compound and obsidian relies on a suite of established analytical techniques. Below are detailed methodologies for the key experiments used to characterize these silicate glasses.

X-ray Fluorescence (XRF) for Major and Minor Element Analysis

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly well-suited for the analysis of major and minor elements in geological samples like obsidian.

Methodology:

  • Sample Preparation: A representative sample of the glass is first cleaned to remove any surface contamination. For homogeneous analysis, the sample is crushed into a fine powder. This powder is then mixed with a fluxing agent (e.g., lithium borate) and fused at a high temperature (around 1000-1100°C) in a platinum crucible to create a homogeneous glass bead. This fusion process eliminates mineralogical and particle size effects.

  • Instrumentation: A wavelength-dispersive XRF (WDXRF) spectrometer is typically used for high-precision analysis.

  • Analysis: The prepared glass bead is placed in the spectrometer and irradiated with a primary X-ray beam. The atoms in the sample absorb this energy and emit secondary (fluorescent) X-rays at characteristic energies for each element.

  • Data Acquisition and Quantification: The spectrometer's detectors measure the intensity of the emitted X-rays for each element. These intensities are then compared to those of certified reference materials of known composition to quantify the concentration of each major and minor oxide (e.g., SiO₂, Al₂O₃, FeO, CaO, Na₂O, K₂O).

Electron Microprobe Analysis (EMPA) for Micro-Scale Composition

Electron Microprobe Analysis (EMPA) is an analytical technique used to determine the chemical composition of small, solid samples with high spatial resolution. This is particularly useful for identifying compositional variations within a single glass sample.

Methodology:

  • Sample Preparation: A thin, polished section of the glass sample is prepared and mounted. The surface must be perfectly flat and conductive; a thin carbon coat is typically applied.

  • Instrumentation: The analysis is performed using an electron microprobe, which is equipped with wavelength-dispersive X-ray spectrometers (WDS).

  • Analysis: A focused beam of high-energy electrons is directed onto the sample surface. This interaction generates characteristic X-rays from a very small volume (a few cubic micrometers).

  • Data Acquisition and Quantification: The WDS system precisely measures the wavelengths and intensities of the emitted X-rays. By comparing these to the X-ray intensities from standards of known composition, the elemental concentrations at the specific point of analysis can be accurately quantified. This technique allows for the creation of compositional maps and the analysis of microscopic inclusions.

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) for Trace Element Analysis

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a powerful technique for determining the concentrations of a wide range of trace and ultra-trace elements in solid materials.

Methodology:

  • Sample Preparation: A polished thick section or the same fused bead used for XRF analysis can be used. The sample is placed in a sealed ablation cell.

  • Instrumentation: The system consists of a high-power pulsed laser coupled to an inductively coupled plasma mass spectrometer.

  • Analysis: The laser is focused on the sample surface, and a series of laser pulses ablates a small amount of material, creating a microscopic aerosol. This aerosol is then transported by a carrier gas (typically helium or argon) into the ICP-MS.

  • Data Acquisition and Quantification: In the ICP-MS, the aerosol is ionized in a high-temperature argon plasma. The resulting ions are then separated based on their mass-to-charge ratio by a mass spectrometer and detected. The signal intensities are calibrated against certified reference materials to provide quantitative data on the concentration of trace elements.

Fourier-Transform Infrared Spectroscopy (FTIR) for Water Content Determination

Fourier-Transform Infrared Spectroscopy (FTIR) is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. It is a common method for determining the water (hydroxyl groups and molecular water) content in glasses like obsidian.

Methodology:

  • Sample Preparation: A doubly polished, parallel-sided wafer of the glass with a known thickness is prepared. The thickness is precisely measured using a micrometer.

  • Instrumentation: A Fourier-transform infrared spectrometer is used.

  • Analysis: A beam of infrared radiation is passed through the sample. The molecules within the glass absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. Water species (OH⁻ and H₂O) have characteristic absorption bands in the infrared spectrum.

  • Data Acquisition and Quantification: The spectrometer measures the amount of light absorbed at each frequency, producing an infrared spectrum. The concentration of water can be determined from the height of the characteristic absorption peaks using the Beer-Lambert law, which relates absorbance to concentration, path length (sample thickness), and the molar absorptivity of the species.

distinguishing lechatelierite from artificial silica glass

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Distinguishing Lechatelierite from Artificial Silica (B1680970) Glass for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of this compound, a naturally occurring silica glass, and artificial silica glass (e.g., fused silica, synthetic quartz glass). Understanding the distinct characteristics of these materials is crucial for researchers in various fields, including geology, materials science, and pharmaceutical development, where the purity and origin of silica-based products can significantly impact experimental outcomes. This document outlines key physical and chemical differentiators, supported by experimental data and detailed analytical protocols.

Key Distinctions at a Glance

This compound is formed by the rapid heating and subsequent cooling of silica-rich sand or rock, typically resulting from lightning strikes (forming fulgurites) or meteorite impacts.[1][2][3] In contrast, artificial silica glass is a high-purity material synthetically produced by melting natural or synthetic quartz in controlled environments, such as electric furnaces or through flame hydrolysis.[4][5] While both are chemically silicon dioxide (SiO₂) and amorphous in structure, their formation histories lead to discernible differences in their physical and chemical properties.[1][5]

Comparative Analysis of Physical and Chemical Properties

The primary distinguishing features between this compound and artificial silica glass lie in their purity, the presence of inclusions, and subtle variations in physical constants. Artificial silica glass is characterized by its high purity, whereas this compound often contains trace elements and inclusions from its natural environment.[2][6]

PropertyThis compoundArtificial Silica Glass (Fused Silica)
Purity (SiO₂) ** Typically high, but often contains inclusions and trace impurities.[2][6]High purity (typically >99.9%).[7]
Refractive Index (at 589 nm) ~1.460[8]~1.458[8][9]
Density (g/cm³) **2.10 - 2.20 (can be lower due to vesicles).[8]~2.202[10]
Inclusions Often contains bubbles, partially melted sand grains, and mineral fragments.[11]Generally free of inclusions.
Trace Elements Presence of elements from the surrounding geological environment (e.g., Al, Fe, K, Na, Ti).[6]Very low levels of trace metallic impurities. Can have varying hydroxyl (OH) content depending on the manufacturing process.[4][7]
Homogeneity Can be heterogeneous due to flow structures and inclusions.[8]Homogeneous.

Experimental Protocols for Differentiation

Accurate differentiation between this compound and artificial silica glass relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Refractive Index Measurement

Principle: The refractive index of a material is a fundamental property that can be measured with high precision. Small variations in composition and density between this compound and artificial silica glass can be detected through this measurement.[8]

Methodology (Traveling Microscope Method):

  • Place the glass sample on the base of a traveling microscope.

  • Focus the microscope on a reference mark on the base, viewed through the sample. Record the reading on the vertical scale (R1).

  • Sprinkle a small amount of an opaque powder (e.g., lycopodium (B1140326) powder) on the top surface of the glass sample and focus the microscope on a particle. Record the reading (R2).

  • Remove the glass sample and focus the microscope on the original reference mark. Record the reading (R3).

  • The refractive index (n) is calculated using the formula: n = (R3 - R1) / (R3 - R2).

Density Determination

Principle: Density is a measure of mass per unit volume. The presence of vesicles (gas bubbles) in this compound can lead to a lower bulk density compared to the more compact artificial silica glass.[8]

Methodology (Archimedes' Principle):

  • Weigh the dry glass sample in the air using an analytical balance (Mass_air).

  • Suspend the sample in a beaker of distilled water (or another liquid of known density) and record its weight while fully submerged (Mass_liquid).

  • Calculate the volume of the sample using the formula: Volume = (Mass_air - Mass_liquid) / Density_liquid.

  • The density of the glass sample is then calculated as: Density = Mass_air / Volume.

Raman Spectroscopy

Principle: Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and can be used to analyze the structure of amorphous materials. The Raman spectrum of pure amorphous SiO₂ is characterized by broad bands. The presence of impurities and structural defects in this compound can cause subtle shifts and changes in the shape of these bands compared to high-purity artificial silica glass.[12][13]

Methodology:

  • Place the glass sample on the microscope stage of a confocal Raman spectrometer.

  • Select an appropriate laser excitation wavelength (e.g., 532 nm).[13]

  • Focus the laser on the surface of the sample.

  • Acquire the Raman spectrum over a relevant spectral range (e.g., 200-1400 cm⁻¹).

  • Analyze the positions and shapes of the characteristic broad bands of amorphous SiO₂. The main broad peak for amorphous SiO₂ is typically observed around 440-450 cm⁻¹.[14][15] Look for shifts or additional peaks that may indicate the presence of impurities or different structural motifs.

Trace Element Analysis by Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

Principle: LA-ICP-MS is a highly sensitive technique for determining the elemental composition of solid samples. This method can detect the trace element impurities characteristic of this compound, which are present in much lower concentrations in high-purity artificial silica glass.

Methodology:

  • Mount the glass sample in the ablation cell of the LA-ICP-MS system.

  • Select an appropriate laser (e.g., 193 nm Nd:YAG) and set the desired spot size and ablation parameters.[2][16]

  • Ablate a series of spots or lines on the sample surface.

  • The ablated material is transported by a carrier gas (e.g., He) to the ICP-MS for ionization and mass analysis.

  • Quantify the concentrations of various trace elements by calibrating against certified reference materials of a similar matrix.[2][16]

Logical Workflow for Differentiation

The following diagram illustrates a systematic approach to .

Distinguishing_Silica_Glass start Sample of Unknown Silica Glass visual_exam Visual & Microscopic Examination start->visual_exam inclusions_present Inclusions, Bubbles, or Flow Lines Present? visual_exam->inclusions_present lechatelierite_id Likely this compound inclusions_present->lechatelierite_id Yes further_analysis Further Analysis Required inclusions_present->further_analysis No phys_char Physical Characterization (Refractive Index & Density) further_analysis->phys_char ri_density_check RI > 1.459 or Density < 2.20 g/cm³? phys_char->ri_density_check ri_density_check->lechatelierite_id Yes chem_analysis Chemical & Structural Analysis (Raman & LA-ICP-MS) ri_density_check->chem_analysis No raman_check Raman Spectrum Shows Impurity-Related Features? chem_analysis->raman_check raman_check->lechatelierite_id Yes trace_element_check Significant Trace Element Impurities Detected? raman_check->trace_element_check No trace_element_check->lechatelierite_id Yes artificial_glass_id Likely Artificial Silica Glass trace_element_check->artificial_glass_id No

Caption: Workflow for differentiating this compound from artificial silica glass.

Conclusion

The distinction between this compound and artificial silica glass is critical for ensuring the integrity of research and the quality of specialized products. While both are forms of amorphous silica, a systematic approach combining physical, chemical, and structural analysis can reliably determine the origin of a given sample. The presence of inclusions and characteristic trace element signatures are the most definitive indicators of a natural origin (this compound), whereas high purity and homogeneity are hallmarks of artificial silica glass.

References

Unveiling Lechatelierite: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of materials is paramount. This guide provides a comprehensive comparison of key analytical techniques for the study of lechatelierite, a naturally occurring amorphous silica (B1680970) glass. By examining the principles, experimental data, and specific applications of Raman Spectroscopy, X-ray Diffraction (XRD), and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS), this document serves as a practical resource for selecting the most appropriate analytical strategy.

This compound, a mineraloid formed under extreme conditions such as lightning strikes (fulgurites) or meteorite impacts, is essentially pure silica (SiO₂) in a non-crystalline state.[1][2] Its unique formation and amorphous nature present specific challenges and opportunities for analytical characterization. Understanding its structural and elemental composition is crucial for various fields, from geological sciences to materials research.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for this compound depends on the specific research question. While all three techniques discussed here are powerful, they provide different types of information. Raman Spectroscopy excels at probing the molecular vibrations and identifying the amorphous nature of the silica network. X-ray Diffraction provides definitive information on the presence or absence of a crystalline structure. SEM-EDS, on the other hand, offers high-resolution imaging of the material's morphology and quantitative elemental analysis of its composition.

A summary of the key performance characteristics of each technique when applied to this compound is presented below:

FeatureRaman SpectroscopyX-ray Diffraction (XRD)Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)
Primary Information Molecular vibrations, amorphous vs. crystalline structureCrystal structure, phase identificationSurface morphology, elemental composition
This compound Signature Broad peak around 500 cm⁻¹[3]Broad hump between 20-30° 2θ[4][5][6]High silicon and oxygen peaks in EDS spectrum
Sample Preparation Minimal, non-destructiveGrinding into a fine powder (destructive)Coating with a conductive material, can be non-destructive for imaging
Analysis Time Relatively fastCan be time-consumingImaging is fast, elemental mapping can be slower
Qualitative/Quantitative Primarily qualitative for structurePrimarily qualitative for crystallinityBoth qualitative and quantitative for elemental composition[7][8]
Strengths - High sensitivity to amorphous structures- Non-destructive- Can be used for in-situ analysis- Definitive identification of amorphous vs. crystalline material- Can identify other mineral phases present- High-resolution imaging of surface features- Provides quantitative elemental composition- Can map elemental distribution
Limitations - Fluorescence interference can be an issue- Not ideal for quantitative elemental analysis- Destructive sample preparation- Less sensitive to trace crystalline phases- Surface analysis technique- Requires a vacuum environment- Light element detection can be challenging

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the analysis of this compound using the discussed techniques.

Raman Spectroscopy
  • Sample Preparation: A small, clean fragment of the this compound sample is placed on a microscope slide. No further preparation is typically required for solid samples.

  • Instrumentation: A confocal Raman microscope equipped with a laser source (e.g., 532 nm or 785 nm) is used.

  • Data Acquisition:

    • The laser is focused on the sample surface.

    • Raman spectra are collected over a specific spectral range (e.g., 100-1200 cm⁻¹).

    • Acquisition time and laser power are optimized to obtain a good signal-to-noise ratio while avoiding sample damage.

  • Data Analysis: The resulting spectrum is analyzed for the characteristic broad peak of amorphous silica around 500 cm⁻¹.[3] The absence of sharp peaks, which are indicative of crystalline structures like quartz, confirms the amorphous nature of this compound.

X-ray Diffraction (XRD)
  • Sample Preparation: A representative sample of this compound is ground into a fine, homogeneous powder using a mortar and pestle. This ensures that all crystal orientations are represented in the analysis.[9]

  • Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is commonly used.[4]

  • Data Acquisition:

    • The powdered sample is packed into a sample holder.

    • The sample is irradiated with X-rays over a range of angles (e.g., 10-80° 2θ).

    • The intensity of the diffracted X-rays is recorded at each angle.

  • Data Analysis: The resulting diffractogram is analyzed. A broad, diffuse hump in the 20-30° 2θ region is characteristic of amorphous materials like this compound.[4][5][6] In contrast, crystalline silica (quartz) would show a series of sharp Bragg peaks.[10]

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)
  • Sample Preparation: The this compound sample is mounted on an aluminum stub using conductive adhesive. To ensure a conductive surface and prevent charging under the electron beam, the sample is typically coated with a thin layer of a conductive material, such as carbon or gold.

  • Instrumentation: A scanning electron microscope equipped with an energy-dispersive X-ray spectrometer is used.

  • Data Acquisition:

    • The sample is placed in the SEM chamber under vacuum.

    • A focused beam of electrons is scanned across the sample surface to generate a high-resolution image of its morphology.

    • For elemental analysis, the electron beam is focused on a specific point or area of interest. The interaction of the electron beam with the sample generates X-rays that are characteristic of the elements present.

    • The EDS detector collects these X-rays and generates a spectrum.

  • Data Analysis: The SEM images reveal the surface texture, porosity, and any inclusions within the this compound. The EDS spectrum is analyzed to identify the elements present and their relative concentrations. For this compound, the spectrum will be dominated by silicon and oxygen peaks. Quantitative analysis can be performed using standard reference materials.[7]

Visualizing the Analytical Workflow

To aid in the selection and application of these techniques, the following diagrams illustrate the logical workflow for this compound analysis and the distinct information obtained from each method.

Analytical Workflow for this compound Characterization cluster_0 Initial Characterization cluster_1 Structural Analysis cluster_2 Compositional & Morphological Analysis cluster_3 Data Interpretation & Cross-Validation Sample This compound Sample Visual_Inspection Visual Inspection & Optical Microscopy Sample->Visual_Inspection Raman Raman Spectroscopy Visual_Inspection->Raman Non-destructive XRD X-ray Diffraction Visual_Inspection->XRD Destructive SEM_EDS SEM-EDS Visual_Inspection->SEM_EDS Interpretation Comprehensive Characterization Raman->Interpretation XRD->Interpretation SEM_EDS->Interpretation

Analytical workflow for this compound.

Information from Analytical Techniques cluster_Raman Raman Spectroscopy cluster_XRD X-ray Diffraction cluster_SEM_EDS SEM-EDS This compound This compound (Amorphous SiO2) Raman_Info Vibrational Modes (Broad Peak ~500 cm⁻¹) This compound->Raman_Info XRD_Info Crystallinity (Amorphous Hump 20-30° 2θ) This compound->XRD_Info SEM_Info Morphology (High-Res Images) This compound->SEM_Info EDS_Info Elemental Composition (Si, O) This compound->EDS_Info

Information derived from each technique.

References

A Comparative Geochemical Guide to Tektites and Lechatelierite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the geochemical characteristics of tektites and lechatelierite, supported by experimental data. It is intended to serve as a valuable resource for researchers in geochemistry, planetary science, and materials science.

Introduction: Distinguishing Impact-Formed Glasses

Tektites are natural, silica-rich glasses formed from terrestrial material ejected during hypervelocity meteorite impacts.[1][2] These gravel-sized bodies, typically black, green, or brown, are found in geographically extensive areas known as strewn fields.[2][3] A defining characteristic of tektites is the presence of this compound, an amorphous silica (B1680970) glass (SiO₂).[2][4][5][6] this compound is a direct product of the extreme temperatures and pressures associated with meteorite impacts, resulting from the fusion of quartz-bearing terrestrial rocks.[4][5][6] Its presence is a key diagnostic feature distinguishing tektites from volcanic glasses like obsidian.[6]

Geochemical Composition: A Tale of Purity and Complexity

The geochemistry of tektites and this compound reveals a story of their violent origins. Tektites are compositionally complex, reflecting the melting and mixing of various components of the Earth's upper crust. In stark contrast, this compound represents a highly purified form of silica.

Elemental Composition

Tektites have a high silica (SiO₂) content, typically ranging from 68% to 82%, though some varieties like Libyan Desert Glass can reach up to 98% silica.[5][7] Their chemical composition is broadly similar to that of terrestrial sedimentary rocks, such as shales and greywackes, but they are notably depleted in volatile elements and water (<0.02 wt%).[2] this compound, on the other hand, is essentially pure amorphous silica (SiO₂), often exceeding 99% purity.[2][4] It may contain trace impurities derived from the parent quartz grains.[2]

Table 1: Comparative Major Element Composition of Tektites and this compound (wt%)

OxideTektites (Representative Range)This compound
SiO₂68 - 82>99
Al₂O₃9 - 15Trace
FeO2 - 6Trace
MgO1 - 4Trace
CaO1 - 5Trace
Na₂O0.5 - 2Trace
K₂O1 - 3Trace
H₂O<0.02Essentially nil

Data compiled from multiple sources, including O'Keefe 1976 and Koeberl 2014.[1][3]

Table 2: Comparative Trace Element Composition of Tektites (ppm)

ElementAustralasian TektitesIvory Coast TektitesMoldavitesNorth American Tektites
Ba300 - 700200 - 500200 - 400400 - 800
Cr50 - 20020 - 10010 - 5030 - 150
Co10 - 405 - 202 - 1010 - 30
Ni20 - 10010 - 505 - 2020 - 80
Sr100 - 300100 - 25050 - 150150 - 350
Zr150 - 400100 - 250100 - 200200 - 500

Data represents typical ranges and can vary. Sourced from O'Keefe 1976.[1]

Isotopic Composition

The isotopic signatures of tektites provide compelling evidence for their terrestrial origin. The Strontium (Sr) and Neodymium (Nd) isotopic compositions of tektites from different strewn fields consistently plot within the range of Earth's upper continental crustal materials.[3] This firmly refutes earlier hypotheses of a lunar or extraterrestrial origin. Given that this compound is formed from the melting of terrestrial quartz, its isotopic composition is expected to be identical to that of the host tektite and the source terrestrial rocks.

Table 3: Comparative Isotopic Composition of Tektites

Isotopic SystemTektite Strewn Fields (Representative Values)
⁸⁷Sr/⁸⁶Sr~0.709 - 0.720
εNd(0)-7 to -12

Data sourced from Koeberl et al. (2022).[3]

Formation and Analytical Workflow

The distinct geochemical characteristics of tektites and this compound are a direct result of their formation process. Understanding this process is crucial for their identification and analysis.

Formation of Tektites and this compound

The formation of these impact glasses can be summarized in the following diagram:

G cluster_impact Hypervelocity Impact Event cluster_ejection Ejection and Formation cluster_deposition Deposition Impact Meteorite Impact Melting Intense Heating and Pressure (>1700°C) Impact->Melting Energy Transfer TargetRock Terrestrial Target Rock (e.g., Sandstone, Shale) TargetRock->Melting Ejection Ejection of Molten Material Melting->Ejection Lechatelierite_Formation Formation of this compound (Fused Quartz) Melting->Lechatelierite_Formation Tektite_Formation Formation of Tektite Droplets (Melted and Mixed Rock) Ejection->Tektite_Formation Lechatelierite_Formation->Tektite_Formation Inclusion Cooling Rapid Cooling in Atmosphere Tektite_Formation->Cooling Deposition Deposition in Strewn Field Cooling->Deposition

Caption: Formation of Tektites and this compound.

Experimental Protocols for Geochemical Analysis

The geochemical characterization of tektites and this compound relies on a suite of analytical techniques to determine their elemental and isotopic compositions.

Elemental Analysis:

  • Electron Probe Microanalysis (EPMA): This is a non-destructive technique used for in-situ quantitative analysis of major and minor elements at the micrometer scale. A focused beam of electrons bombards a polished sample, causing the emission of characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS) to determine the elemental composition.

    • Sample Preparation: Tektite and this compound samples are typically mounted in epoxy and polished to a flat, smooth surface. A conductive coating (e.g., carbon) is applied to prevent charging under the electron beam.

    • Analysis: The instrument is calibrated using standards of known composition. The electron beam is rastered across the sample to create elemental maps or focused on specific points for quantitative analysis.

  • Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS): This powerful technique is used for determining trace element concentrations. A high-energy laser is used to ablate a small amount of material from the sample surface. The ablated material is then transported by an inert gas to an inductively coupled plasma, where it is ionized. The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of a wide range of trace elements.

    • Sample Preparation: Similar to EPMA, samples are typically prepared as polished thick sections or mounted in epoxy. No conductive coating is required.

    • Analysis: The analysis is calibrated using certified reference materials (e.g., NIST glasses). The laser can be used for spot analyses or to create line scans or maps of trace element distribution.

Isotopic Analysis:

  • Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector-Inductively Coupled Plasma-Mass Spectrometry (MC-ICP-MS): These are the primary techniques for high-precision isotopic analysis of elements like Strontium (Sr), Neodymium (Nd), and Lead (Pb).

    • Sample Preparation: Samples are first dissolved in strong acids. The elements of interest are then chemically separated and purified using ion-exchange chromatography.

    • Analysis: In TIMS, the purified element is loaded onto a metal filament, which is heated to cause ionization. In MC-ICP-MS, the sample solution is introduced into the plasma for ionization. The resulting ions are accelerated into a magnetic field, which separates them by mass. Multiple collectors are used to simultaneously measure the ion beams of different isotopes, allowing for very precise determination of isotopic ratios.

Geochemical Analysis Workflow

The following diagram illustrates a typical workflow for the comparative geochemical analysis of tektites and this compound.

G cluster_sampling Sample Preparation cluster_analysis Geochemical Analysis cluster_data Data Interpretation Sample Tektite Sample (with this compound inclusions) Cutting Cutting and Mounting Sample->Cutting Polishing Polishing Cutting->Polishing EPMA Electron Probe Microanalysis (EPMA) (Major Elements) Polishing->EPMA LAICPMS Laser Ablation-ICP-MS (Trace Elements) Polishing->LAICPMS Dissolution Sample Dissolution Polishing->Dissolution Elemental_Data Elemental Composition Data EPMA->Elemental_Data LAICPMS->Elemental_Data Chromatography Ion-Exchange Chromatography Dissolution->Chromatography TIMS_MCICPMS TIMS / MC-ICP-MS (Isotopic Ratios) Chromatography->TIMS_MCICPMS Isotopic_Data Isotopic Composition Data TIMS_MCICPMS->Isotopic_Data Comparison Comparative Analysis Elemental_Data->Comparison Isotopic_Data->Comparison Interpretation Geochemical Interpretation (Source Rock, Formation Conditions) Comparison->Interpretation

Caption: Geochemical Analysis Workflow.

Conclusion

The comparative geochemistry of tektites and this compound provides a clear window into the extreme conditions of meteorite impact events. Tektites, with their complex crustal signatures, and the embedded, nearly pure silica of this compound, offer complementary insights into the processes of melting, mixing, and rapid quenching that define their formation. The analytical techniques outlined in this guide are essential tools for unraveling the detailed geochemical stories held within these fascinating natural glasses.

References

Unraveling the Fiery Birth of Libyan Desert Glass: A Comparative Guide to Formation Models

Author: BenchChem Technical Support Team. Date: December 2025

New evidence solidifies the meteorite impact theory over the airburst hypothesis as the origin of the enigmatic Libyan Desert Glass. This guide provides a detailed comparison of the two models, supported by experimental data and analytical methodologies, to offer researchers a comprehensive understanding of the current scientific consensus.

The origin of Libyan Desert Glass (LDG), a naturally occurring, high-silica glass found in the eastern Sahara, has been a subject of scientific debate for decades. Two primary models have been proposed to explain its formation approximately 29 million years ago: the meteorite impact theory and the airburst theory.[1][2][3] While both scenarios involve an extraterrestrial event, the underlying mechanisms and the resulting evidence are distinctly different. This guide will objectively compare these two models, presenting the key experimental data that has led to the current prevailing view of a meteorite impact origin.

Comparing the Formation Models: Meteorite Impact vs. Airburst

The meteorite impact model posits that the direct collision of a large meteorite with the Earth's surface generated the extreme temperatures and pressures necessary to melt the local sand and form LDG.[3][4] In contrast, the airburst model suggests that an asteroid or comet exploded in the Earth's atmosphere, releasing a massive amount of thermal energy that melted the surface sediments without creating a significant impact crater.[1][4] The lack of a clearly identifiable crater in the vicinity of the LDG strewn field was a primary argument in favor of the airburst theory.[4]

However, recent discoveries of high-pressure minerals within the glass have provided compelling evidence for a ground impact. These minerals can only form under the immense pressures generated by a direct impact, conditions that are not met in an airburst event.[1][3][5]

Quantitative Data: Mineralogical Evidence and Formation Conditions

The key to distinguishing between the two models lies in the mineralogical composition of the Libyan Desert Glass. Several key minerals serve as indicators of the extreme conditions under which the glass was formed. The presence of these minerals, and the specific temperature and pressure conditions required for their formation, are summarized in the table below.

Mineral IndicatorFormation ConditionSignificance for Formation Model
Reidite High Pressure (>20 GPa)Strong evidence for meteorite impact; cannot be formed in an airburst.[1][4][6]
Lechatelierite High Temperature (>1600 °C)Indicates rapid melting of quartz sand, consistent with both models but requires a very large energy release.[4][7]
Baddeleyite High Temperature (>1676 °C)Formed from the breakdown of zircon, indicating extremely high temperatures.[1][4]
Cubic Zirconia (ZrO2) High Temperature (2250-2700 °C)Indicates extremely high temperatures consistent with a meteorite impact.[8][9]
Ortho-II (OII) ZrO2 High Pressure (~130,000 atmospheres / ~13.5 GPa)A very rare high-pressure polymorph of zirconia providing strong proof of a meteorite impact.[8][9]

Experimental Protocols: Identifying the "Smoking Gun"

The identification of high-pressure minerals, particularly reidite, has been the pivotal evidence in favor of the meteorite impact theory. The following outlines the key experimental methodologies used in these discoveries.

1. Sample Preparation:

  • Thin sections of Libyan Desert Glass samples containing zircon grains are prepared.

  • The sections are polished to a high quality to allow for clear imaging and analysis.

2. Identification of Reidite within Zircon Grains:

  • Electron Backscatter Diffraction (EBSD): This is a key technique used to identify the remnant crystal structure of reidite within zircon grains.[10] EBSD analysis is performed using a scanning electron microscope (SEM). The electron beam is scanned across the zircon grain, and the diffraction pattern of the scattered electrons is captured. Reidite, even after reverting to zircon, leaves a characteristic crystallographic orientation that can be detected by EBSD, confirming its former presence.[4]

  • Transmission Electron Microscopy (TEM): TEM provides ultra-high-resolution imaging and crystallographic information at the nanoscale.[8] This technique allows for the direct observation of the microstructures within the zircon grains, including the nanometer-sized domains of former reidite. Selected area electron diffraction (SAED) patterns obtained via TEM can confirm the crystal structure of these domains.

3. Analysis of High-Temperature Minerals:

  • Raman Spectroscopy: This non-destructive technique is used to identify different mineral phases based on their unique vibrational modes. It has been used to confirm the presence of this compound and cristobalite in LDG.[11]

  • Electron Microprobe Analysis (EMPA): This technique is used to determine the elemental composition of microscopic areas of a sample. It has been employed to analyze the composition of baddeleyite and other mineral inclusions within the glass.[4]

Visualizing the Evidence and Analytical Workflow

To further clarify the logical progression of evidence and the experimental procedures, the following diagrams are provided.

cluster_0 Evidence for Meteorite Impact High-Pressure Minerals High-Pressure Minerals Reidite (in Zircon) Reidite (in Zircon) High-Pressure Minerals->Reidite (in Zircon) e.g. Meteorite Impact Confirmed Meteorite Impact Confirmed Reidite (in Zircon)->Meteorite Impact Confirmed Confirms High-Temperature Minerals High-Temperature Minerals This compound & Baddeleyite This compound & Baddeleyite High-Temperature Minerals->this compound & Baddeleyite e.g. This compound & Baddeleyite->Meteorite Impact Confirmed Supports Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Microscopic Analysis Microscopic Analysis Sample Preparation->Microscopic Analysis SEM/EBSD SEM/EBSD Microscopic Analysis->SEM/EBSD High-Pressure Minerals TEM TEM Microscopic Analysis->TEM Nanostructure Raman Spectroscopy Raman Spectroscopy Microscopic Analysis->Raman Spectroscopy Mineral Identification Data Interpretation Data Interpretation SEM/EBSD->Data Interpretation TEM->Data Interpretation Raman Spectroscopy->Data Interpretation Formation Model Validation Formation Model Validation Data Interpretation->Formation Model Validation

References

A Comparative Analysis of the Refractive Indices of Lechatelierite and Quartz

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the refractive indices of lechatelierite and quartz. This compound is a naturally occurring amorphous silica (B1680970) glass, while quartz is the crystalline form of silicon dioxide.[1][2][3] This distinction in their atomic-scale structure gives rise to different optical properties, most notably their refractive indices. This document will present quantitative data, experimental methodologies for refractive index determination, and a visual representation of the relationship between these two materials.

Data Presentation: Refractive Index Comparison

The refractive index of a material quantifies the extent to which it bends light. For crystalline materials like quartz, this property can be anisotropic, meaning it varies with the direction of light propagation and polarization. In contrast, amorphous materials like this compound are isotropic, exhibiting a single refractive index.

FeatureThis compoundQuartz
Chemical Formula SiO₂SiO₂
Crystal System AmorphousTrigonal
Refractive Index (n) Isotropic: ~1.460Anisotropic (Birefringent)
Ordinary Ray (nₒ): ~1.54425
Extraordinary Ray (nₑ): ~1.55338
Birefringence (Δn) None~0.009

Note: The refractive index values for quartz are specified at a wavelength of 590 nanometers.[4] The refractive index of this compound is noted for sodium light.[5]

Experimental Protocol: Determination of Refractive Index by the Becke Line Method

The Becke line method is a common technique in optical mineralogy to determine the refractive index of a mineral fragment by immersing it in a liquid of a known refractive index.[6][7]

Objective: To determine the refractive index of this compound and quartz fragments.

Materials:

  • Microscope with a substage and diaphragm

  • Glass slides and cover slips

  • A set of calibrated refractive index liquids

  • Mortar and pestle for crushing samples

  • Sieves for grain size separation

  • This compound and quartz samples

Procedure:

  • Sample Preparation: Crush small fragments of the this compound and quartz samples using a mortar and pestle. Use sieves to obtain fragments of a suitable size for microscopic examination (approximately 100-mesh).[6]

  • Mounting: Place a small amount of the crushed mineral on a clean glass slide. Add a drop of a refractive index liquid with a known value. Place a cover slip over the sample and liquid.[6]

  • Microscopic Observation: Place the slide on the microscope stage. Lower the substage and close the diaphragm to achieve a narrow cone of illumination.[6]

  • Focusing and Observation of the Becke Line: Focus on the edge of a mineral fragment. Then, slightly raise the microscope tube (defocus). A bright line, the Becke line, will appear at the grain boundary.[6]

  • Interpretation:

    • If the Becke line moves into the mineral fragment as the focus is raised, the mineral has a higher refractive index than the immersion liquid.[7]

    • If the Becke line moves into the surrounding liquid, the mineral has a lower refractive index than the liquid.[7]

    • If the mineral fragment becomes nearly invisible and no Becke line is observed, the refractive indices of the mineral and the liquid are the same.[6]

  • Iteration: Repeat the process with different immersion liquids of varying refractive indices until a match is found for both this compound and quartz. For quartz, which is birefringent, two different orientations of the grain relative to the polarizer of the microscope will be needed to determine the ordinary and extraordinary refractive indices.[6]

Logical Relationship Diagram

The following diagram illustrates the relationship between silicon dioxide and its amorphous and crystalline forms, highlighting the difference in their refractive indices.

G SiO2 Silicon Dioxide (SiO₂) Amorphous Amorphous (Non-Crystalline) SiO2->Amorphous Crystalline Crystalline SiO2->Crystalline This compound This compound n ≈ 1.460 Amorphous->this compound Quartz Quartz nₒ ≈ 1.544 nₑ ≈ 1.553 Crystalline->Quartz

Relationship between SiO₂ forms and refractive indices.

References

Lechatelierite: A Terrestrial Analogue for Lunar Glasses – A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to understand and utilize lunar resources, the study of lunar glasses is paramount. These amorphous materials, formed by the extreme conditions on the Moon's surface, hold valuable information about the Moon's history and composition. However, the scarcity and precious nature of lunar samples necessitate the use of terrestrial analogues for extensive research. Lechatelierite, a naturally occurring high-purity silica (B1680970) glass, has emerged as a significant terrestrial analogue for certain types of lunar glasses. This guide provides a comprehensive comparison of this compound and lunar glasses, supported by experimental data and detailed methodologies, to aid researchers in their selection and application of appropriate analogues.

Formation and Occurrence: A Tale of Two Glasses

This compound is a mineraloid, an amorphous form of silicon dioxide (SiO₂), lacking a crystalline structure.[1] Its formation is attributed to high-temperature events on Earth, primarily lightning strikes creating fulgurites and meteorite impacts producing tektites.[1] In contrast, lunar glasses are a more diverse group of materials found abundantly in the lunar regolith. Their primary formation mechanism is through meteorite and micrometeorite impacts, which melt the lunar soil.[2][3] This process creates various forms of glass, including agglutinates (glass-welded soil aggregates), impact spherules, and coatings on rock fragments. Volcanic eruptions have also contributed to the formation of pyroclastic glass beads on the Moon.

dot

A simplified diagram illustrating the primary formation pathways for this compound and lunar glasses.

Compositional Analysis: Purity vs. Diversity

The most significant difference between this compound and lunar glasses lies in their chemical composition. This compound is characterized by its high purity, typically containing over 99% SiO₂.[4] This is a direct result of its formation from silica-rich parent materials like quartz sand.

Lunar glasses, on the other hand, exhibit a wide range of compositions that reflect the diverse mineralogy of the lunar regolith from which they are formed. This includes significant amounts of oxides of aluminum (Al₂O₃), iron (FeO), magnesium (MgO), and calcium (CaO). The composition of lunar glasses can be broadly categorized into impact glasses, volcanic glasses (such as the well-known green and orange glasses from the Apollo missions), and agglutinitic glasses.

PropertyThis compoundLunar Impact Glass (Typical)Lunar Volcanic Glass (Apollo 17 Orange)Lunar Agglutinitic Glass (Typical)
SiO₂ (wt%) >9940 - 4835 - 4040 - 50
Al₂O₃ (wt%) <115 - 255 - 1015 - 25
FeO (wt%) <0.15 - 2018 - 225 - 15
MgO (wt%) <0.15 - 1512 - 165 - 10
CaO (wt%) <0.110 - 187 - 910 - 16
TiO₂ (wt%) <0.10.1 - 18 - 100.5 - 2

Physical Properties: A Comparative Overview

The differences in chemical composition directly influence the physical properties of these glasses. The high silica content of this compound gives it properties similar to pure fused silica, including a high melting point and low coefficient of thermal expansion. The physical properties of lunar glasses are more variable, depending on their specific composition.

PropertyThis compoundLunar Glass (General Range)
Color Colorless, whiteGreen, orange, brown, black
Hardness (Mohs) 6.5 - 75 - 6.5
Density (g/cm³) 2.2 - 2.32.7 - 3.3
Refractive Index ~1.458 - 1.462~1.55 - 1.75
Softening Point (°C) ~1600~700 - 800

This compound as a Lunar Analogue: Applications and Limitations

The high purity of this compound makes it an excellent analogue for studying the fundamental properties of silica glass in a lunar context. It is particularly valuable for:

  • In-Situ Resource Utilization (ISRU) Studies: Research into the extraction of oxygen from lunar regolith can utilize this compound as a simplified, single-component feedstock to understand the underlying chemical reactions before moving to more complex lunar soil simulants.

  • Impact Studies: this compound can be used to model the behavior of pure silica under hypervelocity impact conditions, providing a baseline for understanding the more complex shock metamorphism that occurs in the lunar regolith.

  • Spectroscopic Studies: As a pure end-member, the spectral properties of this compound can be used to deconvolve the complex spectra of lunar soils and glasses.

However, the compositional simplicity of this compound is also its main limitation. It cannot replicate the chemical and physical diversity of the majority of lunar glasses. For research requiring a closer compositional match to specific types of lunar glass, synthetic lunar simulants are often more appropriate.

Experimental Protocols

Chemical Composition Analysis: Electron Probe Microanalysis (EPMA)

Objective: To determine the major and minor element oxide concentrations in glass samples.

Methodology:

  • Sample Preparation: Glass fragments are mounted in epoxy and polished to a smooth, flat surface. The samples are then carbon-coated to ensure electrical conductivity under the electron beam.

  • Instrumentation: A wavelength-dispersive X-ray spectrometer (WDS) equipped electron probe microanalyzer is used.

  • Analytical Conditions:

    • Accelerating Voltage: 15 kV

    • Beam Current: 10-20 nA

    • Beam Diameter: 1-10 µm (a defocused beam is often used for hydrous or alkali-rich glasses to prevent volatilization).

  • Data Acquisition: The instrument rasters the electron beam across a designated area of the sample. The characteristic X-rays emitted from the sample are measured by the WDS detectors.

  • Quantification: The intensity of the measured X-rays for each element is compared to the intensity from well-characterized mineral and glass standards of known composition. Matrix corrections (e.g., ZAF or φ(ρz)) are applied to account for differences in absorption, fluorescence, and atomic number between the sample and the standards.

dot

References

A Comparative Analysis of Lechatelierite from Terrestrial Impact Craters

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers on the physicochemical properties of impact-formed silica (B1680970) glass.

Lechatelierite, an amorphous silica glass (SiO₂), serves as a key indicator of the extreme conditions generated by meteorite impacts.[1] Formed by the intense heat and pressure of such events, this mineraloid's properties can vary based on the specifics of the impact and the composition of the target rock.[1][2] This guide provides a comparative overview of this compound from three well-studied impact craters: Meteor Crater (USA), Ries Crater (Germany), and Kamil Crater (Egypt), offering quantitative data, experimental methodologies, and a standardized analytical workflow.

Comparative Data of this compound Samples

The physicochemical properties of this compound, including its purity, density, and water content, offer insights into its formation conditions. While pure this compound is essentially 100% SiO₂, inclusions and trace elements can be present, influenced by the target material.[2]

PropertyMeteor Crater (Arizona, USA)Ries Crater (Germany)Kamil Crater (Egypt)General Tektites/Impact Glass
Parent Material Coconino Sandstone (nearly pure quartz sand)[2][3]Tertiary sediments[4]Quartzarenite Sandstone[5]Varies; often sedimentary rocks[4]
SiO₂ Content High purity, fused from fine-grained sandstone[6]>99% (within moldavite inclusions)[7]Almost exclusively SiO₂ ("white glass")[5]Generally high, 68-82% in tektites[8]
Key Impurities Minor inclusions from parent rock.Not pure SiO₂ glass; contains traces of Al, Mg, Na, K, Ca, Fe, Ti. High Si:O ratio observed.[8]Negligible projectile contamination (<0.1 wt%).[5]Varies with target rock and projectile mixing.
Density (g/cm³) ~2.10 (porous); True value ~2.20[9]Close to pure SiO₂ glass (~2.20)[7]Not specified, but described as highly vesicular.[5]~2.5 - 2.7 (general)[3]
Water Content (wt%) Not specified; noted as vesicular due to steam expansion.[1][3]Not specified for this compound inclusions.Not specified.Very low; <0.03% in tektites, 0.008-0.13% in other impact glasses.[10]
Refractive Index Not specified.Very close to pure SiO₂ glass (~1.458)[7]Not specified.Not specified.
Notable Features Highly porous and vesicular, with a density potentially less than water.[1][3]Found as inclusions in moldavite tektites; has a significantly lower softening point than pure SiO₂ glass.[7]Occurs as highly vesicular "white glass" in impact melt bombs and lapilli.[5]Often contains flow textures and shocked mineral inclusions.[10]

Experimental Protocols

The characterization of this compound involves a suite of analytical techniques to determine its chemical composition, structure, and physical properties.

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

This technique is fundamental for imaging the microstructure of this compound and determining its elemental composition.

  • Objective: To visualize the texture (e.g., vesicles, flow bands) and quantify the elemental composition of the glass and any inclusions.

  • Sample Preparation: this compound-bearing samples are typically prepared as polished thin sections or mounted in epoxy resin.[11] For non-conductive samples like silica glass, a thin conductive coating (e.g., carbon or gold) is applied to prevent charging under the electron beam.[12]

  • Instrumentation: A Scanning Electron Microscope equipped with an EDS detector is used.

  • Procedure:

    • The prepared sample is placed in the SEM vacuum chamber.

    • A high-energy beam of electrons is focused on the sample surface and scanned across a defined area.[13]

    • Images are generated by detecting secondary or backscattered electrons, revealing morphological and compositional (Z-contrast) information.

    • The electron beam's interaction with the sample generates characteristic X-rays, which are detected by the EDS system.[14]

    • The resulting EDS spectrum shows peaks corresponding to the elements present. Quantitative analysis is performed by comparing peak intensities to standards or using standardless quantification software to determine the weight percent (wt%) and atomic percent (at%) of each element.[12][14]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to identify the molecular structure of materials. It is particularly effective for distinguishing amorphous silica like this compound from crystalline polymorphs (e.g., quartz, coesite).

  • Objective: To confirm the amorphous nature of this compound and identify any residual crystalline phases or shock-induced structural modifications.

  • Sample Preparation: Polished thin sections are commonly used. Samples are cleaned to remove any surface contaminants.[11]

  • Instrumentation: A confocal micro-Raman spectrometer with a laser excitation source (e.g., 532 nm Nd:YAG laser) and a CCD detector.[11]

  • Procedure:

    • The sample is placed on the microscope stage.

    • The laser is focused on the area of interest.

    • The scattered light is collected and analyzed. The Raman shift (in cm⁻¹) is the difference in energy between the incident and scattered photons.

    • This compound is characterized by a broad, weak Raman signal, notably a broad peak that declines sharply around 500 cm⁻¹.[15] In contrast, crystalline quartz exhibits a very sharp and intense peak at approximately 464 cm⁻¹.[11][16] Shocked quartz may show shifts in this peak position.[11]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a key method for determining the water (H₂O) content in glasses, which is a critical parameter for understanding the conditions of impact melting.

  • Objective: To quantify the concentration of water (hydroxyl groups, OH⁻) within the silica glass structure.

  • Sample Preparation: Doubly polished, free-standing chips of the glass with a known thickness are required.

  • Instrumentation: An FTIR spectrometer coupled with a microscope.

  • Procedure:

    • An infrared beam is passed through the prepared sample.

    • The instrument measures the absorption of infrared radiation at different wavelengths.

    • Water in the form of hydroxyl groups (OH⁻) absorbs IR radiation in a characteristic band around 3550 cm⁻¹.

    • The amount of absorbed light is proportional to the water concentration, which can be calculated using the Beer-Lambert law and known absorption coefficients for silica glass. The results are typically reported in weight percent (wt%) or parts per million (ppm).[10]

Visualization of Analytical Workflow

The following diagram illustrates the typical workflow for a comparative study of this compound from sample acquisition to final data interpretation.

G cluster_0 Field & Lab Preparation cluster_1 Primary Analysis cluster_2 Data Integration & Interpretation A Sample Collection (Impact Crater Ejecta/Melt) B Petrographic Selection (Identification of this compound) A->B C Sample Preparation (Thin Sections, Polished Mounts) B->C D SEM-EDS Analysis (Morphology & Composition) C->D E Raman Spectroscopy (Structural State) C->E F FTIR Spectroscopy (Water Content) C->F G Quantitative Data Collation D->G E->G F->G H Comparative Analysis G->H I Interpretation of Formation Conditions H->I J Publish Comparison Guide H->J Publication I->J

Caption: Workflow for comparative analysis of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of peak shock pressures experienced by rocks during impact events is crucial for understanding the formation and modification of planetary bodies and for constraining the extreme conditions under which novel material phases can form. Lechatelierite, a diaplectic silica (B1680970) glass, is a key indicator of very high shock pressures. This guide provides a comparative analysis of this compound as a shock barometer, juxtaposed with other common shock indicators. It includes experimental data, detailed methodologies, and visual workflows to aid researchers in interpreting shock metamorphic effects.

Comparative Analysis of Shock Pressure Indicators

The formation of specific minerals and microstructures in rocks subjected to hypervelocity impacts serves as a reliable proxy for the peak shock pressures they have endured. This compound, formed from the solid-state transformation of quartz, signifies some of the highest shock pressures observed in natural rocks before complete melting occurs. The following table summarizes the pressure conditions for the formation of this compound and other key shock indicators.

Shock IndicatorMineral of OriginFormation Pressure (GPa)Key Characteristics
Planar Fractures (PFs)Quartz~5 - 8Parallel sets of multiple, open fractures.[1][2]
Planar Deformation Features (PDFs)Quartz, Feldspar~5 - 35Microscopic, narrow lamellae of amorphous material along specific crystallographic planes.[3][4] The orientation of PDFs can be used to refine pressure estimates.[4]
Calcite TwinningCalcite~0.1 - >38Formation of mechanical twins within calcite crystals. High twin densities (>1000 twins/mm) are indicative of shock pressures.[5]
Diaplectic Glass (e.g., Maskelynite)Feldspar, Quartz~30 - 50Isotropic, amorphous phase that retains the original crystal shape.[3]
This compound Quartz >50 - 85 Fused silica glass, often vesicular. Experimental studies on granite show formation at 85 GPa.

Experimental Protocols

The validation of shock pressure indicators relies on controlled laboratory experiments that simulate the extreme conditions of an impact event. Shock recovery experiments are a primary method used to subject mineral and rock samples to well-defined high pressures.

High-Explosive Shock Recovery Experiment for this compound Formation

This protocol is a generalized procedure based on high-explosive techniques used to generate high shock pressures in mineral samples.

Objective: To subject a quartz-bearing rock sample to a specific high shock pressure to induce the formation of this compound and other shock features for post-shock analysis.

Materials:

  • Rock sample (e.g., granite, sandstone) containing quartz.

  • High-impedance metal container (e.g., ARMCO iron).

  • Flyer plate of the same metal.

  • High explosive charge.

  • Detonator.

  • Recovery chamber.

Procedure:

  • Sample Preparation: A thin, polished disc of the rock sample is prepared and placed inside the metal container.

  • Assembly: The flyer plate is positioned at a predetermined distance from the sample container. The entire assembly is placed within a recovery chamber to contain the explosion and facilitate sample recovery.

  • Detonation: The high explosive is detonated, accelerating the flyer plate to a high velocity.

  • Impact and Shock Wave Generation: The flyer plate impacts the sample container, generating a high-pressure shock wave that propagates through the container and into the sample. The use of a high-impedance container and flyer plate allows for a series of reverberating shock waves, which can increase the peak pressure experienced by the sample.

  • Pressure Attenuation and Sample Recovery: The shock wave travels through the sample and is attenuated. The sample, though subjected to extreme pressure, is designed to be recovered intact within the container.

  • Post-Shock Analysis: The recovered sample is carefully extracted from the container. Thin sections are prepared for petrographic analysis using optical microscopy, scanning electron microscopy (SEM), and transmission electron microscopy (TEM) to identify and characterize shock-induced features like this compound, PDFs, and diaplectic glass.

Analytical Workflow for Shock Barometry

The determination of peak shock pressure from a shocked rock sample involves a systematic analytical workflow. This process begins with macroscopic and microscopic observations and can involve more advanced analytical techniques for precise pressure estimation.

Shock_Barometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Microscopic & Analytical Investigation cluster_interpretation Data Interpretation & Pressure Estimation Sample Rock Sample Collection ThinSection Thin Section Preparation Sample->ThinSection Petrographic Petrographic Microscopy (Identification of PFs, PDFs, Twinning) ThinSection->Petrographic UStage Universal Stage Analysis (Orientation of PDFs) Petrographic->UStage SEM_TEM SEM / TEM Analysis (Characterization of Diaplectic Glass, this compound) Petrographic->SEM_TEM PressureCalibration Comparison with Experimental Calibration Data UStage->PressureCalibration SEM_TEM->PressureCalibration PeakPressure Peak Shock Pressure Estimation PressureCalibration->PeakPressure

Workflow for determining peak shock pressure.

Logical Relationship in Shock Metamorphism

The formation of different shock metamorphic features is a progressive process directly correlated with increasing peak shock pressure. This relationship can be visualized as a one-way progression from lower pressure features to higher pressure indicators.

Shock_Progression PF Planar Fractures (~5-8 GPa) PDF Planar Deformation Features (~5-35 GPa) PF->PDF Increasing Pressure DG Diaplectic Glass (~30-50 GPa) PDF->DG Increasing Pressure Lech This compound (>50-85 GPa) DG->Lech Increasing Pressure Melt Whole Rock Melting (>60 GPa) Lech->Melt Increasing Pressure

References

A Comparative Analysis of Water Content in Lechatelierite and Volcanic Glasses

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the intrinsic water content reveals significant disparities between lechatelierite, a high-purity silica (B1680970) glass forged in the extreme conditions of lightning strikes and meteorite impacts, and volcanic glasses, which are formed from the comparatively water-rich environment of cooling magma. This compound is characterized by an exceptionally low water content, whereas volcanic glasses exhibit a broader and substantially higher range of water concentrations, a factor of their magmatic origin and subsequent interaction with meteoric water.

This compound, a naturally occurring amorphous silica (SiO₂), is distinguished by its formation under anhydrous, high-temperature conditions. This results in a material that is virtually devoid of structural water. In stark contrast, volcanic glasses, such as obsidian, are products of rapidly cooled magma, which inherently contains dissolved water and other volatile compounds. This fundamental difference in their genesis is the primary determinant of their respective water content.

Quantitative Comparison of Water Content

The water content in these natural glasses has been quantified using various analytical techniques, with Fourier-transform infrared spectroscopy (FTIR) being a principal method. The data consistently demonstrates that this compound is significantly drier than volcanic glasses.

Glass TypeFormation MechanismTypical Water Content (wt%)Typical Water Content (ppm)Data Source(s)
This compound Lightning strike (fulgurite), meteorite impact (tektite)0.002 - 0.03020 - 300[1][2]
(Libyan Desert Glass)0.008 - 0.02480 - 240[1]
Volcanic Glass Rapid cooling of magma
- Primary (Magmatic)0.1 - 0.61,000 - 6,000
- With Secondary Hydrationup to 3.0 - 4.0up to 30,000 - 40,000
- Obsidian (structural)0.07 - 1.66700 - 16,600

Table 1: Summary of typical water content in this compound and volcanic glasses. The data highlights the significantly lower water concentration in this compound.

Formation and Water Incorporation

The origins of these two types of glass dictate their hydration levels. This compound is formed from the instantaneous melting and quenching of silica-rich materials like sand during a lightning strike or the intense pressure and temperature of a meteorite impact.[3][4] These processes are so rapid and energetic that there is insufficient time for water to be incorporated into the glass structure. Tektites, which are a form of impact glass containing this compound, are noted for their extremely low water content, typically less than 0.02% by weight.[2][5]

Volcanic glasses, conversely, form from magma that contains dissolved water. Upon eruption and rapid cooling, a portion of this magmatic water is trapped within the glass structure.[6] Furthermore, after deposition, volcanic glasses can undergo secondary hydration, where they absorb water from their surroundings, further increasing their total water content.[6]

Experimental Protocols

The determination of water content in these glasses is crucial for understanding their formation and history. Fourier-transform infrared spectroscopy (FTIR) is a powerful, non-destructive technique widely employed for this purpose.

Water Content Determination by FTIR Spectroscopy

Principle: This method is based on the Beer-Lambert law, which relates the absorption of infrared light to the concentration of the absorbing species. Water in silicate (B1173343) glasses exists as two primary species: molecular water (H₂O) and hydroxyl groups (OH⁻). These species have characteristic absorption bands in the infrared spectrum. The total water content is determined by measuring the absorbance of a specific band, typically the fundamental OH stretching vibration around 3550 cm⁻¹.[7]

Methodology:

  • Sample Preparation: A doubly polished, parallel-sided wafer of the glass sample is prepared. The thickness of the wafer is precisely measured.

  • Spectral Acquisition: The sample is placed in the beam path of an FTIR spectrometer. An infrared spectrum is collected, typically in the mid-infrared range.

  • Baseline Correction: A baseline is established and subtracted from the spectrum to isolate the absorbance peak corresponding to the OH stretching band.

  • Absorbance Measurement: The height of the absorbance peak at approximately 3550 cm⁻¹ is measured.

  • Concentration Calculation: The water content is calculated using the Beer-Lambert law:

    c = (A * M) / (ρ * ε * d)

    Where:

    • c is the concentration of water (in wt%).

    • A is the absorbance.

    • M is the molar mass of water (18.02 g/mol ).

    • ρ is the density of the glass (in g/L).

    • ε is the molar absorptivity coefficient (in L mol⁻¹ cm⁻¹), a value that is dependent on the glass composition.

    • d is the sample thickness (in cm).

Logical Framework for Comparison

The comparative analysis of water content in this compound and volcanic glasses follows a logical progression from their distinct origins to the resulting differences in their hydration states, as confirmed by analytical measurement.

G cluster_origin Formation Environment cluster_material Resulting Glass cluster_analysis Analysis cluster_results Water Content A High-Energy, Anhydrous Event (Lightning/Impact) C This compound A->C Formation B Water-Rich Magmatic System D Volcanic Glass B->D Formation E FTIR Spectroscopy C->E Sample F Very Low (<0.03 wt%) C->F D->E Sample G High & Variable (0.1 - 4.0 wt%) D->G E->F Measurement E->G Measurement

Figure 1: Comparative workflow for water content in natural glasses.

References

A Comparative Purity Analysis of Lechatelierite from Diverse Origins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of materials is paramount. This guide provides a comprehensive comparison of lechatelierite, a naturally occurring amorphous silica (B1680970) glass, from three distinct origins: meteorite impacts (impactites), lightning strikes (fulgurites), and synthetic manufacturing. Understanding the purity profiles of this compound from these sources is crucial for applications where minimal contamination is a prerequisite.

This compound, in its ideal form, is pure silicon dioxide (SiO₂). However, its formation under the extreme and varied conditions of meteorite impacts and lightning strikes inevitably leads to the incorporation of impurities from the surrounding environment. In contrast, synthetic fused silica, the man-made analogue of this compound, is produced under highly controlled conditions, allowing for significantly higher purity levels. This guide presents a detailed examination of the chemical purity of this compound from these origins, supported by experimental data and detailed analytical protocols.

Comparative Analysis of this compound Purity

The purity of this compound is fundamentally linked to its origin. The following table summarizes the typical elemental composition of this compound from meteorite impacts (specifically Libyan Desert Glass), lightning strikes (fulgurites), and synthetic production. The data reveals that while all forms are predominantly SiO₂, the concentration and types of trace element impurities vary significantly.

Element Impactite (Libyan Desert Glass) Fulgurite Synthetic Fused Silica
SiO₂ (wt.%) 96.5 - 99[1][2]98 - 100[3]> 99.999[4]
Al₂O₃ (wt.%) ~0.2 - 1.1[5]Variable, can be significant< 0.0001
Fe₂O₃/FeO (wt.%) ~0.1 - 0.5Variable, can be significant[3]< 0.00003
TiO₂ (wt.%) ~0.01 - 0.05Variable< 0.0001
CaO (wt.%) ~0.1 - 0.5Variable< 0.00005
Na₂O (wt.%) ~0.3 - 0.4Variable< 0.0001
K₂O (wt.%) ~0.02 - 0.1Variable< 0.0001
OH (ppm) VariableVariable< 1 - 1000
Other Trace Elements (ppm) Zr, Hf, REEDependent on parent materialVery low (< 1 ppm total)[6]

Understanding the Origins and Impurity Profiles

Impactite-Derived this compound (e.g., Libyan Desert Glass): Formed from the intense heat and pressure of a meteorite impact, this type of this compound incorporates elements from the target rock and potentially the meteorite itself.[7][8] Libyan Desert Glass, a well-studied example, is known for its high silica content, but contains minor and trace amounts of elements such as aluminum, iron, and titanium, reflecting the composition of the desert sand at the time of impact.[1][9]

Fulgurite-Derived this compound: When lightning strikes sand or rock, the intense heat fuses the material into a glassy tube known as a fulgurite.[10] The purity of the this compound within the fulgurite is highly dependent on the composition of the parent material.[3] While often very high in silica, fulgurites can contain a heterogeneous mix of minerals and glasses, with impurities like alumina (B75360) and iron oxides being common.[3]

Synthetic Fused Silica: This is the most pure form of amorphous silica, produced through chemical processes such as the flame hydrolysis of silicon tetrachloride.[6] The manufacturing process allows for tight control over raw material purity and processing conditions, resulting in a product with metallic impurities often below the parts-per-million (ppm) level.[4][6] The primary impurity of concern in synthetic fused silica is often the hydroxyl (OH) content, which can be controlled to different levels depending on the manufacturing method and intended application.[11]

Experimental Methodologies for Purity Assessment

A multi-analytical approach is essential for a comprehensive assessment of this compound purity. The following are key experimental protocols for characterizing the elemental and structural purity of these materials.

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison A Sample Acquisition (Impactite, Fulgurite, Synthetic) B Cleaning and Crushing A->B C Powdering/Homogenization B->C G Raman Spectroscopy (Molecular Structure & Inclusions) B->G D X-Ray Diffraction (XRD) (Structural Purity) C->D E Inductively Coupled Plasma Mass Spectrometry (ICP-MS) (Trace Element Analysis) C->E F X-Ray Fluorescence (XRF) (Major & Minor Elements) C->F H Quantification of Amorphous Content D->H I Elemental Concentration Mapping E->I F->I G->H J Comparative Purity Assessment H->J I->J

Caption: Workflow for assessing the purity of this compound.

X-Ray Diffraction (XRD) for Structural Purity
  • Objective: To confirm the amorphous nature of this compound and quantify any crystalline phases present as impurities.

  • Protocol:

    • Sample Preparation: A representative portion of the this compound sample is finely ground to a homogenous powder (typically <10 µm particle size).

    • Instrumentation: A powder X-ray diffractometer is used.

    • Data Collection: The sample is scanned over a wide 2θ range (e.g., 5-80°) with a slow scan speed to ensure good signal-to-noise ratio.

    • Data Analysis: The resulting diffractogram is analyzed for the presence of sharp Bragg peaks, which indicate crystalline material. A broad, diffuse hump is characteristic of amorphous materials like this compound. Quantitative analysis of the amorphous content can be performed using methods such as the Rietveld refinement with an internal standard.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Element Analysis
  • Objective: To provide highly sensitive quantitative analysis of a wide range of trace and ultra-trace element impurities.

  • Protocol (Laser Ablation ICP-MS):

    • Sample Preparation: A flat, polished surface of the this compound sample or a pressed pellet of the powdered material is prepared.

    • Instrumentation: A laser ablation system coupled to an ICP-mass spectrometer.

    • Analysis: A high-energy laser is used to ablate a small amount of the sample, and the resulting aerosol is transported to the ICP-MS for ionization and analysis.

    • Quantification: Quantification is achieved by calibrating with certified reference materials of a similar matrix (e.g., NIST SRM 610/612 for silicate (B1173343) glasses).

  • Protocol (Solution ICP-MS):

    • Sample Preparation: A precisely weighed amount of the powdered this compound is digested using a mixture of high-purity hydrofluoric (HF) and nitric (HNO₃) acids in a closed microwave digestion system. The digested sample is then diluted to a known volume with deionized water.

    • Analysis: The solution is introduced into the ICP-MS for analysis.

    • Quantification: Calibration is performed using aqueous multi-element standard solutions.

X-Ray Fluorescence (XRF) for Major and Minor Element Analysis
  • Objective: To provide rapid, non-destructive quantitative analysis of major and minor elemental constituents.

  • Protocol:

    • Sample Preparation: For bulk analysis, the sample can be analyzed directly if it has a flat surface. For more accurate quantitative results, the sample is powdered and pressed into a pellet, or fused into a glass bead with a flux like lithium borate.

    • Instrumentation: A wavelength-dispersive or energy-dispersive XRF spectrometer.

    • Analysis: The sample is irradiated with X-rays, causing the elements within the sample to emit characteristic fluorescent X-rays.

    • Quantification: The intensities of the emitted X-rays are measured and compared to those of certified reference materials to determine elemental concentrations.

Raman Spectroscopy for Molecular Structure and Inclusions
  • Objective: To confirm the amorphous silica structure, identify crystalline polymorphs of SiO₂ (e.g., quartz, cristobalite) as inclusions, and characterize other mineral inclusions.

  • Protocol:

    • Sample Preparation: A clean, flat surface of the sample is required.

    • Instrumentation: A confocal Raman microscope.

    • Analysis: A monochromatic laser is focused on the sample. The scattered light is collected and analyzed. The Raman spectrum of amorphous SiO₂ is characterized by broad bands, while crystalline phases will exhibit sharp, well-defined peaks.

    • Interpretation: The positions and shapes of the Raman bands are used to identify the molecular structure and any crystalline inclusions within the this compound.

Conclusion

The purity of this compound is a direct function of its origin. For applications demanding the highest purity and minimal elemental contamination, synthetic fused silica is the unequivocal choice. Its production in a controlled environment allows for the virtual elimination of metallic and other elemental impurities.

Impactite-derived this compound , such as Libyan Desert Glass, offers a naturally occurring high-purity silica glass, but with a distinct trace element signature inherited from its terrestrial origin. This can be advantageous for certain research applications where these specific trace elements are of interest.

Fulgurite-derived this compound exhibits the most variability in purity, directly reflecting the heterogeneity of the sand or rock from which it was formed. While it can be of high silica content, the presence of various mineral and glass inclusions makes it less suitable for applications requiring consistent, high purity.

The selection of this compound for a specific application should therefore be guided by a thorough understanding of the required purity levels and the potential impact of specific elemental contaminants. The analytical techniques outlined in this guide provide the necessary tools for researchers to accurately assess and compare the purity of this compound from different origins.

References

A Comparative Analysis of Lechatelierite and Crystalline SiO₂ Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the amorphous silica (B1680970) mineraloid, lechatelierite, and its crystalline polymorphs. This document outlines their distinct physical properties, formation conditions, and the experimental methodologies used for their characterization, supported by quantitative data and detailed protocols.

Introduction to SiO₂ Polymorphism

Silicon dioxide (SiO₂) is a cornerstone of materials science, geology, and various industrial applications. Its ability to exist in numerous structural forms, known as polymorphs, gives rise to a wide array of physical and chemical properties. These forms range from the highly ordered crystalline structures of quartz and its high-pressure variants to the disordered, amorphous state of this compound. Understanding the nuances of these polymorphs is critical for applications ranging from geological studies to the development of advanced materials and pharmaceutical formulations.

This compound, a naturally occurring silica glass, is formed under conditions of extreme temperature and pressure, such as lightning strikes (fulgurites) and meteorite impacts (tektites).[1][2] Unlike its crystalline counterparts, this compound lacks a long-range ordered crystal lattice, which profoundly influences its physical characteristics. This guide will delve into a comparative analysis of this compound with the most common crystalline SiO₂ polymorphs: α-quartz, β-quartz, tridymite, cristobalite, coesite, and stishovite.

Comparative Physical and Structural Properties

The distinct internal structures of this compound and crystalline SiO₂ polymorphs lead to significant differences in their measurable physical properties. The following table summarizes key quantitative data for each polymorph, offering a clear comparison of their characteristics.

PropertyThis compoundα-Quartzβ-QuartzTridymiteCristobaliteCoesiteStishovite
Crystal System AmorphousTrigonalHexagonalOrthorhombic (α), Hexagonal (β)Tetragonal (α), Cubic (β)MonoclinicTetragonal
Density (g/cm³) 2.22.652.532.262.322.914.29
Mohs Hardness 5.5 - 6.57776.57.57.5
Refractive Index (n) ~1.4581.544 - 1.553~1.531.469 - 1.4731.484 - 1.4871.591.80
Formation Pressure Very High (Impact)LowLowLowLowHighVery High
Formation Temp. Very High (Melting)Low> 573°C870-1470°C1470-1727°CHighVery High

SiO₂ Phase Transitions and Formation Pathways

The stability of SiO₂ polymorphs is intricately linked to temperature and pressure. The following diagram illustrates the primary phase transitions and formation pathways for the different polymorphs. This compound is formed by the rapid quenching of molten silica, bypassing crystallization.

SiO2_Polymorphs cluster_formation Formation Pathways cluster_crystalline Crystalline Polymorphs Molten SiO2 Molten SiO2 This compound This compound Molten SiO2->this compound Rapid Quenching alpha_Quartz α-Quartz beta_Quartz β-Quartz alpha_Quartz->beta_Quartz 573°C Coesite Coesite alpha_Quartz->Coesite High Pressure Tridymite Tridymite beta_Quartz->Tridymite 870°C Cristobalite Cristobalite Tridymite->Cristobalite 1470°C Cristobalite->Molten SiO2 1727°C Stishovite Stishovite Coesite->Stishovite Very High Pressure

Caption: SiO₂ phase transitions and formation pathways.

Experimental Protocols for Characterization

The identification and differentiation of SiO₂ polymorphs rely on analytical techniques that probe their atomic structure. X-ray diffraction (XRD) and Raman spectroscopy are two of the most powerful and commonly employed methods.

X-ray Diffraction (XRD) Analysis

XRD is a fundamental technique for distinguishing between crystalline and amorphous materials. Crystalline solids produce a characteristic series of sharp diffraction peaks, while amorphous materials, like this compound, yield a broad, diffuse halo.

Experimental Workflow:

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Interpretation Grind Grind Sample to Fine Powder Mount Mount Powder on Holder Grind->Mount Instrument Place in Diffractometer Mount->Instrument Scan Perform 2θ Scan Instrument->Scan Identify Identify Peaks/Halos Scan->Identify Compare Compare to Database Identify->Compare

Caption: A typical experimental workflow for XRD analysis.

Detailed Methodology:

  • Sample Preparation:

    • Solid samples are ground to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[1][2][3]

    • The powder is then carefully mounted onto a sample holder, ensuring a flat, smooth surface.[1]

  • Instrument Settings:

    • A monochromatic X-ray source, typically Cu Kα (λ = 1.5406 Å), is used.

    • The instrument is set to scan over a range of 2θ angles (e.g., 10-80°) with a defined step size and dwell time.

  • Data Analysis:

    • The resulting diffraction pattern is analyzed to identify the positions and intensities of the diffraction peaks.

    • These peaks are then compared to a reference database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present.

    • This compound will be identified by the absence of sharp peaks and the presence of a broad, amorphous hump.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is highly sensitive to the local atomic environment and symmetry. Each SiO₂ polymorph exhibits a unique Raman spectrum with characteristic peaks, allowing for their unambiguous identification.

Detailed Methodology:

  • Sample Preparation:

    • Solid samples can often be analyzed with minimal preparation. Powders can be placed on a microscope slide or in a sample well.

  • Instrument Settings:

    • A monochromatic laser, typically in the visible range (e.g., 532 nm or 785 nm), is focused onto the sample.

    • The scattered light is collected and passed through a spectrometer to generate the Raman spectrum.

    • Laser power and acquisition time are optimized to obtain a good signal-to-noise ratio without causing sample damage.

  • Data Analysis:

    • The Raman spectrum is a plot of intensity versus Raman shift (in cm⁻¹).

    • The positions, intensities, and widths of the Raman bands are characteristic of the specific polymorph. For example, α-quartz has a very strong, sharp peak at approximately 464 cm⁻¹, while amorphous silica (this compound) shows broad, overlapping bands.

Conclusion

The distinction between this compound and its crystalline SiO₂ polymorphs is fundamental to their scientific understanding and application. This compound, as a natural glass, possesses a disordered atomic structure, which results in physical properties that are distinct from its crystalline counterparts. The formation of these different polymorphs is governed by specific conditions of temperature and pressure. Analytical techniques such as X-ray diffraction and Raman spectroscopy provide definitive means of identifying and differentiating these materials based on their unique structural and vibrational characteristics. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working with these fascinating and important materials.

References

Safety Operating Guide

Proper Disposal Procedures for Lechatelierite

Author: BenchChem Technical Support Team. Date: December 2025

Lechatelierite, a naturally occurring amorphous silica (B1680970) glass (SiO₂), is chemically inert and generally considered non-hazardous. Its disposal is straightforward and primarily focuses on mitigating the physical hazards associated with sharp glass-like materials. The following procedures provide essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound waste in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before and during the disposal process, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles and cut-resistant gloves, when handling this compound, especially if it is broken.[1]

  • Avoid Dust Inhalation: If the this compound is in a fine or powdered form, handle it in a well-ventilated area or a fume hood to prevent inhalation of silica dust.[2][3]

  • Handling Broken Pieces: Use tools such as tongs, forceps, or a brush and dustpan to handle broken fragments. Never handle broken this compound with bare hands.[1]

II. Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueSignificance for Disposal
Chemical FormulaSiO₂Chemically inert, does not require chemical neutralization.
Physical StateSolid (Amorphous Glass)Poses a physical hazard if broken (sharps).
Hardness~6.5 on Mohs scaleCan easily scratch other surfaces and requires sturdy disposal containers.
Density2.5–2.7 g/cm³Standard solid waste disposal methods are appropriate.
ReactivityGenerally non-reactiveStable under normal laboratory conditions.

III. Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of uncontaminated this compound.

1. Assessment of Contamination:

  • Determine if the this compound waste is contaminated with any hazardous materials, such as toxic chemicals, biological agents, or radioactive substances.[1][4]
  • If contaminated, the waste must be managed as hazardous waste according to institutional and local regulations.[1][4] This guide pertains only to uncontaminated this compound.

2. Preparation of Disposal Container:

  • Select a rigid, puncture-resistant container. A sturdy cardboard box is a common choice.[1][4][5][6]
  • Line the inside of the box with a heavy-duty plastic bag.[4][5][6]
  • Clearly label the exterior of the box as "BROKEN GLASS" or "NON-HAZARDOUS LABORATORY GLASS WASTE".[1][4][5][6]

3. Collection of this compound Waste:

  • Carefully place the this compound pieces into the prepared container.
  • Do not overfill the container; it should be no more than three-quarters full to allow for safe closure and prevent spillage.[5][6]

4. Sealing and Final Disposal:

  • Securely seal the inner plastic bag with tape.[5][6]
  • Close the cardboard box and seal it securely with packing tape.[4][5][6]
  • Dispose of the sealed container in the regular solid waste stream, such as a designated dumpster for municipal waste.[4][6][7] Note that custodial staff should not be responsible for the removal of laboratory glass waste containers.[5][6]

IV. Experimental Protocols

As this compound is a stable, non-reactive solid, there are no specific experimental protocols required for its disposal. The primary procedure is the physical containment and disposal as outlined above. In the case of chemical contamination, standard laboratory protocols for decontaminating glassware would apply, such as triple rinsing with a suitable solvent, with the rinsate being collected and disposed of as hazardous chemical waste.[8]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

LechatelieriteDisposal start Start: this compound Waste assessment Assess for Contamination (Chemical, Biological, Radioactive) start->assessment uncontaminated Uncontaminated assessment->uncontaminated No contaminated Contaminated assessment->contaminated Yes prep_container Prepare Labeled, Puncture-Resistant Container (e.g., Lined Cardboard Box) uncontaminated->prep_container hazardous_protocol Follow Institutional Hazardous Waste Disposal Procedures contaminated->hazardous_protocol place_waste Place this compound in Container (Do not overfill) prep_container->place_waste seal_container Seal Container Securely place_waste->seal_container dispose_trash Dispose in Regular Solid Waste (Dumpster) seal_container->dispose_trash end End dispose_trash->end end2 End hazardous_protocol->end2

Caption: Logical workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for Lechatelierite

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and logistical guidance for the handling of Lechatelierite based on its composition as amorphous silica (B1680970) (SiO₂). A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are derived from safety information for amorphous silica and general laboratory best practices for handling glassware. Users should always conduct a thorough risk assessment for their specific application and consult with their institution's environmental health and safety department.

This compound, a naturally occurring amorphous silica glass, requires careful handling in a laboratory setting to mitigate potential hazards, primarily related to inhalation of fine particulates and physical injury from sharp edges. While amorphous silica is of low toxicity, it is crucial to handle it appropriately to ensure a safe research environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the form of this compound being handled and the procedures being performed. The following table summarizes the recommended PPE.

Form of this compound Task Eye Protection Hand Protection Respiratory Protection Protective Clothing
Solid Pieces (e.g., fulgurites, tektites) General handling, visual inspectionSafety glasses with side shieldsClean, lint-free cotton or powder-free latex gloves[1][2]Not generally requiredLaboratory coat
Cutting, grinding, or breakingSafety goggles or face shieldCut-resistant glovesNIOSH-approved N95 or higher-rated respirator[3]Laboratory coat
Powdered or Granular Form Weighing, transferring, mixingChemical splash gogglesNitrile or latex glovesNIOSH-approved N95 or higher-rated respirator to avoid dust inhalation[3][4]Laboratory coat

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural guidance for the safe handling of this compound from receipt to experimental use.

Preparation and Inspection
  • Receiving: Upon receipt, inspect the container for any damage. If this compound is in powdered form, ensure the container is well-sealed.

  • Work Area Preparation: Designate a well-ventilated work area. For procedures that may generate dust, such as cutting or grinding, a fume hood or a workspace with local exhaust ventilation is required.[4] Cover the work surface with a disposable liner to facilitate cleanup.

  • Material Inspection: Before use, carefully inspect solid this compound samples for cracks or fractures. Do not use damaged glassware.[1]

Handling and Experimental Use
  • Solid Samples:

    • Always wear appropriate gloves to prevent skin contact and to avoid contaminating the sample.[2]

    • Handle with care to prevent dropping or breaking, which can create sharp edges.

    • If cutting or breaking the material is necessary, perform this within a fume hood or ventilated enclosure to control any dust generated. Use appropriate tools and wear cut-resistant gloves and enhanced eye protection.

  • Powdered Samples:

    • Handle exclusively in a fume hood or ventilated enclosure to prevent the inhalation of airborne particles.

    • Use a scoop or spatula for transferring powder. Avoid pouring, which can create dust clouds.

    • If sonication or vortexing is required, ensure the container is securely capped.

Spill and Exposure Management
  • Accidental Spills (Powder):

    • Alert others in the vicinity.

    • Wearing appropriate PPE (respirator, gloves, eye protection), gently cover the spill with damp paper towels to prevent dust from becoming airborne.

    • Alternatively, use a HEPA-filtered vacuum for cleanup.[5] Do not dry sweep.

    • Collect the material and contaminated cleaning supplies in a sealed container for disposal.

  • Skin Exposure: Wash the affected area thoroughly with soap and water.

  • Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4]

  • Inhalation: Move to fresh air. If breathing becomes difficult, seek immediate medical attention.

Disposal Plan

Proper disposal of this compound is essential to maintain a safe and compliant laboratory environment.

  • Solid Waste:

    • Uncontaminated solid pieces of this compound can be disposed of in a designated glass waste container.

    • Wrap sharp-edged pieces in a protective material to prevent injury to custodial staff.

  • Powdered Waste:

    • Collect all powdered this compound waste and contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.[5]

    • Dispose of the sealed container as solid chemical waste according to your institution's guidelines.

  • Contaminated Waste:

    • This compound contaminated with hazardous chemicals must be treated as hazardous waste.

    • Follow your institution's specific procedures for the disposal of the chemical with which it is contaminated.

It is advisable to consult with your local environmental protection agency or institutional safety office for specific regulations regarding silica waste disposal.[5]

Visual Workflow for Handling this compound

The following diagram illustrates the logical steps for the safe handling of this compound in a laboratory setting.

Lechatelierite_Handling_Workflow start Start: Receive This compound Sample risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe_selection 2. Select Appropriate PPE risk_assessment->ppe_selection prep_workspace 3. Prepare Ventilated Workspace ppe_selection->prep_workspace handling 4. Handle Sample (Solid or Powder) prep_workspace->handling spill_check Spill or Exposure? handling->spill_check spill_protocol Follow Spill/ Exposure Protocol spill_check->spill_protocol Yes experiment_complete 5. Experiment Complete spill_check->experiment_complete No spill_protocol->handling decontamination 6. Decontaminate Work Area experiment_complete->decontamination disposal 7. Dispose of Waste in Sealed Container decontamination->disposal end End disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.